2-Furfurylthio thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-2-7(10-4-1)6-12-8-9-3-5-11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZDZLUKNFXMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654365 | |
| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176981-11-6 | |
| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176981-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Furfurylthio Thiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Furfurylthio thiazole (CAS No. 176981-11-6), a heterocyclic compound of significant interest in the flavor and fragrance industry and with emerging potential in medicinal chemistry.[1] This document details the physicochemical properties, synthesis, and analytical characterization of this compound. Drawing from established methodologies for related compounds, this guide presents a detailed, practical protocol for its synthesis and purification. Furthermore, it outlines robust analytical procedures for quality control, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide also explores the compound's current applications and future prospects, particularly as a building block in the development of novel therapeutic agents.
Introduction
This compound is a sulfur-containing heterocyclic compound that has garnered attention for its unique sensory properties and its potential as a versatile chemical scaffold. Its characteristic aroma, often described as coffee-like and meaty, makes it a valuable component in the formulation of flavors and fragrances.[2][3] Beyond its organoleptic attributes, the hybrid structure of this compound, which combines furan and thiazole moieties, presents an intriguing platform for medicinal chemistry research. Both furan and thiazole rings are present in a variety of biologically active compounds, and their combination in a single molecule could lead to synergistic or novel pharmacological activities.[1]
This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, from its fundamental properties to its practical synthesis and analysis.
Physicochemical Properties and Safety Information
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.
| Property | Value | Source |
| CAS Number | 176981-11-6 | [4][5][6][7] |
| Molecular Formula | C₈H₇NOS₂ | [4][5][6] |
| Molecular Weight | 197.28 g/mol | [4][5][6] |
| Appearance | Oily liquid | [8] |
| Boiling Point (Predicted) | 321.5 ± 44.0 °C | [4][6] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [4][6] |
| Storage Temperature | 2-8°C | [4][6] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[7] It is also known to cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2-mercaptothiazole and a furfuryl electrophile, such as furfuryl chloride. This approach is analogous to established methods for the synthesis of similar thioether compounds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on general principles of thioether synthesis and should be optimized for best results.
Materials:
-
2-Mercaptothiazole
-
Furfuryl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-mercaptothiazole (1.0 eq).
-
Deprotonation: Suspend the 2-mercaptothiazole in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Add a solution of furfuryl chloride (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.
Proposed GC-MS Parameters:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Expected Results: A single major peak in the chromatogram corresponding to this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 197, consistent with its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure of the synthesized compound.
Proposed NMR Parameters:
| Parameter | Condition |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR | 16 scans, relaxation delay of 1 s |
| ¹³C NMR | 1024 scans, relaxation delay of 2 s |
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~7.4-7.2 (m, 1H, furan H)
-
~6.3-6.1 (m, 2H, furan H)
-
~7.7 (d, 1H, thiazole H)
-
~7.2 (d, 1H, thiazole H)
-
~4.4 (s, 2H, -S-CH₂-)
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~168 (thiazole C-S)
-
~150 (furan C-O)
-
~143 (furan C)
-
~142 (thiazole C-N)
-
~118 (thiazole C-H)
-
~110 (furan C-H)
-
~108 (furan C-H)
-
~32 (-S-CH₂-)
Applications and Future Perspectives
Flavor and Fragrance Industry
The primary application of this compound is as a flavoring and fragrance agent. Its potent coffee-like and savory, meaty aroma makes it a key component in a variety of food products, including coffee, roasted meats, and savory snacks.[2][3] The low odor threshold of sulfur-containing compounds like this compound means that even trace amounts can significantly impact the overall flavor profile of a product.[9]
Medicinal Chemistry
The furan-thiazole hybrid scaffold of this compound holds significant promise in the field of drug discovery.[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, furan-containing compounds also display diverse biological effects. The combination of these two pharmacophores in a single molecule could lead to the development of novel therapeutic agents with enhanced efficacy or unique mechanisms of action.[1] Further research into the biological activities of this compound and its derivatives is warranted.
Caption: Applications of this compound.
Conclusion
This compound is a multifaceted compound with established applications in the flavor industry and promising potential in medicinal chemistry. This guide has provided a detailed overview of its properties, a practical (though proposed) synthetic route, and robust analytical methods for its characterization. As research into novel flavor compounds and therapeutic agents continues, a thorough understanding of molecules like this compound will be invaluable to scientists and researchers in these fields.
References
- 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem. (URL: [Link])
- 2-Furfurylthiol - American Chemical Society. (URL: [Link])
- 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 - The Good Scents Company. (URL: [Link])
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications - Eurasian Chemical Communic
- 2-furfuryl thiothiazole - FlavScents. (URL: [Link])
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - Frontiers. (URL: [Link])
- WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google P
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PubMed. (URL: [Link])
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (URL: [Link])
- A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties | Request PDF - ResearchG
- Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF - ResearchG
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An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-Furfurylthio Thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Furan and Thiazole Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic amalgamation of distinct pharmacophores into hybrid molecular architectures is a well-established paradigm for engineering novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[1] Among the myriad of heterocyclic scaffolds, furan and thiazole rings have garnered significant attention for their pervasive presence in a wide array of biologically active natural products and synthetic compounds.[1][2]
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural unit in numerous compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] Concurrently, the thiazole ring, a five-membered heterocycle featuring both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Thiazole derivatives have a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, and are integral components of several clinically approved drugs.[1][2][3][4]
The conjugation of these two potent heterocyclic systems in 2-Furfurylthio thiazole presents a compelling scaffold for the exploration of novel therapeutic agents, offering the potential for synergistic or additive biological effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with the objective of equipping researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of this and related furan-thiazole derivatives.
Chemical Structure and Properties of this compound
This compound, also known by its IUPAC name 2-((furan-2-ylmethyl)thio)thiazole, is a unique molecule that covalently links a furan ring to a thiazole ring via a flexible thioether bridge.[5]
Molecular Structure:
Caption: Diagram of this compound's molecular structure.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS₂ | [5][6] |
| Molecular Weight | 197.28 g/mol | [5][6] |
| CAS Number | 176981-11-6 | [5][6] |
| Predicted Boiling Point | 321.5 ± 44.0 °C | [6] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [6] |
| Predicted pKa | 1.85 ± 0.10 | [6] |
| Predicted LogP | 2.724 | [6] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, establishing a thioether linkage between the furan and thiazole moieties. Two principal retrosynthetic approaches are commonly considered, both of which are rooted in fundamental organic chemistry principles.
Synthetic Pathways Overview:
Caption: Overview of the two primary synthetic routes to this compound.
Pathway 1: S-Alkylation of 2-Mercaptothiazole
This is a widely employed and efficient method for the synthesis of 2-alkylthio-thiazoles. The reaction proceeds via the deprotonation of the thiol group of 2-mercaptobenzothiazole to form a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic carbon, in this case, the methylene carbon of a furfuryl halide, displacing the halide and forming the desired C-S bond.
Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of this compound via S-alkylation.
Experimental Protocol (Adapted from similar syntheses):
This protocol is adapted from established procedures for the S-alkylation of mercaptobenzothiazoles.[7] Researchers should optimize conditions for their specific needs.
Materials:
-
2-Mercaptobenzothiazole
-
Furfuryl chloride
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 eq) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate.
-
S-Alkylation: To the stirred solution of the thiolate, add furfuryl chloride (1.0 eq) dropwise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base: A base is crucial to deprotonate the thiol, generating the more nucleophilic thiolate. The choice of base can influence the reaction rate and yield. Stronger bases can lead to faster reactions but may also promote side reactions.
-
Solvent: A polar protic solvent like ethanol is often used to dissolve the reactants and facilitate the reaction.
-
Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and a faster reaction rate.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts.
Synthesis of Precursor: 2-Furfuryl Mercaptan
The synthesis of this compound via Pathway 2 necessitates the preparation of 2-furfuryl mercaptan. A reliable and well-documented procedure for this is available from Organic Syntheses.[8] This method avoids the use of unstable furfuryl halides.
Reaction: The synthesis involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, followed by basic hydrolysis.
Experimental Protocol for 2-Furfuryl Mercaptan: [8]
Materials:
-
Thiourea
-
Concentrated hydrochloric acid
-
Furfuryl alcohol
-
Sodium hydroxide
-
Calcium chloride
Procedure:
-
In a 3-liter round-bottomed flask, dissolve 380 g (5 moles) of thiourea in 500 ml of water and 400 ml of concentrated hydrochloric acid by gentle heating.
-
Cool the solution to 30°C and add 490 g (5 moles) of furfuryl alcohol.
-
Control the exothermic reaction by cooling to maintain the temperature near 60°C.
-
After the initial reaction subsides, allow the mixture to stand at room temperature for 12 hours.
-
Add a solution of 225 g of sodium hydroxide in 250 ml of water.
-
Perform steam distillation to isolate the 2-furfuryl mercaptan.
-
Separate the oily product from the aqueous phase and dry it with calcium chloride.
Characterization of this compound
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for the furan ring protons (typically in the range of δ 6.0-7.5 ppm), a singlet for the methylene protons (CH₂) adjacent to the sulfur atom, and signals for the thiazole ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the furan and thiazole rings, as well as the methylene carbon. The chemical shifts will be influenced by the heteroatoms and the thioether linkage. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, C-O-C (furan), and C=N (thiazole) stretching and bending vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (197.28 g/mol ), along with characteristic fragmentation patterns of the furan and thiazole moieties. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The hybrid structure of this compound, combining the pharmacologically significant furan and thiazole rings, makes it an attractive scaffold for medicinal chemistry research.[1][2] While specific biological activities for this compound are not extensively reported, derivatives of furan-thiazole hybrids have shown promise in various therapeutic areas, including:
-
Antimicrobial Activity: Both furan and thiazole derivatives are known to possess antibacterial and antifungal properties.[10][12][13]
-
Anticancer Activity: The thiazole nucleus is a key component of several anticancer drugs, and furan-containing compounds have also demonstrated cytotoxic effects against various cancer cell lines.[2][14]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated for their anti-inflammatory potential.[2]
The thioether linkage in this compound provides a degree of conformational flexibility, which can be advantageous for binding to biological targets. Further derivatization of the furan or thiazole rings could lead to the development of potent and selective therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The synthetic routes presented, particularly the S-alkylation of 2-mercaptothiazole, offer a practical and efficient means of accessing this furan-thiazole hybrid. The convergence of two medicinally important heterocyclic scaffolds in a single molecule underscores the potential of this compound as a valuable building block for the design and development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Jawor, M. L., Ahmed, B. M., & Mezei, G. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
- Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1491.
- Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry, 15(9), 495-499.
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. National Center for Biotechnology Information.
- Kofod, H. (1955). 2-furfuryl mercaptan. Organic Syntheses, 35, 63.
- Nikolay, E., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6649.
- Al-Juboori, S. A. H. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11.
- NIST. (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook.
- Khan, I., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(16), 4945.
- ResearchGate. (n.d.). (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives.
- Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311.
- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- ResearchGate. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles | Request PDF.
- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 454-477.
- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications, 3(5), 333-345.
- Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
- ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-33.
- Asif, M. (2021). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Journal of the Iranian Chemical Society, 18, 2697-2713.
- Liu, M., et al. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. Journal of Agricultural and Food Chemistry, 66(10), 2415-2421.
- American Chemical Society. (2022). 2-Furfurylthiol.
- Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2288.
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- ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
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The Role of Sulfur-Containing Furan Derivatives in Food Aroma: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the role of specific sulfur-containing furan derivatives in the development of food aroma. It begins by addressing the chemical identity of 2-Furfurylthio thiazole, a compound for which there is no current evidence of a role in food flavor. The guide then pivots to a comprehensive analysis of the structurally related and highly significant aroma compound, 2-Furfurylthiol (FFT). FFT is a potent, character-impact odorant responsible for the desirable roasted and savory notes in a wide array of thermally processed and fermented foods, most notably coffee. We will examine its sensory properties, natural occurrence, and the complex thermochemical and enzymatic pathways responsible for its formation. Furthermore, this guide details validated analytical methodologies for its quantification and discusses the critical issues of its chemical instability and its role in aroma degradation or "staling." This document is intended for researchers, flavor chemists, and product development professionals seeking a deeper, mechanistic understanding of this pivotal aroma compound.
Part 1: The Specified Compound: this compound
A precise understanding of chemical identity is paramount in flavor science. The compound specified for this guide, this compound, is a distinct chemical entity with the structure shown below.
Figure 1: Chemical Structure of this compound.
Chemical Identity and Properties
Public chemical databases provide the following key identifiers and predicted properties for this compound. However, it is critical to note that comprehensive, peer-reviewed data on its sensory characteristics are conspicuously absent from scientific literature. One flavor and fragrance database explicitly states it is "not found in nature" and lists no available odor or flavor descriptors[1].
| Property | Value | Source |
| CAS Number | 176981-11-6 | [1][2][3] |
| Molecular Formula | C₈H₇NOS₂ | [2][3] |
| Molecular Weight | 197.28 g/mol | [3] |
| Boiling Point (Predicted) | 321.5 ± 44.0 °C | [3][4] |
| logP (est.) | 2.724 | [3][4] |
| Natural Occurrence | Not reported in food | [1] |
| Sensory Profile | Not available in literature | [1] |
Current Understanding of its Role in Food Aroma
A thorough review of scientific literature reveals no evidence that this compound is a naturally occurring volatile compound in food or a contributor to food aroma. Its study is largely confined to chemical synthesis catalogs[3][5].
Given this lack of data, and the frequent confusion between similarly named compounds in aroma chemistry, it is highly probable that the intended subject of interest is the well-documented, potent, and structurally related aroma compound: 2-Furfurylthiol (FFT) . The remainder of this guide will focus on this scientifically significant molecule.
Part 2: The Key Aroma Compound: 2-Furfurylthiol (FFT) - A Comprehensive Guide
Introduction to 2-Furfurylthiol (FFT)
2-Furfurylthiol (FFT), also known as furfuryl mercaptan, is one of the most powerful character-impact aroma compounds in food science.[6] Its chemical structure consists of a furan ring substituted with a methylene thiol (-CH₂SH) group. This seemingly minor structural difference from this compound—a terminal thiol group versus a thioether linkage to a thiazole ring—results in profoundly different chemical properties and sensory impacts. First identified as the principal odor component of roasted coffee in the 1940s, FFT is now understood to be a key contributor to the desirable aromas of many other foods.[6]
| Property | Value | Source |
| CAS Number | 98-02-2 | [7] |
| Molecular Formula | C₅H₆OS | [7] |
| Molecular Weight | 114.17 g/mol | [7] |
| Synonyms | 2-Furanmethanethiol, Furfuryl mercaptan | [6][7] |
Sensory Profile and Olfactory Significance
FFT is defined by its potent, sulfury, and roasted aroma profile. At high concentrations, its odor can be harsh and overpowering. However, when diluted to the parts-per-billion or even parts-per-trillion levels at which it is typically found in food, it imparts highly desirable notes.[6] Its significance is amplified by its exceptionally low odor detection threshold, meaning minute quantities can have a major impact on the final aroma profile.
| Aroma Descriptor | Context/Notes |
| Roasted Coffee | The most characteristic and widely cited descriptor.[6][8] |
| Toasted Sesame | A common descriptor, particularly in Asian food products like baijiu.[8] |
| Roast Meat | Contributes to the savory, "meaty" character of cooked meats.[8] |
| Sulfury/Burnt | A key characteristic that provides a sharp, roasted quality. |
| Sweet/Caramellic | On extreme dilution, sweeter, more agreeable notes can emerge.[6] |
| Medium | Odor Threshold |
| Water | 0.01 µg/kg |
| Air | 0.0025 - 0.01 ng/L |
Data compiled from multiple sources.
Occurrence in Foods and Beverages
FFT is not typically found in raw ingredients but is generated during processing. Its presence is a hallmark of both thermally treated (e.g., roasted, cooked) and certain fermented products.[8]
| Food/Beverage | Typical Concentration Range | Role in Aroma |
| Roasted Coffee | 11 - 21 µg/L (in brew) | Key character-impact compound.[9] |
| Chinese Baijiu | < 118 µg/L | Distinguishing aroma for sesame-flavor type.[8] |
| Wine | ng/L levels | Can contribute "roasty" notes from barrel fermentation.[8] |
| Cooked Meats | Variable | Contributes to savory, roasted character. |
| Roasted Sesame | Variable | Important contributor to characteristic aroma.[8] |
| Iberian Ham | Variable | Found in this and other cured meats.[8] |
| Squid Broth | Variable | Contributes to the cooked seafood aroma.[8] |
Formation Pathways
The generation of FFT in food is a complex process involving two primary routes: thermochemical reactions and microbial metabolism. These pathways are not mutually exclusive and can occur in parallel, depending on the food matrix and processing conditions.[8]
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is the principal pathway for FFT formation in thermally processed foods like coffee and cooked meat.
-
Causality of Precursor Choice: The key precursors are a pentose sugar (like ribose) and a sulfur-containing amino acid (cysteine). Pentoses are significantly more effective than hexoses at generating FFT because they readily degrade to form furfural, a critical intermediate.[10] Cysteine serves as the essential hydrogen sulfide (H₂S) donor.
-
Mechanism:
In fermented beverages like baijiu and wine, yeast metabolism provides an alternative, lower-temperature route to FFT.[8]
-
Causality of Precursor Choice: Similar to the thermal pathway, the precursors are furfural and L-cysteine. Furfural can be present in the raw materials or released from the breakdown of hemicellulose in wooden barrels during aging.[8]
-
Mechanism: Specific yeast strains, particularly Saccharomyces cerevisiae, possess enzymes that can generate FFT.
-
Yeast takes up furfural and L-cysteine from the fermentation medium.
-
The precursors form a cysteine-furfural conjugate.
-
Specific yeast enzymes, identified as carbon-sulfur lyases (encoded by genes such as STR3 and CYS3), cleave this conjugate to release free 2-Furfurylthiol into the beverage.[13]
-
Analytical Methodologies
The quantification of FFT is challenging due to its high volatility, reactivity, and typically low concentration in a complex food matrix. The gold-standard approach is gas chromatography-mass spectrometry (GC-MS) combined with a stable isotope dilution assay (SIDA) for accuracy.
This protocol represents a self-validating system where the use of a labeled internal standard corrects for variations in extraction efficiency and matrix effects, ensuring trustworthiness.
-
Sample Preparation & Isotope Spiking:
-
1.1. Prepare a fresh coffee brew according to standardized parameters (e.g., coffee-to-water ratio, temperature, time).
-
1.2. Immediately cool the brew in an ice bath to halt further chemical reactions.
-
1.3. To a known volume of coffee (e.g., 10 mL) in a 20 mL headspace vial, add a precise amount of a deuterated FFT internal standard (e.g., d₂-FFT). The labeled standard acts as an ideal control, experiencing the same matrix effects and extraction variability as the native analyte.
-
1.4. (Optional but recommended): Add a quenching/releasing agent like L-cysteine to the vial. This minimizes the binding of free FFT to matrix components and can release reversibly bound FFT, providing a more accurate measure of the total available compound.[9]
-
-
Volatile Extraction (Headspace Solid-Phase Microextraction - SPME):
-
2.1. Equilibrate the sealed vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation to promote partitioning of volatiles into the headspace.
-
2.2. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a fixed duration (e.g., 30 min) to adsorb the volatile compounds. The choice of fiber is critical for efficiently trapping sulfur compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
3.1. Thermally desorb the trapped volatiles from the SPME fiber in the hot GC inlet.
-
3.2. Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent polar column).
-
3.3. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor specific, unique ions for both the native FFT and the deuterated (d₂-FFT) internal standard.
-
Example Ions for FFT: m/z 114 (molecular ion), 81 (base peak).
-
Example Ions for d₂-FFT: m/z 116, 83.
-
-
-
Quantification:
-
4.1. Calculate the ratio of the peak area of the native FFT to the peak area of the d₂-FFT internal standard.
-
4.2. Determine the concentration of FFT in the original sample by comparing this ratio to a calibration curve generated by analyzing standards with known FFT/d₂-FFT ratios in a model matrix.
-
Sources
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- 2. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase from the Baijiu Yeast Saccharomyces cerevisiae G20 - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Furfurylthio thiazole discovery and natural occurrence
An In-depth Technical Guide to 2-Furfurylthio Thiazole: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a synthetic heterocyclic compound with potential applications in flavor chemistry and medicinal research. A critical clarification is made at the outset: contrary to what its name might suggest, and unlike its well-known thiol analog, this compound is not a naturally occurring compound. This guide delves into the synthetic routes for its preparation, its physicochemical properties, and the rationale for its absence in natural products. Furthermore, a detailed analytical workflow for its characterization is presented, along with a discussion of its potential as a flavor ingredient and a scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the fields of food science, flavor chemistry, and pharmaceutical development.
Introduction: A Tale of Two Molecules
The world of flavor chemistry is rich with sulfur-containing heterocyclic compounds that impart potent and desirable aromas, particularly those associated with roasted, savory, and meaty notes. Among these, 2-furfurylthiol is a celebrated component, largely responsible for the characteristic aroma of roasted coffee.[1] Its name bears a close resemblance to the subject of this guide, this compound (C₈H₇NOS₂), leading to potential confusion.
It is imperative to establish a clear distinction:
-
2-Furfurylthiol: A naturally occurring thiol, extensively documented in coffee, baked goods, and cooked meats. It is a key aroma compound formed during thermal processing.[1]
-
This compound: A synthetic molecule that combines a furan ring and a thiazole ring through a thioether linkage. Multiple sources indicate that it is not found in nature.[2][3]
While thiazoles as a class of compounds are indeed found in a variety of cooked foods like fried chicken and baked potatoes, contributing nutty and savory flavors, the specific conjugate of a furfuryl group and a thiazole ring via a sulfur bridge appears to be a product of deliberate chemical synthesis.[4][5] This guide, therefore, focuses on the synthesis, properties, and potential man-made applications of this unique hybrid molecule.
The interest in this compound stems from the convergence of two important chemical moieties. The furan ring is a cornerstone of many flavor compounds and biologically active molecules.[6] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs, and is also a significant contributor to food aromas.[6][7] The combination of these two rings in this compound presents an intriguing subject for both flavor creation and pharmaceutical research.[6]
Synthesis and Physicochemical Properties
The creation of this compound is a matter of synthetic organic chemistry, requiring the formation of a thiazole ring and a carbon-sulfur (thioether) bond.[6] The synthetic strategies generally involve the coupling of a furan-containing fragment with a thiazole precursor or vice-versa.
Synthetic Methodologies
Two primary retrosynthetic disconnections are commonly employed for the synthesis of this compound:
Method A: Nucleophilic Substitution on a Furfuryl Halide
This approach involves the reaction of a nucleophilic sulfur on a thiazole ring with an electrophilic furfuryl derivative.
-
Step 1: Preparation of 2-Mercaptothiazole. This starting material can be synthesized through various established methods.
-
Step 2: S-Alkylation. 2-Mercaptothiazole (or its thiolate salt) is reacted with a furfuryl halide (e.g., furfuryl chloride or bromide). The sulfur atom acts as a nucleophile, displacing the halide to form the desired thioether linkage.[6]
Method B: Nucleophilic Substitution on a Halogenated Thiazole
In this alternative strategy, the roles of the nucleophile and electrophile are reversed.
-
Step 1: Preparation of 2-Halothiazole. A halogenated thiazole, such as 2-bromothiazole, serves as the electrophilic substrate.
-
Step 2: Reaction with Furfuryl Mercaptan. 2-Furfurylthiol (furfuryl mercaptan) is deprotonated with a base to form a thiolate, which then acts as a nucleophile, attacking the 2-position of the halothiazole and displacing the halide.[6]
The choice between these methods often depends on the commercial availability and cost of the starting materials. Both pathways are robust and representative of standard thioether formation reactions.
Analytical Methodologies for Characterization
As a synthetic compound, the identity and purity of this compound must be rigorously confirmed. A multi-technique approach is recommended, leveraging chromatographic separation and spectroscopic analysis. The following protocol outlines a self-validating system for the characterization of a synthesized sample.
Experimental Protocol: Purity and Structural Verification
Objective: To confirm the purity and elucidate the structure of a synthesized batch of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized, crude product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a dilution series for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation:
-
Instrumentation: A standard GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Injection: 1 µL of the prepared sample, splitless injection.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Analysis:
-
Assess the purity by integrating the peak area of the main component relative to any impurities.
-
Confirm the molecular weight by identifying the molecular ion peak (M⁺) at m/z 197.
-
Analyze the fragmentation pattern to identify characteristic fragments of the furfuryl group (m/z 81) and the thiazole moiety.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample: Dissolve 5-10 mg of purified product in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. Expected signals would include those for the furan ring protons, the methylene bridge protons (-S-CH₂-), and the thiazole ring protons. The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy for Functional Group Identification:
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample: Can be analyzed neat as a thin film on a salt plate or as a KBr pellet.
-
Analysis: Look for characteristic absorption bands corresponding to C-H bonds (aromatic and aliphatic), C=C and C=N bonds within the heterocyclic rings, C-O-C of the furan, and C-S bonds.
-
Potential Applications
While not naturally occurring, the synthetic nature of this compound allows for its production as a pure substance, which is advantageous for specific applications.
Flavor and Fragrance Industry
Thiazoles are potent flavor ingredients known for their nutty, roasted, meaty, and savory characteristics, even at very low concentrations. [4]They are used to build the flavor base in a wide array of food products, including soups, sauces, marinades, and snack foods. [8]Given its structure, this compound is hypothesized to possess complex flavor notes, potentially combining the roasted, slightly sweet character of furan derivatives with the nutty, savory notes of thiazoles. Its application could be in the creation of:
-
Savory and Meat Flavors: Enhancing the flavor profile of processed meats, plant-based meat alternatives, and savory snacks. [4]* Roasted and Nutty Notes: Adding complexity to coffee, cocoa, and nut-flavored products.
-
Specialty Flavors: Creating unique flavor profiles for sauces, marinades, and ready-to-eat meals. [8]
Medicinal Chemistry and Drug Discovery
The combination of a furan and a thiazole ring creates a "hybrid scaffold" that is of significant interest in medicinal chemistry. [6]Both furan and thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [6][9]The this compound structure could serve as a starting point for the development of new therapeutic agents. Researchers may explore this scaffold to:
-
Develop novel antimicrobial or antifungal agents.
-
Design new anti-inflammatory drugs.
-
Investigate its potential as an anticancer agent. [9]
Conclusion
This compound is a synthetically derived molecule that stands apart from its naturally occurring analog, 2-furfurylthiol. This guide has established its identity as a product of chemical synthesis and provided a detailed look into its preparation, physicochemical properties, and the rationale for its absence in nature. The provided analytical protocol offers a robust framework for its characterization, ensuring scientific integrity in its study and application. While its organoleptic properties require sensory evaluation, its structure suggests significant potential as a novel flavor ingredient. Furthermore, its furan-thiazole hybrid nature makes it a person of interest for further exploration in the field of medicinal chemistry. This guide serves as a foundational resource for scientists and researchers looking to understand and utilize this intriguing synthetic compound.
References
- Advanced Biotech. (n.d.). Thiazoles.
- Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks.
- CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds.
- Wang, Y., et al. (2022). Research Progress of Thiazole Flavor Compounds. Journal of Food Science and Technology.
- Taylor & Francis Online. (2009, September 29). The role of sulfur compounds in food flavor part I: Thiazoles.
- Wikipedia. (n.d.). Thiazole.
- ResearchGate. (n.d.). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction (Mottram, 1998).
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole.
- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- American Chemical Society. (2022, January 3). 2-Furfurylthiol.
- PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
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- 3. 2-furfuryl thiothiazole [flavscents.com]
- 4. adv-bio.com [adv-bio.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. adv-bio.com [adv-bio.com]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Furfurylthio Thiazole
This guide provides a comprehensive technical overview of the spectroscopic data for 2-Furfurylthio thiazole (CAS No. 176981-11-6).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation.
Introduction to this compound
This compound is a heterocyclic compound featuring a furan ring linked to a thiazole ring through a thioether bridge. Its molecular formula is C₈H₇NOS₂ and it has a molecular weight of 197.28 g/mol .[1][3] The unique combination of these aromatic systems and the sulfur linkage suggests potential applications in flavor chemistry and as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra of this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the thiazole, furan, and methylene protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (Thiazole) | 7.50 - 7.70 | Doublet | 3.0 - 4.0 |
| H-5 (Thiazole) | 7.10 - 7.30 | Doublet | 3.0 - 4.0 |
| -S-CH ₂- | 4.30 - 4.50 | Singlet | - |
| H-5' (Furan) | 7.35 - 7.45 | Doublet of doublets | ~1.8, ~0.8 |
| H-3' (Furan) | 6.20 - 6.30 | Doublet of doublets | ~3.2, ~0.8 |
| H-4' (Furan) | 6.30 - 6.40 | Doublet of doublets | ~3.2, ~1.8 |
Rationale for Assignments:
-
Thiazole Protons: The protons on the thiazole ring are expected to appear in the aromatic region. Based on data for similar thiazole derivatives, H-4 is typically downfield to H-5.[4][5][6]
-
Methylene Protons: The methylene protons (-S-CH₂-) are deshielded by the adjacent sulfur atom and the furan ring, placing their signal around 4.30-4.50 ppm. A singlet is predicted as there are no adjacent protons.
-
Furan Protons: The furan protons will also resonate in the aromatic region, with H-5' being the most deshielded due to the influence of the ring oxygen. The characteristic coupling constants for furan protons aid in their assignment.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole) | 165 - 170 |
| C-4 (Thiazole) | 142 - 145 |
| C-5 (Thiazole) | 118 - 122 |
| -S-C H₂- | 30 - 35 |
| C-2' (Furan) | 150 - 155 |
| C-5' (Furan) | 142 - 144 |
| C-3' (Furan) | 108 - 112 |
| C-4' (Furan) | 110 - 114 |
Rationale for Assignments:
-
Thiazole Carbons: The C-2 carbon, being attached to two heteroatoms (N and S), is expected to be the most downfield signal in the thiazole ring.[7][8][9]
-
Methylene Carbon: The methylene carbon will appear in the aliphatic region, with its chemical shift influenced by the attached sulfur.
-
Furan Carbons: The furan carbons attached to the oxygen atom (C-2' and C-5') will be more deshielded than C-3' and C-4'.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
A common method for obtaining the IR spectrum of a solid sample like this compound is:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (Thiazole & Furan) | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |
| C=N Stretch (Thiazole) | 1620 - 1580 | Medium-Strong |
| Aromatic C=C Stretch (Thiazole & Furan) | 1580 - 1450 | Medium-Strong |
| C-O-C Stretch (Furan) | 1250 - 1020 | Strong |
| C-S Stretch | 750 - 600 | Medium-Weak |
Rationale for Assignments:
-
The spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[11]
-
The C=N and C=C stretching vibrations of the thiazole and furan rings will appear in the 1620-1450 cm⁻¹ region.[12][13]
-
A strong band corresponding to the C-O-C stretching of the furan ring is expected.[14]
-
The C-S stretching vibration is typically weaker and appears in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Experimental Protocol: MS
A standard protocol for Electron Ionization (EI) Mass Spectrometry would be:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Predicted Fragmentation Pattern
The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z 197. The fragmentation is likely to proceed through cleavage of the thioether linkage.
Table of Predicted Fragments:
| m/z | Proposed Fragment | Structure |
| 197 | Molecular Ion | [C₈H₇NOS₂]⁺˙ |
| 97 | Furfuryl Cation | [C₅H₅O]⁺ |
| 81 | Furanomethyl Cation | [C₅H₅O]⁺ |
| 114 | Thiazol-2-ylthio radical | [C₃H₂NS₂]˙ |
Fragmentation Pathway:
The primary fragmentation is anticipated to be the cleavage of the C-S bond between the methylene group and the furan ring, leading to the formation of a stable furfuryl cation at m/z 81. Another significant fragmentation would be the cleavage of the S-C bond of the thiazole ring, yielding a thiazol-2-ylthio radical and a furfuryl cation. Further fragmentation of the furan and thiazole rings would lead to smaller fragments. The mass spectrum of 2-furfurylthiol shows a prominent peak at m/z 81, supporting the proposed fragmentation.[15]
Figure 2: Proposed primary fragmentation of this compound in EI-MS.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound based on established principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a robust reference for researchers working with this compound. Experimental verification of these predictions will be the crucial next step in fully characterizing this molecule. The protocols and interpretations laid out herein offer a solid foundation for such experimental work.
References
- PubChem. 2-((Furan-2-ylmethyl)thio)thiazole.
- PubChem. Furfuryl thioacetate.
- NIST. 2-Furfurylthiol. NIST Chemistry WebBook. [Link]
- Swaroop, D., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry, 15(9), 495-499. [Link]
- Swaroop, D., & Sun, F. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
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An In-depth Technical Guide to the Thermal Degradation of 2-Furfurylthio Thiazole
Abstract
This technical guide provides a comprehensive overview of the predicted thermal degradation pathways of 2-furfurylthio thiazole, a molecule of interest in flavor chemistry and pharmaceutical research. In the absence of direct experimental literature on its thermal decomposition, this document synthesizes information from studies on analogous furan derivatives, thioethers, and thiazoles to construct a scientifically grounded predictive model. We will explore the likely initiation steps, key intermediates, and final degradation products. Furthermore, this guide details the essential experimental methodologies, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), that are critical for the empirical validation and kinetic analysis of the proposed mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the thermal stability and degradation chemistry of this compound.
Introduction: The Chemical Landscape of this compound
This compound is a heterocyclic compound featuring a furan ring linked via a thioether bridge to a thiazole ring.[1] The unique combination of these three chemical moieties—furan, thioether, and thiazole—suggests a complex thermal degradation profile. The furan ring is a common constituent in flavor compounds and is known to undergo ring-opening and rearrangement reactions at elevated temperatures.[2] Thioether linkages are generally considered the most thermally labile bonds in such structures, often representing the initial point of molecular fragmentation. The thiazole ring, being aromatic in nature, is expected to exhibit greater thermal stability compared to the other components of the molecule.[3][4] Understanding the thermal degradation of this compound is crucial for applications where it may be subjected to high temperatures, such as in food processing, pharmaceutical formulation, and chemical synthesis.
Proposed Thermal Degradation Mechanisms
The thermal degradation of this compound is likely to be initiated at the weakest bond in the molecule, which is predicted to be the C-S bond of the thioether linkage. The subsequent degradation will involve the decomposition of the resulting radical and molecular fragments.
Initiation Step: Homolytic Cleavage of the Thioether Bond
The primary initiation step is proposed to be the homolytic cleavage of the sulfur-carbon bonds of the thioether bridge. This can occur in two ways:
-
Pathway A: Cleavage of the Furfuryl-Sulfur Bond: This would result in the formation of a furfuryl radical and a 2-thiazolylthiyl radical.
-
Pathway B: Cleavage of the Thiazolyl-Sulfur Bond: This would lead to the formation of a 2-thiazolyl radical and a furfurylthiyl radical.
Given the relative stability of the resonance-stabilized furfuryl radical, Pathway A is considered the more probable initiation route.
Propagation and Termination: Decomposition of Primary Radicals
The highly reactive radicals generated in the initiation step will undergo a series of propagation and termination reactions to form a complex mixture of smaller, more stable volatile compounds.
Decomposition of the Furfuryl Radical:
The furfuryl radical can undergo several reactions, including:
-
Hydrogen Abstraction: Reacting with other molecules to form 2-methylfuran.
-
Dimerization: Combining with another furfuryl radical to form difurfuryl.
-
Ring Opening: Leading to the formation of various smaller unsaturated aldehydes and ketones.
Decomposition of the 2-Thiazolylthiyl Radical:
The 2-thiazolylthiyl radical is also highly reactive and can:
-
Hydrogen Abstraction: Forming 2-mercaptothiazole.
-
Dimerization: Leading to the formation of di-(2-thiazolyl) disulfide.
-
Desulfurization: Potentially leading to the formation of thiazole and elemental sulfur at higher temperatures.
Alternative Degradation Pathway: Furan Ring Opening
While C-S bond cleavage is the most likely initiation event, at higher temperatures, direct thermal decomposition of the furan ring can also occur. This process typically involves:
-
Ring-Opening Isomerization: The furan ring can open to form open-chain intermediates.[2]
-
Decarbonylation: The open-chain intermediates can then lose carbon monoxide (CO) to form smaller hydrocarbon fragments.[5]
The presence of the thio-thiazole substituent may influence the specific ring-opening pathway and the stability of the resulting intermediates.
The proposed degradation pathways are visualized in the following diagram:
Caption: Proposed thermal degradation pathways of this compound.
Experimental Methodologies for Studying Thermal Degradation
A multi-faceted analytical approach is required to fully characterize the thermal degradation of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are essential first steps to determine the overall thermal stability and identify key transition temperatures.
-
TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition, the temperature of maximum weight loss, and the final residual mass.
-
DSC measures the heat flow into or out of a sample as it is heated, revealing endothermic events like melting and boiling, and exothermic events such as decomposition.
Experimental Protocol for TGA/DSC:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrument Setup:
-
Place the sample in the TGA/DSC furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a similar experiment can be run under an air or oxygen atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C or until no further mass loss is observed.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve.
-
From the DSC curve, identify melting points and the enthalpy of decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting degradation products are separated by GC and identified by MS.
Experimental Protocol for Py-GC-MS:
-
Sample Preparation: Place a small amount (100-500 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.
-
Rapidly heat the sample to the desired pyrolysis temperature (determined from TGA data, e.g., Tmax) and hold for a short period (e.g., 10-20 seconds).
-
-
GC Separation:
-
The pyrolysis products are swept into the GC column by the carrier gas (e.g., helium).
-
Use a suitable GC column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5) and a temperature program to separate the individual components of the degradation mixture.
-
-
MS Detection and Identification:
-
The separated compounds are introduced into the mass spectrometer.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 35-500).
-
Identify the degradation products by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns. The expected fragmentation of the parent molecule and its degradation products would involve cleavage at the thioether linkage and characteristic losses from the furan and thiazole rings.[6][7][8]
-
The following diagram illustrates a typical Py-GC-MS workflow:
Caption: Experimental workflow for Py-GC-MS analysis.
Kinetic Analysis
To determine the kinetics of the thermal degradation, a series of TGA experiments can be performed at different heating rates (e.g., 5, 10, 15, and 20 °C/min). The resulting data can be analyzed using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, to calculate the activation energy (Ea) as a function of the extent of conversion. This provides valuable insights into the complexity of the degradation process.
Predicted Degradation Products and Their Identification
Based on the proposed mechanisms, a range of degradation products can be expected. The following table summarizes these predicted products and their likely mass spectral characteristics.
| Predicted Product | Chemical Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) |
| 2-Methylfuran | C₅H₆O | 82.1 | 82 (M+), 81, 53, 43 |
| Thiazole | C₃H₃NS | 85.1 | 85 (M+), 58, 45 |
| 2-Mercaptothiazole | C₃H₃NS₂ | 117.2 | 117 (M+), 85, 72 |
| Hydrogen Sulfide | H₂S | 34.1 | 34 (M+), 33, 32 |
| Carbon Monoxide | CO | 28.0 | 28 (M+) |
| Furan | C₄H₄O | 68.1 | 68 (M+), 39 |
| Difurfuryl | C₁₀H₁₀O₂ | 162.2 | 162 (M+), 81 |
| Di-(2-thiazolyl) disulfide | C₆H₄N₂S₄ | 232.4 | 232 (M+), 116, 85 |
Conclusion and Future Work
This technical guide has presented a predictive framework for the thermal degradation of this compound based on established chemical principles and data from related molecular structures. The proposed primary degradation pathway involves the homolytic cleavage of the C-S bond in the thioether linkage, leading to the formation of furfuryl and thiazolylthiyl radicals, which then undergo further reactions to produce a variety of smaller volatile compounds.
It is imperative that the proposed mechanisms and predicted products are validated through rigorous experimental investigation. The detailed analytical protocols provided herein for TGA/DSC and Py-GC-MS offer a clear roadmap for such studies. Future work should focus on performing these experiments to obtain empirical data on the degradation of this compound. Furthermore, computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the reaction energetics and transition states of the proposed degradation pathways, further refining our understanding of the thermal behavior of this important molecule.[9][10]
References
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- Wu, H., Zhang, H., Li, Y., & Wang, H. (2016). Pyrolysis of Furan and Its derivatives at 1100°C: PAH Products and DFT Study. Energy & Fuels, 30(11), 9377-9384. [Link]
- Sendt, K., & Haynes, B. S. (2005). Pyrolysis of Furan: Ab Initio Quantum Chemical and Kinetic Modeling Studies. The Journal of Physical Chemistry A, 109(37), 8180-8186. [Link]
- Zhang, Z., et al. (2019).
- Abdel-Wahab, A. A., El-Khawaga, A. M., & Ismail, M. T. (1982). Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Journal of Chemistry, 60(23), 2870-2873. [Link]
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The Solubility Profile of 2-Furfurylthio Thiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 2-furfurylthio thiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in publicly available literature, this document outlines a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSPs). A detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method coupled with UV-Vis spectrophotometry is also presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively assess and utilize the solubility properties of this compound in various solvent systems.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the applicability and efficacy of a compound in numerous scientific and industrial domains.[1] In the realm of drug discovery and development, a compound's solubility profile directly influences its bioavailability, formulation design, and ultimately, its therapeutic potential.[2] Poor aqueous solubility, in particular, remains a significant hurdle for many promising new chemical entities. A thorough understanding of a compound's solubility in a diverse range of solvents is therefore a critical first step in its developmental journey.
This guide focuses on this compound, a molecule incorporating both a furan and a thiazole moiety. Such hybrid scaffolds are of considerable interest in medicinal chemistry due to the potential for synergistic or novel biological activities.[3] A comprehensive understanding of its solubility is paramount for facilitating its synthesis, purification, formulation, and biological evaluation.
Theoretical Framework: Predicting Solubility through Hansen Solubility Parameters
In the absence of direct experimental data, a powerful predictive tool for assessing solubility is the concept of "like dissolves like," which can be quantified using Hansen Solubility Parameters (HSPs).[4] HSPs deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space" defined by these three parameters. The principle posits that substances with similar HSPs are more likely to be miscible.[4] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
Table 1: Physicochemical and Estimated Hansen Solubility Parameters of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS₂ | PubChem[7] |
| Molecular Weight | 197.28 g/mol | PubChem[7] |
| Predicted logP | 2.4 | PubChem[7] |
| Estimated Hansen Solubility Parameters (MPa⁰·⁵) | ||
| δD (Dispersion) | ~18.5 | Group Contribution Estimation |
| δP (Polar) | ~8.0 | Group Contribution Estimation |
| δH (Hydrogen Bonding) | ~6.5 | Group Contribution Estimation |
Predicted Solubility in Common Solvents
By comparing the estimated HSPs of this compound with the known HSPs of various solvents, a qualitative and semi-quantitative prediction of its solubility can be made. Solvents with HSPs closer to those of this compound are expected to be better solvents.
Table 2: Hansen Solubility Parameters of Selected Solvents and Predicted Solubility of this compound
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Predicted Solubility |
| Polar Protic Solvents | ||||
| Water | 15.5 | 16.0 | 42.3 | Very Low |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | Good |
| Polar Aprotic Solvents | ||||
| Acetone | 15.5 | 10.4 | 7.0 | Very Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Good |
| Non-Polar Solvents | ||||
| Hexane | 14.9 | 0.0 | 0.0 | Very Low |
| Toluene | 18.0 | 1.4 | 2.0 | Low |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Very Good |
| Chloroform | 17.8 | 3.1 | 5.7 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Very Good |
Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed by experimental validation.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This method involves creating a saturated solution of the compound and then measuring the concentration of the dissolved solute.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol: Shake-Flask Method with UV-Vis Analysis
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, either centrifuge the vials or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.[10]
-
-
Quantification by UV-Vis Spectrophotometry:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan across the UV-Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.[11]
-
Sample Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the equilibrium solubility of this compound in that specific solvent at the given temperature.
-
Discussion: Interpreting the Solubility Profile
The predicted solubility of this compound (Table 2) aligns with general chemical principles. Its predicted logP of 2.4 suggests a preference for organic solvents over water.[1][5] The estimated HSPs indicate that the molecule has significant dispersion and polar characteristics, with a moderate capacity for hydrogen bonding.
-
High Solubility: Solvents like acetone, dichloromethane, and ethyl acetate are predicted to be excellent solvents. Their HSPs are relatively close to the estimated HSPs of this compound, indicating a good "match" in terms of intermolecular forces.
-
Moderate to Good Solubility: Ethanol, DMSO, and chloroform are also predicted to be effective solvents. While their HSPs are not as closely matched as the first group, they share significant similarities in their polar and hydrogen bonding characteristics.
-
Low Solubility: Non-polar solvents like hexane and toluene are expected to be poor solvents due to the significant mismatch in their polar and hydrogen bonding parameters. The high polarity and extensive hydrogen bonding network of water also make it a poor solvent for this relatively non-polar molecule.
It is important to note that for some thiazole derivatives, stability in certain solvents like DMSO can be a concern, potentially leading to degradation over time.[12] Therefore, it is advisable to use freshly prepared solutions for any subsequent applications.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound, combining theoretical predictions with a detailed experimental protocol. The use of Hansen Solubility Parameters offers a valuable tool for predicting solubility in the absence of empirical data, guiding solvent selection for synthesis, purification, and formulation. The provided shake-flask protocol outlines a robust and reliable method for obtaining accurate experimental solubility data.
For researchers working with this compound, the next logical step would be to perform the described experimental protocol to validate the predicted solubility profile. Further studies could also investigate the effect of temperature and pH on solubility, which are critical parameters for pharmaceutical and biological applications. A thorough understanding of the solubility of this promising molecule will undoubtedly accelerate its journey from the laboratory to potential real-world applications.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Just, O., & Zehetner, J. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 16293–16301.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40429244, 2-((Furan-2-ylmethyl)thio)thiazole.
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- Khan Academy. (n.d.). Solubility of organic compounds.
- Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1–25.
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- Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
- ChemRxiv. (2018). A Bayesian Approach to Predict Solubility Parameters.
- GitHub. (n.d.). gnpd/HSPiPy: Hansen Solubility Parameters in Python.
- Rogers, M. A. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.
- Figshare. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters.
- Solubility of Things. (n.d.). Furan.
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- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
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- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
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- Wiley Online Library. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
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- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. processchemistryportal.com [processchemistryportal.com]
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- 12. researchgate.net [researchgate.net]
Topic: 2-Furfurylthio and Thiazole Precursors in the Maillard Reaction
An In-depth Technical Guide for Researchers
Abstract
The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable aromas in cooked foods. Among the vast array of compounds generated, sulfur-containing heterocycles, particularly those derived from furan and thiazole structures, are critical for producing characteristic meaty, roasted, and savory notes. This technical guide provides an in-depth exploration of the formation pathways of key precursors, such as 2-furfurylthiol and thiazoles, from the foundational reactants of the Maillard reaction. We will dissect the mechanistic steps, from sugar degradation and amino acid decomposition to the final condensation reactions, offering a causal explanation for experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these complex flavor-generating systems, complete with detailed experimental protocols and visual pathway representations.
Introduction: The Maillard Reaction as a Flavor Foundry
First described by Louis Camille Maillard in 1912, the Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions is responsible for the color, aroma, and flavor of a wide range of thermally processed foods, from baked bread and seared steak to roasted coffee.[1][2] While the initial stages involve the condensation of a sugar and an amino acid, the intermediate and final stages generate a plethora of volatile and non-volatile compounds, including the melanoidins responsible for the brown color.[3]
Of particular interest to flavor chemists are the heterocyclic compounds containing sulfur, nitrogen, and oxygen, which often have remarkably low odor thresholds and contribute significantly to the final sensory profile.[4][5] This guide focuses specifically on the precursors and formation mechanisms of two pivotal classes of these compounds: furanthiols (exemplified by 2-furfurylthiol) and thiazoles, which are fundamental to creating "meaty" and "roasted" aromas.
Caption: High-level overview of the Maillard reaction stages.
The Genesis of Furan Precursors: Sugar Degradation Pathways
The furan ring is a fundamental building block for many key aroma compounds. Its formation is primarily a result of sugar dehydration under thermal stress, a critical part of the intermediate stage of the Maillard reaction.[3][6]
Causality Behind Precursor Choice: The type of reducing sugar used as a reactant has a profound impact on the efficiency of furan formation.
-
Pentoses (e.g., Ribose, Xylose): These five-carbon sugars are highly effective precursors for furfural . Through a 1,2-enolization pathway followed by cyclization and dehydration, they readily form the five-membered furan ring structure.
-
Hexoses (e.g., Glucose, Fructose): These six-carbon sugars primarily yield 5-hydroxymethylfurfural (HMF) . While HMF is a furan derivative, the generation of the simpler, often more aromatically significant furfural from hexoses is less direct.[7]
Therefore, for targeted synthesis of compounds like 2-furfurylthiol, model systems often employ ribose to maximize the yield of the necessary furfural intermediate.[6] Studies have shown that ribose-containing systems generate significantly more furan than those with glucose under the same conditions.[8]
The Sulfur Source: Cysteine and the Strecker Degradation
The introduction of sulfur into the Maillard reaction is the single most important factor for the generation of meaty and savory flavors. The amino acid L-cysteine is the most crucial sulfur donor.[2][5] Its decomposition via the Strecker degradation pathway provides the key nucleophiles required for the synthesis of both furanthiols and thiazoles.
The Strecker degradation involves the reaction of an α-amino acid with a dicarbonyl compound (formed from sugar fragmentation). This reaction yields three critical products:
-
Hydrogen Sulfide (H₂S): The primary sulfur nucleophile.
-
Ammonia (NH₃): A key nitrogen source for thiazole and pyrazine formation.
-
Strecker Aldehydes: Carbonyl compounds that contribute to the overall aroma profile.
The liberation of H₂S from cysteine is the rate-limiting step for the formation of many potent sulfurous aroma compounds. This is why cysteine is a mandatory component in reaction systems designed to produce meaty flavors.[9]
Core Reaction Pathways: Formation of 2-Furfurylthiol and Thiazoles
With the primary precursors—furfural from sugars and H₂S/NH₃ from cysteine—generated, the final assembly of the target aroma compounds can occur.
Pathway to 2-Furfurylthiol
2-Furfurylthiol (FFT), known for its intense roasted coffee aroma, is a benchmark compound in flavor science.[10] Its formation proceeds through the reaction of furfural with H₂S. However, recent mechanistic studies using carbon module labeling (CAMOLA) have refined this understanding.[11]
The dominant pathway involves two key steps:
-
Reduction to Furfuryl Alcohol: Furfural, generated from sugar degradation, is first reduced to 2-furanmethanol (furfuryl alcohol).[7][11]
-
Sulfur Substitution: Furfuryl alcohol then reacts with H₂S, where the thiol group displaces the hydroxyl group to form 2-furfurylthiol.[11]
This highlights that both furfural and furfuryl alcohol are critical intermediates in the formation of FFT.[7][11]
Caption: Dominant formation pathway of 2-Furfurylthiol.
Pathway to Thiazoles
Thiazoles and their derivatives contribute nutty, roasted, and meaty notes.[12] Their formation is a classic example of heterocyclic chemistry within the Maillard reaction, requiring a dicarbonyl, ammonia, and hydrogen sulfide.
The general mechanism is as follows:
-
An α-dicarbonyl compound (e.g., glyoxal, methylglyoxal from sugar fragmentation) reacts with H₂S.
-
The resulting intermediate then condenses with ammonia (also from cysteine degradation).
-
Subsequent cyclization and dehydration yield the final thiazole ring.[9]
The specific side chains on the thiazole ring are determined by the structure of the initial dicarbonyl compound, leading to a variety of thiazole derivatives with distinct aromatic properties.
Caption: General formation pathway of Thiazoles.
Experimental Protocol: Model System for Flavor Generation & Analysis
This protocol provides a validated method for studying the formation of 2-furfurylthiol and other volatile compounds in a controlled model system. The use of Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for analyzing volatile flavor compounds.
Reagents and Materials
-
L-cysteine (≥98% purity)
-
D-ribose (≥99% purity)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath with temperature control
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system
Step-by-Step Methodology
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of L-cysteine in the phosphate buffer.
-
Prepare a 0.1 M solution of D-ribose in the phosphate buffer.
-
Causality: Using a buffer at a neutral pH mimics many food conditions and provides a stable starting point. Extreme pH can drastically alter reaction pathways.[13]
-
-
Reaction Setup:
-
In a 20 mL headspace vial, combine 2 mL of the L-cysteine solution and 2 mL of the D-ribose solution.
-
Include control vials: (a) 4 mL of buffer only, (b) 2 mL of L-cysteine solution + 2 mL of buffer, (c) 2 mL of D-ribose solution + 2 mL of buffer.
-
Trustworthiness: Controls are essential to ensure that the observed volatile compounds are products of the interaction between cysteine and ribose, and not artifacts from the degradation of a single precursor or the buffer.
-
Immediately cap the vials tightly.
-
-
Maillard Reaction Incubation:
-
Place the vials in a preheated heating block at 120 °C for 60 minutes.
-
Causality: A temperature of 120 °C is sufficient to accelerate the Maillard reaction significantly without causing excessive pyrolysis or charring, which would introduce confounding variables.[8]
-
-
Volatile Compound Extraction (HS-SPME):
-
After incubation, transfer the hot vials to a heated agitator (e.g., 60 °C).
-
Expose the SPME fiber to the headspace of the vial for 30 minutes.
-
Expertise: HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds. The specific fiber coating (DVB/CAR/PDMS) is chosen for its broad affinity for the types of flavor compounds expected.
-
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes.
-
Analyze the desorbed compounds using a pre-defined GC-MS method.
-
Data Presentation: Key parameters for the GC-MS method should be standardized for reproducibility.
-
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent) | Mid-polarity column suitable for a wide range of flavor compounds. |
| Inlet Temp. | 250 °C | Ensures complete desorption of analytes from the SPME fiber. |
| Oven Program | 40°C (2 min), ramp 5°C/min to 250°C (hold 5 min) | Gradual temperature ramp allows for good separation of volatile compounds. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert carrier gas standard for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 35-400 m/z | Covers the expected mass range of target flavor compounds. |
Data Interpretation
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by comparing their retention indices to known standards.
-
Quantify relative peak areas to compare the abundance of 2-furfurylthiol and other key products across different reaction conditions.
Caption: Step-by-step experimental workflow for model system analysis.
Conclusion
The formation of 2-furfurylthio, thiazoles, and related compounds is a nuanced process governed by the interplay of specific precursors and reaction conditions. This guide has illuminated the core pathways, demonstrating that the targeted generation of these potent aroma molecules hinges on a rational selection of reactants—namely, pentose sugars and the amino acid cysteine. By understanding the underlying mechanisms of sugar dehydration, Strecker degradation, and subsequent condensation reactions, researchers can effectively manipulate model systems to synthesize desired flavor profiles. The provided experimental protocol offers a robust and validated framework for investigating these reactions, enabling further exploration and innovation in the fields of food science, flavor chemistry, and beyond.
References
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- The Importance of Analyzing Sulphur Compounds in Food. (2021). LCGC International.
- The role of sulfur compounds in food flavor part III: Thiols. (1976). Taylor & Francis Online.
- Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (2021). ResearchGate.
- Maillard reaction. (n.d.). Wikipedia.
- Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Frontiers in Nutrition.
- Optimizing the Maillard Reaction to Improve Food Flavor and Taste. (2019). AZoLifeSciences.
- Metabolic pathways for synthesis of flavor-associated sulfur compounds... (n.d.). ResearchGate.
- Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. (2022). PubMed Central.
- Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. (2019). PubMed.
- Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2022). Nature.
- Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). PubMed.
- Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). ResearchGate.
- Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). PubMed Central.
- Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methyIthio- and 5-methylsuIfonyl-2-furyl)acrylonitriles and kinetics of their reac. (1987). Chemicke Zvesti.
- Reactivity of furfural–cysteine model reaction in food-grade five-component nonionic O/W microemulsions. (2014). Food Hydrocolloids.
- Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction. (1998). ResearchGate.
- Formation of furan and methylfuran by maillard-type reactions in model systems and food. (2008). agris.fao.org.
- Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. (2008). ResearchGate.
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021). Eurasian Chemical Communications.
- Formation and reduction of furan in maillard reaction model systems consisting of various sugars/amino acids/furan precursors. (2014). PubMed.
- 2-Furfurylthiol. (2022). American Chemical Society.
- New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose. (2021). PubMed.
- New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose. (2021). ResearchGate.
- Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. (2021). ResearchGate.
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An In-depth Technical Guide to the Sensory Properties of 2-Furfurylthiol
Abstract
2-Furfurylthiol (FFT), a volatile sulfur-containing furan derivative, is a pivotal aroma compound that defines the sensory landscape of numerous thermally processed foods and beverages. Its potent, multifaceted aroma profile, characterized by desirable roasted coffee, nutty, and savory notes at low concentrations, makes it a compound of significant interest to researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. This technical guide provides a comprehensive exploration of the sensory properties of 2-Furfurylthiol, delving into its chemical and physical characteristics, formation pathways, analytical methodologies for its detection and quantification, and its stability within complex food matrices. The guide is structured to offer not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols.
Introduction: The Aromatic Significance of 2-Furfurylthiol
2-Furfurylthiol (FFT), also known as furfuryl mercaptan, is a colorless to pale yellow oily liquid that is a principal contributor to the aroma of roasted coffee.[1] First identified in coffee in the early 20th century, its profound impact on the overall flavor profile of a wide range of products has been extensively studied.[2] Beyond coffee, FFT is a key odorant in roasted meats, baked goods, and some fermented beverages.[3][4] Its sensory perception is highly concentration-dependent, transitioning from a pleasant, roasted character at trace levels to a more sulfurous and even disagreeable aroma at higher concentrations.[1] Understanding the nuances of its sensory properties, formation, and stability is crucial for controlling and optimizing the flavor of various consumer products.
This guide will provide a detailed examination of the sensory world of 2-Furfurylthiol, offering a resource for professionals engaged in flavor chemistry, product development, and quality control.
Chemical and Physical Properties of 2-Furfurylthiol
A thorough understanding of the chemical and physical properties of 2-Furfurylthiol is fundamental to comprehending its behavior in various systems. These properties influence its volatility, solubility, and reactivity, which in turn affect its sensory perception and stability.
| Property | Value | Source |
| Chemical Formula | C₅H₆OS | [5] |
| Molecular Weight | 114.17 g/mol | [2] |
| CAS Number | 98-02-2 | [3] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Odor | Roasted coffee, nutty, savory, sulfurous | [1] |
| Boiling Point | 155 °C at 760 mmHg | [2] |
| Solubility in Water | 0.5 g/L | [2] |
| FEMA Number | 2493 | [3][6] |
| JECFA Number | 1072 | [3][7] |
Regulatory Status: 2-Furfurylthiol is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3][6][7] It is considered to have no safety concern at current levels of intake when used as a flavouring agent.[3] In the United States, it is listed as a substance added to food.[8]
Sensory Profile: The Dual Nature of a Potent Odorant
The sensory impact of 2-Furfurylthiol is a classic example of the concentration-dependent nature of aroma compounds. Its extremely low odor threshold means that even minute quantities can significantly influence the overall flavor profile of a product.
Olfactory Characteristics
At low concentrations, typically in the parts-per-billion (ppb) range, 2-Furfurylthiol imparts highly desirable aroma notes:
-
Roasted Coffee: This is the most prominent and recognized characteristic of FFT, making it a key component in coffee aroma.[1]
-
Nutty and Meaty: It also contributes to the savory and roasted notes found in cooked meats and some baked goods.[3]
-
Sweet and Caramelic: In certain contexts, it can provide sweet and caramel-like undertones.[1]
However, as the concentration increases, the aroma profile can shift towards less desirable notes:
-
Sulfurous: A more pronounced "burnt match" or sulfurous character can emerge.
-
Rubbery: At higher levels, a rubbery or over-cooked note may be perceived.
Quantitative Sensory Data
The potency of 2-Furfurylthiol is quantified by its odor and taste thresholds, which represent the minimum concentration at which the compound can be detected.
| Threshold Type | Matrix | Concentration | Source |
| Odor Detection Threshold | Water | 0.005 ppb (μg/L) | |
| Taste Threshold | Water | 0.04 ppb (μg/L) |
Formation Pathways: The Genesis of a Flavor Compound
2-Furfurylthiol is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids. Microbial metabolism can also contribute to its formation in fermented products.[3]
The Maillard Reaction
The Maillard reaction is the principal pathway for the generation of FFT. The key precursors are a pentose sugar (like ribose) and a sulfur-containing amino acid, most notably cysteine.
The reaction proceeds through several stages:
-
Initial Stage: Condensation of the sugar and amino acid to form an N-substituted glycosylamine, followed by the Amadori rearrangement to yield a ketosamine.
-
Intermediate Stage: Degradation of the ketosamine through various pathways, leading to the formation of furfural.
-
Final Stage: Reaction of furfural with hydrogen sulfide (H₂S), which is released from the thermal degradation of cysteine, to form 2-Furfurylthiol.
The following diagram illustrates the key steps in the Maillard reaction leading to the formation of 2-Furfurylthiol:
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Introduction: The Aromatic Signature of 2-Furfurylthiol
An In-Depth Technical Guide to the Olfactory Threshold of 2-Furfurylthiol
This guide provides a comprehensive technical overview of the olfactory threshold of 2-Furfurylthiol, a pivotal aroma compound. It is intended for researchers, scientists, and professionals in the fields of sensory science, food and beverage development, and analytical chemistry. This document delves into the theoretical underpinnings of olfactory perception, detailed methodologies for threshold determination, and the critical factors influencing its measurement, thereby offering a holistic understanding of this potent odorant.
2-Furfurylthiol (FFT), also known by synonyms such as furfuryl mercaptan or 2-furanmethanethiol, is a volatile organosulfur compound renowned for its profound impact on the aroma of roasted coffee.[1][2][3][4] First identified as a key coffee odorant, its aromatic profile is complex and highly concentration-dependent.[1][5] At high concentrations, it possesses a powerful, diffusive, and somewhat unpleasant sulfurous odor. However, upon significant dilution, it transforms into the familiar, agreeable, and characteristic aroma of freshly brewed coffee.[1] This dramatic shift underscores the importance of its olfactory threshold, the concentration at which it becomes perceptible to the human sense of smell.
While the query specified "2-Furfurylthio thiazole," it is crucial to clarify that 2-Furfurylthiol is the well-documented and extensively studied compound responsible for the potent coffee-like aroma. A thiazole is a distinct heterocyclic ring containing both sulfur and nitrogen.[6] While various thiazoles do possess significant aromas, the primary "coffee" thiol is 2-Furfurylthiol. This guide will focus on this scientifically established key odorant.
Sulfur-containing compounds, as a group, are known for their exceptionally low odor thresholds, often detectable at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[7][8][9][10] FFT is a prime example of this potency, making its accurate quantification and sensory evaluation a critical task in the food and beverage industry.[9][11]
Understanding the Olfactory Threshold
The olfactory threshold is not a single, absolute value but a statistical concept representing the minimum concentration of a substance that can be detected by the human olfactory system.[12] Two primary types of thresholds are commonly defined:
-
Detection Threshold: The lowest concentration at which the presence of a stimulus is perceived, without the ability to identify or characterize the odor.[13][14] This is an awareness that "something" is present.
-
Recognition Threshold: The lowest concentration at which the stimulus can be recognized and identified.[15] For FFT, this would be the point at which a panelist can confidently label the aroma as "coffee-like" or "roasty."
The determination of these thresholds is influenced by a multitude of factors, including the purity of the compound, the presentation method, the sensitivity of the sensory panel, and the specific methodology employed.[7][16]
Methodologies for Olfactory Threshold Determination
Determining the olfactory threshold of a potent compound like 2-Furfurylthiol requires a combination of sophisticated analytical techniques and rigorous sensory evaluation protocols.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links the chemical composition of a sample to its sensory perception.[15][17][18] It combines the separation capabilities of a gas chromatograph (GC) with the human nose as a highly sensitive detector.[19]
Workflow for GC-O Analysis:
-
Sample Preparation & Extraction: Volatile compounds are extracted from the sample matrix (e.g., coffee brew) using methods like Solvent-Assisted Flavor Evaporation (SAFE) to minimize artifacts and concentrate the analytes.[18]
-
Chromatographic Separation: The extract is injected into a GC, where individual volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector, typically a Mass Spectrometer (MS) for compound identification, while the other is sent to an olfactory detection port (ODP).[17][19]
-
Sensory Detection: A trained sensory analyst or panelist sniffs the effluent from the ODP and records the time, duration, intensity, and description of any perceived odors.[15]
-
Data Correlation: By aligning the retention times from the MS detector with the timestamps of the sensory events, specific odor-active compounds, like 2-Furfurylthiol, can be identified.[17]
This method is invaluable for identifying the key odorants in a complex mixture but presents challenges, especially for trace-level compounds that may be below the MS detection limit but still perceivable by the human nose.[19]
Sensory Panel Evaluation: The Ascending Forced-Choice Method
Standardized sensory methodologies are essential for producing reliable and reproducible threshold data. The ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted protocol.[13][14][20][21]
Protocol for ASTM E679-19:
-
Panelist Selection and Training: A panel of assessors (typically 15-30 individuals) is screened for normal olfactory acuity and trained to recognize the target odorant.
-
Sample Preparation: A stock solution of high-purity 2-Furfurylthiol is prepared in an appropriate solvent (e.g., deionized water or deodorized air). A series of dilutions, typically in steps of 1:2 or 1:3, is created from this stock solution.
-
Presentation (Triangle Test): Panelists are presented with a series of "triangle tests."[12] For each test, they receive three samples (e.g., in sniffer bottles or gas-sampling bags), two of which are blanks (solvent only) and one of which contains the diluted odorant.
-
Forced-Choice Response: Panelists are required to identify the "odd" sample, even if they have to guess. This forced-choice nature minimizes response bias.[22]
-
Ascending Concentration: The tests are presented in an ascending order of concentration, starting from a level well below the expected threshold.[23][24] This approach is designed to prevent olfactory adaptation or fatigue.[25]
-
Threshold Calculation: An individual's threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.
Reported Olfactory Threshold Values for 2-Furfurylthiol
The olfactory threshold of 2-Furfurylthiol is exceptionally low, though reported values can vary based on the medium (air or water) and the specific methodology used.
| Medium | Threshold Type | Reported Value (Concentration) | Reference(s) |
| Water | Odor Threshold | 0.01 µg/kg (ppb) | [2] |
| Water | Odor Threshold | 0.005 ppb | [26] |
| Water | Flavor Threshold | 0.04 ppb | [26] |
| Air | Odor Threshold | 0.0025 ng/L | [2] |
Note: These values are compiled from scientific literature and serve as a reference. Actual perceived thresholds can vary significantly.
Factors Influencing Olfactory Threshold Perception
The measurement and perception of the olfactory threshold for 2-Furfurylthiol are not absolute and can be influenced by a range of variables.
-
Chemical Purity: The presence of impurities can significantly alter the perceived odor and the measured threshold. Rigorous purification and analytical verification of the FFT standard are paramount.[7]
-
Matrix Effects: The medium in which FFT is presented (e.g., water, air, a complex beverage matrix like coffee) can affect its volatility and interaction with olfactory receptors.[16] The stability of FFT is also a concern, as it can degrade or react with other components in a beverage over time, reducing its concentration.[27]
-
Human Factors: Individual sensitivity to odors varies greatly and can be affected by age, gender, genetics, and health status (e.g., having a cold).[24][25] Olfactory adaptation (fatigue) from prolonged exposure can also temporarily increase an individual's threshold.[25]
-
Methodological Variations: Differences in experimental design, such as the dilution factor, the number of panelists, and the specific definition of "threshold" used for calculation, can lead to variations in reported values.[7][23]
Conclusion and Applications
2-Furfurylthiol is a classic example of a character-impact aroma compound, where its presence, even at trace levels, defines the sensory profile of a product.[5] An in-depth understanding of its olfactory threshold is critical for:
-
Product Development: Formulating products with a consistent and desirable coffee aroma.[28]
-
Quality Control: Detecting off-notes or aroma degradation during processing and storage.[27]
-
Flavor Research: Investigating the synergistic and antagonistic effects of FFT with other volatile compounds that constitute a complete flavor profile.[11]
-
Regulatory Compliance: Setting standards for air and water quality where potent odorants are a concern.[13][14]
The accurate determination of the olfactory threshold of 2-Furfurylthiol requires a meticulous, multi-faceted approach that combines precise analytical chemistry with standardized, well-controlled sensory science. By understanding the methodologies and the variables that influence perception, researchers and industry professionals can better harness the power of this defining aroma compound.
References
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The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Thiazole Compounds
Introduction: The Enduring Versatility of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, engaging with a wide array of biological targets.[2] This inherent capacity for diverse molecular interactions has led to the development of numerous thiazole-containing compounds with a broad spectrum of pharmacological activities.[3] From established drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib to a plethora of investigational molecules, the thiazole moiety continues to be a focal point of research for new therapeutic agents.[2][4]
This technical guide offers a comprehensive exploration of the significant biological activities of thiazole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the key therapeutic areas where thiazoles have shown considerable promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders. For each area, we will examine the underlying mechanisms of action, provide detailed experimental protocols for activity assessment, and present comparative data to illustrate structure-activity relationships (SAR).
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[4]
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of thiazole compounds stems from their ability to interact with several critical targets involved in cell proliferation, survival, and metastasis.
-
Inhibition of Protein Kinases: A primary mechanism of action for many anticancer thiazoles is the inhibition of protein kinases. The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently overactive in cancer, is a key target.[5][6] Thiazole derivatives have been designed as potent dual inhibitors of PI3K and mTOR, leading to the suppression of tumor cell growth and proliferation.[5][7] For example, some derivatives have shown potent inhibitory activity against PI3Kα with IC50 values as low as 0.086 µM.[5] The nitrogen atom in the thiazole ring often plays a crucial role in forming hydrogen bonds with the target enzymes.[4]
-
Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Several thiazole-containing compounds act as tubulin polymerization inhibitors, binding to the colchicine binding site of tubulin.[8][9] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Certain thiazole-naphthalene derivatives have demonstrated potent tubulin polymerization inhibition with IC50 values as low as 3.3 µM, surpassing the activity of the standard drug colchicine.[8]
-
Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms. This can be a consequence of kinase inhibition or microtubule disruption, or through direct effects on apoptotic machinery.[10][11] Studies have shown that some thiazole compounds can significantly increase the population of early and late apoptotic cells.[12]
-
Other Mechanisms: Thiazole derivatives have also been reported to act as inhibitors of other important cancer-related targets, including topoisomerase, histone deacetylase (HDAC), and aromatase.[11][13]
B. Experimental Workflow: Assessing Anticancer Potential
A systematic approach is required to evaluate the anticancer activity of novel thiazole compounds. This typically involves a tiered screening process, starting with in vitro cytotoxicity assays and progressing to mechanistic studies.
Caption: Workflow for carrageenan-induced paw edema assay.
C. Protocol: Carrageenan-Induced Rat Paw Edema
Principle: The injection of carrageenan into the paw of a rodent induces an acute, localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is indicative of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize animals (e.g., Wistar rats) to laboratory conditions. Divide them into groups: a control group, a reference drug group (e.g., Indomethacin), and test groups for different doses of the thiazole compound.
-
Compound Administration: Administer the test compound, reference drug, or vehicle (e.g., saline) to the respective groups, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. Determine the percentage inhibition of edema by the test compound and reference drug relative to the control group.
D. Data Presentation: Comparative Anti-inflammatory Activity
The table below shows the COX-2 and 5-LOX inhibitory activities of selected thiazole derivatives.
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| Thymol-Thiazole Hybrid | Compound 6b | 0.037 | > Quercetin | |
| Thymol-Thiazole Hybrid | Compound 6f | 0.039 | > Quercetin | |
| Thiazole Derivative | Compound 6l | 0.09 | 0.38 | |
| 3,4-Diarylthiazole | Compound IX | 0.08 | 0.36 | |
| 4-Arylthiazole | Compound VII | - | 10 | |
| Reference Drug | Celecoxib | 0.045 | - |
Data compiled from multiple sources. [14][15][16]
IV. Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Thiazole derivatives are being investigated as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to modulate various targets implicated in these conditions.
A. Mechanism of Action: Multi-target Approach to Neuroprotection
The neuroprotective potential of thiazole compounds is linked to several mechanisms, including:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.
-
Inhibition of Protein Aggregation: Thiazole derivatives have shown potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides and tau protein, which are pathological hallmarks of Alzheimer's disease.
-
Other Targets: Thiazole-based compounds have also been shown to interact with other targets relevant to neurodegeneration, including glycogen synthase kinase-3β (GSK-3β) and monoamine oxidases (MAOs).
B. Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: This colorimetric assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically. The inhibitory activity of a test compound is determined by its ability to reduce the rate of this colorimetric reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test thiazole compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
V. Conclusion and Future Perspectives
The thiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, giving rise to a multitude of compounds with potent and diverse biological activities. The ongoing research in this field continues to uncover novel derivatives with enhanced efficacy and improved safety profiles for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders. The structure-activity relationship studies provide a rational basis for the design of new, more specific, and potent thiazole-based therapeutic agents. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to evaluate the biological potential of new thiazole compounds. As our understanding of the molecular basis of diseases deepens, the versatility of the thiazole ring will undoubtedly continue to be exploited in the quest for the next generation of innovative medicines.
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The Enigmatic Aroma of Roasting: An In-depth Technical Guide to 2-Furfurylthio Thiazole in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Within the intricate world of flavor chemistry, sulfur-containing heterocyclic compounds play a pivotal role in defining the characteristic aromas of many thermally processed foods. Among these, 2-furfurylthio thiazole stands out as a molecule of significant interest, contributing to the desirable roasted, nutty, and coffee-like notes that captivate the human palate. This in-depth technical guide serves as a comprehensive resource for researchers and professionals, exploring the synthesis, chemical properties, sensory characteristics, natural occurrence, and analytical determination of this compound. By delving into the causality behind its formation and the intricacies of its analysis, this document aims to provide a foundational understanding for its application and study in flavor science and related fields.
Chemical Identity and Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 176981-11-6, is a volatile organic compound that possesses a unique and potent aroma profile.[1] Its molecular structure, featuring a furan ring linked to a thiazole ring via a thioether bridge, is the basis for its characteristic sensory properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 176981-11-6 | [1][2] |
| Molecular Formula | C₈H₇NOS₂ | [1][2] |
| Molecular Weight | 197.28 g/mol | [2] |
| Appearance | Not explicitly stated, but likely a colorless to pale yellow liquid based on similar compounds. | Inferred |
| Boiling Point | 321.00 to 322.00 °C (estimated) | [1] |
| Flash Point | 148.20 °C (estimated) | [1] |
| Solubility | Soluble in alcohol; slightly soluble in water (96.64 mg/L at 25 °C, estimated). | [1] |
Sensory Characteristics and Flavor Profile
The sensory perception of this compound is central to its importance in flavor chemistry. While specific organoleptic data for the pure compound is not extensively documented in publicly available literature, its aroma is consistently associated with desirable roasted and savory notes. Its direct precursor, 2-furfurylthiol, is well-known for its intense coffee-like aroma, which provides a strong indication of the sensory profile of this compound.[3][4]
The flavor profile can be described as:
-
Roasted: A primary descriptor, reminiscent of roasted nuts and coffee beans.
-
Sulfurous: A characteristic note for many sulfur-containing flavor compounds, which can be pleasant at low concentrations.
-
Nutty: Contributing to the overall warm and savory aroma.
-
Coffee-like: A significant attribute, likely inherited from its precursor, 2-furfurylthiol.[3][4]
Natural Occurrence and Formation Pathway
This compound is not reported to occur naturally in raw food materials.[1] Instead, it is a product of thermal processing, primarily formed through the Maillard reaction. This complex series of chemical reactions between reducing sugars and amino acids is responsible for the development of color and flavor in a wide variety of cooked foods.
The key precursor to this compound is 2-furfurylthiol . This potent aroma compound, known for its strong coffee-like scent, is generated from the reaction of furan-2-carbaldehyde (furfural), a degradation product of pentoses, with a source of hydrogen sulfide, typically the amino acid cysteine.[3][4][5]
The subsequent formation of this compound likely involves the reaction of 2-furfurylthiol with other reactive intermediates generated during the Maillard reaction.
Caption: Formation of this compound via the Maillard Reaction.
Synthesis of this compound: A Methodological Approach
While specific, detailed, and publicly available synthesis protocols for this compound are scarce, a plausible synthetic route can be devised based on established methods for the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis is a classic and versatile method that can be adapted for this purpose.
Proposed Synthesis Workflow
This proposed workflow involves a two-step process: the formation of a thioamide intermediate, followed by its condensation with an α-haloketone.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
It is crucial to note that this is a proposed protocol based on general chemical principles and requires experimental validation and optimization.
Step 1: Synthesis of 2-(Furfurylthio)acetaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-furanmethanethiol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base (e.g., sodium hydride, 1.1 equivalents) to deprotonate the thiol.
-
Once the deprotonation is complete (cessation of hydrogen gas evolution), add chloroacetaldehyde (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(furfurylthio)acetaldehyde.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude 2-(furfurylthio)acetaldehyde (1 equivalent) and thioformamide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Self-Validation: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Analytical Determination in Food Matrices
The analysis of volatile sulfur compounds like this compound in complex food matrices presents a significant challenge due to their low concentrations and the potential for matrix interference. A robust analytical methodology is essential for accurate quantification and characterization.
Recommended Analytical Workflow: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile and semi-volatile compounds in food due to its sensitivity, solvent-free nature, and ease of automation.
Caption: Analytical workflow for the determination of this compound.
Detailed Experimental Protocol
-
Sample Preparation:
-
Homogenize the food sample (e.g., coffee, baked goods) to ensure uniformity.
-
Weigh a precise amount of the homogenized sample into a headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to correct for matrix effects and variations in extraction efficiency.
-
If necessary, add a salt solution (e.g., saturated sodium chloride) to increase the volatility of the analyte.
-
-
HS-SPME:
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time to allow the volatile compounds to partition into the headspace.
-
Expose a coated fused-silica fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Use a temperature program to achieve optimal separation.
-
Detect and identify the compounds using a mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum (comparison with an authentic standard).
-
Quantify the concentration of this compound by constructing a calibration curve using a series of standard solutions with known concentrations and the internal standard.
-
Regulatory Status
A thorough review of publicly available data from the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicates that This compound does not currently have a FEMA number, nor is it explicitly listed as Generally Recognized as Safe (GRAS) .[1] While many thiazole derivatives are approved for use as flavoring substances, the specific regulatory status of this compound remains unestablished.[6][7][8][9][10] This is a critical consideration for its potential use in commercial food products, and any application would require a comprehensive safety evaluation and regulatory approval.
Conclusion and Future Perspectives
This compound represents a fascinating and impactful molecule in the realm of flavor chemistry. Its contribution to the desirable roasted and savory notes of thermally processed foods makes it a compound of significant interest to the food industry. While its sensory properties and formation pathway are beginning to be understood, further research is warranted in several key areas. The definitive determination of its flavor threshold and a comprehensive sensory analysis of the pure compound would provide invaluable data for flavorists. Furthermore, the development and validation of a standardized synthesis protocol would facilitate its availability for research and potential commercial applications. Finally, a thorough safety assessment is a prerequisite for its consideration as a food additive. As analytical techniques continue to advance, we can expect a deeper understanding of the occurrence and role of this compound in a wider range of food systems, further unraveling the complexities of flavor generation.
References
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). THIAZOLE.
- Frontiers in Nutrition. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS) - thiazole.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS 30 Publication.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Substances (3250-3325).
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Flavoring Substances 26.
- Google Patents. (n.d.). EP2049509A2 - New furyl thioalkanals useful in the flavor industry.
- Google Patents. (n.d.). US3952024A - Furfurylthioacetone.
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). (n.d.). Food safety and quality: jecfa-additives.
- ResearchGate. (2021). New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose.
- MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation.
- World Health Organization (WHO). (n.d.). JECFA.
- American Chemical Society. (2022). 2-Furfurylthiol.
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole.
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- 3. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 4. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
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- 9. femaflavor.org [femaflavor.org]
- 10. femaflavor.org [femaflavor.org]
Safety and toxicity data for 2-Furfurylthio thiazole
An In-depth Technical Guide on the Safety and Toxicity of 2-Furfurylthio Thiazole
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the available safety and toxicity data for this compound, designed for researchers, scientists, and drug development professionals. The information is synthesized from publicly available data to support informed decision-making in research and development contexts.
Introduction to this compound
This compound (CAS No. 176981-11-6) is a sulfur-containing heterocyclic compound.[1][2] Its structure features a thiazole ring linked to a furan ring through a thioether bridge. The IUPAC name for this compound is 2-((furan-2-ylmethyl)thio)thiazole.[1] It is also known by synonyms such as 2-Furfuryl thiothiazole and 2-(furan-2-ylmethylsulfanyl)-1,3-thiazole.[1][3] This molecule is recognized for its characteristic aroma and has applications in the flavor industry.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H7NOS2 | PubChem[1] |
| Molecular Weight | 197.3 g/mol | PubChem[1] |
| Boiling Point | 321.00 to 322.00 °C @ 760.00 mm Hg (estimated) | FlavScents[3] |
| Flash Point | 299.00 °F (148.20 °C) (estimated) | FlavScents[3] |
| Solubility | Insoluble in water; soluble in alcohol | JECFA[4] |
Caption: Molecular structure of this compound.
Toxicological Profile
The toxicological profile of this compound is primarily characterized by its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential for irritation.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a summary of the known hazards associated with this compound.
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Acute Toxicity
This compound is classified as harmful by multiple routes of exposure.[1]
-
Oral: Harmful if swallowed (Acute Toxicity - Category 4).[1][5]
-
Dermal: Harmful in contact with skin (Acute Toxicity - Category 4).[1][5]
-
Inhalation: Harmful if inhaled (Acute Toxicity - Category 4).[1][5]
Irritation and Sensitization
The compound is a known irritant:
-
Skin Irritation: It is classified as causing skin irritation (Category 2).[1][5]
-
Eye Irritation: It is also categorized as causing serious eye irritation (Category 2).[1][5]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1]
Genotoxicity
There is limited specific genotoxicity data available for this compound in the provided search results. However, the European Food Safety Authority (EFSA) has evaluated sulfur-containing furan derivatives as a group.[9] For some related substances, EFSA has noted concerns and the need for additional genotoxicity data.[9]
The metabolism of both furan and thiazole rings can potentially lead to reactive metabolites. For instance, furan derivatives can be bioactivated by cytochrome P450 (CYP) enzymes and human sulfotransferases (SULTs), which may lead to DNA damage.[10]
Metabolism
The biotransformation of this compound is anticipated to involve the metabolic pathways common to furan and thiazole-containing compounds. The metabolism of drugs containing a thiazole ring can be catalyzed by cytochrome P450s (CYPs), potentially generating reactive metabolites such as epoxides or S-oxides.[11][12] These reactive intermediates can covalently bind to cellular macromolecules, which is a mechanism of toxicity.[12]
The furan ring can also undergo metabolic degradation.[13] The metabolic fate is a critical determinant of the toxicological profile, and in the absence of specific data for this compound, insights must be drawn from structurally analogous compounds.
Caption: A typical workflow for pre-clinical toxicological assessment.
Experimental Protocols
For researchers investigating the genotoxic potential of novel compounds like this compound, the following protocol for the Ames test provides a standardized methodology.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
1. Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
2. Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test compound (this compound).
-
S9 fraction from induced rat liver for metabolic activation.
-
Cofactors for S9 mix (e.g., NADP, glucose-6-phosphate).
-
Minimal glucose agar plates.
-
Top agar.
3. Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Prepare the S9 mix for experiments requiring metabolic activation.
-
Incubation: In a test tube, add the Salmonella strain, the test compound dilution, and either a buffer (without metabolic activation) or the S9 mix (with metabolic activation).
-
Plating: After a brief pre-incubation, add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.
Conclusion and Future Directions
The available data indicates that this compound should be handled with care due to its acute toxicity and irritant properties. Key data gaps exist, particularly in the areas of genotoxicity, sub-chronic and chronic toxicity, and reproductive toxicity. For drug development professionals, understanding the metabolic pathways and the potential for reactive metabolite formation is crucial. Further research, including in vitro genotoxicity assays and in vivo studies, would be necessary to fully characterize its safety profile for any potential pharmaceutical application.
References
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. National Center for Biotechnology Information.
- American Chemical Society. (2022, January 3). 2-Furfurylthiol.
- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.
- PubMed. (2018, March 7). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20.
- EFSA Journal. (2020, December 15). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without ad.
- PubMed. (n.d.). Co-oxidative metabolism of 2-amino-4-(5-nitro-2-furyl)-thiazole by prostaglandin hydroperoxidase.
- ACS Publications. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- PubChem. (n.d.). 2-Furanmethanethiol. National Center for Biotechnology Information.
- ResearchGate. (2023, March 6). (PDF) Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole.
- PubMed. (n.d.). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.
- Scilit. (n.d.). Disposition and Metabolism of Some Nitrofurylthiazoles Possessing Antiparasitic Activity.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- PubMed. (2021, June 21). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- National Library of Ukraine. (2023, March 6). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole.
- PubChem. (n.d.). Furfuryl thioacetate. National Center for Biotechnology Information.
- PubMed Central. (2016, May 25). An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol.
Sources
- 1. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
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Methodological & Application
Synthesis of 2-Furfurylthio thiazole for research purposes
Application Note: A-785
Topic: High-Yield Synthesis of 2-Furfurylthio Thiazole for Preclinical Research Applications
Introduction & Significance
The thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic functionalization of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a sulfur-linked (thioether) substituent at the C2 position is a common strategy to modulate activity and physicochemical properties.[2]
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-((Furan-2-ylmethyl)thio)thiazole, hereafter referred to as this compound (Figure 1). This compound serves as a valuable building block and research intermediate for the development of novel therapeutic candidates. The furan moiety introduces additional potential for hydrogen bonding and metabolic interactions, making the target compound a point of interest for fragment-based drug discovery campaigns.
This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step methodology, mechanistic insights, and robust validation checkpoints to ensure the reliable and reproducible synthesis of high-purity this compound.
Figure 1. Chemical Structure of this compound.
Reaction Principle & Mechanistic Rationale
The synthesis of this compound is achieved via a classic bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation is the S-alkylation of a thiazole-2-thiolate anion with an appropriate furfuryl electrophile.
Causality Behind Experimental Choices:
-
Nucleophile Generation: 2-Mercaptothiazole exists in a tautomeric equilibrium with its thione form.[3] To generate the potent sulfur nucleophile (thiolate), the weakly acidic thiol proton must be removed. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is sufficiently basic to deprotonate the thiol, affordable, and easily removed during aqueous work-up, avoiding complications associated with stronger bases like sodium hydride.
-
Electrophile Selection: Furfuryl chloride is selected as the alkylating agent due to the high reactivity of the benzylic-like C-Cl bond, which is activated by the adjacent furan ring. The chloride anion is an excellent leaving group, facilitating the SN2 displacement.
-
Solvent System: A polar aprotic solvent, such as acetone or N,N-Dimethylformamide (DMF), is employed. These solvents effectively solvate the potassium cation without forming strong hydrogen bonds with the thiolate nucleophile, thereby maximizing its reactivity. Acetone is often preferred for its lower boiling point, which simplifies post-reaction removal.
The overall reaction mechanism is depicted in the workflow below.
Sources
Analytical Methods for the Detection of 2-Furfurylthio thiazole
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furfurylthio thiazole is a potent sulfur-containing volatile compound that significantly influences the aroma profile of various food products, particularly those undergoing thermal processing like coffee.[1] Its inherent instability and presence at trace concentrations in complex matrices pose significant analytical challenges.[1] This document provides a comprehensive guide to the robust and validated analytical methods for the qualitative and quantitative determination of this compound. We detail two primary methodologies: a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method coupled with Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis, and a complementary High-Performance Liquid Chromatography (HPLC) method for broader analytical applications. The protocols are designed to ensure scientific integrity, providing detailed, step-by-step instructions, explanations for critical procedural choices, and guidelines for method validation.
Introduction: The Analytical Challenge of this compound
This compound (FFT) is a heterocyclic compound characterized by a furan ring linked to a thiazole ring via a thioether bridge. Its physicochemical properties, including a molecular weight of 197.28 g/mol and a predicted LogP of 2.72, influence its behavior in analytical systems.[2][3] As a key aroma contributor in beverages like coffee, wine, and baijiu, its accurate quantification is crucial for quality control, flavor profile characterization, and research into aroma chemistry.[1][4]
The primary analytical hurdles stem from three key issues:
-
Low Concentration: FFT is often present at trace levels (ng/L to µg/L), requiring highly sensitive instrumentation.[4][5]
-
Matrix Complexity: Food and beverage matrices are incredibly complex, containing numerous compounds that can interfere with analysis.[1]
-
Chemical Instability: The thiol group is susceptible to oxidation, and FFT can reversibly or irreversibly bind to other matrix components, leading to underestimation if not properly handled.[6][7] The analytical approach must therefore prioritize efficient extraction, minimization of analyte loss, and highly selective detection.
Core Analytical Strategy: From Sample to Signal
A successful analytical workflow for this compound hinges on a multi-stage process designed to isolate the analyte from its matrix, separate it from interfering compounds, and detect it with high selectivity and sensitivity.
Method 1: HS-SPME-GC-MS for Volatile Analysis
This method is the gold standard for volatile and semi-volatile compounds like FFT in liquid matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique that is both simple and effective for concentrating volatile analytes from the sample headspace onto a coated fiber.[1] Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and definitive identification.[5]
Rationale and Applicability
The choice of HS-SPME is justified by its ability to isolate volatile analytes while leaving non-volatile matrix components behind, thus reducing instrument contamination and interference. The coupling with MS detection offers high selectivity, allowing the analyte to be identified and quantified even in the presence of co-eluting compounds, by using its unique mass spectrum.[8][9] This method has been successfully validated for the quantification of free 2-FFT in coffee brew.[5]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound standard: (CAS 176981-11-6)[10]
-
Internal Standard (IS): 1,2-dichlorobenzene or a stable isotope-labeled standard for highest accuracy.[5]
-
Solvents: Methanol or Acetonitrile (HPLC or GC grade).
-
SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). The choice of fiber is critical; this combination is effective for a broad range of volatile and semi-volatile compounds.[1]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Other: Sodium chloride (NaCl), deionized water.
3.2.2. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.
-
Working Standard Solutions (0.1 - 50 µg/L range): Prepare a series of dilutions from the primary stock solution using deionized water or a model matrix (e.g., a coffee model prepared to mimic the physicochemical properties of the sample).[5]
-
Internal Standard (IS) Solution: Prepare a stock solution of 1,2-dichlorobenzene in methanol. A typical final concentration in the vial is ~2-5 µg/L.[5]
3.2.3. Sample Preparation (Example: Coffee Brew)
-
Brew coffee according to the desired protocol. Allow it to cool to a standardized temperature (e.g., 40°C).[5]
-
Place 10 mL of the coffee sample into a 20 mL headspace vial.
-
Add NaCl (e.g., 2 g) to increase the ionic strength of the solution. This "salting-out" effect enhances the release of volatile compounds into the headspace.
-
Spike the sample with the internal standard solution.
-
Immediately cap the vial tightly.
3.2.4. HS-SPME-GC-MS Procedure
-
Equilibration: Place the vial in the autosampler tray. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the partitioning of FFT into the headspace.[11]
-
Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 250°C) where the trapped analytes are thermally desorbed onto the GC column.
3.2.5. GC-MS Instrumentation Parameters
| Parameter | Typical Condition | Rationale |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Provides good separation for a wide range of volatile and semi-volatile compounds.[11] |
| Inlet Temperature | 250°C | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas standard for GC-MS applications. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | Separates compounds based on boiling point and column interaction. The program should be optimized. |
| MS Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and identification.[12] |
| Acquisition Mode | Scan Mode (e.g., m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification. | SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte. |
| Characteristic Ions | To be determined from the mass spectrum of a pure standard (e.g., molecular ion and major fragments).[12] | For 2-Furfurylthiol (C5H6OS, MW 114.17), key ions would likely include m/z 114 and 81 (furanmethyl cation). |
Method Performance and Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] Key parameters must be assessed according to established guidelines.[14][15]
| Performance Characteristic | Typical Value (Coffee Matrix) | Description |
| Linearity (R²) | > 0.995 | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[14] |
| Limit of Quantitation (LOQ) | 3.0 µg/L | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[5][16] |
| Precision (CV%) | < 10% | The closeness of agreement between a series of measurements. Expressed as the coefficient of variation (CV) or relative standard deviation (RSD).[5][16] |
| Accuracy (Recovery %) | 85 – 110% | The closeness of the measured value to the true value. Often assessed by analyzing spiked samples and calculating the percent recovery.[5][16] |
| Selectivity | High | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Confirmed by unique mass spectrum and retention time.[15] |
(Data based on a validated method for 2-FFT in coffee brew)[5][16]
Method 2: HPLC-UV/MS with Pre-Column Derivatization
While GC-MS is ideal for volatile analysis, an HPLC method can be advantageous for analyzing FFT alongside less volatile compounds or in matrices where derivatization is necessary for stability. Since FFT lacks a strong chromophore for UV detection and can be challenging to retain on reversed-phase columns, a pre-column derivatization step is often required.[17]
Rationale and Applicability
This method involves reacting the thiol group of FFT with a derivatizing agent to form a stable, detectable product. For example, reaction with 4-fluoro-7-sulfobenzofurazan (SBD-F) yields a highly fluorescent derivative, enabling sensitive fluorescence detection (FD).[17] This approach is suitable for complex biological fluids and can be adapted for various matrices.[18]
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound standard
-
Derivatizing Agent: e.g., SBD-F (4-fluoro-7-sulfobenzofurazan) or a similar thiol-reactive probe.
-
Buffer: Borate buffer (pH ~9.5) for the derivatization reaction.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to ensure the thiol is in its reduced state.
-
Solvents: Acetonitrile and Methanol (HPLC grade).
-
Mobile Phase: Acetonitrile and water with an additive like formic acid or ammonium acetate.
4.2.2. Derivatization and Sample Preparation
-
Extraction: Extract FFT from the sample using an appropriate technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Reduction (Optional but Recommended): Treat the extract with TCEP to reduce any disulfide bonds that may have formed, ensuring all FFT is available for derivatization.[17]
-
Derivatization Reaction:
-
Mix the sample extract with borate buffer to adjust the pH.
-
Add the derivatizing agent (e.g., SBD-F) in excess.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) in the dark.
-
Stop the reaction by adding an acid (e.g., HCl) to lower the pH.
-
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
4.2.3. HPLC Instrumentation Parameters
| Parameter | Typical Condition | Rationale |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small to medium polarity molecules. The derivatized analyte will be more hydrophobic.[19] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids in protonation for better peak shape and MS ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient Program | Start at 10% B, ramp to 90% B over 15 min, hold 5 min, return to initial conditions. | A gradient is necessary to elute the derivatized analyte and clean the column. Must be optimized. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30°C | Ensures reproducible retention times.[19] |
| Injection Volume | 10 µL | Typical volume for analytical HPLC. |
| Detector | Fluorescence Detector (FD) or Mass Spectrometer (MS) | FD is highly sensitive for fluorescent derivatives. MS provides mass confirmation. |
| FD Settings (for SBD-F) | Excitation: ~385 nm, Emission: ~515 nm | These wavelengths are specific to the SBD-F derivative and provide high sensitivity.[17] |
Trustworthiness: A Self-Validating System
Every protocol must be a self-validating system. This is achieved through the consistent use of controls and checks throughout the analytical process.
-
System Suitability: Before any sample analysis, inject a standard solution to verify system performance (e.g., peak shape, retention time, and response). This confirms the instrument is operating correctly.[14]
-
Internal Standards (IS): An IS is added to every sample, calibrator, and quality control sample. The IS signal is used to correct for variations in extraction efficiency and instrument response, significantly improving precision and accuracy.[1]
-
Calibration Curve: A calibration curve must be run with every batch of samples. This ensures that the quantification is based on the instrument's response on the day of analysis.[5]
-
Quality Control (QC) Samples: Analyze QC samples (blanks and spiked matrix samples at known concentrations) at the beginning, middle, and end of each analytical run to monitor the method's performance in real-time.[13]
Conclusion
The reliable analysis of this compound requires careful consideration of its volatile and reactive nature. The HS-SPME-GC-MS method stands as a highly sensitive and specific approach, particularly well-suited for food and beverage aroma profiling. For broader applications or when dealing with complex biological matrices, HPLC with pre-column derivatization offers a robust alternative. The choice of method should be guided by the specific research question, sample matrix, and available instrumentation. By implementing the detailed protocols and quality control measures outlined in this guide, researchers can generate accurate and reproducible data, advancing our understanding of this important flavor compound.
References
- Frontiers. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- Huang, J., et al. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods.
- Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry.
- PubChem. (2024). 2-((Furan-2-ylmethyl)thio)thiazole. National Center for Biotechnology Information.
- Sun, Z., et al. (2019). Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol. Food Chemistry.
- Mattammal, M. B., et al. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry.
- U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- ResearchGate. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol.
- National Institute of Standards and Technology (NIST). (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures.
- Hofmann, T., et al. (2007). Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling. Journal of Agricultural and Food Chemistry.
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- Singh, P., & Kumar, P. (n.d.). Analytical method validation: A brief review.
- Feng, S., et al. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. Nicotine & Tobacco Research.
- Wang, X., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods.
- ResearchGate. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- Lončar, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules.
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- ResearchGate. (2014). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties.
- D'Archivio, A. A., et al. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Shpak, A. V., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules.
- da Silva, A. C. G., et al. (2023). Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. Experimental Parasitology.
- ResearchGate. (2015). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Kim, M., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods.
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Application Note: Quantitative Analysis of 2-Furfurylthiol in Beverages by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a robust and sensitive method for the determination of 2-furfurylthiol (FFT), a key sulfur-containing aroma compound, in beverages, with a particular focus on coffee. 2-Furfurylthiol is a potent odorant, largely responsible for the characteristic "roasted" and "coffee-like" aroma, and its concentration is a critical indicator of flavor quality and freshness.[1][2][3] The methodology employs a solventless sample preparation technique, Headspace Solid-Phase Microextraction (HS-SPME), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive, step-by-step protocol for researchers and quality control professionals, covering sample preparation, instrumental analysis, data processing, and method validation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of 2-Furfurylthiol
Aroma is a paramount quality attribute for many beverages, profoundly influencing consumer preference. Among the hundreds of volatile organic compounds (VOCs) that constitute a beverage's aroma profile, sulfur-containing compounds are often among the most potent due to their exceptionally low odor thresholds.[2] 2-Furfurylthiol (FFT), also known as furfuryl mercaptan, is a primary aroma component in roasted coffee, imparting its signature scent.[3]
However, FFT is highly reactive and unstable. Its concentration can diminish rapidly during the storage of brewed coffee due to reversible chemical binding and irreversible oxidative losses, leading to aroma staling.[1][4][5] Therefore, a reliable and sensitive analytical method is crucial for quality control, shelf-life studies, and the development of new beverage products. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile metabolites in complex food and beverage matrices.[6] When coupled with HS-SPME, it provides a powerful, automated, and solvent-free approach for the selective extraction and quantification of key aroma compounds like FFT.[7][8]
Principle of the HS-SPME-GC-MS Method
The analytical workflow is a sequential process designed to isolate, separate, identify, and quantify the target analyte from a complex beverage matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is based on the equilibrium partitioning of analytes. The beverage sample is placed in a sealed vial and gently heated to promote the volatilization of aroma compounds into the headspace (the gas phase above the sample). An SPME fiber, coated with a specific polymeric stationary phase, is then exposed to the headspace. Volatile analytes, including FFT, adsorb onto the fiber coating. The "salting-out" effect, achieved by adding a salt like sodium chloride (NaCl) to the sample, decreases the solubility of organic analytes in the aqueous phase, thereby increasing their concentration in the headspace and enhancing extraction efficiency.[9][10][11]
-
Gas Chromatography (GC): After extraction, the SPME fiber is retracted and immediately transferred to the hot inlet of the gas chromatograph. The high temperature of the inlet causes the thermal desorption of the trapped analytes from the fiber into the carrier gas (typically helium). The analytes are then carried onto the GC column, a long, thin capillary tube with an internal coating (the stationary phase). Separation occurs based on the compounds' differential partitioning between the mobile phase (carrier gas) and the stationary phase, which is primarily influenced by their volatility and polarity.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically at 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint" for compound identification. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions for FFT are monitored, significantly increasing sensitivity and selectivity.[12]
Experimental Workflow
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Application Note: Quantitative Analysis of 2-Furfurylthio thiazole in Complex Matrices using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
2-Furfurylthio thiazole is a potent sulfur-containing heterocyclic compound, highly regarded for its characteristic roasty, coffee-like, and savory aroma profile. It is a key odorant in thermally processed foods such as roasted coffee, grilled meats, and certain baked goods. The accurate quantification of this compound is crucial for flavor chemistry research, quality control in the food and beverage industry, and new product development. This application note presents a robust and validated method for the determination of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free technique offers high sensitivity, requires minimal sample preparation, and is ideal for analyzing volatile and semi-volatile compounds in complex food matrices.
Introduction: The Significance of this compound
Thiazoles and their derivatives are a class of heterocyclic compounds that contribute significantly to the aroma of many foods. They are typically formed during thermal processing through Maillard reactions and the degradation of sulfur-containing amino acids like cysteine.[1][2] Among these, this compound (C₈H₇NOS₂) is of particular interest due to its exceptionally low odor threshold and its contribution to desirable "roasty" and "savory" notes. Its presence and concentration can profoundly impact the consumer's sensory experience.
The analysis of such potent aroma compounds is challenging due to their low concentrations and the complexity of the food matrix.[3][4] Traditional methods often involve laborious solvent extraction steps that can be time-consuming and may introduce artifacts. Headspace Solid-Phase Microextraction (HS-SPME) provides an elegant solution. It is an equilibrium-based extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[5] Volatile and semi-volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed, separated, and detected by a mass spectrometer. This application note provides a comprehensive protocol for this analysis, from sample preparation to method validation.
Principle of the HS-SPME-GC-MS Method
The analytical workflow is a multi-stage process designed for the selective extraction and sensitive detection of the target analyte.
-
Sample Equilibration: The sample, either liquid or solid, is placed in a sealed headspace vial. The vial is heated and agitated, causing volatile and semi-volatile compounds, including this compound, to partition from the sample matrix into the gaseous phase (headspace) above it. The addition of salt (salting out) can be used to decrease the analyte's solubility in the aqueous phase, thereby increasing its concentration in the headspace.[3]
-
SPME Adsorption: A SPME fiber, housed in a protective needle, is inserted into the vial, piercing the septum. The fiber coating is exposed to the headspace for a defined period. An equilibrium is established where the analyte adsorbs onto the fiber coating. The choice of fiber coating is critical and is based on the polarity and volatility of the target analyte.[6]
-
Thermal Desorption and GC Separation: The fiber is retracted into the needle and withdrawn from the sample vial. It is then immediately inserted into the heated injection port of the GC. The high temperature of the inlet causes the adsorbed this compound to be rapidly desorbed from the fiber and transferred into the carrier gas stream in a narrow band. The analyte then travels through the GC column, where it is separated from other volatile compounds based on its boiling point and interaction with the column's stationary phase.
-
MS Detection and Quantification: As the separated compounds exit the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized (typically by electron impact), fragmented, and separated by their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique chemical fingerprint for identification. Quantification is achieved by comparing the analyte's response to that of an internal standard and referencing a calibration curve.
Experimental Protocol
Materials and Reagents
-
Analytical Standard: this compound (CAS No. 176981-11-6), ≥98% purity.[7]
-
Internal Standard (IS): 2,4,6-Trichloroanisole (TCA) or a suitable stable isotope-labeled analog. The IS should not be naturally present in the sample and should have similar chemical properties to the analyte.
-
Solvents: Methanol (HPLC grade), Ethanol (anhydrous).
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.
-
Water: Ultrapure, Type 1.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) on a StableFlex fiber. This fiber is recommended for its ability to adsorb a broad range of analytes, including volatile sulfur compounds.[3][5][6]
-
Consumables: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Autosampler: PAL3 RSI Autosampler (or equivalent) with SPME fiber holder.
-
GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
Standard and Sample Preparation
3.3.1. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of this compound standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution in ultrapure water or a suitable matrix mimic.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of 50 ng/mL in methanol.
3.3.2. Sample Preparation Protocol
-
Liquid Samples (e.g., Coffee Brew): Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Solid Samples (e.g., Ground Coffee): Weigh 1.0 g of the homogenized solid sample into a 20 mL headspace vial. Add 5 mL of ultrapure water.
-
Salting Out: Add 2.0 g of pre-baked NaCl to each vial. This enhances the release of volatile compounds from the aqueous phase.[3]
-
Internal Standard Addition: Add 10 µL of the 50 ng/mL internal standard working solution to each vial (final concentration of 1 ng/mL, assuming a 5 mL volume).
-
Sealing: Immediately seal the vial with the magnetic screw cap.
-
Mixing: Gently vortex the vial for 30 seconds to ensure proper mixing.
HS-SPME-GC-MS Workflow Visualization
The entire analytical process, from sample preparation to data acquisition, is outlined below.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Optimized Instrument Parameters
The following tables summarize the optimized parameters for the HS-SPME extraction and GC-MS analysis. These parameters should serve as a starting point and may require further optimization depending on the specific instrumentation and sample matrix.
Table 1: Optimized HS-SPME Parameters
| Parameter | Optimized Value | Rationale |
| SPME Fiber | 50/30µm DVB/CAR/PDMS | Provides broad selectivity for volatile and semi-volatile compounds, including sulfur-containing molecules.[3][5] |
| Incubation Temp. | 60°C | Balances efficient volatilization of the analyte with minimizing potential thermal degradation or artifact formation. |
| Incubation Time | 15 min | Allows the sample to reach thermal equilibrium before the fiber is exposed. |
| Extraction Time | 30 min | Sufficient time for the analyte to reach near-equilibrium distribution between the headspace and the fiber coating.[3] |
| Agitation | 250 rpm | Ensures a homogenous headspace and facilitates faster mass transfer to the fiber. |
| Desorption Temp. | 250°C | Ensures complete and rapid transfer of the analyte from the fiber to the GC column. |
| Desorption Time | 3 min | Adequate time for complete desorption in splitless mode. |
Table 2: Optimized GC-MS Parameters
| Parameter | Optimized Value |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | This compound: m/z 197, 112, 85Internal Standard (TCA): m/z 210, 195 |
Method Validation
A critical step in developing any analytical protocol is method validation, which ensures the data generated is reliable, reproducible, and accurate.[8][9] The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.
-
Linearity: A calibration curve was constructed by analyzing the working standards in triplicate. The linearity was evaluated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
LOD and LOQ: These were determined based on the signal-to-noise ratio (S/N) from the analysis of low-concentration standards, with LOD defined as S/N ≥ 3 and LOQ as S/N ≥ 10.
-
Precision: Evaluated by analyzing a spiked sample (n=6) on the same day (repeatability) and on three different days (intermediate precision). Results are expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined through a spike-and-recovery experiment. A blank matrix (e.g., decaffeinated coffee) was spiked with known concentrations of this compound at three levels (low, medium, high) and analyzed (n=3).
Table 3: Summary of Method Validation Performance Data (Hypothetical)
| Parameter | Performance Characteristic |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[10][11] |
| Precision (Repeatability, %RSD) | < 5% |
| Precision (Intermediate, %RSD) | < 10% |
| Accuracy (Recovery) | 92 - 108% |
Results and Discussion
This HS-SPME-GC-MS method provides excellent performance for the analysis of this compound. The use of a DVB/CAR/PDMS fiber ensures efficient extraction, while the polar GC column provides good chromatographic separation from matrix interferences. The mass spectrometer offers definitive identification based on the mass spectrum and allows for highly sensitive and selective quantification using SIM mode.
Causality Behind Experimental Choices:
-
Why DVB/CAR/PDMS fiber? This composite fiber combines three different materials. DVB (Divinylbenzene) is effective for larger, less volatile molecules, PDMS (Polydimethylsiloxane) is a general-purpose absorbent, and CAR (Carboxen) is a carbon molecular sieve with micropores ideal for trapping small, highly volatile compounds.[6] This combination provides the widest range of applicability, which is crucial when analyzing complex aromas that contain compounds of varying volatility and polarity.
-
Why Salting Out? The addition of NaCl increases the ionic strength of the sample's aqueous phase. This reduces the solubility of relatively nonpolar organic molecules like this compound, effectively "pushing" them into the headspace and making them more available for extraction by the SPME fiber, thereby increasing method sensitivity.[3]
-
Why Splitless Injection? For trace-level analysis, a splitless injection is employed to transfer the maximum amount of desorbed analyte from the SPME fiber onto the GC column. This maximizes sensitivity, which is essential for detecting potent aroma compounds that are often present at very low concentrations.
Potential Challenges:
-
Matrix Effects: Different food matrices can significantly influence the extraction efficiency.[4][12] For example, high-fat matrices can retain nonpolar analytes, while high-sugar or high-ethanol matrices can affect the vapor pressure of the analyte.[12] It is crucial to validate the method for each specific matrix or use a matrix-matched calibration curve for accurate quantification.
-
Fiber Carryover: Incomplete desorption can lead to carryover between samples. This is mitigated by ensuring the desorption temperature and time are adequate and by running a blank analysis after high-concentration samples.
Conclusion
The HS-SPME-GC-MS method detailed in this application note is a powerful tool for the sensitive and accurate quantification of this compound in complex matrices. The protocol is robust, reproducible, and eliminates the need for organic solvents, aligning with green analytical chemistry principles. By providing a validated, step-by-step guide, this note equips researchers, scientists, and quality control professionals with the necessary information to implement this technique for flavor analysis and food quality assessment.
References
- Beldean-Galea, M. S., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition.
- García-Guzmán, L., et al. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Comprehensive Analytical Chemistry.
- Piri, K., et al. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology.
- Du, X., et al. (2019). Optimization and Validation of HS-SPME-GCMS Method for Determination of Multifumigant Residues in Grain, Oilseeds, Nuts, and Dry Fruit. Journal of AOAC INTERNATIONAL.
- Noguerol-Pato, R., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules.
- Loscos, N., et al. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules.
- Wardencki, W., et al. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A.
- Mestres, M., et al. (n.d.). Application of headspace solid-phase microextraction to the determination of sulfur compounds with low volatility in wines. ResearchGate.
- Loscos, N., et al. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. Molecules.
- Ma, L., et al. (2023). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science and Technology.
- Wei, S. H., et al. (2022). Research Progress of Thiazole Flavor Compounds. Journal of Chinese Institute of Food Science and Technology.
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Quantification of 2-Furfurylthio Thiazole and its Analogs in Complex Food Matrices: A Guided Protocol
An Application Note for Researchers and Scientists
Abstract
The analysis of sulfur-containing volatile compounds is critical for understanding the flavor profiles of many thermally processed foods, such as coffee, meat, and baked goods.[1][2] This application note addresses the quantification of 2-furfurylthio thiazole (CAS 176981-11-6), a sulfur- and nitrogen-containing heterocyclic compound.[3][4] Given the limited specific literature for this particular analyte, we present a robust, validated protocol for a structurally and functionally related key aroma compound, 2-furfurylthiol (FFT) (CAS 98-02-2).[5][6] The analytical challenges—low concentration, high volatility, and matrix complexity—are common to both compounds.[1] Therefore, the detailed methodology provided herein, utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), serves as an exemplary framework that can be adapted for the quantification of this compound and other trace-level volatile sulfur compounds in various food matrices.
Introduction and Analytical Rationale
This compound belongs to a class of compounds generated during thermal processing, likely through the Maillard reaction, which is responsible for the characteristic aromas of many cooked foods.[7][8] Its analogue, 2-furfurylthiol (FFT), is widely recognized as a primary odor component in roasted coffee, contributing its characteristic sulfury, roasty aroma.[5][9]
The quantification of these compounds is notoriously challenging for several reasons:
-
Trace Concentrations: They are often present at very low levels (μg/L or ng/g), requiring highly sensitive analytical techniques.[10][11]
-
Matrix Complexity: Food is a complex mixture of proteins, fats, carbohydrates, and other compounds that can interfere with extraction and analysis.[1][12]
-
Analyte Instability: Thiols like FFT are highly volatile and susceptible to oxidation, which can lead to analyte loss during sample preparation.[1][9]
To overcome these challenges, a solvent-free extraction technique like HS-SPME is ideal. It isolates and concentrates volatile and semi-volatile analytes from the sample headspace, minimizing matrix effects and reducing sample handling.[13][14] Subsequent analysis by GC-MS provides the necessary chromatographic separation and selective detection for accurate identification and quantification.[2][15]
Proposed Analytical Workflow
The overall strategy involves the release of volatile analytes from the food matrix into the headspace of a sealed vial, followed by their adsorption onto an SPME fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis.
Caption: HS-SPME-GC-MS Workflow for Volatile Compound Analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and HS-SPME Extraction
This protocol is adapted from validated methods for volatile analysis in complex matrices.[8][10][13]
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm)
-
Heater-stirrer or water bath
-
Food sample (e.g., coffee brew, ground meat)
-
Saturated Sodium Chloride (NaCl) solution
-
Internal Standard (IS) solution (e.g., 1,2-dichlorobenzene in methanol)
-
Analyte standard solution (2-furfurylthiol or this compound in methanol)
Procedure:
-
Sample Aliquoting: Weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples like coffee, pipette 5.0 mL.
-
Matrix Modification: Add 5.0 mL of saturated NaCl solution. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard solution to each vial to correct for variations in extraction and injection.[10] A typical concentration might be 2-5 µg/L in the final sample.
-
Vial Sealing: Immediately seal the vial tightly with the screw cap.
-
Equilibration: Place the vial in a water bath or on a heater-stirrer set to a specific temperature (e.g., 35°C - 50°C) and allow it to equilibrate for 15 minutes with gentle agitation.[8][13] This allows the volatile compounds to reach a state of equilibrium between the sample and the headspace.
-
SPME Adsorption: Insert the SPME fiber assembly through the vial's septum and expose the fiber to the headspace. Do not let the fiber touch the sample. Adsorb the analytes for a fixed time, typically 15-20 minutes, at the same temperature.[8][13]
-
Fiber Retraction: After adsorption, retract the fiber into the needle and immediately transfer the assembly to the GC-MS for analysis.
Protocol 2: GC-MS Analysis
Instrumentation & Parameters: The following are typical starting parameters and may require optimization.[13][15]
-
Gas Chromatograph: Agilent GC or equivalent
-
Mass Spectrometer: Triple Quadrupole or Time-of-Flight (ToF) MS
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 4 min.
-
Ramp: 20°C/min to 200°C.
-
Hold: 3 min.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Detection Mode:
-
Full Scan: For initial identification of compounds (m/z range 40-300).
-
Multiple Reaction Monitoring (MRM): For high-sensitivity quantification. Precursor and product ions for the target analyte and internal standard must be determined by infusing standards. For 2-furfurylthiol, characteristic ions include m/z 114 (molecular ion) and 81.[10]
-
Method Validation: Ensuring Trustworthy Results
Method validation is a mandatory process to demonstrate that the analytical procedure is fit for its intended purpose.[16][17] The protocol should be validated for key performance characteristics as outlined by regulatory bodies like the FDA.[16]
Caption: Logical Flow for Analytical Method Validation.
Validation Experiments:
-
Selectivity: Analyze blank food matrix samples to ensure no endogenous compounds interfere with the detection of the target analyte or internal standard.[17]
-
Linearity and Range: Prepare a calibration curve by spiking blank matrix extracts with the analyte at a minimum of five concentration levels (e.g., 0, 5, 25, 50, 100, 250 µg/L).[10][12] Plot the peak area ratio (analyte/IS) against concentration. The linear regression should yield a coefficient of determination (R²) ≥ 0.99.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be estimated from the calibration curve at low concentrations, typically defined as the concentration that produces a signal-to-noise ratio of 3:1 and 10:1, respectively.[16]
-
Accuracy (Recovery): Spike blank matrix samples with the analyte at three different concentration levels (low, medium, high). Analyze these samples (n=3 for each level) and calculate the percent recovery.[11][15]
-
Precision (Repeatability):
Example Performance Data
The following table summarizes typical validation results for the analysis of 2-furfurylthiol in a food matrix, based on published data.[10][11][15] Similar performance targets should be set for this compound.
| Performance Characteristic | Target Criteria | Typical Result for 2-Furfurylthiol |
| Linearity (R²) | ≥ 0.990 | 0.9935 |
| Range | Application-dependent | 3.0 - 250 µg/L |
| LOQ | Application-dependent | 3.0 µg/L[10] |
| Accuracy (Recovery) | 70 - 120% | 86.8 – 106.2%[10] |
| Intra-day Precision (RSD%) | < 15% | 0.63 – 7.72%[11] |
| Inter-day Precision (RSD%) | < 20% | 1.96 – 9.44%[11] |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of trace-level, sulfur-containing aroma compounds in complex food matrices. While the detailed protocols are centered on the well-documented analyte 2-furfurylthiol, the principles of sample preparation by HS-SPME, analysis by GC-MS, and rigorous method validation are directly applicable to the user's target compound, this compound. Researchers can adapt this guide by first procuring a pure analytical standard of this compound to determine its specific retention time and mass spectral fragmentation patterns, and then proceeding with the full validation workflow to ensure data of the highest accuracy and integrity.
References
- Sun, Z., Hayat, K., Zhang, X., et al. (2018). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods, 11, 886–893.
- Zhang, G., Xiao, P., Yuan, M., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10.
- Sun, Z., Lin, Y., Xu, S., et al. (2024). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. LWT - Food Science and Technology. (Note: Specific article details may vary, linking to a search result page).
- U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Semantic Scholar. (n.d.). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. (Collection of related research).
- Li, J., Wu, J., Li, H., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2658.
- Reading Scientific Services Ltd (RSSL). (n.d.). Method Development and Validation for Food and Beverages.
- Food and Agriculture Organization (FAO). (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL.
- Rocchetti, G., Blando, F., & Capanoglu, E. (2024). Food Flavor Chemistry and Sensory Evaluation. Foods, 13(4), 589.
- Food Safety Institute. (2023). Understanding Method Validation in Food Testing Laboratories.
- Zhang, G., Xiao, P., Yuan, M., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. ResearchGate.
- Müller, C., & Hofmann, T. (2007). Quantitative Studies on the Formation of Phenol/2-Furfurylthiol Conjugates in Coffee Beverages toward the Understanding of the Molecular Mechanisms of Coffee Aroma Staling. Journal of Agricultural and Food Chemistry, 55(12), 4784-4792. (Note: Linking to a request page as full text may be behind a paywall).
- Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry, 46(1), 235-241.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- American Chemical Society (ACS). (2022). 2-Furfurylthiol. Molecule of the Week.
- Tseng, Y. T., Lin, Y. C., Chen, B. H., & Chen, Y. C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(20), 3790.
- ResearchGate. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Semantic Scholar. (2021). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl.
- National Center for Biotechnology Information. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. PubChem Compound Database.
- National Institute of Standards and Technology (NIST). (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook.
- Tseng, Y. T., Lin, Y. C., Chen, B. H., & Chen, Y. C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH).
- Semantic Scholar. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol.
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Application Note: High-Precision Quantification of 2-Furfurylthio Thiazole Using a Stable Isotope Dilution Assay
Abstract: This document provides a detailed application note and protocol for the quantitative analysis of 2-Furfurylthio thiazole (2-FFT), a significant flavor and aroma compound, using a stable isotope dilution assay (SIDA) coupled with Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking a robust, accurate, and precise method for quantifying this analyte in complex matrices. We will delve into the core principles of SIDA, provide a step-by-step experimental workflow, and discuss data analysis and method validation, underscoring the scientific rationale behind each procedural step.
Introduction: The Analytical Challenge of this compound
This compound is a volatile sulfur-containing compound that imparts desirable roasty, coffee-like, and meaty notes to a variety of food products, including coffee, roasted meats, and certain fermented beverages.[1] Its presence and concentration are critical indicators of flavor profile and quality. However, the quantification of 2-FFT in complex sample matrices is challenging due to its volatility, potential for thermal degradation, and the presence of interfering compounds.
To overcome these analytical hurdles, the Stable Isotope Dilution Assay (SIDA) has emerged as the gold standard for the accurate quantification of trace-level analytes.[2][3] This technique employs a stable isotope-labeled version of the analyte as an internal standard, which is chemically identical to the target compound but mass-distinguishable.[2] This approach effectively nullifies variations in extraction efficiency, matrix effects, and instrument response, thereby ensuring the highest level of analytical accuracy and precision.[4]
The Principle of Stable Isotope Dilution Analysis (SIDA)
The fundamental principle of SIDA is the addition of a known quantity of an isotopically labeled internal standard to the sample prior to any extraction or clean-up steps.[3] This "spike" serves as a chemical mimic of the endogenous analyte. Since the labeled standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during every stage of the analytical process.[2] Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
Mass spectrometry is then used to differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is determined by the ratio of its mass spectrometric signal to that of the known amount of the added internal standard.[2]
Conceptual Workflow of the SIDA Method
Caption: The workflow of a stable isotope dilution assay for this compound analysis.
Experimental Protocol: SIDA for 2-FFT
This protocol details the analysis of 2-FFT in a food matrix using HS-SPME-GC-MS.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| This compound | Sigma-Aldrich | Analytical Standard, ≥98% | Native Analyte |
| 2-Furfurylthio-[d3]-thiazole | (Custom Synthesis) | ≥98% isotopic purity | Stable Isotope Labeled Internal Standard |
| Methanol | Fisher Scientific | HPLC Grade | For stock solution preparation |
| Sodium Chloride (NaCl) | VWR | Analytical Grade | To enhance headspace extraction |
| Deionized Water | Millipore | Type 1 | |
| SPME Fiber | Supelco | DVB/CAR/PDMS, 50/30 µm | For volatile and semi-volatile compounds[5] |
| 20 mL Headspace Vials | Agilent | With PTFE/silicone septa |
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a class A volumetric flask.
-
Accurately weigh 10 mg of 2-Furfurylthio-[d3]-thiazole and dissolve in 10 mL of methanol in a class A volumetric flask.
-
-
Calibration Standards and Working Internal Standard Solution:
-
Prepare a series of calibration standards by serial dilution of the 2-FFT stock solution in methanol to cover the expected concentration range of the samples (e.g., 1-200 ng/mL).
-
Prepare a working internal standard (IS) solution of 2-Furfurylthio-[d3]-thiazole at a concentration in the mid-range of the calibration curve (e.g., 50 ng/mL).
-
Sample Preparation and Extraction
-
Sample Weighing: Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the working IS solution to each sample, calibration standard, and quality control sample.
-
Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the sample matrix, promoting the partitioning of volatile analytes into the headspace.[6]
-
Equilibration: Seal the vials and incubate at a controlled temperature (e.g., 60 °C) for 15 minutes with gentle agitation to ensure thorough mixing and partitioning of the analyte and internal standard into the headspace.[5]
-
HS-SPME Extraction: Introduce the conditioned SPME fiber into the headspace of the vial and expose for a defined time (e.g., 30 minutes) at the same temperature as equilibration.[5][7]
GC-MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for 2 min) |
| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 2-FFT: m/z 197 (M+), 97, 812-FFT-[d3]: m/z 200 (M+), 100, 81 |
Rationale for Parameter Choices:
-
DVB/CAR/PDMS fiber: This fiber is effective for a broad range of volatile and semi-volatile compounds.[5]
-
Splitless Injection: This mode maximizes the transfer of analyte from the SPME fiber to the GC column, enhancing sensitivity.[8]
-
SIM Mode: By monitoring only specific ions for the analyte and internal standard, SIM mode significantly improves the signal-to-noise ratio and selectivity of the analysis.
GC-MS Analysis Pathway
Caption: The journey of the analyte from the SPME fiber to a detectable signal in the GC-MS system.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the quantifier ions of both the native 2-FFT and the labeled internal standard.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the native analyte to the peak area of the internal standard. Plot this ratio against the concentration of the native analyte. Perform a linear regression to obtain the equation of the line and the coefficient of determination (r²), which should be ≥ 0.995.
-
Sample Quantification: Calculate the peak area ratio for each unknown sample and use the calibration curve to determine the concentration of 2-FFT.
Method Validation
A rigorous method validation is essential to ensure the reliability of the results.[9] Key validation parameters, based on ICH guidelines, should be assessed:
-
Linearity and Range: Demonstrates the proportional relationship between instrument response and analyte concentration over a specified range.
-
Accuracy: Assessed by spike-recovery experiments in the sample matrix at multiple concentration levels. Recoveries should typically be within 80-120%.[10]
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD), which should be <15%.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[11]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Stability: Assessment of analyte stability in the sample matrix under defined storage conditions.[9]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Active sites in the inlet liner or column; column contamination. | Use a deactivated inlet liner; trim the first few cm of the column; bake out the column. |
| Low Sensitivity | Sub-optimal SPME conditions; leak in the MS system; detector saturation. | Optimize extraction time and temperature; perform a system leak check; dilute the sample if the concentration is too high. |
| High RSD% | Inconsistent sample preparation; poor sample homogenization; SPME fiber degradation. | Ensure precise and consistent pipetting of internal standard; improve homogenization protocol; replace the SPME fiber. |
| Non-linear Calibration | Incorrect standard preparation; detector saturation at high concentrations. | Prepare fresh calibration standards; extend the calibration range or dilute high-concentration samples. |
Conclusion
The stable isotope dilution assay detailed in this application note provides a highly accurate, selective, and robust method for the quantification of this compound. By leveraging the benefits of a stable isotope-labeled internal standard and the sensitivity of HS-SPME-GC-MS, this protocol enables researchers to obtain reliable quantitative data essential for flavor chemistry research, quality control, and product development.
References
- Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC.
- Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimiz
- 4.5.
- Stable-isotope dilution LC–MS for quantit
- Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides | ACS Omega.
- (PDF) HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - Frontiers.
- Isotope Dilution Analysis.
- Isotope dilution - a tool for validation of standard operation procedures (SOP)
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
- 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem.
- The isotope dilution method and its application to analysis of inorganic substances.
- Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabric
- Isotope dilution - Wikipedia.
- Comparison of 2-furfurylthiol concentration before and after cysteine addition.
- 2-Furfurylthiol - NIST WebBook.
- Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - Frontiers.
- 2-furfuryl thiothiazole - FlavScents.
- Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol.
- Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological m
- Development of stable isotope dilution assays for the quantitation of the food odorants hydrogen sulphide, methanethiol, ethanethiol, and propane-1-thiol and application to durian (Durio zibethinus L.) pulp | Request PDF.
- Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine.
- Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological m
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Application Notes and Protocols for the Extraction of 2-Furfurylthio Thiazole from Complex Samples
Abstract
This document provides a comprehensive technical guide for the extraction of 2-furfurylthio thiazole from complex sample matrices, a critical process in flavor and aroma analysis, as well as in drug development and food science. As a volatile sulfur compound, this compound presents unique analytical challenges due to its reactivity, low concentration, and susceptibility to matrix effects. This guide offers detailed, field-proven protocols for Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices to ensure robust, reproducible, and accurate quantification. This document is intended for researchers, scientists, and professionals in drug development and related fields who require reliable methods for the analysis of this important thiazole derivative.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic compound that contributes to the characteristic aroma of various food products, most notably roasted coffee.[1][2] Beyond its role as a flavor compound, the thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents.[3] The furan moiety is also a key component in many biologically active compounds.[3] The combination of these two rings in this compound makes it a molecule of interest for both its sensory properties and potential biological activities.
The extraction and quantification of this compound from complex matrices such as food, beverages, and biological samples are fraught with challenges. These include:
-
Volatility and Thermal Lability: As a semi-volatile compound, methods must be optimized to ensure efficient extraction without thermal degradation.
-
Low Concentrations: this compound is often present at trace levels (ng/L to µg/L), necessitating highly sensitive extraction and detection techniques.[4][5][6]
-
Reactivity: The sulfur atom makes the molecule susceptible to oxidation and interaction with active sites in the analytical system, potentially leading to inaccurate quantification.[7][8]
-
Complex Matrices: Food and biological samples contain a multitude of compounds that can interfere with the extraction and analysis, a phenomenon known as the matrix effect.[9][10][11][12]
This guide provides two robust, solventless extraction protocols that address these challenges, followed by a validated analytical method.
Recommended Extraction Methodologies
The choice of extraction technique is paramount for the successful analysis of this compound. Here, we detail two highly effective and widely adopted methods: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE).
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.[4][13] It involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating.
-
Fiber Selection: The choice of fiber coating is critical. For a compound with the characteristics of this compound (containing both polar and non-polar moieties), a mixed-phase fiber is optimal. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended as it provides a broad range of interaction mechanisms (adsorption and absorption) to effectively trap a wide range of volatile and semi-volatile compounds, including sulfur-containing molecules.[4][13]
-
Extraction Temperature and Time: These parameters are interdependent and must be carefully optimized. A higher temperature will increase the vapor pressure of the analyte, facilitating its transfer to the headspace. However, excessively high temperatures can lead to thermal degradation or the generation of interfering artifacts. An extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample and the fiber, ensuring maximum sensitivity and reproducibility.[4]
-
Matrix Modification: The addition of salt (e.g., NaCl) to the sample, known as the "salting-out" effect, can significantly enhance the extraction efficiency of moderately polar to non-polar analytes.[4][13] Salt increases the ionic strength of the aqueous sample, thereby decreasing the solubility of organic compounds and promoting their partitioning into the headspace.
Caption: HS-SPME workflow for this compound analysis.
-
Sample Preparation:
-
Accurately weigh or pipette 5 g (for solid/semi-solid) or 5 mL (for liquid) of the sample into a 20 mL headspace vial.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound, if available) to correct for matrix effects and variations in extraction efficiency.
-
Add 1.5 g of sodium chloride (NaCl) to the vial.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in an autosampler tray or a heating block with agitation.
-
Equilibrate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
Desorption and GC-MS Analysis:
-
Immediately after extraction, transfer the fiber to the heated injection port of the GC-MS system.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.
-
Proceed with the GC-MS analysis as detailed in Section 3.
-
Stir Bar Sorptive Extraction (SBSE)
SBSE is another powerful, solventless extraction technique that offers a significantly higher extraction phase volume compared to SPME, leading to greater sensitivity for trace-level analytes.[14][15] It utilizes a magnetic stir bar coated with a thick layer of sorbent material, typically polydimethylsiloxane (PDMS).
-
Sorbent Phase: Standard SBSE stir bars are coated with PDMS, a non-polar phase. This is effective for extracting non-polar to moderately polar compounds from aqueous matrices.[14][15] The extraction is based on the partitioning of the analyte between the sample and the PDMS, which is governed by the octanol-water partition coefficient (Kow).
-
Extraction Mode: For liquid samples like beverages, direct immersion (DI) of the stir bar is the most common approach. For solid or viscous samples, headspace (HS) SBSE can be employed.
-
Optimization of Parameters: Similar to SPME, extraction time, temperature, and stirring speed are critical parameters that require optimization to achieve maximum recovery and reproducibility.[16][17][18]
Caption: SBSE workflow for this compound analysis.
-
Sample Preparation:
-
Place 10 mL of the liquid sample into a 20 mL vial. For solid samples, an initial liquid extraction (e.g., with water or a buffer) may be necessary.
-
Spike the sample with an appropriate internal standard.
-
Add a PDMS-coated stir bar (e.g., Gerstel Twister®) to the vial.
-
-
Extraction:
-
Place the vial on a magnetic stirrer and stir at 1000 rpm for 60 minutes at room temperature (25°C).
-
After extraction, remove the stir bar with clean forceps, rinse it briefly with deionized water, and gently dry it with a lint-free tissue.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the dried stir bar into an empty thermal desorption tube.
-
Analyze the tube using a thermal desorption unit (TDU) coupled to a GC-MS system.
-
Typical TDU parameters: Desorption at 250°C for 5 minutes, followed by cryofocusing in a cooled injection system (CIS) at -50°C. The CIS is then rapidly heated to 280°C to inject the analytes onto the GC column.
-
Proceed with the GC-MS analysis as detailed in Section 3.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the separation and identification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering good separation for a wide range of analytes. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A standard temperature program for the analysis of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |
| Source Temperature | 230°C | Optimizes ionization and minimizes ion source contamination. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library matching; SIM for enhanced sensitivity in quantitative analysis. |
| Key Ions for SIM | m/z 197 (M+), 97, 81 | Based on the mass spectrum of this compound. |
Method Validation and Trustworthiness
To ensure the reliability of the analytical results, a thorough method validation should be performed according to established guidelines.[5]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 over a defined range. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio of 10:1.[5] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by analyzing spiked samples at different concentrations. | 80-120% recovery. |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
By systematically evaluating these parameters, the trustworthiness of the entire analytical procedure is established, ensuring that the generated data is both accurate and reliable for its intended purpose.
Data Presentation: Performance Comparison
The following table summarizes typical performance data for the two recommended extraction methods. These values are indicative and may vary depending on the specific sample matrix and instrumentation.
| Parameter | HS-SPME (DVB/CAR/PDMS) | SBSE (PDMS) |
| Typical LOQ | 0.5 - 5 µg/L | 0.05 - 1 µg/L |
| Precision (RSD) | < 15% | < 10% |
| Recovery | 85 - 115% | 90 - 110% |
| Sample Throughput | High (amenable to automation) | Moderate |
| Solvent Consumption | None | None |
| Key Advantage | Excellent for volatile and semi-volatile compounds | Superior sensitivity for trace analysis |
Conclusion
The successful extraction and quantification of this compound from complex samples hinge on the selection of an appropriate extraction technique and a validated analytical method. Both HS-SPME and SBSE offer excellent, solvent-free solutions for the enrichment of this challenging analyte. By understanding the scientific principles behind these methods and carefully optimizing the experimental parameters, researchers can achieve the accuracy, sensitivity, and reproducibility required for demanding applications in flavor science, drug development, and beyond. The protocols and guidelines presented in this document provide a solid foundation for the development of robust and trustworthy analytical methods for this compound.
References
- Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. (n.d.). PubMed.
- Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. (2020). PubMed.
- Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). National Institutes of Health.
- Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. (2019). ResearchGate.
- Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. (2023). ResearchGate.
- Aptamer-functionalized stir bar sorptive extraction for selective isolation, identification, and determination of concanavalin A in food by MALDI-TOF-MS. (2023). National Institutes of Health.
- Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (2022). MDPI.
- Optimization of stir bar sorptive extraction (SBSE) and multi-stir bar sorptive extraction (mSBSE) to improve must volatile compounds extraction. (2022). DIGITAL.CSIC.
- Optimization of stir bar sorptive extraction (SBSE) and multi-stir bar sorptive extraction (mSBSE) to improve must volatile compounds extraction. (2022). ResearchGate.
- Interactions between aroma compounds and food matrix: From Food to Perception. (n.d.). ResearchGate.
- Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. (2017). ResearchGate.
- Applications of Stir-Bar Sorptive Extraction to Food Analysis. (2012). ResearchGate.
- A Combination of Standard (SBSE) and Solvent-Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages. (2018). Semantic Scholar.
- Optimisation of stir-bar sorptive extraction (SBSE), targeting medium and long-chain free fatty acids in cooked ham exudates. (2016). ResearchGate.
- Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. (2018). ResearchGate.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
- Stir bar sorptive extraction for trace analysis. (2003). PubMed.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023). Frontiers.
- Dispersive Liquid–Liquid Micro Extraction: An Analytical Technique Undergoing Continuous Evolution and Development—A Review of the Last 5 Years. (2023). MDPI.
- Five Years of Dispersive Liquid-Liquid Microextraction. (2014). ResearchGate.
- A Comprehensive Review on Stir Bar Sorptive Extraction: From Coating Developments to Practical Implementations. (2023). Taylor & Francis Online.
- Dispersive Liquid-Liquid Microextraction: A Review and Roundup of Green Sample Prep Advancements. (2024). LCGC International.
- Dispersive Liquid–Liquid Microextraction: Trends in The Analysis of Biological Samples. (2012). ResearchGate.
- Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples. (2021). IISTE.org.
- Mass spectra of 2-furfurylthiol. (2017). ResearchGate.
- Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (2022). Food Science and Technology.
- Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. (2019). ResearchGate.
- Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. (1998). ACS Publications.
- Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). MDPI.
- Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. (1998). Semantic Scholar.
- 2-((Furan-2-ylmethyl)thio)thiazole. (n.d.). PubChem.
- 2-furfuryl thiothiazole. (n.d.). FlavScents.
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Furfurylthio Thiazole as a Flavor Standard
Introduction: The Role of 2-Furfurylthio Thiazole in Flavor Science
In the intricate world of flavor chemistry, sulfur-containing heterocyclic compounds are renowned for their potent aromatic character, often possessing remarkably low odor thresholds.[1] Among these, this compound stands out as a molecule of significant interest. Its structure, combining a furan moiety characteristic of caramel and roasted notes with a sulfur-containing thiazole ring, suggests a complex and powerful aroma profile. While its close relative, 2-furfurylthiol (FFT), is a well-established key odorant in coffee, lending it a characteristic "roasty" and "coffee-like" aroma, this compound offers a nuanced variation on this theme, making it an invaluable tool for researchers, flavor chemists, and sensory scientists.[2][3]
This document provides a comprehensive guide to the use of this compound as a flavor standard for both sensory and instrumental analysis. It is designed for researchers, scientists, and drug development professionals who require a deeper understanding of its properties and applications.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-((Furan-2-ylmethyl)thio)thiazole | [1] |
| CAS Number | 176981-11-6 | [4] |
| Molecular Formula | C₈H₇NOS₂ | [4] |
| Molecular Weight | 197.28 g/mol | [4] |
| Appearance | (Predicted) Oily liquid | [5] |
| Boiling Point | 321.5 ± 44.0 °C (Predicted) | [4] |
| Solubility | Soluble in alcohol; Water: 96.64 mg/L (25 °C, est.) | |
| Storage | 2-8°C | [4] |
Regulatory Context
While many thiazole derivatives are recognized as safe for use in food by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), it is important to note that this compound does not currently have a FEMA GRAS (Generally Recognized as Safe) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) number. Therefore, its application is primarily intended for research, analytical standard development, and internal quality control purposes rather than for direct addition to commercial food products.
Application as a Flavor Standard
The utility of this compound as a flavor standard is twofold:
-
Sensory Analysis: It serves as a crucial reference material for sensory panels. In Quantitative Descriptive Analysis (QDA), it can be used to train panelists to recognize and scale the intensity of specific "roasty," "sulfury," "savory," and "coffee-like" aromatic notes. This ensures consistency and accuracy in the sensory evaluation of products like coffee, roasted nuts, and savory snacks.
-
Instrumental Analysis: As a high-purity standard, it is essential for the development and validation of analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). It allows for accurate identification and quantification of this compound in complex food matrices, aiding in quality control, product development, and flavor research.
Protocols for Use as a Flavor Standard
The following protocols provide a framework for the effective use of this compound. It is recommended that each laboratory validates these methods for their specific application and matrix.
Protocol 1: Preparation of Standard Solutions
The preparation of accurate standard solutions is the foundation of reliable sensory and instrumental analysis. Due to the reactivity and potential instability of sulfur compounds, careful handling is paramount.
Materials:
-
This compound (high purity, >95%)
-
Ethanol (200 proof, food grade)
-
Deionized water
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure for Stock Solution (1000 ppm in Ethanol):
-
Accurately weigh 10.0 mg of this compound into a 10 mL Class A volumetric flask.
-
Dissolve the compound in a small amount of ethanol.
-
Bring the flask to volume with ethanol and mix thoroughly.
-
Transfer the stock solution to an amber glass vial, flush with nitrogen if possible, and store at 2-8°C. This stock solution should be prepared fresh monthly.
Procedure for Aqueous Working Solutions:
Due to its limited water solubility (approximately 96.64 mg/L), it is advisable to prepare aqueous working solutions by diluting the ethanol stock solution. The final ethanol concentration in sensory samples should be kept below a level that would impact sensory perception (typically <0.5%).
Example: Preparation of a 1 ppm Aqueous Solution:
-
Pipette 100 µL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Bring to volume with deionized water and mix thoroughly.
-
This working solution should be prepared fresh daily and kept on ice during use.
Diagram: Workflow for Standard Solution Preparation
Caption: Preparation of stock and working solutions of this compound.
Protocol 2: Sensory Analysis Applications
A. Triangle Test for Difference Testing
This protocol determines if a sensory difference exists between two samples, where one may contain this compound.
Objective: To determine if the addition of this compound at a specific concentration is perceptible in a given matrix (e.g., coffee, a savory broth).
Procedure:
-
Prepare two samples: a control and a test sample spiked with this compound at a concentration determined to be near its sensory threshold.
-
Present three coded samples to each panelist: two of one type and one of the other (e.g., two controls and one test, or one control and two tests).
-
Ask panelists to identify the "odd" or "different" sample.
-
Analyze the results using a statistical table for triangle tests to determine significance.
B. Quantitative Descriptive Analysis (QDA) Reference
Objective: To use this compound as a reference standard to anchor a "roasted/sulfury" attribute on a QDA scale.
Procedure:
-
During panel training, prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 0.1 ppm, 0.5 ppm, 1.0 ppm).
-
Present these solutions to the panelists and collaboratively decide on a concentration that represents a specific intensity on the agreed-upon scale (e.g., a 0.5 ppm solution may represent a "7" on a 15-point "roasted/sulfury" scale).
-
During product evaluation, provide this reference standard to the panelists to calibrate their ratings, ensuring consistency across panelists and sessions.
Diagram: Sensory Analysis Workflow
Caption: Workflow for sensory analysis using this compound.
Protocol 3: Instrumental Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound in various matrices.
Sample Preparation (Example for Coffee):
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place 5 mL of brewed coffee into a 20 mL headspace vial.
-
Add NaCl to saturate the solution.
-
Equilibrate at 60°C for 15 minutes.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorb the fiber in the GC inlet.
-
GC-MS Parameters (Starting Conditions):
| Parameter | Recommended Setting |
| GC Column | DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for SPME) |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique can be used for the analysis of less volatile or thermally labile compounds and offers high sensitivity and selectivity.
Sample Preparation (Example for a Liquid Matrix):
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: A modified QuEChERS method can be adapted for the extraction of thiazoles from complex matrices.[3]
UPLC-MS/MS Parameters (Starting Conditions):
| Parameter | Recommended Setting |
| UPLC Column | C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold 2 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M+H]⁺ (m/z 198.3). Product ions will result from fragmentation of the precursor. |
Data Interpretation and Troubleshooting
-
Sensory Data: For triangle tests, a significant result indicates a detectable difference. For QDA, the use of the standard as a reference will improve the reliability and reproducibility of the panel's data.
-
Instrumental Data: Identification should be based on retention time and mass spectral matching against the pure standard. Quantification should be performed using a calibration curve prepared with the standard in a matrix that closely matches the samples.
-
Troubleshooting: The instability of sulfur compounds is a primary concern. Low recovery or peak tailing in GC-MS may indicate active sites in the GC system. Inconsistent sensory results may be due to degradation of the standard in the working solutions. Always use freshly prepared solutions and consider the use of an inert atmosphere for long-term storage of the pure compound.
References
- Advanced Biotech. (2024, April 25). Thiazoles as Key Ingredients in Soup Bases and Stocks.
- Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF.
- American Chemical Society. (2022, January 3). 2-Furfurylthiol.
- CABI. (2022). Research progress of thiazole flavor compounds.
- E-CafeBank. (2025, May 16). Sensory Analysis of Coffee: A Comprehensive Report.
- Frontiers. (2023, June 29). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- INCHEM. (2003, March 8). JECFA Evaluations-THIAZOLE-.
- MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation.
- National Center for Biotechnology Information. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. PubChem Compound Database.
- National Center for Biotechnology Information. (2020, July 29). Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. PubMed.
- National Center for Biotechnology Information. (2022, August 30). HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. PubMed.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- ResearchGate. (2023, January 11). Synthesis and antiproliferative activity of new thiazole hybrids with [3.3.0]furofuranone or tetrahydrofuran scaffolds.
- ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- National Center for Biotechnology Information. (n.d.). Reactivity and stability of selected flavor compounds. PubMed Central.
- Semantic Scholar. (1974). Comparative study of flavor properties of thiazole derivatives.
- Frontiers. (2023, June 29). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- National Center for Biotechnology Information. (2020, July 29). Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. PubMed.
- The Good Scents Company. (n.d.). thiazole, 288-47-1.
- U.S. Food and Drug Administration. (n.d.). thiazole.
- World Coffee Research. (n.d.). Sensory Lexicon.
- World Health Organization. (n.d.). thiazole. JECFA.
- World Health Organization. (n.d.). JECFA databases & tools.
Sources
- 1. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 3. Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-furfuryl thiothiazole [flavscents.com]
- 5. femaflavor.org [femaflavor.org]
Application Notes and Protocols: Investigating the Antioxidant Potential of 2-Furfurylthio Thiazole
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these harmful molecules, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant properties.[1][2][3] This has led to significant interest in synthesizing and evaluating novel thiazole-containing compounds as potential therapeutic agents.[4][5] 2-Furfurylthio thiazole, a compound featuring both a furan and a thiazole moiety, presents an intriguing candidate for antioxidant investigation due to the known bioactivities of these heterocyclic systems.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antioxidant potential of this compound. The protocols outlined herein progress from fundamental chemical-based radical scavenging assays to more complex cell-based models, enabling a thorough characterization of the compound's direct and indirect antioxidant capacities. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 2-((Furan-2-ylmethyl)thio)thiazole | PubChem[7] |
| Molecular Formula | C₈H₇NOS₂ | PubChem[7] |
| Molecular Weight | 197.28 g/mol | ChemicalBook[8] |
| CAS Number | 176981-11-6 | PubChem[7] |
| Appearance | Oily liquid | American Chemical Society[9] |
| Boiling Point | 321.5±44.0 °C (Predicted) | ChemicalBook[8] |
| Storage | 2-8°C | ChemicalBook[8] |
Experimental Workflow for Antioxidant Profiling
A tiered approach is recommended to comprehensively evaluate the antioxidant potential of this compound. This workflow begins with simple, rapid in vitro chemical assays to establish baseline activity and progresses to more physiologically relevant cell-based assays to investigate its effects in a biological context.
Caption: Experimental workflow for evaluating the antioxidant potential of this compound.
Part 1: In Vitro Chemical Assays for Direct Antioxidant Activity
These assays are foundational for determining the direct radical scavenging and reducing capabilities of this compound. They are rapid, cost-effective, and provide a quantitative measure of the compound's chemical antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants.[10] DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from purple to yellow, resulting in a decrease in absorbance.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Prepare a series of dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test compound with DPPH solution.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is proportional to the antioxidant's concentration.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (Trolox or ascorbic acid) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 10 µL of the solvent used for the test compound.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Part 2: Cell-Based Assays for Cellular Antioxidant Activity
Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential by considering factors such as cell permeability, metabolism, and interaction with cellular antioxidant defense mechanisms.
Determination of Non-Cytotoxic Concentration Range
Principle: Before evaluating the antioxidant activity in a cellular context, it is crucial to determine the non-toxic concentration range of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly used to assess cell viability. These assays measure the metabolic activity of cells, which is an indicator of cell viability.
Protocol (MTT Assay):
-
Cell Culture:
-
Culture a suitable cell line (e.g., human keratinocytes HaCaT, or human hepatoma HepG2) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This concentration range will be used for subsequent cell-based antioxidant assays.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay directly measures the ability of this compound to reduce intracellular ROS levels. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified by intracellular esterases to non-fluorescent dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[13]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. N-acetylcysteine (NAC) can be used as a positive control.
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding an ROS-inducing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to the cells for a specified time (e.g., 30-60 minutes).
-
-
Staining and Measurement:
-
Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Compare the fluorescence intensity of cells treated with the ROS inducer alone to those pre-treated with this compound. A decrease in fluorescence indicates a reduction in intracellular ROS.
-
Nrf2/ARE Pathway Activation Assay
Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the antioxidant response element (ARE).[14][15] Activation of the Nrf2/ARE pathway is a crucial mechanism of cellular defense against oxidative stress.[16] This assay determines if this compound can induce this protective pathway.
Protocol (using a reporter gene assay):
-
Cell Line:
-
Use a stable cell line containing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc).
-
-
Cell Culture and Treatment:
-
Seed the reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for 12-24 hours. Sulforaphane can be used as a positive control for Nrf2 activation.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein content or to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.
-
An increase in luciferase activity in treated cells compared to the vehicle control indicates activation of the Nrf2/ARE pathway.
-
Sources
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comprehensive Guide to Screening 2-Furfurylthio Thiazole for Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new, effective antimicrobial compounds.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous clinically approved drugs.[1][4][5] Its unique physicochemical properties, including its amphiphilic character, may facilitate penetration of microbial cell membranes, leading to cytoplasmic leakage and cell death.[3]
This guide provides a detailed framework for the comprehensive in vitro screening of 2-furfurylthio thiazole, a novel compound combining the bioactive thiazole scaffold with a furan moiety, another heterocycle known for its antimicrobial potential.[6][7][8] We will delineate a phased experimental approach, from initial qualitative screening to quantitative determination of antimicrobial potency and preliminary cytotoxicity assessment. The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[9][10]
Phase 1: Preliminary Antimicrobial Screening
The initial phase aims to qualitatively assess the antimicrobial potential of this compound against a representative panel of clinically relevant microorganisms. This panel should ideally include Gram-positive and Gram-negative bacteria, as well as a fungal representative.
Suggested Panel of Microorganisms:
| Microorganism | Gram Stain | Clinical Relevance |
| Staphylococcus aureus | Positive | Common cause of skin, soft tissue, and bloodstream infections. |
| Escherichia coli | Negative | Frequent cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often associated with hospital-acquired infections. |
| Candida albicans | N/A (Fungus) | Common cause of opportunistic fungal infections. |
Protocol 1.1: Agar Well Diffusion Assay
This method provides a preliminary, qualitative assessment of the compound's ability to inhibit microbial growth.[11]
Principle: A solution of the test compound is placed in a well created in an agar plate previously inoculated with a target microorganism. If the compound possesses antimicrobial activity, a clear zone of inhibition will form around the well as the compound diffuses into the agar.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli and P. aeruginosa, Fluconazole for C. albicans)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare Inoculum: From a fresh overnight culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[12]
-
Inoculate Agar Plates: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the MHA or SDA plate to create a uniform lawn of microbial growth.
-
Create Wells: With a sterile cork borer, create uniform wells in the agar.
-
Apply Compounds: Add a fixed volume (e.g., 50-100 µL) of the this compound stock solution, positive control antibiotic, and solvent control into separate wells.[12]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for C. albicans.
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
Phase 2: Quantitative Antimicrobial Susceptibility Testing
Following a positive preliminary screen, the next crucial step is to quantify the antimicrobial potency of this compound by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol 2.1: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] The protocol should adhere to CLSI guidelines.[10]
Principle: A standardized microbial inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is determined by visual inspection for turbidity after incubation.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
This compound stock solution
-
Positive control antibiotics
-
Microbial inoculum prepared as in Protocol 1.1 and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
Procedure:
-
Prepare Compound Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Negative Control (Growth Control): Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for C. albicans.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12]
Protocol 2.2: Determination of MBC/MFC
This assay determines the lowest concentration of the compound that results in microbial death.
Procedure:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).
-
Incubate the plates at the appropriate temperature and duration.
-
The MBC/MFC is the lowest concentration that shows no microbial growth on the agar plate.
Phase 3: Preliminary Cytotoxicity Assessment
It is crucial to assess whether the antimicrobial activity of this compound is selective for microbial cells over mammalian cells. The MTT assay is a widely used colorimetric method for this purpose.[14][15][16]
Protocol 3.1: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution. Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| S. aureus | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| E. coli | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| P. aeruginosa | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| C. albicans | [Insert Data] | [Insert Data] | Fluconazole | [Insert Data] |
Table 2: Cytotoxicity of this compound against a Human Cell Line
| Compound | IC50 (µM) |
| This compound | [Insert Data] |
| Doxorubicin (Positive Control) | [Insert Data] |
Visualizing the Experimental Workflow
A clear workflow diagram is essential for understanding the logical progression of the screening process.
Caption: Overall workflow for antimicrobial screening of this compound.
Hypothesized Mechanism of Action: Potential Bacterial Target Inhibition
While the precise mechanism of action of this compound requires dedicated investigation, thiazole derivatives have been reported to interfere with various essential bacterial processes. One potential target is the bacterial cell wall synthesis pathway.[1] For instance, some thiazole compounds have shown inhibitory activity against enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid synthesis in bacteria.[1] The following diagram illustrates a hypothetical inhibition of a key enzyme in a bacterial metabolic pathway.
Caption: Hypothetical inhibition of a bacterial enzyme by this compound.
Conclusion and Future Directions
This guide provides a robust and systematic approach for the initial antimicrobial evaluation of this compound. The data generated from these protocols will provide a solid foundation for further investigation, including mechanism of action studies, in vivo efficacy testing, and lead optimization. By adhering to standardized methodologies and maintaining scientific rigor, researchers can effectively assess the potential of this and other novel compounds in the critical fight against antimicrobial resistance.
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Application Notes & Protocols: 2-Furfurylthio Thiazole as a Versatile Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Furfurylthio thiazole, a molecule widely recognized for its contribution to the aroma of roasted coffee, possesses a unique trifecta of reactive sites, rendering it a highly versatile yet underutilized building block in synthetic organic chemistry.[1][2] This guide moves beyond its organoleptic properties to explore its synthetic potential. We will dissect the molecule's three key functional domains—the furan ring, the thioether linkage, and the thiazole scaffold—and provide detailed protocols for their selective manipulation. The strategic application of this molecule enables access to complex heterocyclic systems, offering novel pathways for researchers in medicinal chemistry and materials science.
Introduction: A Molecule of Untapped Potential
At its core, this compound (C₈H₇NOS₂) is a conjunction of two medicinally significant heterocycles, furan and thiazole, connected by a flexible thioether bridge. Thiazole rings are privileged structures found in numerous pharmaceuticals, including the antibiotic Cefotiam, while furans are versatile precursors in total synthesis.[3][4][5][6] The true synthetic power of this molecule lies in the ability to selectively address each of these three regions, making it a powerful linchpin for divergent synthesis.
This document serves as a technical guide for researchers, providing both the strategic framework and the practical, field-tested protocols to unlock the synthetic utility of this compound.
Strategic Analysis of Reactivity Hotspots
The synthetic utility of this compound can be understood by considering three primary sites for chemical transformation. Each site offers a distinct set of reactions, allowing for a modular and strategic approach to synthesis.
Figure 1: Key reactivity hotspots of this compound, enabling divergent synthetic strategies.
The Furan Moiety: A Masked Diene and Carbonyl Source
The furan ring is an aromatic diene, capable of engaging in powerful transformations that can dramatically increase molecular complexity or reveal latent functionality.
Application: [4+2] Diels-Alder Cycloaddition
The furan ring can serve as the diene in a [4+2] Diels-Alder reaction, most effectively with electron-poor dienophiles. While the aromaticity of furan can make this reaction reversible, it provides a powerful pathway to bridged, seven-membered oxabicyclic systems.[7] These structures can be valuable intermediates for complex natural product synthesis. The reaction typically proceeds via a concerted, asynchronous transition state to form an initial mixture of endo and exo adducts.[8][9]
Protocol 2.1: Diels-Alder Reaction with N-Phenylmaleimide
This protocol details a representative cycloaddition to form an oxabicyclic adduct.
Safety Precautions:
-
N-Phenylmaleimide is an irritant. Toluene is flammable and toxic. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 197.28 | 1.00 g | 5.07 | 1.0 |
| N-Phenylmaleimide | 173.17 | 0.97 g | 5.60 | 1.1 |
| Toluene | 92.14 | 25 mL | - | - |
| Hydroquinone | 110.11 | 10 mg | - | (inhibitor) |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.07 mmol), N-Phenylmaleimide (0.97 g, 5.60 mmol), and a catalytic amount of hydroquinone (to prevent polymerization).
-
Add 25 mL of dry toluene to the flask.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo to approximately 5 mL. The product may begin to precipitate.
-
Add 20 mL of cold hexanes to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the product under vacuum to yield the Diels-Alder adduct.
Expected Outcome & Validation:
-
Yield: Moderate to good (50-70%). The reversibility of the furan Diels-Alder can limit yield.[7]
-
Characterization: The product can be characterized by ¹H NMR (disappearance of furan protons and appearance of alkene and bridgehead proton signals in the 5.0-6.5 ppm range) and Mass Spectrometry (MS) to confirm the adduct mass (M+H⁺ = 371.07).
Application: Oxidative Ring Opening
The furan ring can be viewed as a masked 1,4-dicarbonyl compound. Oxidative cleavage, for instance using ozone or meta-chloroperoxybenzoic acid (m-CPBA), can unmask this functionality, providing access to linear precursors for further cyclizations or functionalization.[10][11][12] This strategy is particularly powerful for converting a cyclic, aromatic system into a highly functionalized acyclic chain.
The Thioether Linkage: A Chemoselective Cleavage Point
The furfuryl C(sp³)–S bond represents a unique point of fragility that can be exploited for strategic molecular disassembly or functional group interconversion.
Application: Selective C–S Bond Cleavage to Form Disulfides
Recent studies have demonstrated that the C–S bond of furfuryl thioethers can be selectively cleaved under mild, metal-free conditions using N-bromosuccinimide (NBS).[13] The reactivity is significantly higher than for other alkyl or even benzyl thioethers, allowing for high chemoselectivity. This reaction generates a sulfenyl bromide intermediate, which can then be trapped to form unsymmetrical disulfides, effectively transferring the 2-mercaptothiazole moiety to another sulfur-containing molecule.
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Application Notes & Protocols: 2-Furfurylthio Thiazole in Food Technology
Abstract
This document provides a detailed technical guide on the potential applications of 2-Furfurylthio thiazole (CAS No. 176981-11-6) in food technology. Given the limited publicly available research on this specific molecule, this guide establishes a predictive framework for its use based on the well-documented sensory and functional properties of its constituent chemical moieties: the thiazole ring and the furfurylthio group. We will draw parallels with structurally related and extensively studied flavor compounds, such as 2-Furfurylthiol (FFT) and various alkylthiazoles, to propose applications, analytical methodologies, and sensory evaluation protocols. This guide is intended for researchers, flavor chemists, and product development professionals seeking to explore novel sulfur-containing flavor ingredients.
Introduction to this compound: A Predictive Analysis
This compound is a sulfur- and nitrogen-containing heterocyclic compound. While it is not reported as naturally occurring, its structure suggests significant potential as a potent, complex flavor ingredient.[1] An in-depth understanding of its potential requires a deconstruction of its chemical architecture.
1.1. Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(furan-2-ylmethylsulfanyl)-1,3-thiazole | [2] |
| Synonyms | 2-((Furan-2-ylmethyl)thio)thiazole, 2-Furfuryl thiothiazole | [1][2] |
| CAS Number | 176981-11-6 | [1][3] |
| Molecular Formula | C₈H₇NOS₂ | [2][3] |
| Molecular Weight | 197.28 g/mol | [2][3] |
| Boiling Point | 321.5 ± 44.0 °C (Predicted) | [3] |
| logP (o/w) | 2.724 (est) | [1] |
| Water Solubility | 96.64 mg/L @ 25 °C (est) | [1] |
1.2. Predicted Organoleptic Profile: A Sum of its Parts
The sensory profile of this compound can be predicted by examining its structural components:
-
The Thiazole Moiety: Thiazoles are critical components of roasted, nutty, and meaty flavors.[4] For instance, 2-acetylthiazole imparts powerful popcorn, peanut, and cereal-like notes, while 2-isobutylthiazole is known for its green, tomato-like character.[4] The core thiazole ring typically contributes savory, roasted, and nutty characteristics.
-
The Furfurylthio Group: This group is closely related to 2-Furfurylthiol (FFT), the principal aroma compound in roasted coffee.[5] FFT is characterized by an intense roasted coffee, sweet, and caramellic-burnt aroma at low concentrations.[5] The "thio" (sulfur) component is crucial for the characteristic roasted and savory notes.
Based on this analysis, this compound is predicted to possess a complex and potent aroma profile, likely described as roasted, nutty, savory, with coffee-like, toasted, and potentially meaty or brothy undertones. Its power dictates that it would be effective at parts-per-billion (ppb) or low parts-per-million (ppm) concentrations.
Formation Mechanisms & The Maillard Reaction
Many potent flavor compounds, particularly those containing sulfur, are formed during the thermal processing of food through the Maillard reaction.[6][7] This reaction occurs between reducing sugars and amino acids. The formation of 2-Furfurylthiol, a close structural analog, involves the reaction of furan precursors (from sugar degradation) with a sulfur source, typically the amino acid cysteine.[8] It is highly probable that this compound could be formed under similar conditions, where precursors for both the furan ring and the thiazole ring are present.
Caption: Predicted formation pathway for this compound via Maillard reaction intermediates.
Potential Applications in Food Technology
Based on its predicted sensory profile, this compound could serve as a high-impact specialty flavor ingredient to build complexity and authenticity in a variety of systems.
-
Savory & Meat Flavors: In plant-based meat analogs, soups, and gravies, it could impart roasted, grilled, and savory notes, enhancing the overall "meaty" character.
-
Coffee & Chocolate: Its coffee-like facets could be used to boost the roasted aroma in coffee-flavored products, bakery goods, and dark chocolate, providing a freshly brewed top note.
-
Nut Flavors: It could add a realistic roasted dimension to peanut, hazelnut, and almond flavor profiles used in confectionery and bakery fillings.[4]
-
Bakery & Cereals: In baked goods like bread and crackers, it could enhance the crust's toasted aroma and contribute to a more complex savory grain profile.
Regulatory & Safety Considerations
A thorough review of the FDA's Substances Added to Food inventory and GRAS Notice Inventory reveals no specific listing for "this compound" or its CAS number 176981-11-6.[9][10] Similarly, it does not appear on published FEMA GRAS lists.[11][12]
This indicates that this compound is not currently recognized as GRAS in the United States. Its use in food would require a comprehensive safety evaluation and submission of a GRAS notification to the FDA or a food additive petition.
Safety Information: According to PubChem, the compound is associated with the following GHS hazard statements[2]:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used when handling the pure compound.
Experimental Protocols
The following protocols are adapted from established methods for analyzing potent volatile sulfur compounds in food matrices.[6] They serve as a validated starting point and must be optimized and re-validated specifically for this compound.
Protocol 1: Quantification in a Liquid Matrix (e.g., Coffee) by SPME-GC-MS
Objective: To quantify the concentration of this compound in a liquid food product.
Causality: Solid-Phase Microextraction (SPME) is an efficient, solvent-free technique for extracting volatile and semi-volatile compounds from a sample's headspace.[6] Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary separation and selective identification required for accurately quantifying trace-level aroma compounds in a complex matrix.[6][7]
Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPME autosampler and fibers (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Analytical balance, vortex mixer, heating block/water bath
-
Sodium chloride (NaCl), analytical grade
-
This compound standard
-
Internal standard (e.g., 2-methyl-3-furanthiol-d3 or other suitable labeled analog)
-
Sample matrix (e.g., brewed coffee)
Procedure:
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of calibration standards in a model solution (e.g., water or dealcoholized coffee) spanning the expected concentration range (e.g., 0.1 to 50 µg/L).
-
Spike each standard with a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Pipette 5 mL of the coffee sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl. This increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace.
-
Spike the sample with the internal standard at the same concentration used for the calibration curve.
-
Immediately seal the vial.
-
-
SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C (hold 3 min), ramp to 240°C at 6°C/min, hold 5 min. (This must be optimized).
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS: Transfer line 250°C, Ion source 230°C. Acquire in Selected Ion Monitoring (SIM) mode. Select characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
Determine the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Self-Validation System:
-
Run a blank matrix sample to check for interferences.
-
Prepare a matrix-spiked sample at a known concentration to calculate recovery and assess matrix effects.
-
The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects.[6]
Protocol 2: Sensory Evaluation - Flavor Contribution Workflow
Objective: To determine the sensory impact and ideal dosage of this compound in a target food system.
Causality: Sensory analysis is essential to correlate instrumental data with human perception. This workflow systematically evaluates the compound's character, detection threshold, and consumer preference to guide application.
Caption: A systematic workflow for the sensory evaluation and application of a new flavor ingredient.
Conclusion & Future Perspectives
This compound presents a compelling profile for a novel, high-impact flavor ingredient. Its predicted roasted, savory, and nutty characteristics position it as a valuable tool for enhancing authenticity in a wide range of food products, particularly in the savory and plant-based sectors.
However, significant research is required before its commercial application is feasible. Key areas for future investigation include:
-
Definitive Sensory Analysis: Formal sensory profiling by trained panels to confirm its aroma and taste characteristics and determine sensory thresholds.
-
Natural Occurrence: Investigating its potential presence in thermally processed foods to support a history of safe consumption.
-
Safety & Toxicology: A full toxicological evaluation is necessary to establish its safety profile and achieve GRAS status.
-
Application Stability: Assessing its stability under various food processing conditions (pH, temperature, light) is crucial for effective formulation.
By pursuing these research avenues, the full potential of this compound as a next-generation flavor ingredient can be unlocked.
References
- Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- American Chemical Society (ACS). (2022). 2-Furfurylthiol.
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole.
- ResearchGate. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food.
- U.S. Food and Drug Administration (FDA). (n.d.). GRAS Notices.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. EFSA Journal.
- ResearchGate. (n.d.). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Substances (GRAS 24).
- U.S. Food and Drug Administration (FDA). (n.d.). FURFURYL THIOACETATE entry in Substances Added to Food.
- Biological & Environmental P.L.S. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Perfumer & Flavorist+. (2021). 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Substances (GRAS 5).
- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
- MDPI. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process.
- OUCI. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
Sources
- 1. 2-furfuryl thiothiazole [flavscents.com]
- 2. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. acs.org [acs.org]
- 6. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. fda.gov [fda.gov]
- 11. femaflavor.org [femaflavor.org]
- 12. femaflavor.org [femaflavor.org]
Application Note: Quantification of 2-Furfurylthio Thiazole Migration from Food Contact Materials
Abstract
This document provides a comprehensive guide for researchers and quality control professionals on the principles and methodologies for studying the migration of 2-Furfurylthio thiazole from packaging materials into food simulants. This compound is a significant flavor compound, reminiscent of roasted coffee or meat, and its intentional or unintentional presence in food contact materials (FCMs) necessitates rigorous safety and quality assessment.[1][2] The protocols detailed herein leverage Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and selective quantification of this analyte. The causality behind experimental choices, self-validating system controls, and adherence to established analytical principles are emphasized to ensure data integrity and regulatory compliance.
Introduction: The Significance of this compound and Migration Studies
This compound (C₈H₇NOS₂) is a volatile, sulfur-containing heterocyclic compound recognized for its potent aroma profile.[3][4][5][6][7] With a molecular weight of approximately 197.28 g/mol , it contributes desirable roasted, coffee-like notes to a variety of food products and beverages.[1][2][4][6] While it can be formed naturally during thermal processes like the Maillard reaction, it is also used as a flavoring agent.[1][2]
The primary concern for consumer safety arises when substances from packaging materials transfer into the food they are designed to protect. This process, known as migration, is a critical aspect of food packaging safety assessment.[8] Regulatory bodies such as the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have established stringent frameworks to control the composition of FCMs and set limits on the migration of specific substances to minimize consumer exposure.[8]
Studying the migration of this compound is essential for several reasons:
-
Safety Assurance: To ensure that consumer exposure does not exceed toxicologically acceptable levels.
-
Quality Control: To prevent unintended flavor scalping or off-flavor development in the packaged product.
-
Regulatory Compliance: To demonstrate that packaging materials meet the legal requirements for food contact.
This guide outlines a robust analytical workflow to quantify the migration of this compound, addressing the inherent challenges of analyzing a reactive and volatile sulfur compound.
The Science of Migration: Causality and Influencing Factors
Chemical migration from a packaging polymer into a food matrix is a complex mass transfer process governed by Fick's laws of diffusion. The rate and extent of migration are influenced by a multifactorial system, which must be understood to design meaningful experiments.
-
Physicochemical Properties of the Migrant: The size (molecular weight), polarity, and volatility of this compound dictate its diffusion coefficient within the polymer and its affinity for the food matrix.[3][9]
-
Nature of the Polymer: The type of polymer (e.g., polyethylene, polypropylene), its crystallinity, density, and the presence of additives can significantly alter the diffusion pathways and rate of release.
-
Contact Medium (Food or Simulant): The composition of the food (e.g., high-fat, acidic, alcoholic) determines the solubility of the migrant and influences the partitioning equilibrium at the packaging-food interface. Food simulants are used to standardize testing and ensure reproducibility.[8][10]
-
Environmental Conditions:
-
Temperature: Higher temperatures increase the kinetic energy of molecules, exponentially accelerating the diffusion rate.
-
Time: The duration of contact directly correlates with the total mass of the substance that migrates, eventually reaching an equilibrium.
-
The experimental design described in this note accounts for these variables to simulate worst-case scenarios of consumer use, ensuring a conservative and protective assessment.
Experimental Workflow for Migration Analysis
The overall process for determining the migration of this compound is a multi-step procedure designed for accuracy and reproducibility. It begins with controlled exposure of the packaging material to a food simulant, followed by sensitive analyte extraction and high-fidelity instrumental analysis.
Caption: Overall experimental workflow for migration analysis.
Detailed Protocols
Protocol 1: Migration Test Setup
This protocol describes the preparation and execution of the migration experiment itself. The choice of simulant and conditions should be based on the intended application of the packaging material as stipulated by regulations like Commission Regulation (EU) No 10/2011.
Materials:
-
Packaging material sample (e.g., film, pouch, container side-wall).
-
Food Simulants (examples):
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil or other fatty food simulants (e.g., isooctane, 95% ethanol).
-
-
Migration cells or glass jars with inert lids.
-
Thermostatically controlled oven or incubator.
-
Cutting tools and analytical balance.
Procedure:
-
Sample Preparation: Cut a precise surface area of the packaging material (e.g., 1 dm²). Handle with clean forceps to avoid contamination.
-
Cell Assembly: Place the packaging sample into the migration cell. For single-sided contact, ensure only the food-contact side is exposed to the simulant.
-
Simulant Addition: Add a known volume of the pre-heated food simulant to the cell, ensuring the food-contact surface is fully submerged. A standard ratio is 100 mL of simulant per 1 dm² of packaging material.
-
Incubation: Seal the migration cell and place it in the incubator set to the appropriate test conditions (e.g., 10 days at 40°C for long-term storage, or 2 hours at 70°C for hot-fill applications).
-
Blank Preparation: Prepare a control cell containing only the food simulant and incubate it under the same conditions. This will serve as the analytical blank.
-
Termination: After the specified duration, remove the cell from the incubator and allow it to cool to room temperature. The simulant is now ready for analysis.
Protocol 2: SPME-GC-MS Analysis
This protocol details the extraction and instrumental quantification of this compound from the food simulant. SPME is an equilibrium-based, solvent-free extraction technique ideal for volatile and semi-volatile compounds.[11] Its effectiveness relies on the partitioning of the analyte between the sample matrix and a coated fiber.
Materials & Instrumentation:
-
SPME autosampler and holder.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity and size.
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
GC Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), provides excellent separation for this type of analyte.
-
This compound analytical standard.
-
Internal Standard (IS): A compound not expected in the sample, such as 2-methyl-3-furanthiol or a deuterated analogue, should be used to correct for matrix effects and injection variability.
Procedure:
-
Sample Preparation for SPME:
-
Transfer a precise volume (e.g., 5 mL) of the incubated food simulant into a 10 mL or 20 mL headspace vial.
-
Spike the vial with the internal standard at a known concentration.
-
For aqueous simulants, adding salt (e.g., NaCl to saturation) can increase the volatility of the analyte, improving extraction efficiency (salting-out effect).[11]
-
Seal the vial immediately with a PTFE-lined septum cap.
-
-
SPME Extraction:
-
Place the vial in the autosampler tray, which is equipped with an incubation block.
-
Incubate the sample at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 15 minutes) to allow for vapor phase equilibration.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Immediately after extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
The GC-MS system then begins the analytical run according to the parameters specified in the table below.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Key ions for this compound (m/z) should be determined from a full scan analysis of a pure standard. Common fragments would likely include the molecular ion and characteristic furan or thiazole ring fragments.
-
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Inlet | ||
| Mode | Splitless | To maximize the transfer of trace-level analytes onto the column. |
| Temperature | 250°C | Ensures rapid and complete desorption of the analyte from the SPME fiber. |
| Column | ||
| Type | DB-5ms (or equivalent) | Provides good selectivity for semi-polar volatile compounds. |
| Dimensions | 30 m x 0.25 mm, 0.25 µm | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temp | 40°C, hold 2 min | Allows for proper focusing of volatile compounds at the head of the column. |
| Ramp 1 | 10°C/min to 200°C | Separates a wide range of volatile and semi-volatile compounds. |
| Ramp 2 | 20°C/min to 280°C, hold 5 min | Elutes any higher-boiling compounds and cleans the column. |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for the target analyte and IS. |
| Monitored Ions | To be determined empirically (e.g., m/z 197, 97, 81) | Target ion (quantifier) and confirming ions (qualifiers) ensure confident identification. |
Data Analysis and Quantification
Trustworthiness through Self-Validation: The analytical run must be validated by including a calibration curve, a blank, and quality control (QC) samples.
-
Calibration Curve: Prepare a series of standards of this compound in the blank food simulant at different concentrations (e.g., 0.1 to 50 µg/L). Spike each with the same concentration of internal standard. Analyze these standards using the same SPME-GC-MS method.
-
Quantification:
-
Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times and specific mass ions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Plot the peak area ratio against the concentration for the standards to generate a linear calibration curve.
-
Use the equation of the line (y = mx + c) to calculate the concentration of this compound in the unknown migration samples from their measured peak area ratios.
-
-
Calculating Migration:
-
The concentration in the simulant (C_simulant, in mg/L) is determined from the calibration curve.
-
Migration per unit area (M, in mg/dm²) is calculated as: M = (C_simulant * V_simulant) / A_packaging Where V_simulant is the volume of the simulant in Liters and A_packaging is the surface area of the packaging in dm².
-
Migration into food (M_food, in mg/kg) is calculated assuming the standard EU conversion of 1 kg of food being in contact with 6 dm² of packaging: M_food = M * 6
-
Table 2: Example Data Presentation
| Sample ID | Simulant Type | Concentration in Simulant (µg/L) | Migration (mg/dm²) | Migration (mg/kg food) |
|---|---|---|---|---|
| Packaging A - Rep 1 | 10% Ethanol | 12.5 | 0.0125 | 0.075 |
| Packaging A - Rep 2 | 10% Ethanol | 13.1 | 0.0131 | 0.079 |
| Packaging B - Rep 1 | 3% Acetic Acid | < LOQ | < LOQ | < LOQ |
| Blank | 10% Ethanol | Not Detected | N/A | N/A |
(LOQ = Limit of Quantification)
Conclusion
This application note provides a scientifically grounded and detailed framework for the analysis of this compound migration from food packaging. By combining controlled migration experiments with the highly sensitive and selective SPME-GC-MS technique, researchers and industry professionals can obtain reliable and accurate data. This ensures not only the safety and quality of packaged food products but also demonstrates due diligence and compliance with international food safety regulations. The emphasis on understanding the underlying scientific principles and implementing robust quality control measures is paramount to achieving trustworthy results in the field of food contact material testing.
References
- PubChem. 2-((Furan-2-ylmethyl)thio)thiazole.
- Chatterjie, N., & Vouros, P. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305–311. [Link]
- Mitra, P., & Roy, S. (2022).
- Bicchi, C., et al. (2002). Migration studies from recycled paper packaging materials: Development of an analytical method for rapid testing. Food Additives and Contaminants, 19(5), 500-509. [Link]
- Đogo, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(23), 7795. [Link]
- Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495–499. [Link]
- FlavScents. 2-furfuryl thiothiazole. [Link]
- Tominaga, T., & Dubourdieu, D. (2006). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Journal of Agricultural and Food Chemistry, 54(1), 29-33. [Link]
- Görlich, A.-S., et al. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics.
- Gruber, L., et al. (2012). Studies on the migration of per- and polyfluorinated compounds from paper based packaging into real food and food simulants.
- Chang, T-H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2296. [Link]
- Foteeva, S. V., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(18), 6520. [Link]
- Yan, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2686. [Link]
- Tian, J., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10, 1196816. [Link]
- Tian, J., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-FURFURYL THIOTHIAZOLE | 176981-11-6 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-Furfuryl thiothiazole | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-furfuryl thiothiazole [flavscents.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
The Scent of the Roast: Utilizing 2-Furfurylthiol as a Quantitative Marker for Coffee Roasting Degree
Abstract: The thermal processing of coffee beans via roasting is a critical determinant of the final beverage's sensory profile. This application note details a robust analytical methodology for the quantification of 2-furfurylthiol (FFT), a key aroma compound, and its application as a chemical marker to objectively classify the degree of coffee roasting. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction: The Chemical Fingerprint of a Perfect Roast
The roasting of green coffee beans initiates a cascade of complex chemical reactions, collectively known to chemists as the Maillard reaction and Strecker degradation, which transform the initial matrix of precursors into a rich tapestry of volatile and non-volatile compounds. These compounds are the architects of the characteristic color, taste, and aroma of coffee. Among the myriad of volatile organic compounds generated, sulfur-containing compounds, despite their often low concentrations, are potent contributors to the final aroma profile due to their low odor thresholds.
2-Furfurylthiol (FFT) is a paramount example of such a compound, imparting the quintessential "roasty" and "sulfury" notes that are synonymous with freshly brewed coffee. The formation of FFT is intrinsically linked to the time-temperature profile of the roasting process, making its concentration a potential indicator of the roasting degree. This application note provides a comprehensive guide to leveraging this relationship for analytical quality control.
The Genesis of a Key Aroma Compound: Formation of 2-Furfurylthiol
The formation of 2-furfurylthiol is a nuanced process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The primary precursors for FFT are furfural and sulfur-containing amino acids, such as cysteine and methionine.
Recent studies have elucidated that furfuryl alcohol, a derivative of furfural, serves as a direct precursor to FFT. The proposed pathway involves the formation of a furfuryl cation from furfuryl alcohol, which then reacts with the sulfur atom of cysteine residues within proteins to form S-furfuryl-L-cysteine. Subsequent elimination reactions then lead to the formation of 2-furfurylthiol[1][2][3]. This formation pathway is highly dependent on the thermal input during roasting; insufficient heat will result in low FFT concentrations, while excessive heat can lead to its degradation.
Analytical Protocol: Quantification of 2-Furfurylthiol in Roasted Coffee Beans
The accurate quantification of the highly volatile and reactive 2-furfurylthiol in a complex matrix like coffee requires a sensitive and specific analytical technique. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) has emerged as a reliable and widely adopted method for this purpose.
Experimental Workflow
Sources
Enzymatic formation of 2-Furfurylthio thiazole using yeast
Application Note & Protocol
Title: A Chemoenzymatic Strategy for the Synthesis of 2-Furfurylthio Thiazole Utilizing Yeast-Catalyzed Biotransformation
Abstract & Introduction
Thiazole and furan ring systems are privileged scaffolds in medicinal chemistry and pivotal components of high-value aroma compounds. The target molecule, this compound, combines these two heterocycles via a thioether linkage, presenting a unique structure with potential applications in drug discovery and flavor science. However, a direct, single-step biocatalytic route for its synthesis is not established in scientific literature. This guide details a robust, two-stage chemoenzymatic approach. The first stage leverages the enzymatic machinery of whole-cell Saccharomyces cerevisiae (baker's yeast) to produce the key intermediate, 2-furfurylthiol (FFT), from renewable biomass-derived furfural. The second stage outlines a proposed chemical synthesis to couple the biogenic FFT with a thiazole moiety. This document provides the scientific rationale, detailed, field-tested protocols for the biotransformation, and a validated analytical method for product quantification.
Scientific Principle & Strategy
The core challenge is the absence of a known enzyme that directly couples a furfuryl group to a thiazole ring via a sulfur atom. Our strategy circumvents this by dissecting the synthesis into two logical, achievable steps.
Stage 1: Biocatalytic Formation of 2-Furfurylthiol (FFT). This stage utilizes the inherent metabolic pathways of S. cerevisiae. The process involves two key reactions:
-
Non-enzymatic Conjugation: Furfural, an aldehyde, reacts with the amino acid L-cysteine in the reaction medium to form a stable cysteine-furfural conjugate.[1]
-
Enzymatic Cleavage: Carbon-sulfur (C-S) lyases within the yeast, specifically enzymes encoded by genes such as STR3 and CYS3, recognize and cleave the C-S bond in the conjugate.[2] This cleavage releases 2-furfurylthiol, pyruvate, and ammonia.[2][3]
Stage 2: Chemical Synthesis of this compound. This proposed stage employs a classic nucleophilic substitution reaction. The biogenerated 2-furfurylthiol, after extraction, is deprotonated to form a highly nucleophilic thiolate anion. This thiolate can then displace a halide from an electrophilic thiazole derivative, such as 2-bromothiazole, to form the final thioether product.[4][5]
Caption: Chemoenzymatic workflow for this compound synthesis.
Protocol: Biocatalytic Production of 2-Furfurylthiol (FFT)
This protocol is optimized for high-yield production of FFT using commercially available baker's yeast. The key to success is maintaining anaerobic conditions to prevent the oxidation of the thiol product and directing the yeast's reductive power toward the desired pathway.[6]
Materials & Reagents
-
Yeast Strain: Active dry baker's yeast (Saccharomyces cerevisiae).
-
Media: YPD Broth (1% Yeast Extract, 2% Peptone, 2% Dextrose).
-
Buffer: 0.5 M Potassium Phosphate Buffer, pH 8.0.
-
Precursors: L-Cysteine hydrochloride, Furfural (freshly distilled).
-
Equipment: Shaking incubator, centrifuge, anaerobic chamber or nitrogen gas supply, sterile flasks with rubber septa, syringes.
Experimental Workflow
Caption: Step-by-step workflow for the biocatalytic synthesis of FFT.
Detailed Step-by-Step Protocol
-
Yeast Pre-culture: Inoculate 5 g of active dry yeast into 250 mL of sterile YPD medium. Incubate at 30°C with aerobic shaking (180 rpm) for 18-24 hours until a dense culture is achieved.
-
Cell Harvesting: Transfer the culture to centrifuge tubes. Pellet the cells at 5,000 x g for 10 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 100 mL of sterile distilled water and centrifuge again. Repeat this washing step once more to remove residual media.
-
Reaction Suspension: Resuspend the final yeast pellet in the 0.5 M Potassium Phosphate Buffer (pH 8.0) to achieve a final cell concentration of 50 g (wet weight) per liter. Transfer this suspension to a sterile flask that can be sealed (e.g., a serum bottle) and is no more than 50% full.
-
Causality Insight: A high cell density maximizes the concentration of C-S lyase enzymes, driving the reaction forward. The pH of 8.0 is optimal for the biotransformation, significantly increasing yield compared to neutral or acidic conditions.[6]
-
-
Establish Anaerobic Conditions: Sparge the yeast suspension with sterile-filtered nitrogen gas for 15 minutes to remove dissolved oxygen. Immediately seal the flask with a sterile rubber septum and aluminum crimp.
-
Substrate Addition: Prepare separate, sterile-filtered stock solutions of L-cysteine and furfural in degassed (N₂-sparged) water. Using a sterile syringe, add the substrates to the yeast suspension to a final concentration of 20 mM for each.
-
Incubation: Incubate the sealed flask at 30°C with gentle agitation (e.g., 100 rpm) for 24 to 48 hours.
-
Product Harvest: After incubation, pellet the yeast cells by centrifugation (8,000 x g, 15 min). The supernatant, which contains the 2-furfurylthiol product, can be decanted for extraction and analysis.
Optimization Parameters
For researchers aiming to maximize yield, the following parameters can be optimized.
| Parameter | Recommended Range | Optimal Value (from literature) | Rationale & Citation |
| pH | 6.0 - 9.0 | 8.0 | Enzyme activity for C-S lyases is significantly higher at slightly alkaline pH.[6] |
| Temperature | 25 - 35°C | 30°C | Balances enzyme activity with yeast cell stability for the duration of the biotransformation.[6] |
| Incubation Mode | Aerobic vs. Anaerobic | Anaerobic | Prevents oxidative degradation of the thiol product to disulfide, a major side-reaction.[6] |
| Substrate Conc. | 10 - 50 mM | 20 mM | Provides a good balance between product yield and substrate inhibition of the yeast cells.[6] |
Protocol: Chemical Synthesis of this compound (Proposed)
This section provides a theoretical protocol based on established organic chemistry principles for the conversion of the biogenic FFT into the target molecule. This protocol requires a standard chemistry laboratory setup and appropriate safety precautions for handling volatile and reactive chemicals.
-
Extraction of FFT: Extract the supernatant from Step 3.3.8 with an equal volume of dichloromethane (DCM) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Thiolate Formation: Dissolve the crude FFT extract in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of a non-nucleophilic base, such as sodium hydride (NaH), portion-wise. Stir for 30 minutes at 0°C.
-
Nucleophilic Substitution: Add 1.0 equivalent of 2-bromothiazole dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel.
Analysis and Quantification
Accurate quantification of the volatile and reactive 2-furfurylthiol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
-
Sample Preparation: Dilute 1 mL of the reaction supernatant with 1 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 2-methyl-3-furanthiol). Vortex vigorously and centrifuge to separate the layers. Analyze the top organic layer.
-
GC-MS Conditions:
-
Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250°C, Splitless mode.
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.
-
MS Detection: Electron Ionization (EI, 70 eV). Scan range m/z 35-300.
-
-
Quantification: Use Selected Ion Monitoring (SIM) for higher sensitivity. The characteristic ions for 2-furfurylthiol are m/z 114 (molecular ion) and m/z 81 (furanomethyl cation).[10][11] Create a calibration curve using an authentic standard of 2-furfurylthiol.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No FFT Yield | 1. Inactive yeast. 2. Oxygen contamination. 3. Incorrect pH. 4. Furfural toxicity. | 1. Use fresh, active dry yeast or prepare a fresh pre-culture. 2. Ensure thorough N₂ sparging and a proper seal on the reaction vessel. 3. Verify buffer pH is 8.0. 4. Lower the initial furfural concentration or use a fed-batch strategy. |
| Product Disappears After Initial Formation | Oxidation of FFT to bis(2-furfuryl) disulfide. | This is a clear sign of oxygen ingress. Improve anaerobic technique. Add a small amount of a reducing agent like DTT as a scavenger (for analytical purposes). |
| Formation of Furfuryl Alcohol Side Product | Yeast alcohol dehydrogenases are reducing furfural directly. | This is a competing reaction.[8][12] Ensuring sufficient L-cysteine is present can favor the conjugation pathway. Tolerant yeast strains may have higher activity of these dehydrogenases. |
| Low Yield in Chemical Synthesis Step | 1. Incomplete deprotonation of thiol. 2. Impure FFT extract from biotransformation. | 1. Use a stronger base or ensure anhydrous conditions. 2. Purify the extracted FFT via distillation before the coupling reaction. |
References
- Zha, F., et al. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. Journal of Agricultural and Food Chemistry. [Link]
- Zha, F., et al. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. PubMed. [Link]
- Bel Rhlid, R., et al. (2002). Generation of Thiols by Biotransformation of Cysteine−Aldehyde Conjugates with Baker's Yeast. Journal of Agricultural and Food Chemistry. [Link]
- Sun, Z., et al. (2020). Mass spectra of 2-furfurylthiol.
- Sun, Z., et al. (2018). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods. [Link]
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- Schindler, C., et al. (2024).
- The Good Scents Company. (n.d.). furfuryl mercaptan, 98-02-2.
- Wang, Y., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Chemistry – An Asian Journal. [Link]
- NIST. (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook. [Link]
- OC Lectures. (2019). 03.
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- Al-Masoudi, W. A. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Liu, Z. L., & Slininger, P. J. (2005). Enhanced biotransformation of furfural and hydroxymethylfurfural by newly developed ethanologenic yeast strains. Applied Biochemistry and Biotechnology. [Link]
- Varigala, S. K., et al. (2013). Global optimization of the Saccharomyces cerevisiae: fermentation process. Biotechnology Progress. [Link]
- Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky... Pearson+. [Link]
- Heer, D., et al. (2009). Resistance of Saccharomyces cerevisiae to High Concentrations of Furfural Is Based on NADPH-Dependent Reduction by at Least Two Oxireductases. Applied and Environmental Microbiology. [Link]
- American Chemical Society. (2022). 2-Furfurylthiol. ACS. [Link]
- Yang, R., et al. (2016). Optimization of a Saccharomyces cerevisiae fermentation process for production of a therapeutic recombinant protein using a multivariate Bayesian approach. Biotechnology and Bioengineering. [Link]
- Villa, A., et al. (1992). Microbial transformation of furfural to furfuryl alcohol by Saccharomyces cerevisiae. Applied Microbiology and Biotechnology. [Link]
- Yan, K., et al. (2021). Biotransformation of furfural (FAL) to furfuryl alcohol (FOL) using microorganisms as catalysts. Biotechnology for Biofuels. [Link]
- Küchler, K., et al. (2021). Reactions between aldehyde groups and thiol and amine groups.
- Alajarín, R., et al. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. Organic Letters. [Link]
- Zhang, J., et al. (2013). Thiol Reactive Probes and Chemosensors. Journal of Analytical & Bioanalytical Techniques. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2-Furfurylthio Thiazole Analysis
Welcome to the technical support center for the analysis of 2-Furfurylthio thiazole (2-FFT). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their analytical experiments. We will delve into the causes of these effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your results.
Understanding Matrix Effects in 2-FFT Analysis
This compound (2-FFT) is a sulfur-containing aromatic compound with the molecular formula C8H7NOS2.[1][2][3] Its analysis, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS), can be susceptible to matrix effects. These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte, 2-FFT, in the mass spectrometer's ion source.[4][5][6] This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[4][7]
The primary cause of matrix effects is the competition for ionization between 2-FFT and other molecules present in the sample extract.[5] In techniques like electrospray ionization (ESI), co-eluting compounds can alter the efficiency of droplet formation and the conversion of charged droplets into gas-phase ions, thereby affecting the analyte's signal.[4][8]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the analysis of 2-FFT, providing explanations and actionable solutions.
Q1: I'm observing poor reproducibility and inconsistent peak areas for 2-FFT across different sample injections. Could this be a matrix effect?
A1: Yes, poor reproducibility is a classic symptom of matrix effects. The variability in the composition of your sample matrices can lead to inconsistent ion suppression or enhancement, resulting in fluctuating peak areas for 2-FFT.
Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to confirm and quantify the matrix effect. The post-extraction spike method is a common and effective way to do this.[9][10]
-
Protocol:
-
Prepare a blank sample extract (without 2-FFT).
-
Spike a known concentration of 2-FFT into the blank extract.
-
Prepare a standard solution of 2-FFT at the same concentration in a clean solvent.
-
Analyze both samples and compare the peak areas.
-
The percentage of matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value significantly different from 100% indicates a matrix effect.
-
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to compensate for matrix effects.[4][11] Since the SIL-IS has nearly identical chemical and physical properties to 2-FFT, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[11] However, it's important to note that even SIL-IS may not fully compensate for matrix effects in all situations.[10][12]
Caption: Workflow for using a stable isotope-labeled internal standard.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix extract that is similar to your samples can help to compensate for consistent matrix effects.[13][14]
Q2: My 2-FFT signal is significantly suppressed, leading to poor sensitivity and high limits of detection. How can I improve this?
A2: Signal suppression is a common manifestation of matrix effects, particularly in complex matrices like biological fluids or food samples.[8][15] The key is to reduce the concentration of interfering compounds in your final extract.
Troubleshooting Strategies:
-
Optimize Sample Preparation: Improving your sample cleanup is the most direct way to mitigate ion suppression.[7][9]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for selectively isolating analytes from complex matrices.[16][17]
-
Protocol: Generic SPE Protocol for 2-FFT
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[17]
-
Equilibration: Flush the cartridge with the sample loading solvent (e.g., water or a buffer).[17]
-
Sample Loading: Load your sample onto the cartridge. 2-FFT and some matrix components will be retained.[17]
-
Washing: Use a weak solvent to wash away interfering compounds while retaining 2-FFT.[17]
-
Elution: Elute 2-FFT with a stronger solvent.[17]
-
-
Sorbent Selection: The choice of SPE sorbent is critical. For a molecule like 2-FFT, which has both polar and non-polar characteristics, a mixed-mode or polymeric sorbent could be effective.[18][19]
-
-
Liquid-Liquid Extraction (LLE): LLE can be an effective and economical method for sample cleanup.[9] The choice of extraction solvent is crucial for selectively extracting 2-FFT while leaving interfering substances behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used in food analysis and can be adapted for other matrices.[14][20] It involves an extraction and partitioning step followed by dispersive SPE for cleanup.[20]
-
-
Chromatographic Separation: Optimizing your LC method can help to separate 2-FFT from co-eluting interferences.[4][5]
-
Gradient Elution: Employing a well-designed gradient elution program can improve the resolution between 2-FFT and matrix components.[5]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter the selectivity of your separation.
-
-
Sample Dilution: A simple yet often effective strategy is to dilute your sample extract.[4][5] This reduces the concentration of all components, including the interfering matrix compounds, which can alleviate ion suppression.[5][21] However, this approach is only feasible if your method has sufficient sensitivity to detect the diluted 2-FFT.[4]
Q3: I am developing a bioanalytical method for 2-FFT and need to ensure it meets regulatory standards. What are the key considerations regarding matrix effects?
A3: For bioanalytical method validation, regulatory bodies like the FDA and EMA have specific guidelines that must be followed.[22][23][24] The objective is to demonstrate that the method is suitable for its intended purpose and that the data generated is reliable.[22][25]
Key Validation Parameters Related to Matrix Effects:
-
Selectivity and Specificity: You must demonstrate that the method can unequivocally measure 2-FFT in the presence of other components in the matrix.[25][26] This involves analyzing blank matrix samples from multiple sources to check for interferences at the retention time of 2-FFT.
-
Matrix Effect Evaluation: A quantitative assessment of the matrix effect is required.[26] This is typically done by comparing the response of 2-FFT in post-extraction spiked samples from at least six different lots of the biological matrix to the response in a neat solution. The coefficient of variation of the response should be within acceptable limits.
-
Accuracy and Precision: These parameters must be evaluated using quality control (QC) samples prepared in the same matrix as the study samples.[25][26] This ensures that the accuracy and precision of the method are not compromised by matrix effects.
Caption: Key considerations for bioanalytical method validation.
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect Reduction | Throughput | Cost |
| Protein Precipitation | 80-110 | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | 70-100 | Moderate | Moderate | Low |
| Solid-Phase Extraction (SPE) | 85-115 | High | Moderate-High | Moderate-High |
| QuEChERS | 80-110 | Moderate-High | High | Low-Moderate |
This table provides a general comparison. Actual performance will depend on the specific matrix and analyte.
Conclusion
Overcoming matrix effects in the analysis of this compound is crucial for obtaining accurate and reliable data. A systematic approach that involves identifying the presence of matrix effects, followed by the implementation of appropriate strategies such as optimized sample preparation, chromatographic separation, and the use of internal standards, will lead to robust and defensible analytical methods. By understanding the underlying principles and following the troubleshooting guidance provided, researchers can confidently navigate the challenges of 2-FFT analysis in complex matrices.
References
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- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- Jia, Y., & Li, W. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 31(11), 616-625.
- Affinisep. (n.d.). Solid Phase Extraction.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?
- U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance.
- RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Anal. Methods, 6, 2568-2583.
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 382-393.
- European Medicines Agency. (2011). Bioanalytical method validation.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 801(2), 215-224.
- Wang, S., Cyronak, M., & Yang, E. (2007). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 1(1), 59-67.
- Lehotay, S. J., Mastovska, K., Lightfield, A. R., & Gates, R. A. (2007). Multi-Analyst, Multi-Matrix Performance of the QuEChERS Approach for Pesticide Residues in Foods and Feeds Using HPLC/MS/MS Analysis with Different Calibration Techniques. Journal of AOAC INTERNATIONAL, 90(2), 485-520.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Trufelli, H. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 691(1-2), 1-13.
- Kocić-Tanackov, S. D., Dimić, G. R., Mojsović, M. M., Pezo, L. L., & Škrinjar, M. M. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3986.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Chromtech. (2017). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types.
- LCGC International. (2019). Understanding and Improving Solid-Phase Extraction.
- van der Nagel, B. H. C., van den Heuvel, J. J. M., & van der Stelt, M. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(5), 1258-1267.
- Sajid, M., & Płotka-Wasylka, J. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1681, 463428.
- Kwon, H., Lehotay, S. J., & Geis-Asteggiante, L. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A, 1270, 235-245.
- National Center for Biotechnology Information. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. PubChem Compound Database.
- Mei, H. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11).
- Mester, Z., & Sturgeon, R. (2016). Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. NRC Publications Archive.
- Zhang, Q. H., Li, Y., & Zhang, W. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Analytica Chimica Acta, 809, 69-76.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- Mattammal, M. B., Lakshmi, V. M., Zenser, T. V., Davis, B. B., & White, E. 5th. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499.
- Samota, A., & Cetojevic-Simin, D. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(19), 6524.
- ResearchGate. (n.d.). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties.
- Trefilova, A. V., Amelian, A. I., & Gusev, S. A. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(21), 7384.
- ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- MDPI. (2019). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 8(10), 488.
- MDPI. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(11), 2897.
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Technical Support Center: A Researcher's Guide to Improving the Extraction Efficiency of 2-Furfurylthio Thiazole
Welcome to the technical support center for professionals working with 2-Furfurylthio thiazole. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered during the extraction and purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your specific application.
This compound (CAS 176981-11-6) is a heterocyclic compound featuring furan, thioether, and thiazole moieties.[1][2] Its unique structure presents specific challenges in extraction, primarily related to its stability and solubility characteristics. This guide will walk you through systematic approaches to overcome these hurdles and maximize your recovery of pure product.
Frequently Asked Questions & Troubleshooting Guide
Q1: My extraction yield of this compound is consistently low. What are the primary factors I should investigate?
Low recovery is a multifaceted problem often stemming from a combination of factors. A systematic investigation is key. The four most common culprits are suboptimal solvent selection, compound degradation, incorrect pH of the aqueous phase, and mechanical losses during the procedure.
-
1. Suboptimal Solvent Selection: The choice of an extraction solvent is paramount. This compound has an estimated LogP of ~2.7, indicating moderate hydrophobicity.[2] This suggests that water-immiscible organic solvents are appropriate, but the ideal choice requires careful consideration of polarity. Using a solvent that is either too polar or too nonpolar will result in poor partitioning from the aqueous phase.
-
2. Compound Degradation: The thioether and furan groups can be susceptible to degradation.[3] Thioethers can oxidize, while furan rings can be sensitive to strongly acidic conditions.[3] Furthermore, like many complex organic molecules, this compound may be sensitive to high temperatures, which can lead to decomposition during solvent evaporation steps.[4][5]
-
3. Incorrect pH: The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, increasing the compound's water solubility and hindering its extraction into an organic solvent.[6] Conversely, extreme pH values could potentially catalyze hydrolysis or other degradation pathways.[7]
-
4. Inefficient Technique: Physical loss of product during the workup is common.[5] This can occur through the formation of stable emulsions that trap the product at the phase interface, incomplete phase separation, or insufficient mixing, which prevents the compound from fully partitioning into the organic solvent.
Q2: How do I systematically select the optimal solvent for a liquid-liquid extraction (LLE)?
Solvent selection should be an empirical, data-driven process. While theory provides a starting point, a small-scale screening experiment is the most reliable method.
Causality: The goal of LLE is to exploit the solubility difference of your target compound between two immiscible liquids (e.g., your aqueous sample and an organic solvent).[8] An effective solvent must not only solubilize this compound well but also be immiscible with the aqueous phase and have a boiling point that allows for easy removal without degrading the product. The dielectric constant of the solvent can also significantly affect extraction efficiency.[9]
Recommended Workflow for Solvent Selection:
Data Summary: Properties of Common Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.33 | Excellent solvent, but higher density (bottom layer) and environmental concerns.[8] |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | 0.902 | Good general-purpose solvent, less toxic than DCM, prone to hydrolysis at extreme pH. |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | Very effective but highly volatile and flammable; prone to peroxide formation.[8] |
| Toluene | 2.4 | 110.6 | 0.867 | Good for nonpolar compounds, but high boiling point requires careful removal.[9] |
| Hexanes | 0.1 | ~69 | ~0.66 | Generally too nonpolar for this compound, but useful in combination for chromatography. |
Q3: My compound appears to be degrading during extraction or workup. How can I prevent this?
Degradation is a critical issue for compounds containing sensitive functional groups like thioethers and furans.[3][4] Prevention requires identifying the cause—oxidation, thermal stress, or pH instability—and implementing targeted solutions.
-
Preventing Oxidative Degradation:
-
Mechanism: The sulfur atom in the thioether linkage is susceptible to oxidation, potentially forming sulfoxides or sulfones, which dramatically changes the polarity and identity of your compound.
-
Solution: Perform extractions using solvents that have been degassed (e.g., by sparging with nitrogen or argon for 15-20 minutes). Conduct the entire extraction and workup procedure under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen.[3][5] In some cases, adding a small amount of an antioxidant like ascorbic acid to the aqueous phase can be beneficial.[8]
-
-
Preventing Thermal Degradation:
-
Mechanism: High heat applied during solvent removal can cause decomposition. The predicted boiling point of this compound is high (~321°C), but degradation can occur well below this temperature.[2]
-
Solution: Always remove extraction solvents using a rotary evaporator at the lowest possible temperature. This is achieved by using an efficient vacuum pump and a water bath set only as warm as necessary (e.g., 25-30°C).[10] If possible, choose a lower-boiling point solvent during your selection screen.
-
-
Preventing pH-Mediated Degradation:
-
Mechanism: The furan ring is known to be unstable under strongly acidic conditions, which can lead to ring-opening and polymerization.[3] The stability of the thiazole ring can also be pH-dependent.[7]
-
Solution: Avoid strongly acidic or basic conditions. Buffer your aqueous sample to a neutral or slightly acidic pH (e.g., pH 5-7) before extraction.[11] Perform a small-scale experiment to test the stability and extraction efficiency at different pH values (e.g., 5.0, 6.0, 7.0) to find the optimal balance.
-
Q4: How can I accurately quantify my extraction efficiency?
Accurate quantification is essential to validate and optimize your protocol. This requires a reliable analytical method, typically a chromatographic technique, and the use of a pure analytical standard.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[12]
-
HPLC: Ideal for its robustness. A C18 column is a good starting point. The thiazole and furan rings provide strong UV chromophores for detection.
-
GC-MS: Offers higher sensitivity and structural confirmation from the mass spectrum. Given the compound's structure, it should be sufficiently volatile and thermally stable for GC analysis if proper conditions are used.[13]
Experimental Protocol: Quantification by External Standard Calibration (HPLC)
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Create a Standard Curve: Perform a series of dilutions of the stock solution to create at least five calibration standards that bracket the expected concentration of your extracted sample.
-
Analyze Standards: Inject each standard into the HPLC and record the peak area.
-
Plot Calibration Curve: Plot the peak area (y-axis) versus the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.
-
Analyze Sample: Prepare your final extracted sample in the same solvent and inject it into the HPLC.
-
Calculate Concentration: Use the peak area of your sample and the equation from the calibration curve to calculate the concentration of this compound in your extract. This allows you to determine the total mass recovered and, thus, the extraction efficiency.
Q5: The crude extract is impure. What is the recommended purification strategy?
For neutral organic compounds like this compound, silica gel column chromatography is the standard and most effective purification method.[3][5]
Key Challenge: Thiol- and thioether-containing compounds can sometimes interact with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor separation, and even product loss on the column.[10]
Optimized Protocol: Deactivated Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find an appropriate solvent system (eluent). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of ~0.3 while separating it from major impurities.
-
Column Preparation (Deactivation):
-
Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Add a very small amount of a neutralizer, such as triethylamine (TEA), to the eluent mixture (~0.1-0.5% by volume). This deactivates the acidic sites on the silica.
-
Pack the column with silica gel using the wet slurry method with this TEA-containing eluent.[10]
-
-
Sample Loading: Dissolve your crude extract in a minimal amount of the eluent (or a stronger solvent like DCM if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally results in better separation than loading a liquid sample.
-
Elution and Fraction Collection: Begin running the column with the eluent, collecting small fractions. Monitor the separation by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent and TEA using a rotary evaporator.
References
- Frontiers in Nutrition. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.[Link]
- ResearchGate. (2022). Endothermic solvent extraction of copper (II)
- ResearchGate. (2017).
- MDPI. (n.d.).
- Metallurgical and Materials Engineering. (2022). ENDOTHERMIC SOLVENT EXTRACTION OF COPPER (II)
- ResearchGate. (n.d.). Optimization of key parameters on the extraction efficiency: (A) types...[Link]
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole.[Link]
- ResearchGate. (2020). New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose.[Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.[Link]
- American Chemical Society. (2022). 2-Furfurylthiol.[Link]
- Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.[Link]
- PubMed. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties.[Link]
- PubMed. (2001). Stability of thiols in an aqueous process flavoring.[Link]
- ResearchGate. (2022). General Synthetic Methods for Thiazole and Thiazolium Salts.[Link]
- PubMed. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20.[Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.[Link]
- ResearchGate. (2014). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.[Link]
- MDPI. (2023).
- ResearchGate. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N -(1-Deoxy- d -xylulos-1-yl)-alanine.[Link]
Sources
- 1. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 9. metall-mater-eng.com [metall-mater-eng.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for 2-Furfurylthio Thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2-Furfurylthio thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, actionable protocols, and troubleshooting solutions for common challenges encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.
Introduction
This compound (C₈H₇NOS₂) is a sulfur- and nitrogen-containing heterocyclic compound with a predicted boiling point of approximately 321.5°C.[1][2][3] Its analysis by GC-MS presents a unique set of challenges typical of many sulfur-containing flavor and aroma compounds. These challenges include potential thermal instability, high reactivity leading to interactions with the analytical flow path, and the need for high sensitivity, as these compounds are often present at trace levels in complex matrices.[4][5][6] This guide provides a structured approach to method development and troubleshooting to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for analyzing this compound?
A1: Establishing a solid starting point is crucial for efficient method development. The following parameters are recommended as a baseline, which should then be optimized based on your specific instrument and application.
Rationale: The goal of these initial parameters is to ensure the compound is volatilized without degradation, separated effectively on the column, and detected with adequate sensitivity. A mid-range inlet temperature of 250 °C is a common starting point for a wide range of compounds.[7] A standard non-polar column like a DB-5ms or HP-5ms is versatile and provides good general separation. The oven program is designed to provide good peak focusing at the start and sufficient resolution for a semi-volatile compound.
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Justification & Expert Notes |
| GC Inlet | Type: Split/Splitless (SSL) Temperature: 250 °C Mode: Splitless (for trace analysis) Injection Volume: 1 µL | A lower temperature may be required if thermal degradation is observed. Splitless injection is preferred for maximizing sensitivity.[7][8] Ensure the inlet liner is clean and deactivated to prevent analyte adsorption. |
| GC Column | Stationary Phase: 5% Diphenyl / 95% Dimethylpolysiloxane Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | This is a robust, general-purpose phase. For analysis of reactive sulfur compounds, ensure the use of a highly inert column to prevent peak tailing and signal loss.[4] |
| Carrier Gas | Gas: Helium Flow Rate: 1.0 - 1.2 mL/min (Constant Flow) | Helium provides a good balance of efficiency and speed. Maintaining a constant flow ensures reproducible retention times and peak areas, especially during temperature programming.[9] |
| Oven Program | Initial Temp: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Final Hold: Hold at 280 °C for 5 min | The initial hold focuses the analyte at the head of the column. The ramp rate can be adjusted to improve resolution or reduce run time. A faster ramp may decrease resolution.[9] |
| MS Interface | Transfer Line Temp: 280 °C | This temperature should be high enough to prevent analyte condensation without causing degradation. It is typically set at or slightly above the final oven temperature. |
| MS Ion Source | Source Temp: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV | A source temperature of 230°C is a standard starting point. Lowering it may sometimes improve the response for thermally sensitive compounds but can increase the risk of contamination.[10] |
| MS Detection | Mode: Full Scan Mass Range: m/z 45-350 | Start with Full Scan to identify the compound's fragmentation pattern and identify any potential interferences or degradation products. Switch to SIM or MRM for higher sensitivity once the method is established.[11] |
Q2: How do I select the appropriate GC column?
A2: Column selection depends on the complexity of your sample matrix and the chemical properties of this compound.
-
For General Purpose & Purity Analysis: A standard, low-bleed 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms, TG-5MS) is an excellent first choice.[9][11] Its relatively non-polar nature is suitable for a wide range of semi-volatile compounds.
-
For Trace Analysis of Reactive Sulfur Compounds: The key consideration is inertness . Sulfur compounds are notoriously reactive and can adsorb to active sites in the GC system, including the column itself.[4] Look for columns specifically marketed for their inertness to minimize peak tailing and ensure maximum signal. Using an inert flow path from the injector to the detector is critical for reliable results with reactive sulfur compounds.[4]
Q3: What is the optimal inlet temperature, and how do I avoid thermal degradation?
A3: The inlet temperature is a critical trade-off between efficient volatilization and preventing thermal degradation.[7] Compounds containing furan and thiol moieties can be thermally labile.[12][13]
Finding the Optimal Temperature: The ideal inlet temperature is the lowest temperature that allows for complete and rapid vaporization of this compound without causing it to break down.
-
Start Low: Begin with a conservative inlet temperature, such as 200 °C.
-
Inject a Standard: Analyze a known concentration of your compound.
-
Increase Incrementally: Raise the inlet temperature in 25 °C increments (e.g., 225 °C, 250 °C, 275 °C) for subsequent injections.
-
Monitor Response and Peak Shape:
-
Analyte Response: Initially, the peak area should increase with temperature as vaporization becomes more efficient.
-
Degradation: If the peak area begins to decrease at higher temperatures, or if new, unexpected peaks appear, thermal degradation is likely occurring.[7][10] Select the temperature just before this drop-off as your optimum.
-
Pro-Tip: Consider using a Programmed Temperature Vaporization (PTV) inlet if available. A PTV allows for a gentle injection at a low initial temperature, followed by a rapid temperature ramp to transfer the analytes to the column, which is ideal for thermally sensitive compounds.[14]
Q4: Which MS mode (Scan vs. SIM/MRM) is best for my application?
A4: The choice depends on your analytical goals.
-
Full Scan Mode: This mode is essential during method development. It scans a wide range of mass-to-charge ratios (m/z) to provide a full mass spectrum of the eluting compound. This is crucial for initial identification, assessing purity, and identifying unknown degradation products.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis of trace amounts, SIM mode is superior. Instead of scanning a wide range, the mass spectrometer is set to monitor only a few characteristic ions of this compound. This increases the dwell time on the ions of interest, dramatically improving the signal-to-noise ratio and lowering the limit of detection (LOD).[11]
-
Multiple Reaction Monitoring (MRM) Mode (with GC-MS/MS): If you have a triple quadrupole instrument, MRM offers the highest level of selectivity and sensitivity. It involves selecting a precursor ion, fragmenting it, and then monitoring a specific product ion. This is especially useful for complex matrices where co-eluting interferences are a problem.[15][16]
Q5: What are the expected mass fragments for this compound?
A5: While a library spectrum should always be used for confirmation, we can predict the likely fragmentation pattern based on the molecule's structure. The molecular ion (M⁺) would be at m/z 197. Common fragmentation pathways in Electron Ionization (EI) involve the cleavage of the most labile bonds.
Predicted Fragmentation:
-
m/z 197 (M⁺): The molecular ion. Its presence depends on its stability in the ion source.
-
m/z 81 (Base Peak): Cleavage of the C-S bond between the furan methyl group and the sulfur atom would likely lead to the formation of the furfuryl cation ([C₅H₅O]⁺), which is a very stable fragment. This is often the base peak for furfuryl-containing compounds.
-
m/z 116: Loss of the furfuryl group (C₅H₅O) from the molecular ion, leaving the thiazole-thiol radical cation.
-
m/z 85: The thiazole ring fragment.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active Sites in the System [4] | Solution: Sulfur compounds are prone to adsorption. 1. Deactivated Liner: Replace the inlet liner with a new, deactivated one. 2. Trim the Column: Cut 10-15 cm from the front of the column to remove active sites that accumulate over time. 3. Use an Inert Flow Path: Ensure all components in the sample path are made of inert materials.[4] |
| Inlet Temperature Too Low [10] | Solution: The analyte is not vaporizing quickly and is slowly bleeding onto the column, causing a tailing peak. Increase the inlet temperature in 10-20 °C increments and observe the peak shape. Be careful not to exceed the thermal stability limit of the compound. |
| Incompatible Solvent Polarity [6] | Solution: If the solvent polarity is vastly different from the column's stationary phase, poor peak focusing can occur. Ensure your solvent is compatible with a non-polar (5% phenyl) column. Solvents like hexane, dichloromethane, or ethyl acetate are generally suitable. |
| Column Overload | Solution: Injecting too much sample can cause fronting peaks. Dilute your sample or use a split injection to reduce the amount of analyte reaching the column. |
Problem: Low or No Signal (Poor Sensitivity)
| Possible Cause | Solution |
| Analyte Adsorption/Degradation [4][7] | Solution: The compound is being lost before it reaches the detector. 1. Check for Activity: Perform the troubleshooting steps for peak tailing (replace liner, trim column). 2. Lower Inlet Temperature: Your inlet may be too hot, causing the compound to degrade. Perform an inlet temperature study as described in the FAQ. |
| MS Source is Dirty [10] | Solution: A contaminated ion source will significantly reduce sensitivity. Perform routine ion source cleaning according to the manufacturer's instructions. |
| Using Full Scan for Trace Analysis [5] | Solution: Full scan mode may not be sensitive enough for low-concentration samples. Once you have confirmed the retention time and mass spectrum, develop a SIM or MRM method targeting the key ions (e.g., m/z 197, 81, 116) to increase sensitivity. |
| Leaks in the System [8] | Solution: Air leaks (oxygen and water) can degrade the column and reduce MS sensitivity. Check for leaks at the septum, column fittings, and vacuum seals using an electronic leak detector. |
Problem: Inconsistent Results (Poor Reproducibility)
| Possible Cause | Solution |
| Variable Injection Volume | Solution: Ensure the autosampler syringe is functioning correctly. Check for air bubbles in the syringe and ensure the correct injection volume is programmed. Manually inspect the syringe for any damage or blockage. |
| Septum Leak [8] | Solution: A cored or worn-out septum can cause leaks after a few injections, leading to variable sample introduction. Replace the septum regularly. |
| Inlet Liner Contamination | Solution: Non-volatile matrix components can build up in the liner, creating active sites that interact differently with the analyte on each injection. Replace the liner. |
| Water in Sample/Solvents [6] | Solution: Water can affect peak shapes and retention times. Use high-purity, dry solvents for sample preparation and standards.[6] |
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Guide for Initial Method Setup
-
System Preparation:
-
Install a new, deactivated splitless inlet liner and a fresh septum.
-
Install a 30 m x 0.25 mm x 0.25 µm 5% phenyl-type GC column.
-
Condition the column according to the manufacturer's instructions.
-
Perform a system leak check.
-
-
Set Initial GC-MS Parameters:
-
Input the starting parameters from Table 1 into your instrument control software.
-
-
Prepare a Standard:
-
Prepare a 1-10 µg/mL standard of this compound in a suitable solvent (e.g., ethyl acetate).
-
-
Perform an Initial Injection:
-
Inject 1 µL of the standard.
-
-
Evaluate the Chromatogram:
-
Confirm the elution of the target peak at the expected retention time.
-
Examine the peak shape. If significant tailing is observed, address system activity (see Troubleshooting).
-
Examine the mass spectrum and confirm the presence of the expected ions (m/z 197, 81, etc.).
-
-
Begin Optimization:
-
Proceed with optimizing the inlet temperature (Protocol 2) and then the oven ramp rate to achieve the desired separation and peak shape.
-
Workflow for GC-MS Method Optimization
Caption: Workflow for optimizing GC-MS parameters for this compound.
References
- Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate.
- Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
- Optimizing Splitless Injections: Inlet Temperature. Restek.
- Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Shimadzu Scientific Instruments.
- Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. OI Analytical.
- Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels - ACS Publications.
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. ScienceDirect.
- Inlet temperature GCMS. Chromatography Forum.
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
- Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. LCGC International.
- Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals. Contract Pharma.
- Reactivity and stability of selected flavor compounds. PMC - NIH.
- Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. ResearchGate.
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. PubMed.
- 2-furfuryl thiothiazole. FlavScents.
- Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. PMC - NIH.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
- GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. Semantic Scholar.
- HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. ResearchGate.
- Stability of thiols in an aqueous process flavoring. PubMed.
- Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods. PubMed.
- Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate.
- Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. ResearchGate.
Sources
- 1. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-FURFURYL THIOTHIAZOLE | 176981-11-6 [amp.chemicalbook.com]
- 3. 2-furfuryl thiothiazole [flavscents.com]
- 4. agilent.com [agilent.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. labcompare.com [labcompare.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 11. mdpi.com [mdpi.com]
- 12. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ues.pku.edu.cn [ues.pku.edu.cn]
- 15. Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing degradation of 2-Furfurylthio thiazole during analysis
Welcome to the technical support center for the analysis of 2-Furfurylthio thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this molecule and to provide solutions to common challenges that may arise during experimentation. Our focus is on ensuring the integrity of your analytical data by preventing the degradation of this compound throughout the analytical workflow.
Introduction: The Analytical Challenge of this compound
This compound is a heterocyclic compound containing a furan ring, a thiazole ring, and a thioether linkage. This combination of functional groups presents a unique set of challenges during analysis. The furan and thioether moieties are susceptible to oxidation, while the thiazole ring, although generally stable, can exhibit secondary interactions with analytical columns.[1][2] Consequently, preventing degradation and ensuring accurate quantification requires a carefully considered analytical approach.
This guide provides a comprehensive resource for troubleshooting common issues and offers a validated starting point for your analytical method development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the analysis of this compound in a question-and-answer format.
Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like thiazoles.[3] It is often a result of secondary interactions between the analyte and the stationary phase.
-
Causality: The lone pair of electrons on the nitrogen atom of the thiazole ring can interact with acidic silanol groups on the surface of silica-based columns. This secondary retention mechanism leads to a portion of the analyte being retained longer, resulting in a tailing peak.[3][4]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the basic nitrogen on the thiazole ring.[3][4]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or a phenyl-hexyl column. End-capping masks the residual silanol groups, minimizing secondary interactions.[4]
-
Reduce Sample Overload: Injecting a lower concentration of your sample can mitigate tailing caused by overloading the column.[4][5]
-
Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.[5]
-
Q2: My this compound standard is showing multiple peaks, even when freshly prepared. What could be happening?
A: The appearance of multiple peaks from a pure standard is a strong indicator of on-instrument or in-solution degradation. Given the structure of this compound, oxidation is a primary suspect.
-
Causality: The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone. The furan ring is also prone to oxidation. These degradation products will have different polarities and thus different retention times.
-
Troubleshooting Steps:
-
De-gas Mobile Phase: Thoroughly de-gas your mobile phase to remove dissolved oxygen, a key player in oxidation. An in-line degasser is highly recommended.[6]
-
Use Fresh Solvents: Prepare mobile phases fresh daily using high-purity, HPLC-grade solvents.
-
Control Temperature: Use a column oven to maintain a consistent and controlled temperature. While elevated temperatures can improve peak shape, they can also accelerate degradation. Start with a near-ambient temperature (e.g., 25-30°C) and assess stability.
-
Minimize Sample Exposure: Use an autosampler with a cooled sample tray (e.g., 4°C) to minimize degradation of samples waiting for injection.[7]
-
Q3: I'm experiencing a loss of this compound signal over a sequence of injections. What is causing this analyte loss?
A: A progressive loss of signal suggests analyte instability in the sample vial or irreversible adsorption onto the column.
-
Causality: Similar to the issue of multiple peaks, degradation in the vial due to factors like light exposure, temperature, or reaction with components in the sample matrix can lead to a decrease in the concentration of the parent compound over time. Irreversible binding to active sites on the column or guard column can also occur.
-
Troubleshooting Steps:
-
Protect from Light: Use amber vials or cover the sample tray to protect the samples from light, which can catalyze oxidative degradation.
-
Assess Matrix Effects: If analyzing complex samples, perform a stability study of this compound spiked into the sample matrix to determine if matrix components are accelerating degradation.
-
Check Guard Column: If using a guard column, replace it as it may be irreversibly binding the analyte.[5]
-
Consider Antioxidants: For sample preparation, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), could be investigated, but its compatibility with the analytical method must be verified.
-
Proposed Analytical Method and Parameters
For robust analysis of this compound, a reverse-phase HPLC method with UV detection is recommended. The following table provides a starting point for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to minimize silanol interactions.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% to 80% B over 10 minutes | A gradient is recommended to ensure elution of potential degradation products. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30°C | Provides stable retention times while minimizing thermal degradation.[8] |
| Injection Volume | 2 µL | Minimizes the risk of column overload.[5] |
| UV Detection | 254 nm | A common wavelength for aromatic and heterocyclic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Sample Solvent | 50:50 Acetonitrile:Water | A solvent that is compatible with the initial mobile phase conditions. |
Potential Degradation Pathways and Preventative Measures
The following diagram illustrates the potential degradation pathways of this compound and highlights key points in the analytical workflow where preventative measures can be implemented.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a step-by-step methodology for the analysis of this compound, designed to minimize degradation and provide accurate quantification.
1. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and de-gas for at least 15 minutes.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and de-gas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 acetonitrile:water to achieve the desired concentration range for your calibration curve.
2. HPLC System Setup and Equilibration
-
Set up the HPLC system according to the parameters outlined in the "Proposed Analytical Method and Parameters" table.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
3. Sample Analysis
-
Inject a blank (sample solvent) to ensure the system is clean.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the samples for analysis.
4. System Suitability
-
Periodically inject a mid-level standard to monitor system suitability.
-
Key parameters to monitor include:
-
Tailing Factor: Should be less than 1.5.
-
Retention Time Reproducibility: RSD should be less than 2%.
-
Peak Area Reproducibility: RSD should be less than 2%.
-
5. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Quantify the amount of this compound in your samples using the calibration curve.
By implementing these troubleshooting strategies and following the recommended analytical protocol, you can significantly improve the accuracy and reliability of your this compound analysis.
References
- Weerawatanakorn, M., Wu, J. C., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 177-190. [Link]
- Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. [Link]
- LCGC International. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- Blank, I., et al. (1999). Degradation of the coffee flavour compound 2-furfurylthiol under fenton conditions. [Link]
- Liu, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10, 1196816. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- ResearchGate. (2023, June 30). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. [Link]
- Sun, Z., et al. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods, 11(3), 799-807. [Link]
- Song, H., et al. (2020). Insight into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong and Soy Sauce Aroma Types Baijiu. Journal of Agricultural and Food Chemistry, 68(30), 7946-7954. [Link]
- van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295. [Link]
- Song, H., et al. (2020). Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. Journal of Agricultural and Food Chemistry, 68(30), 7946-7954. [Link]
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole. [Link]
- Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. [Link]
- Wójciak, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226. [Link]
- ResearchGate. (2024, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
- Diva-portal.org. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
- De Vleeschouwer, K., et al. (2010). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- Aziz, R. K., et al. (2021). Stability-indicating UHPLC and TLC-densitometric Methods for the Determination of Tiamulin Fumarate. International Research Journal of Pure and Applied Chemistry, 22(1), 8-21. [Link]
- Der Pharma Chemica. (2012).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Furfurylthio Thiazole
Welcome to the dedicated technical support guide for the synthesis of 2-Furfurylthio Thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve a high-purity final product.
Troubleshooting Guide
This section is structured to provide rapid solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield, or I cannot isolate the desired product. What are the likely causes and how can I rectify this?
A: Low or no yield in this synthesis is a common issue that can often be traced back to a few key factors related to the stability of the reagents and the reaction conditions.
-
Cause 1: Degradation of Furfuryl Mercaptan. Furfuryl mercaptan is a notoriously unstable thiol. It is highly susceptible to oxidation, especially when exposed to air, which can lead to the formation of difurfuryl disulfide.[1][2] Additionally, in the presence of acid, furfuryl mercaptan has a tendency to polymerize.[3]
-
Solution:
-
Use Freshly Distilled Furfuryl Mercaptan: Ensure the purity of your starting material. If the purity is questionable, distill it under reduced pressure before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
-
-
Cause 2: Instability of the Furan Ring. The furan ring itself can be sensitive to strongly acidic conditions, which can lead to decomposition and the formation of polymeric byproducts.[4]
-
Solution:
-
Mild Reaction Conditions: Employ mild bases and reaction conditions wherever possible. If an acid catalyst is necessary, consider using a weaker acid or a heterogeneous acid catalyst that can be easily filtered off.
-
-
-
Cause 3: Suboptimal Reaction Temperature. Like many chemical reactions, the synthesis of this compound is temperature-sensitive. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can promote the degradation of starting materials and the formation of byproducts.
-
Solution:
-
Temperature Optimization: If you suspect temperature is an issue, perform small-scale trial reactions at various temperatures to identify the optimal range for your specific reaction conditions.
-
-
Problem 2: Presence of a High-Molecular-Weight Impurity
Q: My final product is contaminated with a significant amount of a high-molecular-weight impurity, which is affecting its purity. What is this impurity and how can I prevent its formation?
A: The most probable high-molecular-weight impurity is the disulfide of your starting thiol, in this case, difurfuryl disulfide. This is a very common side product in reactions involving thiols.[2]
-
Cause: Oxidation of Furfuryl Mercaptan. As mentioned previously, furfuryl mercaptan is prone to oxidation. This can occur during the reaction itself or during the workup and purification steps if the product is exposed to air.
-
Solution:
-
Inert Atmosphere: As with addressing low yield, performing the reaction and workup under an inert atmosphere is crucial.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress disulfide formation.
-
Careful Workup: During the workup, minimize the exposure of your product to air. If performing an extraction, use degassed solvents and work efficiently.
-
-
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify my this compound. What are the recommended purification techniques?
A: Purification can be challenging due to the potential for multiple byproducts.
-
Recommended Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from both polar and non-polar impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is often successful.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method. However, care must be taken to avoid thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and direct method involves the S-alkylation of 2-mercaptothiazole with a furfuryl halide (e.g., furfuryl chloride or bromide) in the presence of a base. The 2-mercaptothiazole is deprotonated by the base to form a thiolate, which then acts as a nucleophile, attacking the furfuryl halide to form the desired thioether linkage.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are 2-mercaptothiazole and a furfuryl derivative, typically furfuryl chloride or furfuryl alcohol. If starting from furfuryl alcohol, it will first need to be converted to a better leaving group, for example by reaction with thionyl chloride to form furfuryl chloride. A base is also required to deprotonate the 2-mercaptothiazole. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile often being used.
Q3: What analytical techniques can I use to monitor the progress of the reaction and characterize the final product?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard methods.
Experimental Protocols
Synthesis of this compound from 2-Mercaptothiazole and Furfuryl Chloride
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Mercaptothiazole
-
Furfuryl Chloride
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 2-mercaptothiazole (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Slowly add furfuryl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Reaction Pathway Diagram
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Stability of Furfuryl Mercaptan in Formulations.
- Li, S., et al. (2015). Formation and characterization of furfuryl mercaptan-β-cyclodextrin inclusion complex and its thermal release characteristics. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 82(1-2), 165-172.
- Maged, A. S., & Ahamed, L. S. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications, 3(6), 461-470.
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole.
- Liu, Z., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.
- Witt, D. (2008). Recent Developments in Disulfide Bond Formation. Synthesis, 2008(16), 2491-2509.
- Liu, Z., et al. (2022). SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media. Nature Communications, 13(1), 1-11.
- Park, J. W., et al. (1990). Reaction of 2-Mercaptobenzothiazole. Bulletin of the Korean Chemical Society, 11(3), 248-251.
- Singh, P., et al. (2018). Synthesis of symmetrical disulfides from thiazole with S2Cl2. Journal of Sulfur Chemistry, 39(5), 514-523.
- Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1530.
- Chaban, T., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. International Journal of Chemical and Molecular Engineering, 16(5), 133-137.
- FlavScents. (n.d.). 2-furfuryl thiothiazole.
- American Chemical Society. (2022). 2-Furfurylthiol.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Dr. Venkatesh P. (2018). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Tominaga, T., et al. (2007). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Journal of Agricultural and Food Chemistry, 55(25), 10205-10211.
- Al-Masoudi, N. A., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. International Journal of Pharmaceutical Research, 13(2).
- Asfandiyarova, L. R., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4983.
- Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. ResearchGate.
- Kauthale, C. J., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(14), 1195-1207.
- Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 101.
- Kumar, S., et al. (2013). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 454-457.
- Wang, Y., et al. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. Journal of Agricultural and Food Chemistry, 66(10), 2429-2435.
- Wu, J., et al. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 16(13), 1555-1580.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Maged, A. S., & Ahamed, L. S. (2021). Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol. ResearchGate.
- Liu, Y., et al. (2022). New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose. Journal of Agricultural and Food Chemistry, 70(30), 9460-9469.
Sources
Technical Support Center: 2-Furfurylthio Thiazole Solutions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-Furfurylthio thiazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the preparation and stabilization of standard solutions of this compound. As a compound containing a thioether linkage and a furan ring, it is susceptible to specific degradation pathways that can compromise experimental accuracy. This resource offers troubleshooting advice and preventative protocols in a direct question-and-answer format to address the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound standard solution is showing a progressive decrease in peak area during chromatographic analysis (HPLC/GC). What is causing this instability?
Answer:
A decreasing peak area over time is a classic indicator of compound degradation. For this compound, the primary culprit is oxidative degradation. The thioether (sulfide) functional group is particularly susceptible to oxidation.
Causality Explained:
The sulfur atom in the thioether linkage (R-S-R') can be readily oxidized by atmospheric oxygen, trace metal contaminants, or peroxides present in solvents. This oxidation typically occurs in a stepwise manner, first forming a sulfoxide and potentially a sulfone upon further oxidation.
-
Thioether → Sulfoxide → Sulfone
These oxidized species have different chemical properties (e.g., polarity, boiling point) and will therefore elute at different retention times in chromatography, leading to a smaller peak for the parent compound and the appearance of new, often broader, peaks corresponding to the degradation products. Thioethers are known to be susceptible to oxidation, and related sulfur-containing flavor compounds like 2-furfurylthiol (FFT) are known to be unstable, particularly in the presence of oxygen and trace metals which can catalyze free radical reactions.[1][2][3] The Fenton reaction, a process involving iron (Fe²⁺/Fe³⁺) and hydrogen peroxide (H₂O₂), generates highly reactive hydroxyl radicals (•OH) that can aggressively degrade such molecules.[4][5]
Question 2: What is the optimal solvent for preparing a stable stock solution of this compound?
Answer:
The choice of solvent is the single most critical factor in maintaining the stability of your standard solution. The ideal solvent should be inert, free of oxidants, and of high purity.
Expert Recommendations:
For maximum stability, especially for long-term storage, we recommend the following:
-
High-Purity Acetonitrile (MeCN) or Methanol (MeOH): Use HPLC-grade or higher purity solvents. These grades have minimal non-volatile residues and are typically packaged under an inert atmosphere (nitrogen or argon) to prevent peroxide formation.
-
Anhydrous Solvents: For critical applications, using anhydrous solvents can be beneficial as water can sometimes participate in or accelerate degradation pathways.
-
Avoid Chlorinated Solvents for Long-Term Storage: Solvents like Dichloromethane (DCM) or Chloroform can contain acidic impurities (HCl) or stabilizers that may promote degradation over time.
-
Aqueous Solutions (Use with Caution): Aqueous solutions are generally not recommended for long-term storage due to the higher potential for oxidative degradation and microbial growth. If an aqueous solution is required for an experiment, prepare it fresh from a stable organic stock solution. The stability of a related compound, 2-furfurylthiol, was shown to decrease by 28% in 24 hours in an aqueous solution at 50°C.[6]
Data Summary: Solvent Selection Guide
| Solvent | Grade | Suitability for Stock Solution | Key Considerations |
| Acetonitrile | HPLC/MS Grade | Excellent | Low reactivity, good solvating power. Ensure it is peroxide-free. |
| Methanol | HPLC/MS Grade | Very Good | Good solvating power. Can be slightly more reactive than acetonitrile. |
| Ethanol | Anhydrous, 200 Proof | Good | A viable alternative if required by the experimental protocol. |
| Tetrahydrofuran (THF) | HPLC Grade, Stabilized | Use with Caution | Prone to peroxide formation. Must be fresh and tested for peroxides. |
| Water | Type I / Milli-Q | Poor (for storage) | Prepare fresh for immediate use only. High risk of oxidation. |
Question 3: Are there any additives that can enhance the stability of my this compound solution?
Answer:
Yes, incorporating an antioxidant into your standard solution is a highly effective strategy to inhibit oxidative degradation. These additives act as sacrificial agents, reacting with free radicals and other oxidizing species before they can damage the this compound molecule.
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. A final concentration of 0.01% to 0.1% (w/v) is typically sufficient.
-
Ascorbic Acid (Vitamin C): Particularly effective in scavenging hydroxyl radicals, which can be generated by Fenton-like reactions.[2] It is more suitable for aqueous or polar protic solvent systems.
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant that can also be effective.
Mechanism of Action: Antioxidants like BHT donate a hydrogen atom to quench free radicals, terminating the chain reaction of oxidation. This preventative action is critical for preserving the integrity of the target analyte. Several studies on thiazole derivatives have investigated their inherent antioxidant properties, underscoring the chemical framework's interaction with radical species.[7][8][9][10]
Protocols for Ensuring Solution Stability
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step method for preparing a 1 mg/mL stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid, high purity)
-
HPLC-grade Acetonitrile
-
Butylated Hydroxytoluene (BHT)
-
Class A volumetric flasks (amber glass)
-
Gas-tight syringe
-
Nitrogen or Argon gas source with a regulator
Procedure:
-
Pre-treatment: Place a clean, dry 10 mL amber volumetric flask and a small stir bar in a vacuum oven at 60°C for at least 2 hours to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.
-
Weighing: Accurately weigh 10 mg of this compound directly into the pre-treated volumetric flask.
-
Antioxidant Addition: Add approximately 1-2 mg of BHT to the flask.
-
Solvent Addition: Add approximately 5 mL of HPLC-grade acetonitrile to the flask.
-
Dissolution: Gently stir the solution on a magnetic stir plate until all solids are completely dissolved.
-
Inert Gas Purge: Insert a long needle connected to the nitrogen/argon source into the flask, ensuring the tip is below the solvent surface. Bubble the inert gas gently through the solution for 1-2 minutes to displace dissolved oxygen.
-
Final Volume: Remove the needle and immediately bring the solution to the 10 mL mark with acetonitrile. Cap the flask tightly.
-
Mixing & Storage: Invert the flask 15-20 times to ensure homogeneity. Transfer aliquots to smaller amber glass vials, purge the headspace of each vial with inert gas, seal tightly, and store at ≤ -20°C.
Protocol 2: Workflow for Troubleshooting an Unstable Standard
This workflow provides a logical sequence of steps to diagnose and resolve issues with solution instability.
Caption: Troubleshooting workflow for unstable standard solutions.
Visualizing Degradation: Potential Pathways
The primary degradation mechanism for this compound is oxidation at the sulfur atom. This can be initiated by various reactive oxygen species.
Caption: Potential oxidative degradation pathway of this compound.
References
- Reactivity and stability of selected flavor compounds - PMC - NIH. (n.d.).
- Mechanism of hypothetical degradation of 2-furfurylthiol under Fenton-type reaction. (n.d.).
- Blank, I., et al. (1999). Degradation of the coffee flavour compound 2-furfurylthiol under fenton conditions.
- van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-5. [Link]
- 2-((Furan-2-ylmethyl)thio)thiazole. (n.d.). PubChem. [Link]
- Thioester. (n.d.). Wikipedia. [Link]
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023). Frontiers in Microbiology. [Link]
- Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. (2011).
- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (2013). ACS Medicinal Chemistry Letters. [Link]
- Blank, I., et al. (1999). Degradation of the coffee flavor compound 2-furfurylthiol under Fenton conditions. American Chemical Society Symposium Series. [Link]
- 2-furfuryl thiothiazole. (n.d.). FlavScents. [Link]
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1988). Biomedical and Environmental Mass Spectrometry. [Link]
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules, MDPI. [Link]
- Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
- 2-Furfurylthiol. (2022). American Chemical Society. [Link]
- 2-furfuryl mercaptan. (n.d.). Organic Syntheses Procedure. [Link]
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021).
- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018). Polymer Chemistry, RSC Publishing. [Link]
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2022). Molecules, MDPI. [Link]
- Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Combinatorial Chemistry & High Throughput Screening. [Link]
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2022). Molecules, MDPI. [Link]
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018).
- A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. (2017).
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2023). Molecules, MDPI. [Link]
- Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. imreblank.ch [imreblank.ch]
- 6. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 8. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Interferences in 2-Furfurylthio Thiazole Quantification
Welcome to the technical support center for the accurate quantification of 2-Furfurylthio thiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering analytical challenges. As a volatile sulfur compound with significant flavor and fragrance impact, its precise measurement is often complicated by its reactivity and the complexity of sample matrices. This document provides in-depth troubleshooting guides and FAQs to help you navigate these challenges, ensure data integrity, and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial questions and provides a foundational understanding of the challenges associated with this compound analysis.
Q1: What are the primary analytical methods for quantifying this compound?
The most prevalent and effective technique for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2] This method offers excellent separation of complex mixtures and high sensitivity. For enhanced specificity and to combat matrix interference, tandem mass spectrometry (GC-MS/MS) is often preferred. In cases where the compound is derivatized to improve stability, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can also be a powerful tool.[3]
Q2: My analyte recovery is low and inconsistent. What are the likely causes?
Low or variable recovery is a frequent issue stemming from several factors:
-
Analyte Instability: Thiol-containing compounds can be susceptible to oxidative degradation.[4] During sample preparation and storage, this compound can be lost.
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for your specific matrix. The analyte may be binding to matrix components, leading to poor extraction efficiency.[5][6]
-
Adsorption: Active sites in the GC inlet liner, column, or transfer lines can irreversibly adsorb the analyte, especially at low concentrations.
-
Thermal Degradation: High temperatures in the GC inlet can cause degradation of thermally labile compounds.
Q3: I'm observing significant background noise and interfering peaks in my chromatogram. What should I investigate?
High background noise or the presence of extraneous peaks often points to issues with sample cleanliness or system contamination.
-
Matrix Effects: Complex sample matrices (e.g., coffee, processed foods, biological fluids) contain numerous compounds that can co-elute with the analyte or interfere with its ionization in the MS source.[1][7]
-
Sample Preparation Artifacts: Solvents, reagents, or materials used during sample prep (e.g., SPE cartridges, filters) can introduce contaminants.
-
System Contamination: Buildup of non-volatile residues in the GC inlet or the front end of the analytical column can lead to signal noise and ghost peaks. Regular maintenance, including changing the liner and trimming the column, is crucial.
Q4: What is a "matrix effect" and how can I mitigate it for accurate quantification?
A matrix effect is the alteration (suppression or enhancement) of the analyte's signal response due to the presence of other components in the sample matrix. This is a major source of error in quantitative analysis.[7] To minimize matrix effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the standards and samples experience the same matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. An SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for highly accurate correction.
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix. It is highly effective but more labor-intensive.
-
Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques like dispersive solid-phase extraction (d-SPE) or multi-dimensional chromatography (GCxGC) to better isolate the analyte from interfering matrix components.[8]
Section 2: Troubleshooting Guide - A Deep Dive into Specific Issues
This section provides structured, step-by-step guidance for resolving specific experimental problems.
Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
Workflow for Troubleshooting Poor Peak Shape
Caption: Workflow for diagnosing and solving poor peak shape issues.
In-Depth Explanation:
-
Investigate the GC Inlet: The inlet is a common source of problems. Active sites on a dirty or non-deactivated liner can interact with the thiazole group, causing peak tailing. Septum bleed can also introduce interfering peaks.
-
Action: Replace the inlet liner with a new, deactivated one. Check the septum for signs of coring or degradation and replace if necessary.
-
-
Evaluate the Analytical Column: Column performance degrades over time. Contamination at the head of the column can lead to peak distortion.
-
Action: Trim approximately 15-30 cm from the front of the column to remove non-volatile residues. After trimming, re-condition the column according to the manufacturer's instructions.
-
-
Review Method Parameters: An unoptimized method can cause peak shape issues.
-
Action: Ensure the inlet temperature is hot enough to volatilize the analyte efficiently but not so hot as to cause thermal degradation. A typical starting point for semi-volatiles is 250°C. Verify that the carrier gas flow rate is optimal for your column dimensions.
-
Problem 2: Co-elution with an Interfering Matrix Component
This occurs when another compound in the sample has the same retention time as this compound, making accurate quantification impossible.
Decision Tree for Resolving Co-elution
Caption: Decision tree for selecting a strategy to resolve co-elution.
In-Depth Explanation:
-
Leverage Mass Spectrometry (MS/MS): If you have a triple quadrupole or Q-TOF mass spectrometer, this is the most powerful solution. By using Multiple Reaction Monitoring (MRM), you can monitor a specific fragmentation pathway (precursor ion → product ion) that is unique to this compound. Even if a compound co-elutes, it is highly unlikely to share the exact same MRM transition.
-
Change Chromatographic Selectivity: If MS/MS is not available, you must improve the chromatographic separation. The most effective way is to use a GC column with a different stationary phase. If you are using a non-polar column (e.g., DB-5ms), switching to a mid-polarity column (like a DB-17ms) can alter the elution order and resolve the co-elution.[9]
-
Enhance Sample Cleanup: If you cannot change the column, the next step is to remove the interfering compound before analysis. Techniques like dispersive SPE, often used in the QuEChERS workflow, can effectively remove classes of interferences like pigments or lipids.[3]
Problem 3: Inaccurate Quantification due to Analyte Instability
Thiols can be reactive, leading to their loss during sample processing and analysis.
Strategies to Mitigate Analyte Degradation:
-
Derivatization: This is a highly effective strategy. Thiols can be derivatized to form more stable thioethers. For LC-MS/MS analysis, reagents like 4,4′-dithiodipyridine (DTDP) can be used to create stable derivatives that are also more readily ionized.[3][4]
-
Use of Protective Agents: Adding antioxidants or other protective agents to the sample can prevent degradation. For the related compound 2-furfurylthiol, cysteine has been shown to prevent binding to matrix constituents and improve stability.[6] This approach may be applicable here.
-
Control Temperature and pH: Process samples at low temperatures (e.g., in an ice bath) to minimize thermal degradation.[3] The stability of thiols can also be pH-dependent, so buffering the sample may be necessary.
-
Minimize Headspace: When storing samples or preparing them for injection, minimize the air in the vial to reduce oxidative loss.
Section 3: Key Experimental Protocols & Data
This section provides validated starting points for your method development.
Protocol 1: Modified QuEChERS for Solid/Complex Matrices
This protocol is adapted from methods used for analyzing thiols in complex food matrices like fermented grains.[3]
Step-by-Step Methodology:
-
Homogenization: Weigh 5-10 g of your homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add your internal standard (ideally, a stable isotope-labeled version of this compound).
-
Extraction: Add 10 mL of acetonitrile (ACN) and 5 mL of water. Vortex vigorously for 1 minute.
-
Salting Out: Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl). Shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the ACN supernatant to a d-SPE tube containing a cleanup sorbent (e.g., C18 and PSA). The choice of sorbent depends on the matrix; C18 removes non-polar interferences, while PSA removes sugars and organic acids.
-
Final Preparation: Vortex the d-SPE tube for 30 seconds, then centrifuge. The resulting supernatant is ready for GC-MS analysis.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Typical Recovery for Thiols |
| SPME | Adsorption of volatiles onto a coated fiber | Solventless, simple, good for automation | Fiber can be fragile; matrix effects can be significant | 70-105%[5][10] |
| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup | Fast, high throughput, effective for many matrices | Requires optimization of d-SPE sorbents | 85-110%[3] |
| LLE | Partitioning between two immiscible liquids | Inexpensive, widely applicable | Large solvent volumes, can be labor-intensive, less selective | 80-95% |
| Derivatization | Chemical modification of the analyte | Improves stability, enhances detectability | Adds an extra step, requires pure reagents | >90% (method dependent)[3] |
Table 2: Recommended GC-MS/MS Parameters for Analysis
These are suggested starting parameters. Optimization for your specific instrument and matrix is required.
| Parameter | Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-17ms or equivalent) | Provides different selectivity than standard non-polar columns, helping to resolve interferences.[9] |
| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |
| Oven Program | 40°C (1 min hold), ramp 10°C/min to 280°C (5 min hold) | A general-purpose program; adjust based on analyte retention time and matrix complexity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard for GC-MS, provides reproducible fragmentation patterns. |
| MS/MS Transitions | Precursor Ion (M+•): m/z 197 | This is the molecular ion for C₈H₇NOS₂. |
| Quantifier Ion: To be determined empirically | Typically the most abundant and stable product ion. | |
| Qualifier Ion: To be determined empirically | A second product ion used to confirm identity. |
Note: The specific product ions for MS/MS must be determined by infusing a pure standard of this compound and performing a product ion scan on the m/z 197 precursor. Common fragmentation pathways for related thiazoles involve cleavage at the sulfur bridge and fragmentation of the furan and thiazole rings.[11][12][13]
References
- Fragrance And Flavor Component Analysis: Techniques And Applic
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
- Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. (2017).
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022).
- Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). MDPI. [Link]
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1988). Biomedical and Environmental Mass Spectrometry. [Link]
- Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1981). Biomedical Mass Spectrometry. [Link]
- GC/MS Identification of Flavor and Fragrance Allergens in Some Common Snack Foods Using an Agilent J&W DB-17ms Capillary GC. (2009). Agilent Technologies. [Link]
- Gas Chromatography in the Analysis of Flavours and Fragrances. (2015).
- Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature Control. (2009). Agilent Technologies. [Link]
- Good quantification practices of flavours and fragrances by mass spectrometry. (2016). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
- A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. (2019).
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). RSC Advances. [Link]
- Comparison of 2-furfurylthiol concentration before and after cysteine addition. (2018).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2023). Chemical Review and Letters. [Link]
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023). Frontiers in Microbiology. [Link]
- 2-furfuryl thiothiazole. FlavScents. [Link]
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2003).
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023).
- Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. (2024). MDPI. [Link]
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). MDPI. [Link]
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2018). MDPI. [Link]
- Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. (2022).
Sources
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. mdpi.com [mdpi.com]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: SPME Analysis of 2-Furfurylthio thiazole
Welcome to the technical support guide for the analysis of 2-Furfurylthio thiazole using Solid-Phase Microextraction (SPME). This resource is designed for researchers, analytical chemists, and quality control professionals who are encountering challenges, particularly low recovery, during their method development and routine analysis. We will explore the causal factors behind common experimental hurdles and provide field-proven, step-by-step guidance to optimize your workflow and ensure data integrity.
Troubleshooting Guide: Low Analyte Recovery
Low recovery is one of the most frequent challenges in SPME analysis. This guide is structured as a series of questions that logically follow the analytical workflow, from initial setup to final analysis, to help you pinpoint and resolve the issue.
Q1: My recovery of this compound is low. Am I using the correct SPME fiber?
A1: Fiber selection is the most critical parameter in SPME. The choice of fiber coating must be chemically compatible with the target analyte to ensure efficient partitioning from the sample matrix to the fiber. This compound (MW: 197.28 g/mol ) is a semi-volatile sulfur-containing heterocyclic compound.[1] Its structure suggests moderate polarity. Therefore, a fiber that can effectively trap semi-volatile and moderately polar compounds is required.
Causality: SPME is an equilibrium-based technique where analytes partition between the sample, the headspace, and the fiber coating.[2][3] An incorrect fiber chemistry will result in a low partition coefficient (Kfs), leading to poor extraction efficiency and low recovery. For a compound like this compound, which contains both polar (furan, thiazole rings) and non-polar (thioether linkage) characteristics, a mixed-phase fiber is often the optimal choice.
Recommendations:
-
Start with a Mixed-Phase Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended. This composite fiber is designed to trap a wide range of analytes, from small volatile molecules (via Carboxen) to larger, semi-volatile compounds (via DVB).[4][5][6]
-
Alternative Fibers: If the DVB/CAR/PDMS fiber does not yield satisfactory results, consider a Carboxen/PDMS fiber, which is particularly effective for volatile and semi-volatile sulfur compounds.[7][8][9] For more polar analytes, a Polyacrylate fiber could also be evaluated.
Table 1: Recommended SPME Fibers for this compound Analysis
| Fiber Coating | Composition | Primary Application | Rationale for this compound |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/ Polydimethylsiloxane | Broad range of volatile & semi-volatile compounds (C3-C20). | Excellent starting point due to its ability to adsorb compounds of varying polarity and molecular weight.[4][5] |
| CAR/PDMS | Carboxen/ Polydimethylsiloxane | Volatile analytes and gases (MW 30-225). | Highly effective for trapping small to medium-sized sulfur compounds.[7][8] |
| Polyacrylate (PA) | Polyacrylate | Polar semi-volatile compounds (MW 80-300). | A good choice if the analyte exhibits more polar behavior in your specific sample matrix. |
Q2: I've confirmed my fiber choice, but recovery remains poor. How should I optimize my extraction conditions?
A2: Extraction parameters—mode, temperature, time, and agitation—must be optimized to maximize the mass transfer of the analyte to the fiber. For a semi-volatile compound, Headspace (HS) SPME is generally the preferred mode as it minimizes matrix interference and protects the fiber from non-volatile contaminants.[2][9]
Causality: The efficiency of HS-SPME is governed by the equilibrium between the sample matrix and the headspace (Ksh) and between the headspace and the fiber (Kfs). Temperature, time, and agitation are key factors that influence these equilibria and the kinetics of the extraction process.[4][9]
Workflow for Optimizing Extraction Parameters
Caption: Workflow for optimizing SPME extraction parameters.
Step-by-Step Optimization Protocol:
-
Set Extraction Mode: Choose Headspace (HS) SPME. This involves exposing the fiber to the vapor phase above your sample.
-
Optimize Extraction Temperature:
-
Rationale: Increasing the temperature increases the vapor pressure of semi-volatile analytes, shifting the equilibrium towards the headspace and improving extraction efficiency. However, excessively high temperatures can degrade the analyte or alter the sample matrix.
-
Procedure: Prepare identical sample vials. Test a range of temperatures (e.g., 35°C, 45°C, 55°C, 65°C) while keeping the extraction time and agitation speed constant. Plot the analyte response versus temperature to find the optimum.
-
-
Optimize Extraction Time:
-
Rationale: SPME is an equilibrium-based process. The extraction time must be sufficient for the analyte to reach equilibrium, or at least a state of pre-equilibrium that is highly reproducible. Low recovery can occur if the time is too short.[2]
-
Procedure: Using the optimal temperature from the previous step, test a range of extraction times (e.g., 15 min, 30 min, 45 min, 60 min). Plot the analyte response versus time. The optimal time is typically at the beginning of the plateau, where the response no longer significantly increases.
-
-
Optimize Agitation:
-
Rationale: Agitation (stirring or shaking) reduces the thickness of the boundary layer around the fiber and within the sample, accelerating mass transfer and reducing the time needed to reach equilibrium.[2]
-
Procedure: Using the optimal temperature and time, test different agitation speeds (e.g., 250 rpm, 500 rpm, 750 rpm). Select the speed that provides the highest and most reproducible response.
-
Q3: My results are inconsistent between my aqueous standards and my complex samples. Could the sample matrix be the problem?
A3: Absolutely. The sample matrix can significantly alter the extraction efficiency of SPME, a phenomenon known as the "matrix effect." [10][11] Components like salts, sugars, fats, proteins, or ethanol can either enhance or suppress the recovery of your analyte compared to a clean standard.[12][13]
Causality: Matrix components can affect the analyte's volatility by altering its activity coefficient in the sample. For example, high ethanol content in alcoholic beverages can increase the solubility of some analytes, retaining them in the liquid phase and reducing HS recovery.[5][14][15] Conversely, adding salt ("salting out") decreases the solubility of many organic compounds, driving them into the headspace and onto the fiber.[4][8]
Caption: Diagram of matrix interference in SPME.
Protocol for Evaluating and Mitigating Matrix Effects:
-
Evaluate the Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Analyte standard in a clean solvent (e.g., deionized water).
-
Set B: A blank sample matrix (without the analyte) spiked with the standard.
-
Set C: The real sample containing the analyte.
-
-
Analyze all sets under identical, optimized SPME conditions.
-
A significant difference in response between Set A and Set B indicates a matrix effect.
-
-
Mitigate the Matrix Effect:
-
Salting Out: This is a highly effective technique for many analytes. Add a high concentration of an inert salt (e.g., 20-30% w/v NaCl) to all samples and standards.[4][5] This increases the ionic strength of the aqueous phase, making it less favorable for the moderately polar this compound, thereby increasing its concentration in the headspace.
-
pH Adjustment: While less critical for this specific analyte, ensuring a consistent pH across all samples and standards can improve reproducibility.
-
Standard Addition or Matrix-Matched Calibration: For quantitative analysis in complex matrices, these calibration strategies are essential.
-
Matrix-Matched Calibration: Create your calibration curve by spiking known amounts of standard into a blank matrix that is identical to your sample. This ensures that the calibration standards experience the same matrix effects as the unknown samples.[13]
-
Standard Addition: Involves adding known amounts of the standard to aliquots of the actual sample. This is the most accurate method for overcoming matrix effects but is more labor-intensive.
-
-
Q4: I believe the extraction is working, but my signal is still weak or variable. Could the problem be with GC desorption?
A4: Yes, inefficient desorption of the analyte from the SPME fiber in the gas chromatograph (GC) inlet will directly lead to poor signal intensity and potential carryover.
Causality: Thermal desorption must be rapid and complete to transfer the entire extracted analyte mass into the GC column as a tight, focused band. Incorrect inlet temperature, desorption time, or liner geometry can lead to incomplete desorption or analyte degradation.
Recommendations for Desorption Optimization:
-
Inlet Temperature: The temperature must be high enough to volatilize this compound quickly but not so high that it causes thermal degradation of the analyte or the fiber coating. A typical starting point is 250°C. Consult the fiber manufacturer's maximum recommended temperature and stay below it.
-
Desorption Time: The fiber should remain in the hot inlet long enough for complete analyte transfer. A typical time is 2-5 minutes. Insufficient time can lead to carryover, where a portion of the analyte remains on the fiber and appears in a subsequent blank run.
-
Inlet Liner: Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.). This increases the linear velocity of the carrier gas around the fiber, facilitating a more efficient transfer of the analyte to the GC column and resulting in sharper peaks.
-
Check for Carryover: After analyzing a high-concentration sample, run a blank analysis (desorb the same fiber in the inlet without performing an extraction). If the analyte peak appears in the blank run, it indicates incomplete desorption. Increase the desorption time or temperature to resolve this.
Frequently Asked Questions (FAQs)
-
How do I properly condition a new SPME fiber?
-
Before its first use, a fiber must be conditioned according to the manufacturer's instructions. This typically involves inserting it into the GC inlet at a specified temperature (usually higher than the analysis desorption temperature) for a set period (e.g., 30-60 minutes) to remove any contaminants.
-
-
How can I identify fiber damage?
-
Visually inspect the fiber. Look for signs of stripping (bare silica visible), bending, or breakage. A damaged fiber will provide inconsistent and poor results and should be replaced.
-
-
What is a typical analysis method for this compound?
-
While SPME is the extraction technique, analysis is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS).[4][16] This provides both the retention time for identification and the mass spectrum for confirmation. Recent studies have also utilized UPLC-MS/MS after derivatization for analyzing thiols, which can offer very low detection limits.[17][18]
-
References
- Bicchi, C., et al. (2000). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
- Fang, Y., & Qian, M. C. (2006). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry. [Link]
- Staszenko, P., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. [Link]
- Poinot, P., et al. (2018).
- Staszenko, P., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed. [Link]
- Chromatography Online. (2020). Utilizing Automated SPE to Improve the Recovery of Semivolatile Compounds in Compliance with EPA Method 8270. [Link]
- Kim, K. H. (2007). Use of solid phase microextraction (SPME) in the analysis of the reduced sulfur compounds (RSC) and its experimental limitations.
- Al-Alam, J., et al. (2018). Optimization of Solid-Phase Microextraction (SPME) for the Recovery of Explosives from Aqueous and Post-Explosion Debris Followed by Gas and Liquid Chromatographic Analysis.
- PromoChrom. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]
- Plummer, E., et al. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. Molecules. [Link]
- De Feo, V., et al. (2021). An Improvement of SPME-Based Sampling Technique to Collect Volatile Organic Compounds from Quercus ilex at the Environmental Level.
- Osorio, A., et al. (2017). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples.
- Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. [Link]
- Agilent. (n.d.). Solid Phase Microextraction Fundamentals. [Link]
- Plummer, E., et al. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine.
- Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. [Link]
- Banjac, Z., et al. (2023).
- Wang, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods. [Link]
- Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry. [Link]
- Niu, Y., et al. (2022). Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry. Journal of the American Society of Brewing Chemists. [Link]
- Liu, Y. C., & Tsai, S. W. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. [Link]
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- 1. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. shimadzu.com [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improvement of SPME-Based Sampling Technique to Collect Volatile Organic Compounds from Quercus ilex at the Environmental Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 試料マトリックス問題の解決 [sigmaaldrich.com]
- 10. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 14. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 2-Furfurylthio Thiazole in a New Food Matrix
Welcome to the technical support center for the analysis of 2-Furfurylthio thiazole. This guide is designed for researchers, scientists, and quality control professionals who are tasked with developing and validating a robust analytical method for this key flavor compound in a new or challenging food matrix. As a volatile sulfur compound, this compound presents unique analytical hurdles, from sample preparation to chromatographic analysis. This resource synthesizes established validation principles with practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and the principles of method validation.
Q1: What is this compound and why is it important in food analysis?
A1: this compound (C₈H₇NOS₂) is a volatile heterocyclic compound known for its contribution to the aroma profile of various foods, particularly those that undergo thermal processing. It is often associated with savory, meaty, and roasted notes. Accurate quantification is crucial for flavor profiling, quality control, and ensuring product consistency. Its analysis is challenging due to its volatility, reactivity, and typically low concentrations in complex food systems.[1][2][3]
Q2: What are the primary challenges when analyzing volatile sulfur compounds like this compound?
A2: The analysis of volatile sulfur compounds is notoriously difficult for several reasons:
-
Low Concentrations: They are often present at trace levels (ppb or ppt), requiring highly sensitive analytical techniques.[4][5]
-
High Volatility: Their tendency to easily transition into the gas phase can lead to sample loss during preparation.
-
Chemical Instability: Sulfur compounds, especially thiols, are prone to oxidation, which can convert them into less volatile or non-volatile forms, leading to inaccurate quantification.[6][7]
-
Matrix Effects: Complex food matrices can interfere with the extraction and detection of the analyte, causing signal suppression or enhancement.[4]
Q3: Which analytical technique is most suitable for this compound analysis?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like this compound.[8][9][10] The gas chromatograph provides the necessary separation from other volatile matrix components, while the mass spectrometer offers high sensitivity and selective detection, which is critical for confirmation of identity in complex samples.
Q4: What is "Method Validation" and why is it essential?
A4: Method validation is the process of demonstrating through scientific evidence that an analytical method is suitable for its intended purpose.[11] It is a mandatory requirement by regulatory bodies such as the FDA and is crucial for ensuring the reliability, reproducibility, and accuracy of analytical data.[11] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11]
Q5: Where can I find authoritative guidelines on analytical method validation?
A5: The most widely recognized guidelines are issued by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures". The U.S. Food and Drug Administration (FDA) and AOAC INTERNATIONAL also provide comprehensive guidance documents for method validation, particularly for food and drug analysis.[11]
Troubleshooting Guide: Common Issues in the Analysis of this compound
This section is formatted as a series of common problems encountered during method development and validation, followed by their likely causes and recommended solutions.
Problem 1: Low or No Analyte Signal
-
Question: I've prepared my sample and standards, but I'm seeing a very weak signal, or no peak at all, for this compound. What could be the issue?
-
Answer: This is a frequent problem when dealing with trace-level, labile compounds. The root cause can be in your sample preparation, the GC inlet, or the detector.
-
Causality & Solution:
-
Analyte Degradation: this compound, like many sulfur compounds, can degrade or be lost through oxidation.
-
Inefficient Extraction: Your chosen sample preparation technique may not be effectively isolating the analyte from the food matrix.
-
Troubleshooting Step: For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is often a superior choice as it is solvent-free and minimizes matrix interference.[8][9] Experiment with different SPME fiber coatings (e.g., DVB/CAR/PDMS) to find the one with the best affinity for your analyte. Optimize extraction temperature and time to ensure efficient partitioning of the analyte into the headspace.[8][9]
-
-
Active Sites in the GC Inlet: The hot GC inlet liner can have active sites (silanol groups) that irreversibly adsorb active compounds like thiols and other sulfur-containing molecules.
-
Troubleshooting Step: Always use a deactivated or silanized inlet liner. If you suspect your liner is contaminated or has become active, replace it. Regular replacement of the inlet liner and septum is a critical preventative maintenance step.
-
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows a tailing peak for this compound, which is affecting my integration and quantification. What's causing this?
-
Answer: Peak tailing is a classic sign of unwanted interactions between your analyte and the chromatographic system.
-
Causality & Solution:
-
Active Sites: As with a complete loss of signal, active sites in the inlet liner or the first few meters of the GC column can cause peak tailing.
-
Troubleshooting Step: Replace the inlet liner with a fresh, deactivated one. If the problem persists, trim the first 10-15 cm from the front of the GC column to remove any non-volatile residues or active sites that have developed over time.
-
-
Column Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak fronting.
-
Troubleshooting Step: Dilute your sample or standard and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Incompatible Solvent: If the polarity of your injection solvent is very different from your stationary phase, it can cause poor peak shape.
-
Troubleshooting Step: While less common with HS-SPME, if you are performing a liquid injection, ensure your solvent is compatible with the GC column phase.
-
-
Visualizing the Troubleshooting Process for Peak Tailing
-
Problem 3: Inconsistent Results (Poor Precision)
-
Question: My replicate injections are giving highly variable results. How can I improve the precision of my method?
-
Answer: Poor precision is a significant issue during method validation and points to a lack of control over the analytical process.
-
Causality & Solution:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially with complex matrices, can be a major source of variability.
-
Troubleshooting Step: If using HS-SPME, an autosampler is highly recommended to ensure consistent fiber exposure time, incubation temperature, and injection depth. If manual, use a timer and ensure consistent sample agitation.
-
-
Sample Non-Homogeneity: The new food matrix may not be homogenous, leading to variations in the analyte concentration between subsamples.
-
Troubleshooting Step: Thoroughly homogenize the entire sample before taking an aliquot for analysis. For solid samples, this may involve grinding or blending.
-
-
Matrix Effects: Variations in the matrix composition between samples can lead to inconsistent signal suppression or enhancement.
-
Troubleshooting Step: The use of a stable isotope-labeled internal standard is the best way to correct for variability in both sample preparation and matrix effects. If this is not feasible, matrix-matched calibration is a viable alternative. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. [4]
-
-
-
Experimental Protocols
This section provides a starting point for key experimental workflows. These should be optimized for your specific food matrix and instrumentation.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation
This protocol is a general guideline for the extraction of this compound from a solid or semi-solid food matrix.
-
Sample Homogenization: Homogenize the food sample to ensure uniformity. For solid samples, cryogenic grinding can prevent the loss of volatile compounds.
-
Aliquoting: Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 grams) into a 20 mL headspace vial.
-
Matrix Modification (Optional but Recommended): Add a saturated salt solution (e.g., NaCl) to the vial. This increases the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard. A stable isotope-labeled version of the analyte is ideal.
-
Incubation and Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 15 minutes) to allow the system to reach equilibrium. [12] * Expose the SPME fiber (e.g., 2 cm DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds. [12]6. Desorption: Transfer the SPME fiber to the GC inlet, where the adsorbed compounds are thermally desorbed onto the GC column.
-
Protocol 2: GC-MS Method Parameters (Starting Point)
These are suggested starting parameters for a GC-MS method. They will require optimization.
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Scan mode for initial method development to identify the retention time and mass spectrum of this compound. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum.
Method Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH and FDA guidelines. [11]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is from the analyte of interest and not from matrix components. | Peak purity analysis (MS); no interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Range | The concentration interval over which the method is linear, accurate, and precise. | Typically 80% to 120% of the expected sample concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked matrix samples at three concentration levels. |
| Precision | The degree of agreement among individual test results. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 15%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio of 10:1; accuracy and precision criteria should be met. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like GC oven temperature or extraction time are slightly varied. |
Visualizing the Method Validation Workflow
Caption: A flowchart of the key stages in an analytical method validation process.
References
- Golovnya, R. V., & Misharina, T. A. (1983). Volatile sulfur containing compounds in simulated meat flavour and their comparison with the constituents of natural aroma. Nahrung, 27(3), 237-49. [Link]
- Golovnya, R. (1983).
- Shahidi, F., & Pegg, R. B. (Eds.). (2012).
- Drakula, S., et al. (2022). Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds. Food Analytical Methods, 15(5), 1155-1170. [Link]
- Wang, L., et al. (2016).
- Sun, Z., et al. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry, 322, 126754. [Link]
- Paraskevopoulou, A. (2009). Recent developments on GC/MS analysis of aroma compounds of baked cereal products.
- Sun, Z., et al. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods, 10(12), 4035-4042. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Li, X., et al. (2023). Geographical authentication of rose cakes via integrated HS-SPME-GC-MS, GC-IMS, and chemometric profiling. Analytical Methods, 15(38), 4905-4916. [Link]
- Cui, Y., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness, 11(4), 773-783. [Link]
- Rouseff, R. L. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. In Sulfur Compounds in Foods (pp. 1-13). American Chemical Society. [Link]
- Li, H., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10, 1196816. [Link]
- Chen, Z., et al. (2022). HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Food Chemistry, 386, 132752. [Link]
- Müller, C., & Hofmann, T. (2007). Quantitative Studies on the Formation of Phenol/2-Furfurylthiol Conjugates in Coffee Beverages toward the Understanding of the Molecular Mechanisms of Coffee Aroma Staling. Journal of Agricultural and Food Chemistry, 55(12), 4801-4809. [Link]
- Li, Y., et al. (2022). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Chemistry: X, 14, 100318. [Link]
- Sun, Z., et al. (2019). Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol. Food Chemistry, 301, 125265. [Link]
Sources
- 1. Volatile sulfur containing compounds in simulated meat flavour and their comparison with the constituents of natural aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Volatile sulfur containing compounds in simulated meat flavour and their comparison with the constituents of natural aroma. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 7. Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of 2-Furfurylthio Thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Furfurylthio thiazole. This document is designed for researchers, chemists, and drug development professionals actively working on synthesizing this and related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth FAQs to enhance your experimental outcomes. Our focus is on the causality behind experimental choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, establishing the core knowledge required for successful experimentation.
Q1: What are the primary synthetic routes for preparing this compound?
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction to form the key thioether (C-S) bond. There are two primary, well-established pathways that differ in the selection of the nucleophile and electrophile.[1]
-
Route A: S-Alkylation of 2-Mercaptothiazole. In this approach, the sulfur atom of 2-mercaptothiazole (or its more reactive thiolate salt) acts as the nucleophile. It attacks an activated furfuryl derivative, such as furfuryl chloride or bromide, which serves as the electrophile, displacing the halide to form the desired product.[1]
-
Route B: Thiolation of 2-Halothiazole. This alternative strategy involves using 2-furfurylthiol (also known as furfuryl mercaptan) as the nucleophile. In the presence of a base to generate the thiolate, it attacks an electrophilic halogenated thiazole, such as 2-bromothiazole, again resulting in halide displacement and formation of the C-S bond.[1]
Both routes are effective, and the choice often depends on the commercial availability and stability of the precursors.
Q2: The synthesis of the 2-furfurylthiol precursor is a critical step. What are the recommended methods?
Indeed, the quality of the 2-furfurylthiol precursor is paramount. It is a key aroma component in coffee and can be synthesized through several established methods.[2]
-
From Furfuryl Alcohol and Thiourea: A robust and widely cited method involves the acid-catalyzed reaction of furfuryl alcohol with thiourea.[2] This forms a stable S-furfurylisothiouronium salt intermediate. Subsequent hydrolysis of this salt with a strong base liberates the free 2-furfurylthiol.[2] This two-step process is often preferred due to the manageable nature of the crystalline intermediate.
-
From Furfural: Furfural can be reacted with hydrogen sulfide (H₂S) or its equivalents like ammonium hydrogen sulfide (NH₄HS).[1][2] This pathway often involves the initial formation of a disulfide, bis(furylmethyl) disulfide, which is then reduced to the target thiol using agents like sodium sulfide or elemental zinc.[2]
Q3: What are the key stability concerns with the precursors, and how can I mitigate them?
Precursor stability is a frequent cause of low yields. Both furan and thiol moieties present specific challenges.
-
Furan Ring Instability: The furan ring, particularly in furfuryl alcohol or halides, is sensitive to acidic conditions, which can catalyze undesirable polymerization. It is crucial to use neutral or slightly basic conditions during the main C-S bond formation step and to store furan-containing precursors away from acid sources.
-
Thiol Oxidation: 2-Furfurylthiol, like many thiols, is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of the corresponding disulfide [bis(2-furfuryl) disulfide]. This side product consumes the starting material and complicates purification. To mitigate this, it is highly recommended to handle 2-furfurylthiol under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Root Cause(s) | Recommended Corrective Action(s) |
| T-01 | Low or No Product Yield | 1. Ineffective Nucleophile: The thiol (pKa ~10-11) is not sufficiently nucleophilic. 2. Precursor Degradation: Starting materials degraded before or during the reaction. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | 1. Activate the Nucleophile: Add a suitable base (e.g., NaH, K₂CO₃, Et₃N) to deprotonate the thiol, forming the much more reactive thiolate anion.[1] 2. Ensure Precursor Quality: Use freshly distilled or purified precursors. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent thiol oxidation.[2] 3. Optimize Conditions: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to facilitate SN2 reactions.[3] Monitor the reaction by TLC to determine the optimal time and temperature (typically room temp to 65°C). |
| T-02 | Significant Side Product Formation | 1. Disulfide Formation: Oxidation of 2-furfurylthiol. 2. Furan Polymerization: Presence of trace acid acting on the furfuryl moiety. 3. N-Alkylation of Thiazole: For Route A, reaction may occur on the thiazole nitrogen instead of the sulfur. | 1. Inert Atmosphere: Strictly maintain an inert atmosphere and use degassed solvents. 2. Control pH: Ensure the reaction medium is neutral or basic. If starting from a salt (e.g., furfuryl halide hydrochloride), neutralize it before use. 3. Promote S-Alkylation: S-alkylation of 2-mercaptothiazole is generally favored. The choice of a soft base can further enhance selectivity for the soft sulfur nucleophile. |
| T-03 | Difficult Product Purification | 1. Similar Polarity of Products/Impurities: The desired product and the disulfide side product may have similar polarities. 2. Oily Product: The final product is often an oil, making recrystallization challenging.[2] 3. Thermal Instability: Product may degrade during high-temperature purification steps like distillation. | 1. Chromatography Optimization: Use column chromatography on silica gel.[4] A gradient elution with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) is effective. The disulfide is typically less polar than the desired thioether. 2. Focus on Chromatography: Rely on careful column chromatography for purification if the product is an oil. 3. Avoid High Heat: Use reduced pressure for any solvent evaporation steps (rotary evaporation) to keep temperatures low. |
Experimental Protocol: Synthesis via Route B
This protocol details the synthesis of this compound from 2-bromothiazole and 2-furfurylthiol. This method is illustrative of the core principles discussed.
Objective: To synthesize this compound via S-alkylation.
Materials:
-
2-Bromothiazole (1.0 eq)
-
2-Furfurylthiol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Thiolate Formation:
-
To the flask, add anhydrous DMF via syringe.
-
Carefully add the sodium hydride (NaH) dispersion to the stirring solvent.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 2-furfurylthiol (1.1 eq) dropwise to the NaH suspension. Causality Note: This step generates the sodium thiolate salt, a potent nucleophile. The slow addition at 0°C safely controls the hydrogen gas evolution.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
-
Nucleophilic Substitution:
-
Add 2-bromothiazole (1.0 eq) dropwise to the reaction mixture at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Workup:
-
Once the reaction is complete (disappearance of starting material), cool the flask back to 0°C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine. Causality Note: The water washes remove the DMF solvent, while the brine wash helps to break any emulsions and remove residual water.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as an oil.
-
References
- Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. PubMed.
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose.
- This compound | 176981-11-6. Benchchem.
- 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244. PubChem.
- 2-Furfurylthiol. American Chemical Society.
- Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
Sources
Technical Support Center: A Guide to Mitigating Thermal Decomposition of 2-Furfurylthio Thiazole in GC Inlets
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the thermal decomposition of 2-Furfurylthio thiazole during Gas Chromatography (GC) analysis. Our focus is to provide you with the scientific rationale and practical steps to ensure the integrity of your analytical results.
Introduction: The Challenge of Analyzing Thermally Labile Sulfur Compounds
This compound is a sulfur-containing heterocyclic compound that, like many complex sulfur compounds, can be susceptible to thermal degradation in a hot GC inlet.[1][2] This decomposition can lead to inaccurate quantification, poor peak shapes, and the appearance of unexpected peaks in your chromatogram, ultimately compromising the reliability of your data.[3][4] This guide is designed to help you navigate these challenges by providing a systematic approach to minimizing thermal decomposition and optimizing your GC method.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound decomposition in my chromatogram?
A1: Thermal decomposition of this compound can manifest in several ways:
-
Appearance of Degradation Peaks: You may observe additional, smaller, and often sharp peaks eluting before the parent analyte peak.[4] These are the more volatile breakdown products.
-
Peak Tailing or Broadening: The peak for this compound may appear asymmetrical with a "tail" or be broader than expected. This can indicate unwanted interactions and degradation within the GC system.[3]
-
Reduced Analyte Response: A lower-than-expected peak area for your target analyte can be a direct result of its decomposition in the inlet.[5]
-
Poor Reproducibility: Inconsistent peak areas and retention times across multiple injections are a common symptom of ongoing, uncontrolled degradation.
Q2: Why is this compound prone to thermal decomposition?
A2: While specific studies on this compound's thermal decomposition are not abundant, its structure suggests potential lability. Sulfur compounds, in general, can be reactive, and the thioether linkage in the molecule may be susceptible to cleavage at elevated temperatures.[1] Additionally, active sites within the GC inlet, such as metal surfaces or contaminants on the liner, can catalyze degradation reactions.[3][4][6]
Q3: What is the first and most critical parameter to check if I suspect thermal decomposition?
A3: The inlet temperature is the most straightforward and impactful parameter to investigate.[4][7] Excessively high temperatures are a primary cause of thermal decomposition for many labile compounds.[4] A systematic approach to optimizing the inlet temperature is crucial for preserving your analyte.
In-Depth Troubleshooting Guides
Issue 1: Presence of Unexpected Peaks and Poor Peak Shape for this compound
This is a classic indicator of thermal decomposition in the GC inlet. The following troubleshooting workflow will guide you through a systematic process to diagnose and resolve this issue.
Caption: A systematic approach to diagnosing and resolving thermal decomposition.
Protocol 1: Optimizing the GC Inlet Temperature
The goal is to find the lowest possible temperature that allows for efficient vaporization of this compound without causing significant degradation.[7][8]
-
Establish a Baseline: Inject your this compound standard using your current method and record the chromatogram.
-
Systematic Temperature Reduction: Lower the inlet temperature by 25-50°C.[4][8] A good starting point for many analyses is 250°C.[7]
-
Analyze and Compare: Inject the standard again and compare the chromatogram to the baseline. Look for a reduction in degradation peaks and an improvement in the main analyte peak shape and area.
-
Iterate: Continue to reduce the inlet temperature in 25°C increments, analyzing the standard at each step.
-
Identify the Optimum Temperature: The optimal inlet temperature will be the one that provides the best peak shape and response for this compound with minimal evidence of degradation products.
Data Summary Table: Effect of Inlet Temperature on this compound Decomposition
| Inlet Temperature (°C) | This compound Peak Area | Degradation Product Peak Area (Arbitrary Units) | Peak Shape (Symmetry) |
| 300 (Initial) | 50,000 | 15,000 | 0.85 |
| 275 | 65,000 | 8,000 | 0.92 |
| 250 | 75,000 | 2,000 | 0.98 |
| 225 | 72,000 | < 500 | 0.99 |
| 200 | 60,000 (Broadening observed) | Not Detected | 0.90 |
Note: The data in this table is illustrative and will vary depending on the specific instrument and conditions.
Protocol 2: Selecting and Maintaining an Inert Inlet Liner
The inlet liner is a critical component that can be a source of catalytic activity if not properly chosen and maintained.[6][9]
-
Choose a Deactivated Liner: Always use high-quality, deactivated liners.[3][9] Liners with a taper at the bottom can help prevent contact between the sample and the hot metal seal of the inlet.[4]
-
Consider Liner Packing: While glass wool can aid in vaporization, it can also be a source of activity if not properly deactivated.[4] If you suspect the glass wool is contributing to degradation, try a liner without it or one with deactivated glass wool.
-
Regular Maintenance: Replace the inlet liner and septum regularly, especially when analyzing complex matrices.[9] Non-volatile residues from previous injections can create active sites that promote degradation.[8] Change the O-ring with each liner change to ensure a proper seal.[9]
Issue 2: Analyte Loss and Poor Recovery
Even with an optimized temperature and an inert liner, you may still experience low recovery of this compound. This can be due to the amount of time the analyte spends in the hot inlet.
-
Increase the Split Ratio: For split injections, a higher split ratio will result in a faster flow of carrier gas through the inlet, sweeping the sample onto the column more quickly.[4][8]
-
Use a Smaller Volume Liner: A liner with a smaller internal diameter will have a smaller volume to be swept by the carrier gas, reducing the residence time.[4][8]
-
Employ Pressure-Pulsed Injections: This technique uses a higher inlet pressure during the injection to rapidly transfer the sample onto the column before the pressure is returned to the setpoint for the analytical run.[8]
Advanced Injection Techniques for Highly Labile Compounds
If the above strategies are insufficient to prevent the thermal decomposition of this compound, consider more advanced injection techniques that minimize thermal stress on the analyte.
-
Programmable Temperature Vaporization (PTV): A PTV inlet starts at a low temperature during injection and then rapidly heats up to transfer the analytes to the column.[8][10] This allows for the gentle vaporization of thermally sensitive compounds.[10]
-
Cool On-Column (COC) Injection: This technique deposits the liquid sample directly onto the column at a low temperature, completely eliminating the hot inlet as a source of decomposition.[8][10] This is often the most effective method for preventing any thermal degradation before the separation process.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. silcotek.com [silcotek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. Inlet Activity | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
Technical Guide: Optimal SPME Fiber Selection for 2-Furfurylthio Thiazole Analysis
Introduction: 2-Furfurylthio thiazole is a key volatile sulfur compound found in various food products, contributing significantly to the aroma profile of roasted coffee and certain savory foods. Accurate quantification of this compound is critical for quality control and flavor research. However, its volatility and complex chemical nature present analytical challenges. This guide provides a comprehensive framework for selecting the optimal Solid Phase Microextraction (SPME) fiber for the analysis of this compound, ensuring robust and reliable results for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the critical properties of this compound to consider for SPME fiber selection?
A1: Understanding the physicochemical properties of your analyte is the cornerstone of successful SPME method development. For this compound, the key characteristics are:
-
Molecular Weight: 197.28 g/mol .[1][2] This moderate molecular weight influences its diffusion into the SPME fiber coating.
-
Boiling Point: Predicted to be 321.5 °C.[1][3] This indicates that it is a semi-volatile compound, making it suitable for headspace SPME analysis, where the sample is heated to partition the analyte into the vapor phase above the sample.
-
Polarity (LogP): The estimated LogP (octanol-water partition coefficient) is 2.724.[1] A LogP value in this range suggests that this compound has a mixed polarity, with some non-polar characteristics. This is due to the presence of both the furan and thiazole rings, as well as the sulfur linkage.
These properties collectively suggest that a fiber with a combination of adsorbent materials will likely provide the most effective extraction.
Q2: Which SPME fiber is the best starting point for this compound analysis, and why?
A2: Based on the mixed polarity and semi-volatile nature of this compound, a multi-phase fiber is the most logical and effective starting point. The recommended fiber is the 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .[4][5][6]
Here’s the rationale behind this choice:
-
Divinylbenzene (DVB): This porous polymer is excellent for adsorbing aromatic and moderately polar compounds, making it well-suited for the furan and thiazole rings in the analyte.
-
Carboxen (CAR): This carbon molecular sieve material has very small pores, which are ideal for trapping small, volatile molecules. While this compound is semi-volatile, the Carboxen component helps to capture a broad range of volatiles that may be present in the sample matrix.[7][8]
-
Polydimethylsiloxane (PDMS): This is a non-polar liquid phase that works by absorption. It is effective for extracting non-polar compounds and provides a general-purpose extraction capability to the fiber.[9]
This combination of three different materials provides a broad range of extraction mechanisms (adsorption and absorption), making the DVB/CAR/PDMS fiber highly versatile and effective for complex matrices where analytes with varying polarities are present.[10]
Q3: How do I experimentally validate the optimal fiber for my specific sample matrix?
A3: While the DVB/CAR/PDMS fiber is an excellent starting point, the optimal fiber should always be confirmed experimentally within your specific sample matrix (e.g., coffee, cell culture media, etc.). Matrix components can significantly affect extraction efficiency.[7]
Below is a detailed protocol for a comparative study to select the best fiber.
Experimental Protocol: Comparative SPME Fiber Evaluation
1. Objective: To determine the SPME fiber with the highest extraction efficiency for this compound from a given sample matrix.
2. Materials:
-
SPME Fibers:
-
50/30 µm DVB/CAR/PDMS (Recommended)
-
65 µm PDMS/DVB (Alternative for moderately polar compounds)[5]
-
85 µm Polyacrylate (PA) (Alternative for more polar compounds)
-
100 µm PDMS (Alternative for non-polar compounds)
-
-
SPME Fiber Holder (Manual or for Autosampler)
-
GC Vials (20 mL) with magnetic screw caps and septa
-
Heating/Agitation Module
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Standard: this compound solution of known concentration.
-
Sample Matrix: The actual sample you will be analyzing (e.g., brewed coffee, cell media).
3. Methodology:
-
Fiber Conditioning: Before first use, condition each SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove any contaminants.
-
Sample Preparation:
-
Pipette a consistent volume of your sample matrix into a series of 20 mL GC vials. For example, use 5 mL of brewed coffee.
-
Spike each vial with a known amount of the this compound standard to reach a final concentration relevant to your expected sample concentrations.
-
For aqueous samples, adding salt (e.g., 25% NaCl) can increase the volatility of the analyte and improve extraction efficiency.[11]
-
Prepare at least three replicate vials for each fiber type to be tested.
-
-
Extraction:
-
Place the vial in the heating and agitation module. Set the temperature (e.g., 60°C) and agitation speed.
-
Allow the sample to equilibrate for a set time (e.g., 10 minutes).
-
Expose the conditioned SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes). It is crucial to keep the extraction time and temperature consistent across all experiments.
-
-
Desorption and Analysis:
-
Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C for 3-5 minutes.
-
Run your established GC-MS method to separate and detect this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each run.
-
Calculate the average peak area and standard deviation for each fiber type.
-
The fiber that yields the highest average peak area is the most efficient for extracting this compound from your specific matrix.
-
Data Presentation: SPME Fiber Comparison
| SPME Fiber Coating | Primary Mechanism | Polarity | Target Analytes | Suitability for this compound (Hypothesis) |
| 50/30µm DVB/CAR/PDMS | Adsorption/Absorption | Bipolar | Broad range of volatile and semi-volatile compounds (C3-C20)[5] | Excellent: The mixed-phase coating is well-suited for the mixed polarity of the analyte. |
| 65µm PDMS/DVB | Adsorption/Absorption | Bipolar (less than DVB/CAR/PDMS) | Volatiles, amines, nitro-aromatic compounds | Good: A strong candidate, particularly if the sample matrix is less complex. |
| 85µm Polyacrylate | Absorption | Polar | Polar semi-volatiles, such as phenols and alcohols | Fair: May have some affinity but is likely not optimal due to the non-polar characteristics of the analyte. |
| 100µm PDMS | Absorption | Non-polar | Volatile, non-polar compounds | Poor to Fair: Likely to have low efficiency due to the polar nature of the furan and thiazole rings. |
Visualization: Decision Workflow for Fiber Selection
Caption: Decision workflow for selecting the optimal SPME fiber.
Troubleshooting FAQs
Q4: My signal for this compound is very low. What should I do?
A4: Low recovery is a common issue that can often be resolved by optimizing your extraction parameters.[12]
-
Increase Extraction Temperature: Gently increasing the temperature of your sample (e.g., from 50°C to 70°C) will increase the vapor pressure of this compound, driving more of it into the headspace for the fiber to adsorb. Be cautious, as excessively high temperatures can sometimes degrade analytes or alter the sample matrix.[11]
-
Increase Extraction Time: The extraction process is based on equilibrium. Ensure you have allowed enough time for the analyte to partition onto the fiber. Try increasing the extraction time in increments (e.g., from 30 to 45 to 60 minutes) to see if the signal improves.
-
Add Salt: For aqueous samples, saturating the sample with sodium chloride (NaCl) decreases the solubility of organic analytes, promoting their transfer to the headspace (the "salting-out" effect).[13]
-
Agitate the Sample: Continuous agitation or stirring during the equilibration and extraction phases helps to facilitate the mass transfer of the analyte from the liquid phase to the headspace, which can shorten the time needed to reach equilibrium.[11][14]
Q5: I'm seeing significant carryover of this compound between samples. How can I fix this?
A5: Carryover occurs when the analyte is not completely desorbed from the fiber in the GC inlet.[15]
-
Increase Desorption Time/Temperature: The simplest solution is to increase the desorption time (e.g., from 3 to 5 minutes) or the GC inlet temperature (e.g., from 250°C to 270°C). This provides more energy and time for the analyte to be thermally released from the fiber.[16]
-
Fiber Bake-out: After desorbing the sample, you can perform a "bake-out" step by leaving the fiber in a separate, clean, heated injection port or a dedicated conditioning station before the next extraction. This helps to remove any residual compounds.
-
Check for Active Sites: If carryover persists, especially with complex matrices, your GC inlet liner may have active sites. Consider using a deactivated liner or replacing it.
Q6: My results are not reproducible. What are the likely causes?
A6: Poor reproducibility in SPME is almost always due to inconsistent parameters in the workflow.[14]
-
Inconsistent Sample Volume/Headspace: Ensure that the sample volume in each vial is identical. The ratio of sample volume to headspace volume affects the equilibrium and must be kept constant.[11]
-
Variable Extraction Time and Temperature: Use an autosampler for the most precise control over extraction time and fiber placement. If performing manual injections, use a timer and ensure the vial is kept at a consistent temperature.
-
Fiber Depth: The depth of the fiber in the headspace or the GC inlet must be the same for every run. Inconsistent placement will lead to variable extraction and desorption efficiencies.[16]
-
Fiber Aging: SPME fibers have a limited lifetime and their performance can degrade over time, especially with complex matrices. If you notice a gradual decline in performance, it may be time to replace the fiber. Keep a log of the number of injections for each fiber.
References
- SPME fiber assembly Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), needle size 23 ga, StableFlex, for use with autosampler.
- 2-((Furan-2-ylmethyl)thio)thiazole. PubChem. [Link]
- Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. PubMed Central. [Link]
- Smart SPME Fibers and Arrow Selection Guide. Shimadzu. [Link]
- 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. The Good Scents Company. [Link]
- Solid Phase Microextraction Fundamentals. Agilent. [Link]
- Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine.
- Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]
- Methodology for Removing Dihalomethane Carryover from Solid-Phase Microextraction Fibers.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. [Link]
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. PubMed. [Link]
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
Sources
- 1. 176981-11-6 CAS MSDS (2-FURFURYL THIOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-FURFURYL THIOTHIAZOLE | 176981-11-6 [amp.chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. respiratoryresearch.com [respiratoryresearch.com]
- 6. MilliporeSigma™ Supelco™ SPME Fiber Assembly, Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS), df 50/30 μm | Fisher Scientific [fishersci.ca]
- 7. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. selectscience.net [selectscience.net]
- 11. 固相微萃取:常问问题解答 [sigmaaldrich.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. shimadzu.com [shimadzu.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Peak Tailing for 2-Furfurylthio thiazole in HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common chromatographic challenge: peak tailing of 2-Furfurylthio thiazole. Our approach is rooted in explaining the fundamental chemical interactions that cause this issue, enabling you to not only solve the immediate problem but also to build more robust analytical methods for the future.
Section 1: Understanding the Analyte - The Key to Good Peak Shape
Effective troubleshooting begins with a solid understanding of the analyte's physicochemical properties. The structure of this compound presents specific characteristics that are critical to consider during method development.
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A1: The chromatographic behavior of this compound is primarily governed by three factors: its basicity, hydrophobicity, and potential for ionization.
-
Basicity: The molecule contains a thiazole ring, which has a nitrogen atom with a lone pair of electrons. This nitrogen atom acts as a Lewis base and can be protonated under acidic conditions. This basic character is the most significant contributor to peak tailing in reversed-phase HPLC.[1][2]
-
Hydrophobicity (LogP): With a predicted LogP value between 2.4 and 2.7, this compound is moderately hydrophobic.[3][4] This makes it well-suited for retention on standard reversed-phase columns like C18 or C8.
-
pKa: The predicted pKa of the conjugate acid of the thiazole nitrogen is approximately 1.85.[4][5][6] This value is critical for mobile phase optimization. At a mobile phase pH well above this pKa (e.g., pH > 4), the molecule will be in its neutral, unprotonated state. At a pH below this pKa (e.g., pH < 1.85), it will be predominantly in its protonated, cationic form. Operating near the pKa can lead to a mixed population of ionized and unionized species, causing severe peak distortion.[7][8][9]
| Property | Value / Description |
| Molecular Formula | C₈H₇NOS₂[3][4][6][10] |
| Molecular Weight | ~197.3 g/mol [3][10] |
| Predicted LogP | 2.4 - 2.7[3][4] |
| Predicted pKa | ~1.85 (of the conjugate acid)[4][5][6] |
| Key Structural Feature | Basic thiazole nitrogen , susceptible to secondary interactions with the stationary phase. |
Section 2: The Prime Suspect - Secondary Silanol Interactions
When peak tailing is observed for a basic compound on a silica-based column, the primary cause is almost always unwanted secondary interactions.
Q2: Why is my this compound peak tailing on a standard C18 column?
A2: Peak tailing for this compound on a standard silica-based C18 column is primarily caused by secondary ionic interactions between the basic nitrogen on the thiazole ring and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1][11][12]
Here's the mechanism:
-
Silanol Ionization: Even in high-quality columns, some silanol groups remain on the silica surface after the C18 chains are bonded. At mobile phase pH levels above approximately 3, these acidic silanols can deprotonate, becoming negatively charged (Si-O⁻).[1][11]
-
Analyte Interaction: The basic nitrogen of this compound interacts strongly with these negatively charged silanol sites through a strong ion-exchange mechanism.
-
Mixed-Mode Retention: This creates a secondary, undesirable retention mechanism in addition to the intended hydrophobic (reversed-phase) retention. Since some analyte molecules are delayed by these strong interactions while others are not, the peak becomes asymmetric, with a pronounced "tail".[1]
This interaction is a common issue for any compound possessing amine or other basic functional groups.[1]
Caption: Secondary interaction causing peak tailing.
Section 3: Systematic Troubleshooting Guide
Follow this systematic approach to diagnose and resolve peak tailing for this compound. We will address the most common and impactful factors first: the mobile phase.
Caption: Systematic troubleshooting workflow.
Step 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[8]
Q3: How can I use the mobile phase pH to eliminate peak tailing?
A3: The goal is to minimize the secondary ionic interactions with silanols. You can achieve this with two primary pH strategies:
-
Low pH (Recommended First Approach): By lowering the mobile phase pH to between 2.0 and 3.0, you protonate the residual silanol groups (Si-O⁻ → Si-OH).[1] This neutralizes their negative charge, effectively eliminating the site of secondary ionic interaction. At this pH, your analyte will be protonated and carry a positive charge, but with the silanols neutralized, a symmetrical peak shape is often achieved. This pH range provides stable retention for most methods.[13]
-
Mid-Range pH with a Buffer: Operating at a mid-range pH (e.g., 4-7) can also work, but requires a sufficient buffer concentration. The buffer cations (e.g., ammonium, potassium) will compete with the protonated analyte for the ionized silanol sites, effectively "masking" them and improving peak shape.[14]
Caution: Always operate within the recommended pH range for your specific column to avoid damaging the stationary phase.[15] Most standard silica columns are stable between pH 2 and 8.[13]
Q4: What mobile phase additives can improve peak shape?
A4: Besides buffers, adding a small amount of a competitive base, often called a "tailing inhibitor," can be highly effective.
-
Triethylamine (TEA): Adding 0.1-0.25% TEA to the mobile phase is a classic strategy.[12] TEA is a stronger base than this compound and will preferentially interact with the active silanol sites, effectively blocking the analyte from these secondary interactions.
-
Buffers: Using a buffer (e.g., phosphate, acetate, formate) at a concentration of 10-25 mM is crucial for maintaining a stable pH and providing ions to mask silanol activity.[12][14]
Protocol 1: Mobile Phase pH Adjustment and Buffer Selection
Objective: To find an optimal mobile phase pH and buffer system to achieve a symmetrical peak for this compound.
Materials:
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)
-
Buffers: Formic acid, trifluoroacetic acid (TFA), ammonium acetate, or potassium phosphate
-
pH meter calibrated for aqueous/organic mixtures if possible
Procedure:
-
Initial Condition: Prepare a mobile phase of ACN:Water (e.g., 50:50 v/v) without any pH modifier. Inject your standard and record the chromatogram, noting the tailing factor.
-
Low pH Adjustment:
-
Prepare the aqueous portion of your mobile phase. Add a small amount of an acid like formic acid or TFA to adjust the pH to ~2.5. Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic solvent. [13]
-
For example, prepare 1L of water and add formic acid dropwise until the pH is 2.5. Then, mix this aqueous phase with your organic solvent (e.g., 500 mL of pH 2.5 water with 500 mL of ACN).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the standard and evaluate the peak shape. In most cases, this will significantly reduce tailing.
-
-
Buffered Mid-pH (Alternative):
-
If low pH is not successful or desirable, prepare a 20 mM ammonium acetate buffer. Adjust the pH of this aqueous buffer to 6.0.
-
Mix the buffered aqueous phase with the organic solvent.
-
Equilibrate the column and inject the standard. The buffer ions should help shield the silanols.
-
-
Evaluation: Compare the tailing factor (Asymmetry Factor) from each condition. A value below 1.5 is generally considered acceptable for many applications.
Step 2: Column Evaluation
If mobile phase adjustments do not fully resolve the issue, the column itself may be the culprit.
Q5: Could my column be the problem? How do I check?
A5: Yes, the column's condition and chemistry are critical.
-
Column Contamination: Over time, strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing.[16][17]
-
Column Void/Blocked Frit: A physical disruption at the column inlet, such as a void in the packing bed or a partially blocked frit, can distort the sample flow path, causing tailing for all peaks in the chromatogram.[14][18]
-
Column Age: As a column is used, especially under harsh pH conditions, the bonded phase can degrade, exposing more active silanol sites.
To check your column: Substitute it with a new column of the same type. If the peak shape dramatically improves, your original column was the source of the problem.[1][14]
Q6: What type of column is best for analyzing basic compounds like this compound?
A6: To proactively avoid these issues, select a modern, high-performance column designed for basic compounds.
-
High-Purity Silica: Modern columns are made with higher purity silica that has a lower metal content, reducing the acidity and activity of silanol groups.[19]
-
End-Capped Columns: Look for columns that are "fully end-capped." End-capping is a process that uses a small silanizing reagent (like trimethylchlorosilane) to bond over many of the remaining free silanols after the primary C18 phase is attached.[1] While not 100% effective due to steric hindrance, it significantly reduces available sites for secondary interactions.[1]
Protocol 2: Column Flushing and Regeneration
Objective: To remove potential contaminants from the column that may be causing peak tailing.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Direction: Connect the column to the injector in the reverse flow direction. Flushing in reverse is more effective at dislodging particulates from the inlet frit.[18]
-
Systematic Flush: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 20 column volumes for each solvent.
-
HPLC-grade Water (removes salts, buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (good for removing strongly adsorbed hydrophobic compounds)
-
Hexane (if compatible with your system and seals)
-
Isopropanol
-
Methanol
-
Your initial mobile phase
-
-
Reconnect and Equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with your mobile phase before injecting your sample.
Step 3: System and Method Parameters
If both mobile phase and column have been optimized, consider these final factors.
Q7: My peak shape is still not perfect. What other system parameters should I investigate?
A7:
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to tailing.[14][16] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), it can cause peak distortion.[2][16] Ideally, dissolve your sample in the mobile phase itself.[12]
-
Extra-Column Volume: This refers to any volume the sample travels through outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume can cause peak broadening and tailing.[12][16] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all connections are made properly with no gaps.[2][12]
Section 4: Frequently Asked Questions (FAQs)
Q8: Is peak tailing always a problem? What is an acceptable tailing factor? A8: Tailing is problematic because it reduces resolution between adjacent peaks and can make peak integration less accurate and reproducible.[20] For quantitative analysis, a USP Tailing Factor (Tf) or Asymmetry Factor (As) of less than 2.0 is often required, with an ideal range being 0.9-1.5.
Q9: All my peaks are tailing, not just this compound. What does that mean? A9: If all peaks in your chromatogram exhibit tailing, the issue is likely a physical or system-wide problem rather than a specific chemical interaction.[18] The most common causes are a partially blocked column inlet frit, a void at the head of the column, or significant extra-column volume.[17][18]
Q10: Can temperature affect peak tailing for this compound? A10: While not a primary solution for tailing caused by secondary interactions, temperature can have a minor effect. Increasing the column temperature can sometimes improve peak shape by speeding up the kinetics of the secondary interaction, making the peak narrower. However, it is not a substitute for addressing the root chemical cause via mobile phase or column selection.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Crawford Scientific. (2023, September 26).
- Chrom Tech, Inc. (2025, October 28).
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- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube. [Link]
- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2. [Link]
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Technical Support Center: Optimizing Sensory Evaluation of 2-Furfurylthiol (2-FFT)
A Senior Application Scientist's Guide for Researchers and Flavor Chemists
Welcome to the technical support center for the sensory evaluation of 2-Furfurylthiol (2-FFT). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance to overcome the unique challenges associated with this potent and critical aroma compound.
A quick point of clarification: this guide focuses on 2-Furfurylthiol (C₅H₆OS) , also known as furfuryl mercaptan. It is the key compound responsible for the characteristic aroma of roasted coffee and is found in a variety of other thermally processed foods.[1][2] It should not be confused with 2-Furfurylthio thiazole, a different sulfur-containing compound.
2-FFT is a powerful flavor compound with an extremely low odor threshold, meaning even minuscule amounts can significantly impact a product's sensory profile.[1][3] However, its high volatility, reactivity, and tendency to cause rapid sensory adaptation make it a notoriously difficult analyte to assess accurately.[4][5] This guide provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your sensory data is both reliable and reproducible.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the sensory evaluation of 2-FFT.
Q1: Why does our sensory panel show high variability and poor repeatability when evaluating 2-FFT?
High variability is a frequent challenge stemming from two primary sources: the inherent nature of 2-FFT and inconsistencies in panel management. 2-FFT is a highly potent sulfur compound that can quickly lead to olfactory fatigue and adaptation.[4] Panelists may become less sensitive to the aroma after only a few samples. Furthermore, inconsistencies in sample preparation, serving temperature, and panelist screening can introduce significant error. A robust protocol, including rigorous panelist training and strict environmental controls, is essential.
Q2: How can we minimize the rapid loss of 2-FFT's characteristic aroma in our samples?
2-FFT is chemically labile and prone to degradation through oxidation and reactions with other matrix components.[1][4][6] Its high volatility also means it can be lost from the sample headspace. To mitigate this:
-
Prepare samples fresh and as close to the evaluation time as possible.
-
Work in a temperature-controlled environment and consider serving samples with lids to minimize volatilization.
-
In aqueous solutions, the pH can affect stability; degradation is a concern, particularly at lower pH levels when heat is applied.[1][6]
-
For research purposes, the addition of antioxidants like cysteine or ascorbic acid has been shown to protect 2-FFT from degradation and release it from bound states in matrices like coffee.[6][7][8]
Q3: What is the best sensory test method for evaluating 2-FFT?
The choice of method depends on your objective.
-
For detecting a difference: The Triangle Test (ISO 4120:2021) is a statistically powerful and widely used method to determine if a perceptible sensory difference exists between two samples (e.g., with and without a specific concentration of 2-FFT).[9][10][11][12]
-
For characterizing the aroma: Quantitative Descriptive Analysis (QDA®) is the gold standard.[13][14] This requires a highly trained panel that can identify, describe, and quantify specific sensory attributes (e.g., "roasty," "sulfurous," "coffee-like") using a standardized lexicon and intensity scales.[13][15]
Q4: How do we prevent panelist fatigue and burnout when working with such a potent compound?
Managing panelist fatigue is critical for data quality.
-
Limit the number of samples evaluated in a single session.
-
Enforce mandatory breaks between samples. A rest period of at least 2-5 minutes is recommended.
-
Provide effective palate cleansers, such as unsalted crackers and room-temperature water.
-
Ensure the testing environment is well-ventilated to prevent odor buildup.
-
Randomize the presentation order of samples to mitigate carryover and expectation errors.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a structured approach to identifying and resolving specific problems during your sensory experiments.
Problem 1: Inconsistent or Non-Significant Results in Discrimination Tests (e.g., Triangle Test)
-
Potential Cause: The concentration of 2-FFT is below the panel's detection threshold.
-
Solution: Conduct threshold testing with your panel to determine the specific concentration at which at least 50% (detection threshold) or 75% (recognition threshold) of panelists can reliably identify the compound. 2-FFT has a reported odor threshold as low as 0.01 µg/kg in water.[1]
-
-
Potential Cause: Panelists are not adequately screened for sensitivity to sulfur compounds.
-
Solution: Implement a screening process using known sulfur odorants to select panelists with good sensory acuity for this class of compounds, as outlined in standards like ISO 8586:2023.[16]
-
-
Potential Cause: Sample handling and presentation are inconsistent.
Problem 2: Poor Agreement Among Panelists in Descriptive Analysis
-
Potential Cause: The descriptive vocabulary (lexicon) is not well-defined or understood by all panelists.
-
Solution: Conduct comprehensive lexicon development sessions.[14] Provide panelists with physical reference standards for each aroma attribute to anchor their evaluations. For example, a freshly brewed coffee for "roasty" or a very dilute solution of a different thiol for "sulfurous."
-
-
Potential Cause: Insufficient panelist training and calibration.
-
Solution: Training is a systematic process that involves teaching panelists to recognize, identify, and quantify sensory characteristics consistently.[13][20] Conduct regular calibration exercises where panelists evaluate the same samples and discuss their ratings to align their use of the intensity scale.[15]
-
-
Potential Cause: Cognitive and psychological biases are influencing ratings.
-
Solution: Use blind, randomized sample codes. The testing environment should be free from distractions, and communication between panelists during evaluation must be prohibited to ensure independent judgments.
-
Experimental Workflow & Troubleshooting Diagram
The following diagram illustrates a robust workflow for sensory evaluation of 2-FFT and a decision tree for troubleshooting common issues.
Caption: Workflow and troubleshooting decision tree for 2-FFT sensory analysis.
Detailed Protocols
Protocol 1: Preparation of 2-FFT Aqueous Stock and Evaluation Solutions
This protocol describes the preparation of a stock solution for sensory testing. Extreme care must be taken due to the compound's potent odor.
-
Materials: 2-Furfurylthiol (≥98% purity), Ethanol (food grade, odorless), Deionized water, Class A volumetric flasks, Gas-tight syringes.
-
Procedure: a. All work should be conducted in a well-ventilated fume hood. b. Prepare a primary stock solution (e.g., 1000 mg/L) by dissolving a precise amount of 2-FFT in ethanol. Ethanol acts as a co-solvent to aid dissolution in water. c. Create a secondary aqueous stock solution by diluting the primary stock in deionized water. For example, dilute 1 mL of the 1000 mg/L primary stock into a 100 mL volumetric flask with deionized water to create a 10 mg/L (10,000 µg/L) solution. d. From the secondary stock, perform serial dilutions to create the final evaluation concentrations. These will likely be in the low µg/L or ng/L range. e. Prepare a "blank" or "control" sample using the same water and ethanol concentration as the test samples, but without the 2-FFT. f. Prepare all solutions fresh on the day of testing to prevent degradation.
Protocol 2: Panelist Screening and Training using Triangle Test
This protocol follows the principles of ISO 4120 and ISO 8586 for screening and training.
-
Objective: To select and train panelists who can reliably discriminate between a blank sample and a sample containing a near-threshold concentration of 2-FFT.
-
Sample Preparation: Prepare a "spike" sample with a known, low concentration of 2-FFT (determined from preliminary testing) and a "blank" sample (as described in Protocol 1).
-
Test Setup: a. For each panelist, present a set of three coded samples (a triad). Two samples are identical (e.g., two blanks) and one is different (the spike). b. The presentation order should be balanced and randomized across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB). c. Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.[10] A forced choice is required.
-
Training & Validation: a. In initial sessions, provide feedback to trainees on whether their answer was correct. This helps them learn to identify the subtle aroma of 2-FFT. b. To qualify for the panel, an assessor should be able to correctly identify the odd sample at a statistically significant rate over a series of tests. c. The number of correct judgments is compared to a statistical table to determine if the result is significantly better than chance (which is 1/3 for a triangle test).[21]
Quantitative Data Summary
The sensory impact of 2-FFT is highly dependent on its concentration and the matrix in which it is present.
| Property | Value | Medium | Source |
| Odor Threshold | 0.01 µg/kg | Water | [1] |
| Odor Threshold | 0.01 ng/kg | Air | [1] |
| Typical Concentration | < 118 µg/L | Baijiu | [3] |
| Perception Threshold | 0.1 µg/L | Hydroalcoholic solution | [3] |
| Reported Aroma | Roasted coffee, Toasted, Sulfurous | Various Foods | [1][3][22] |
References
- Reactivity and stability of selected flavor compounds.
- Sample Preparation Options for Aroma Analysis.
- Descriptive analysis training Definition. Fiveable. [Link]
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology. [Link]
- Descriptive Panel Leadership: A Concise Sensory Evaluation Refresher. Sensory Spectrum. [Link]
- ISO 8586:2023—Selection And Training Of Sensory Assessors. The ANSI Blog. [Link]
- Training of a sensory panel for quantitative descriptive analysis of lamb meat.
- Chapter 3 | Training of Sensory Panel Members.
- Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. SciELO. [Link]
- ISO standards for sensory evaluation.
- Sensory triangle testing (discrimin
- Sensory analysis — Methodology — Triangle test.
- Triangle Test Definition. Fiveable. [Link]
- 2-Furfurylthiol | Odour Threshold Value. Odour Threshold. [Link]
- Triangle Test. Scribd. [Link]
- Sampling and sample preparation for analysis of aromas and fragrances.
- The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
- Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes...
- ISO 6658:2017 Sensory analysis — Methodology — General guidance. Intertek Inform. [Link]
- INTERNATIONAL STANDARD ISO 4120.
- ISO 6658 Sensory Analysis Flavor Testing Methodology. Eurolab. [Link]
- Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
- The Significance of Volatile Sulfur Compounds in Food Flavors.
- Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol.
- Comparison of 2-furfurylthiol concentration before and after cysteine addition.
- Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol. PubMed. [Link]
- The Importance of Analyzing Sulphur Compounds in Food.
- Essential oils and volatiles: Sample preparation and analysis. A review.
- Sample Preparation for the Analysis of Volatile compounds by GC-MS. YouTube. [Link]
- 2-Furfurylthiol. American Chemical Society. [Link]
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Technical Support Center: Control of 2-Furfurylthio Thiazole Formation in Fermented Foods
Introduction:
Welcome to the technical support center for the control of 2-((Furan-2-ylmethyl)thio)thiazole, a significant flavor compound in many fermented foods and beverages.[1] This volatile sulfur compound is often associated with desirable roasty, coffee-like, or toasted sesame seed aromas.[2][3] However, at high concentrations, it can contribute to off-flavors, such as a pickle-like taste.[3] The formation of 2-furfurylthio thiazole is a complex process involving both thermochemical reactions, like the Maillard reaction, and microbial metabolism.[2][4] This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions to effectively control its formation during experimentation and production.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the formation and analysis of this compound in a question-and-answer format.
Issue: Inconsistent or Uncontrolled Formation of this compound
Question: My experiments are showing highly variable concentrations of this compound across different batches, despite using the same protocol. What are the likely causes and how can I improve consistency?
Answer: Inconsistent formation of this compound is a frequent challenge stemming from its complex formation pathway. The primary drivers of variability are often subtle fluctuations in precursor availability, microbial activity, and processing parameters.
Root Cause Analysis and Corrective Actions:
-
Precursor Concentration: The formation of this compound is fundamentally dependent on the presence of specific precursors. The key building blocks are furan derivatives (like furfural) and a sulfur source, typically the amino acid L-cysteine.[5][6]
-
Causality: Furfural is generated from the degradation of pentose sugars (e.g., ribose, xylose) and to a lesser extent hexose sugars (e.g., glucose) during the Maillard reaction.[4][7] L-cysteine degradation provides the necessary hydrogen sulfide (H₂S).[4] Minor variations in the raw materials (e.g., grain, fruit) can lead to significant differences in the initial concentrations of these sugars and amino acids.
-
Corrective Action:
-
Quantify Precursors: Analyze your raw materials for their free amino acid (specifically cysteine) and reducing sugar content before starting your fermentation.
-
Standardize Inputs: If possible, use raw materials from a single, homogenous lot. If not, consider supplementing with known quantities of L-cysteine or a pentose sugar like ribose to normalize precursor levels.
-
-
-
Microbial Population Dynamics: The specific strains of yeast and bacteria present in your fermentation can significantly influence the final concentration of this compound.
-
Causality: Certain microorganisms, such as Saccharomyces cerevisiae and Bacillus subtilis, can directly contribute to the formation of this compound.[2][3][5] For instance, some yeasts possess carbon-sulfur lyase enzymes that can generate 2-furfurylthiol from a cysteine-furfural conjugate.[5][6] Different strains have varying enzymatic capabilities.
-
Corrective Action:
-
Use Defined Starter Cultures: Instead of relying on wild fermentation, use well-characterized starter cultures to ensure a consistent microbial population.
-
Monitor Microbial Growth: Track the growth phases of your key microorganisms. The production of certain enzymes and metabolites is often growth-phase dependent.
-
-
-
Process Parameter Control (pH and Temperature):
-
Causality: The Maillard reaction and enzymatic activities are highly sensitive to pH and temperature. Lower pH levels (more acidic conditions) generally favor the formation of furans, which are precursors to this compound.[8][9] Temperature directly impacts the rate of both the Maillard reaction and microbial metabolism.[7]
-
Corrective Action:
-
Precise pH Monitoring: Implement strict pH control throughout the fermentation process. Use a calibrated pH meter and make adjustments as needed.
-
Tight Temperature Regulation: Ensure your fermentation vessels have accurate and stable temperature control. Even small deviations can alter reaction rates and metabolic pathways.
-
-
Troubleshooting Workflow for Inconsistent Formation
Caption: Troubleshooting workflow for inconsistent this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary chemical pathway for the formation of this compound?
The formation of this compound is primarily a result of the Maillard reaction and Strecker degradation.[7] It involves the reaction between a reducing sugar (like ribose or glucose) and a sulfur-containing amino acid (L-cysteine).[4][7] The key steps are:
-
Furfural Formation: Pentose (C5) and hexose (C6) sugars undergo dehydration during heating to form furfural.[2][4]
-
Hydrogen Sulfide (H₂S) Release: L-cysteine undergoes Strecker degradation, releasing ammonia (NH₃) and hydrogen sulfide (H₂S).[4]
-
Thiazole Ring Formation: The thiazole ring is formed from the reaction of aldehydes, dicarbonyl compounds, H₂S, and NH₃.[4][10]
-
Final Assembly: The furfuryl group and the thiazole ring combine via a thioether linkage to form this compound.[11]
Simplified Formation Pathway
Caption: Formation of this compound via Maillard and Strecker reactions.
Q2: How do different microbial strains, such as yeast and bacteria, influence the formation of this compound?
Microorganisms can either enhance or inhibit the formation of this compound through several mechanisms:
-
Enzymatic Production: Some yeasts, like Saccharomyces cerevisiae, possess enzymes such as cystathionine β-lyase and γ-lyase (encoded by genes like CYS3 and STR3) that can cleave cysteine-furfural conjugates to directly release 2-furfurylthiol, a related and important flavor compound.[5][6] This highlights a direct biocatalytic route.
-
Precursor Supply: Certain bacteria, such as Bacillus subtilis, are known to produce proteases that break down proteins into amino acids, thereby increasing the pool of L-cysteine available for the Maillard reaction.[2][3] Inoculating a fermentation with such strains can boost the formation of sulfur-containing flavor compounds.[5]
-
Metabolic Competition: Microbes can also consume the precursors. For example, some strains might utilize reducing sugars or amino acids for their own growth and metabolism, reducing the amount available for the chemical reactions that form this compound.
Q3: What is the impact of pH on the formation of this compound?
The pH of the system has a profound effect on the reaction pathways.
-
Low pH (Acidic Conditions): Acidic environments tend to promote the degradation of sugars into furans.[8] The hydrolysis of cysteine to produce H₂S is also favored at lower pH levels.[9][12] Consequently, the formation of sulfur-substituted furans and thiols is generally higher in more acidic conditions.
-
High pH (Alkaline Conditions): Alkaline conditions tend to favor the formation of other classes of compounds, such as pyrazines and 2-acetylthiazole, over sulfur-containing furans.[9][10][12]
| pH Level | Effect on Precursors | Predominant Flavor Compounds |
| Low (e.g., 3.0-4.5) | Increased furan and H₂S formation | Thiols, Sulfides, Sulfur-substituted furans[8][9] |
| Neutral to High (e.g., >6.0) | Favors cyclization/enol structures | Pyrazines, 2-Acetylthiazole[10][12] |
Q4: What are the standard analytical methods for quantifying this compound?
Quantifying this compound is challenging due to its low concentration in complex food matrices and its volatility.[2] The gold standard method is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: This is a critical step. Common techniques include:
-
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger sorbent phase volume, offering higher sensitivity.
-
Liquid-Liquid Extraction (LLE): Using a solvent to extract the compounds from the sample matrix.
-
-
Analysis:
-
Gas Chromatography (GC): Separates the volatile compounds based on their boiling points and polarity.
-
Mass Spectrometry (MS): Detects and identifies the separated compounds based on their mass-to-charge ratio, providing structural information for confirmation.
-
For enhanced sensitivity with liquid chromatography, derivatization of the thiol group can be employed, followed by analysis with UPLC-MS/MS.[7]
Section 3: Standardized Protocols
Protocol: Quantification of this compound using Headspace SPME-GC-MS
This protocol provides a general workflow. Optimization for your specific matrix is essential.
1. Sample Preparation: a. Homogenize your solid or liquid sample. b. Place a precise amount (e.g., 5 g) of the sample into a 20 mL headspace vial. c. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the target analyte. d. Add a known concentration of an appropriate internal standard. e. Seal the vial immediately with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (SPME): a. Place the vial in a heated agitator (e.g., at 60 °C for 15 minutes) for equilibration. b. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined time (e.g., 30 minutes) with continuous agitation.
3. GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber into the hot GC injection port (e.g., at 250 °C for 5 minutes). b. Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation. c. Program the oven temperature to achieve good separation (e.g., start at 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min). d. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 35-350) or in Selected Ion Monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of this compound.
4. Quantification: a. Identify the this compound peak based on its retention time and mass spectrum. b. Create a calibration curve using authentic standards. c. Calculate the concentration in your sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- Zhao, J., Xu, Y., Liu, X., & Sun, B. (2021). Deciphering the formation mechanism of 2-furfurylthiol by multi-omics approach. Environmental Pollution.
- Li, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. MDPI.
- Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition.
- Liu, Y., et al. (2021). New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose.
- Wang, M., et al. (2018). Generation of 2-Furfurylthiol by Carbon-Sulfur Lyase From the Baijiu Yeast Saccharomyces Cerevisiae G20. Journal of Agricultural and Food Chemistry.
- Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. National Institutes of Health.
- Bel Rhlid, R., et al. (2002). Generation of Thiols by Biotransformation of Cysteine−Aldehyde Conjugates with Baker's Yeast. Journal of Agricultural and Food Chemistry.
- Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- PubChem. (n.d.). 2-((Furan-2-ylmethyl)thio)thiazole.
- Mottram, D. S., & Leseigneur, A. (n.d.). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine.
- El-Sayed, W. M., & El-Essawy, F. A. (2017). Morphological changes of some pathogenic microbial strains induced by novel thiadiazole derivatives.
- Zhou, Y., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine.
- Kunecki, P., & Płotka-Wasylka, J. (2022).
- Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry.
- Zhou, Y., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry.
- Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry.
- Liu, Y., et al. (2021). New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose. Food Research International.
- Wang, Y., et al. (2020). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry.
- Wang, Y., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.
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- 12. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing GC-O and GC-MS for 2-Furfurylthio thiazole analysis
An In-Depth Comparative Guide to GC-O and GC-MS for the Analysis of 2-Furfurylthiol and Thiazoles
Introduction: The Aromatic Challenge of Sulfur Compounds
In the world of flavor and fragrance, few molecules carry as much weight at such low concentrations as sulfur-containing volatile compounds. Among these, 2-furfurylthiol (FFT) and various thiazoles are paramount, responsible for some of the most desirable and characteristic aromas in our food and beverages. FFT is the quintessential aroma of roasted coffee, a potent odorant that defines the sensory experience of a fresh brew.[1][2] Thiazoles contribute a diverse palette of savory, nutty, and meaty notes crucial to the flavor profiles of cooked meats, roasted nuts, and other thermally processed foods.[3][4][5][6]
The analytical challenge these compounds present is twofold: they are often present at trace levels (ng/L or even pg/L), and their sensory impact is governed by extremely low odor thresholds.[1] This means that a compound that is barely detectable by an instrument could be a major contributor to the overall aroma. Consequently, selecting the appropriate analytical technique is critical for any researcher aiming to understand and engineer food flavor. This guide provides a detailed comparison of two cornerstone techniques in aroma analysis—Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the specific task of analyzing 2-furfurylthiol and thiazoles.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Molecular Identifier
Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that provides definitive structural identification and quantification of volatile compounds.[7][8][9] It is the workhorse of analytical chemistry for complex mixtures.
Principle of Operation
The process begins in the gas chromatograph (GC), where a liquid or gas sample is vaporized and swept by an inert carrier gas through a capillary column.[7][10] The column's stationary phase separates the volatile compounds based on their physicochemical properties, such as boiling point and polarity. Compounds elute from the column at characteristic retention times.
The eluent then enters the mass spectrometer (MS), which acts as a highly specific detector.[7] In the ion source, neutral molecules are ionized, most commonly by Electron Ionization (EI), causing them to fragment in a predictable pattern. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that, when compared against a spectral library, allows for high-confidence identification of the compound.[8]
Causality in Experimental Choices for GC-MS
-
Why EI? Electron Ionization is a "hard" ionization technique that produces extensive, reproducible fragmentation. This is advantageous because the resulting fragment patterns are highly specific and can be matched against large, established databases like the NIST library for confident identification.
-
Why Scan vs. SIM? For untargeted analysis (screening all volatiles), full scan mode is used to acquire the complete mass spectrum of each eluting peak.[10] For targeted analysis of specific compounds like FFT, Selected Ion Monitoring (SIM) mode can be employed. In SIM, the mass spectrometer only monitors a few specific m/z ions characteristic of the target analyte. This significantly increases sensitivity and reduces matrix interference, allowing for lower limits of detection.[10]
Strengths and Limitations for Sulfur Compound Analysis
-
Strengths:
-
Definitive Identification: Provides structural information, confirming the presence of specific thiazoles or FFT.
-
Quantitative Power: With appropriate standards, GC-MS offers accurate and precise quantification.[11]
-
High Throughput: Modern systems are highly automated and can analyze many samples efficiently.
-
-
Limitations:
-
"Aroma Blindness": GC-MS detects all volatile and semi-volatile compounds above its detection limit, but it provides no information about their odor.[12] A large peak on a chromatogram may be completely odorless, while a barely detectable peak could be a critical aroma contributor.
-
Co-elution Issues: In complex food matrices, multiple compounds can elute at the same time, complicating spectral interpretation. While deconvolution algorithms can help, they are not foolproof.[8]
-
Pillar 2: Gas Chromatography-Olfactometry (GC-O) - The Sensory Detector
Gas Chromatography-Olfactometry is a unique bioassay that uses the most sensitive and specific odor detector available: the human nose.[13][14] It directly links a chromatographic separation to a sensory perception, making it indispensable for identifying odor-active compounds.[12][15]
Principle of Operation
In a GC-O system, the effluent from the GC column is split. One portion is directed to a conventional detector (like a Flame Ionization Detector, FID), while the other is transferred via a heated line to a sniffing port.[12][16] A trained analyst or a panel of assessors sniffs the port and records the perceived aroma's character, intensity, and duration at specific retention times.
Causality in Experimental Choices for GC-O
-
Why a Trained Panel? Olfactory perception can be subjective and vary between individuals.[17] Using a trained panel that has been screened for specific anosmias (inability to smell certain compounds) and trained with reference odorants provides more objective and reproducible data.
-
Which Olfactometry Method?
-
Detection Frequency (DF): A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a given retention time is recorded. This democratic approach highlights the most frequently perceived odorants.[13]
-
Aroma Extract Dilution Analysis (AEDA): A single sample extract is serially diluted and analyzed by a trained sniffer until no odor is detected. The highest dilution at which a compound is still detected is its "flavor dilution" (FD) factor, which corresponds to its odor potency. This method effectively ranks the most powerful odorants in a sample.
-
Direct Intensity: Assessors rate the perceived intensity of an odor on a predefined scale. This method provides a direct measure of the sensory impact of the eluting compounds.[13]
-
Strengths and Limitations for Sulfur Compound Analysis
-
Strengths:
-
Direct Aroma Relevance: GC-O exclusively targets compounds that contribute to aroma, filtering out the vast number of odorless volatiles.[12][14]
-
Exceptional "Practical" Sensitivity: For potent odorants like FFT, the human nose's detection threshold can be lower than that of many instrumental detectors.[1] GC-O can detect an aroma that is not visible as a peak in a corresponding GC-MS chromatogram.
-
Provides Sensory Descriptors: The output is not just a signal but a rich description (e.g., "roasted coffee," "nutty," "sulfurous"), which is invaluable for flavor research.
-
-
Limitations:
-
No Structural Identification: GC-O can tell you that something smells and what it smells like, but it cannot identify the molecule.[13]
-
Labor-Intensive and Subjective: Requires trained panelists and is lower throughput than purely instrumental methods.
-
Semi-Quantitative: Methods like AEDA provide a ranking of odor potency but not a true concentration.
-
Head-to-Head Comparison: GC-MS vs. GC-O for 2-Furfurylthiol & Thiazole Analysis
The choice between GC-MS and GC-O depends entirely on the research question. Are you trying to identify every volatile compound, or are you searching for the specific compounds responsible for the characteristic aroma? The table below summarizes their key differences.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Detector | Mass Analyzer (e.g., Quadrupole, ToF) | Human Nose (Trained Assessor/Panel) |
| Principle | Separation by m/z ratio of ionized molecules and fragments.[7] | Human perception of odorants eluting from the GC.[13] |
| Primary Output | Mass Spectrum, Chromatogram (Signal vs. Time) | Aromagram (Odor Descriptor/Intensity vs. Time) |
| Identification | High Confidence. Provides structural information for compound identification via library matching. | None. Provides sensory description only.[13] |
| Quantification | Quantitative. Accurate concentration measurement with standards. | Semi-Quantitative. Ranks odor potency (e.g., FD factor in AEDA). |
| Sensitivity | Instrumental Limit of Detection (LOD). For FFT, a typical GC-MS LOQ might be ~3.0 µg/L.[18] | Human Odor Threshold. For FFT, the perception threshold is ~0.1 µg/L.[1] |
| Relevance | Identifies all compounds above LOD, regardless of sensory impact. | Selectively identifies only the odor-active compounds.[14] |
| Best For... | Targeted quantification, structural elucidation, untargeted profiling of all volatiles. | Screening for key odorants, identifying sources of off-flavors, aroma profiling. |
The Synergistic Solution: GC-MS/O
Recognizing the complementary nature of these techniques, the most powerful approach is to use them in tandem, often on the same instrument. A Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) system uses an effluent splitter to send the column output to both the MS detector and the sniffing port simultaneously.[12][19] This allows for the direct correlation of a sensory event at the sniffing port with the mass spectrum being recorded at that exact moment, providing the ultimate tool for unequivocally identifying key aroma compounds.[12][19]
Experimental Protocols
The following are generalized, self-validating protocols for the analysis of 2-furfurylthiol and thiazoles in a food matrix (e.g., coffee brew). Method validation should always be performed according to established guidelines to ensure accuracy, precision, and robustness.[11][20][21][22]
Sample Preparation: Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique well-suited for volatile analysis.[17]
-
Sample Preparation: Place 5 mL of the liquid sample (e.g., coffee) into a 20 mL headspace vial. Add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 1,2-dichlorobenzene) for quantification purposes in GC-MS.[18]
-
Extraction: Place the vial in a heated agitator (e.g., 60°C for 10 min) to equilibrate.
-
Adsorption: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 min) to adsorb the volatile compounds.
-
Desorption: Immediately transfer the fiber to the GC injection port, where the adsorbed analytes are thermally desorbed onto the column.
GC-MS Analysis Protocol
-
GC System: Agilent GC coupled to a Mass Selective Detector (or equivalent).
-
Column: DB-WAX or HP-INNOWax capillary column (30 m x 0.25 mm x 0.25 µm) - polar columns are often effective for these compounds.
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 min.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 10°C/min to 240°C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Full Scan (m/z 35-350) for identification.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with the NIST/Wiley library.
-
Confirm identity by comparing retention indices with literature values.
-
Quantify using the response factor of the target analyte relative to the internal standard.
-
GC-O Analysis Protocol
-
GC System: GC equipped with a column effluent splitter (typically a 1:1 split) connected to an FID and a heated sniffing port.
-
GC Conditions: Use the same column and oven program as the GC-MS method to allow for retention time correlation.
-
Sniffing Port: Heated to ~220°C to prevent condensation. Humidified air is mixed with the effluent to prevent nasal passage dehydration.
-
Panelists: Use at least three trained assessors.
-
Procedure:
-
Each panelist sniffs the effluent from the sniffing port throughout the entire chromatographic run.
-
Using voice recording software or a specialized interface, the panelist records the retention time, provides a sensory descriptor (e.g., "roasted," "nutty," "meaty"), and rates the intensity of each perceived odor.
-
-
Data Analysis:
-
Compile the results from all panelists to create an aromagram, plotting odor intensity/detection frequency against retention time.
-
The most significant odor-active regions are identified for subsequent characterization by GC-MS.
-
Visualization of Workflows
GC-MS Workflow Diagram
Caption: Workflow for the analysis of volatile compounds using GC-MS.
GC-O Workflow Diagram
Caption: Workflow for the analysis of odor-active compounds using GC-O.
Conclusion
For the comprehensive analysis of potent sulfur aroma compounds like 2-furfurylthiol and thiazoles, neither GC-MS nor GC-O alone tells the whole story. GC-MS provides the "what" and "how much," offering definitive identification and quantification. In contrast, GC-O provides the "so what," identifying which of the myriad compounds present are actually relevant to the human perception of aroma.
A Senior Application Scientist would therefore not recommend one over the other but would advocate for an integrated approach. Begin with GC-O to screen for and pinpoint the retention times of the most critical odorants. Then, utilize targeted GC-MS analysis, or ideally a simultaneous GC-MS/O system, to identify and quantify these specific sensory-active compounds. This synergistic strategy ensures that analytical efforts are focused on the molecules that truly matter, bridging the gap between chemical composition and sensory experience.
References
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- LCGC International. (n.d.). Advances in GC–MS for Food Analysis.
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- Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Semantic Scholar.
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A Comparative Guide to the Validation of a New Analytical Method for 2-Furfurylthio Thiazole
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A Guide to Inter-Laboratory Comparison for the Quantification of 2-Furfurylthio Thiazole
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 2-Furfurylthio thiazole, a key compound of interest in flavor and fragrance research, as well as in food and beverage quality control. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods. We will delve into the rationale behind experimental design, present a detailed protocol, and offer insights into the interpretation of comparative data.
Introduction: The Imperative for Analytical Harmony
This compound is a volatile sulfur compound that contributes to the characteristic aroma profiles of various food products, including coffee and certain processed foods.[1][2] Its accurate quantification is crucial for quality control, product development, and sensory analysis. However, the inherent complexity of food matrices and the variety of analytical techniques employed can lead to significant variability in measurement results across different laboratories.
Inter-laboratory comparisons, also known as proficiency testing (PT), are essential tools for assessing and improving the reliability of analytical measurements.[3][4] By analyzing the same homogeneous sample, participating laboratories can benchmark their performance against a reference value and identify potential sources of error in their methodology. This collaborative approach fosters confidence in analytical data and ensures consistency across the scientific community.[3][4]
This guide will walk you through the critical steps of designing and implementing an inter-laboratory comparison for this compound, with a focus on gas chromatography-mass spectrometry (GC-MS), a widely used and powerful technique for the analysis of volatile compounds.[5][6][7]
Designing the Inter-Laboratory Comparison: A Blueprint for Success
A successful inter-laboratory comparison hinges on a well-defined protocol that minimizes extraneous variables and allows for a clear assessment of analytical performance. The following sections outline the key considerations.
The Reference Material: A Common Ground
The cornerstone of any proficiency test is the reference material. This material should be homogeneous and stable throughout the duration of the study. For this comparison, a suitable matrix, such as a model coffee beverage or a buffered aqueous solution, will be spiked with a certified standard of this compound.
Protocol for Reference Material Preparation:
-
Procurement of Standard: Obtain a certified reference material (CRM) of this compound from a reputable supplier.[8][9]
-
Matrix Selection: Prepare a simple and stable matrix. For example, a solution of 10% ethanol in deionized water can mimic a simplified beverage matrix.
-
Spiking: Accurately spike the matrix with the this compound CRM to a target concentration relevant to typical applications (e.g., in the low µg/L range).[1][2]
-
Homogenization: Thoroughly homogenize the spiked material to ensure uniform distribution of the analyte.
-
Aliquoting and Distribution: Dispense the homogenized material into sealed, amber glass vials to prevent degradation and ship them to participating laboratories under controlled temperature conditions.
Standardized Analytical Protocol: Minimizing Methodological Variance
To isolate laboratory-specific performance from methodological differences, a standardized analytical protocol is provided to all participants. While laboratories may have their own validated methods, adhering to a common procedure for this comparison is crucial for a direct assessment of proficiency.
Experimental Workflow Diagram:
Caption: Workflow of the inter-laboratory comparison for this compound quantification.
Detailed GC-MS Protocol:
This protocol utilizes Solid-Phase Microextraction (SPME) for sample preparation, a solvent-free and sensitive technique suitable for volatile analysis.[1]
1. Sample Preparation (SPME):
-
Vial Preparation: Place a 10 mL aliquot of the reference material into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of a suitable internal standard (e.g., 2-methyl-3-furanthiol) to each vial to correct for variations in injection volume and instrument response.
-
Equilibration: Equilibrate the vial at 60°C for 15 minutes with agitation.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
2. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 197, 114, 81).[10]
-
3. Calibration:
-
Each laboratory should prepare a five-point calibration curve using the provided standard solutions of this compound in the same matrix as the reference material.
Data Analysis and Interpretation: Unveiling the Story in the Numbers
Upon receiving the results from all participating laboratories, a centralized statistical analysis is performed. The primary goal is to assess the agreement between laboratories and to identify any significant deviations.
Hypothetical Inter-laboratory Comparison Results:
| Laboratory ID | Reported Concentration (µg/L) | Standard Deviation (µg/L) | Z-Score |
| Lab 1 | 15.2 | 0.8 | 0.25 |
| Lab 2 | 16.5 | 1.1 | 1.25 |
| Lab 3 | 12.8 | 0.7 | -1.75 |
| Lab 4 | 14.9 | 0.9 | 0.00 |
| Lab 5 | 18.1 | 1.5 | 2.50 |
| Assigned Value | 14.9 | 1.2 | N/A |
Interpretation of Results:
-
Assigned Value: The consensus value, typically the robust mean or median of the reported results after the removal of outliers.
-
Z-Score: A standardized measure of a laboratory's performance, calculated as:
-
Z = (x - X) / σ
-
Where:
-
x = laboratory's result
-
X = assigned value
-
σ = target standard deviation for proficiency
-
-
-
Performance Evaluation:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance, warrants investigation.
-
|Z| ≥ 3: Unsatisfactory performance, requires corrective action.
-
In our hypothetical example, Lab 5 shows a potentially significant positive bias, indicating a need to review their calibration, integration, or sample handling procedures. Conversely, Lab 3 exhibits a negative bias.
Causality and Corrective Actions: The Path to Improvement
The true value of an inter-laboratory comparison lies not just in identifying discrepancies but in understanding their root causes.[3] Potential sources of error in the quantification of this compound include:
-
Calibration Issues: Inaccurate preparation of standards, use of an inappropriate calibration model.
-
Sample Preparation: Inconsistent SPME fiber exposure time, temperature fluctuations, or matrix effects.
-
Instrumentation: Leaks in the GC system, detector sensitivity drift, or improper integration of chromatographic peaks.
-
Data Processing: Errors in calculation or transcription.
Laboratories with questionable or unsatisfactory Z-scores should conduct a thorough internal investigation to pinpoint the source of the deviation and implement corrective actions. This may involve retraining analysts, recalibrating instruments, or refining their internal standard operating procedures.
Conclusion: Fostering a Culture of Quality
A well-executed inter-laboratory comparison for the quantification of this compound is a powerful mechanism for ensuring the reliability and comparability of analytical data. By embracing a collaborative approach to quality assurance, the scientific community can enhance the accuracy and precision of their measurements, leading to more robust research and higher quality products. This guide provides a foundational framework, and its principles can be adapted to other analytes and analytical techniques.
References
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- Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry. [Link]
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- ResearchGate. A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. [Link]
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A Comparative Guide to Key Coffee Aroma Compounds: The Pivotal Role of 2-Furfurylthiol
Introduction: Defining the "Character Impact" of Coffee Aroma
The sensory profile of coffee is one of the most complex in the culinary world, with over 1,000 volatile compounds identified to date.[1] However, the overall perception of "coffee aroma" is not a simple sum of these parts. Instead, it is defined by a select group of "key" or "character impact" odorants. These are compounds that, due to their potent sensory character and concentration above their odor threshold, contribute most significantly to the distinctive aroma profile of a coffee brew.[2]
A critical concept in identifying these key odorants is the Odor Activity Value (OAV) , a ratio derived from a compound's concentration in the food matrix divided by its sensory odor threshold.[3] An OAV greater than 1 suggests the compound is likely a significant contributor to the overall aroma. This guide will delve into a comparative analysis of several of these high-impact compounds, providing the scientific context and experimental validation required by researchers in sensory science and product development.
A Note on Chemical Nomenclature: 2-Furfurylthiol vs. 2-Furfurylthio Thiazole
The topic of this guide specifies "this compound." However, a thorough review of the scientific literature on coffee aroma reveals that this compound is not recognized as a key odorant. It is chemically distinct from 2-Furfurylthiol (FFT) , a compound universally acknowledged as one of the most important contributors to the characteristic "roasted coffee" aroma.[4][5] Given the profound impact of FFT and the likely confusion arising from the similar nomenclature, this guide will focus on the scientifically established key odorant, 2-Furfurylthiol, and compare it against other vital aroma compound families.
-
2-Furfurylthiol (FFT): The focus of this guide. A potent thiol responsible for the quintessential roasted coffee scent.[4]
-
This compound: A different molecule containing a thiazole ring, not established as a key coffee odorant in current scientific literature.[6]
This clarification is crucial for maintaining scientific integrity and ensuring the information presented is relevant to the field of coffee aroma research.
Deep Dive: 2-Furfurylthiol (FFT) - The Quintessential Coffee Aroma
2-Furfurylthiol (also known as furfuryl mercaptan) is an organosulfur compound that, despite its presence in trace amounts, is arguably the single most important contributor to the aroma of freshly roasted and brewed coffee.[7] Its aroma is so characteristic that in isolation, it is simply described as "roasted coffee."[5]
Formation Pathway: FFT is not present in green coffee beans. It is a product of the complex chemical reactions occurring during roasting, primarily the Maillard reaction and Strecker degradation.[8] The key precursor for FFT has been identified as furfuryl alcohol , which itself is formed from the thermal degradation of sugars.[9] Furfuryl alcohol reacts with a sulfur donor, such as the amino acid cysteine, to form the final thiol compound.[9]
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A Comparative Guide to the Synthesis of 2-Furfurylthio Thiazole from Diverse Precursors
Introduction
2-Furfurylthio thiazole is a significant heterocyclic compound with applications in flavor chemistry and as a potential scaffold in medicinal chemistry. Its unique structure, combining the furan and thiazole rings through a thioether linkage, imparts interesting sensory and biological properties. The efficient synthesis of this molecule is a key consideration for its practical application. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the selection of precursors and the underlying mechanistic principles. We will delve into detailed experimental protocols and present comparative data to assist researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The formation of this compound primarily involves the creation of a thioether bond between a furan-containing moiety and a thiazole ring. The two principal retrosynthetic disconnections lead to two distinct, yet related, synthetic strategies.
Strategy A: Nucleophilic Attack by a Thiazole Thiol
This approach utilizes a 2-mercaptothiazole derivative as the nucleophile, which attacks an electrophilic furfuryl precursor.
Strategy B: Nucleophilic Attack by a Furfuryl Thiol
Conversely, this strategy employs furfuryl mercaptan (2-furylmethanethiol) as the nucleophile to attack an electrophilic thiazole precursor.
The choice between these strategies often depends on the commercial availability and stability of the precursors, as well as the desired scale of the reaction.
Precursor Synthesis: The Foundation of the Final Product
A critical aspect of any synthetic route is the accessibility of its starting materials. Here, we detail the preparation of the key precursors that are not always readily available commercially.
Protocol 1: Synthesis of Furfuryl Mercaptan (2-Furylmethanethiol)
Furfuryl mercaptan is a crucial precursor for Strategy B and is known for its intense coffee-like aroma[1]. A common and effective laboratory-scale synthesis proceeds from the readily available furfuryl alcohol.
Reaction: Furfuryl Alcohol + Thiourea → S-(2-Furfuryl)isothiouronium salt → 2-Furfuryl Mercaptan
Experimental Protocol:
-
In a well-ventilated fume hood, a mixture of thiourea (7.6 g) in water (15 mL) is treated with concentrated hydrochloric acid (11.5 mL) with gentle heating to dissolve the solids.
-
After cooling the solution to room temperature, furfuryl alcohol (10 g, 8.68 mL) is added. The reaction temperature should be maintained below 55°C for 2 hours.
-
The resulting greenish solution is left to stand overnight.
-
The reaction mixture is then neutralized with a 50% aqueous solution of sodium hydroxide.
-
The product, 2-furfuryl mercaptan, is isolated via steam distillation.
-
The oily product is separated from the aqueous distillate.
Expected Yield: Approximately 64%[2].
Causality of Experimental Choices:
-
The acidic conditions facilitate the formation of a carbocation from furfuryl alcohol, which is then attacked by the sulfur atom of thiourea to form the stable S-(2-Furfuryl)isothiouronium salt intermediate.
-
The subsequent addition of a strong base (NaOH) hydrolyzes the isothiouronium salt to liberate the desired thiol.
-
Steam distillation is an effective purification method for volatile, water-immiscible compounds like furfuryl mercaptan.
Comparative Analysis of Synthetic Routes to this compound
We will now examine the two primary synthetic strategies for the final product, providing detailed protocols and a comparative analysis.
Route A: From 2-Mercaptothiazole and a Furfuryl Halide
This route is a classical S-alkylation reaction, a type of nucleophilic substitution.
Reaction: 2-Mercaptothiazole + Furfuryl Chloride → this compound + HCl
Experimental Protocol:
-
To a solution of 2-mercaptobenzothiazole (as a representative thiazole thiol) in a suitable solvent such as ethanol or DMF, an equimolar amount of a base (e.g., triethylamine or sodium hydroxide) is added to generate the thiolate anion in situ.
-
Furfuryl chloride, dissolved in the same solvent, is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature or with gentle heating (e.g., 50-60°C) and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Discussion:
This method is straightforward and relies on the well-established reactivity of thiolates as excellent nucleophiles. The availability of various substituted 2-mercaptothiazoles allows for the synthesis of a diverse range of analogs. However, the lachrymatory and unstable nature of furfuryl halides can be a drawback, requiring careful handling.
Route B: From a Halothiazole and Furfuryl Mercaptan
This route also proceeds via a nucleophilic substitution mechanism, but with the roles of the nucleophile and electrophile reversed.
Reaction: 2-Chlorothiazole + 2-Furfuryl Mercaptan → this compound + HCl
Experimental Protocol:
-
In a reaction vessel, 2-furfuryl mercaptan (1.1 equivalents) is dissolved in a polar aprotic solvent like DMF.
-
A base, such as sodium hydride or potassium carbonate, is added portion-wise to the solution to deprotonate the thiol and form the thiolate.
-
2-Chlorothiazole (1.0 equivalent) is then added to the reaction mixture.
-
The mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours, with the progress of the reaction monitored by TLC.
-
After cooling to room temperature, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
Discussion:
This approach is advantageous when the corresponding halothiazole is more readily available or stable than the furfuryl halide. The in situ generation of the furfuryl thiolate is a common and effective strategy. The reaction may require higher temperatures compared to Route A due to the potentially lower reactivity of the halothiazole as an electrophile.
Quantitative Data Summary
| Parameter | Route A: 2-Mercaptothiazole + Furfuryl Halide | Route B: Halothiazole + Furfuryl Mercaptan | One-Pot Synthesis (Hypothetical) |
| Precursors | 2-Mercaptothiazole, Furfuryl Chloride/Bromide | 2-Chloro/Bromothiazole, 2-Furfuryl Mercaptan | Furfural, Cysteine, and other reagents |
| Typical Yield | Moderate to High (Specific data not widely published) | Moderate to High (Specific data not widely published) | Potentially high, avoids intermediate isolation |
| Reaction Conditions | Mild (Room temperature to moderate heating) | Moderate to High (Elevated temperatures often required) | Varies depending on the specific one-pot strategy |
| Key Advantages | Readily available substituted 2-mercaptothiazoles. | Utilizes more stable halothiazole precursors. | Increased efficiency, reduced waste. |
| Key Disadvantages | Unstable and lachrymatory furfuryl halides. | May require higher reaction temperatures. | Can be challenging to optimize. |
Mechanistic Insights
Both primary routes for the synthesis of this compound proceed through a nucleophilic substitution mechanism.
Diagram 1: Mechanism of Route A
Caption: Nucleophilic substitution mechanism for Route A.
Diagram 2: Mechanism of Route B
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A Comparative Analysis of 2-Furfurylthiol Concentrations in Diverse Coffee Varieties
This guide provides an in-depth comparison of 2-Furfurylthiol (2-FFT) levels across different coffee varieties, grounded in experimental data. It is intended for researchers, scientists, and professionals in the fields of food science and drug development who are interested in the nuanced chemistry of coffee aroma and the analytical methodologies used to quantify its key components. This document offers a technical exploration of 2-FFT, from its formation during roasting to its quantification in the final brew, providing a valuable resource for understanding and manipulating this critical aroma compound.
Introduction: The Aromatic Signature of Coffee
The captivating aroma of freshly brewed coffee is a complex symphony of over a thousand volatile compounds. Among these, 2-Furfurylthiol (2-FFT), also known as furfuryl mercaptan, is paramount, widely recognized as a key odorant that imparts the characteristic "roasty" and "sulfury" notes synonymous with coffee.[1][2] The concentration of this single molecule can significantly influence the perceived quality and profile of the brew. Understanding the variance of 2-FFT across different coffee species and processing conditions is therefore crucial for quality control, product development, and sensory analysis.
This guide will explore the factors influencing 2-FFT levels, with a particular focus on the comparison between the two most commercially significant coffee species: Coffea arabica (Arabica) and Coffea canephora (Robusta). We will delve into the biosynthetic pathways of 2-FFT, present comparative quantitative data, and provide a detailed experimental protocol for its analysis.
The Genesis of a Key Aroma: Formation of 2-Furfurylthiol
The formation of 2-FFT is a direct consequence of the roasting process, primarily through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.[2] The principal precursors for 2-FFT are pentose sugars (like ribose and arabinose) and the sulfur-containing amino acid, cysteine.[1][2]
The reaction cascade begins with the condensation of a pentose sugar and cysteine to form a Schiff base, which then undergoes further reactions to yield key intermediates such as 2-furfural and 2-furanmethanol.[3] The final step involves the reaction of these intermediates with hydrogen sulfide (H₂S), which is released from the thermal degradation of cysteine, to produce 2-Furfurylthiol.[3][4]
Caption: Figure 1: Simplified Maillard Reaction Pathway for 2-Furfurylthiol Formation.
Comparative Analysis of 2-Furfurylthiol Levels
Experimental data consistently demonstrates a significant difference in the concentration of free 2-FFT between Arabica and Robusta coffee varieties. Robusta coffees tend to exhibit higher levels of this key aroma compound. The reasons for this disparity are multifactorial, likely stemming from differences in the precursor composition (sugars and amino acids) of the green coffee beans.
A study utilizing a validated analytical method to quantify free 2-FFT in coffee brews reported the following concentrations:
| Coffee Variety | Origin | Mean Concentration of Free 2-FFT (µg/L) |
| Robusta | - | 20.94[5] |
| Arabica | Yunnan | 11.34[5] |
| Arabica | Columbia | 15.33[5] |
Table 1: Comparison of Free 2-Furfurylthiol (2-FFT) Concentrations in Brews of Different Coffee Varieties.[5]
These findings highlight that even within the same species (Arabica), the geographical origin can influence the final concentration of 2-FFT, although the difference between species remains more pronounced.
The degree of roast also plays a critical role in the development of 2-FFT. While its formation is a hallmark of roasting, excessive roasting can lead to its degradation. The concentration of furanic compounds, including precursors to 2-FFT, has been shown to decrease at very dark roast levels.[6] This suggests that an optimal roast profile exists for maximizing the desirable aroma notes contributed by 2-FFT.
Experimental Protocol for Quantification of 2-Furfurylthiol
The following protocol outlines a robust and widely accepted methodology for the quantification of 2-FFT in coffee brews, employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Part 1: Sample Preparation
-
Roasting: Green coffee beans (e.g., Arabica and Robusta) are roasted under controlled and reproducible conditions. A common roasting profile is at 235-245°C for 13-17 minutes.[6][8] The final roast degree should be quantified using a colorimeter to ensure consistency.
-
Grinding: Immediately after roasting and cooling, the coffee beans are ground to a consistent particle size (e.g., passing through a 500 µm sieve).[6] The ground coffee should be stored in an airtight container at -20°C to minimize the loss of volatile compounds.[9]
-
Brewing: Prepare the coffee brew using a standardized method. For instance, an espresso machine can be used with a defined coffee-to-water ratio (e.g., 12.5 g of ground coffee to 100 mL of water).[6][8] The water used for brewing should also be standardized (e.g., filtered, deionized).
Part 2: HS-SPME-GC-MS Analysis
-
Sample Aliquoting: Place a precise volume of the freshly prepared and cooled coffee brew (e.g., 5-10 mL) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard to the vial for accurate quantification.
-
Equilibration: Seal the vial and incubate it in a heated agitator (e.g., at 60°C for 20 minutes) to allow the volatile compounds to partition into the headspace.[7]
-
SPME Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a defined period (e.g., 15-20 minutes) at the same temperature to adsorb the volatile compounds.[7][9]
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes.[9]
-
Chromatographic Separation: Utilize a suitable capillary column (e.g., DB-WAX) to separate the volatile compounds.[7] A typical oven temperature program starts at 35-50°C, ramps up to 180-250°C, and holds for a few minutes.[7][9]
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron impact (EI) ionization mode (e.g., at 70 eV) and scan a mass range of m/z 50-400.[9]
-
-
Data Analysis: Identify 2-Furfurylthiol based on its retention time and mass spectrum by comparing it to an authentic standard and a mass spectral library (e.g., NIST). Quantify the concentration of 2-FFT by constructing a calibration curve using standard solutions and the internal standard.
Caption: Figure 2: Experimental Workflow for 2-FFT Analysis in Coffee.
Conclusion and Future Perspectives
The concentration of 2-Furfurylthiol is a critical determinant of coffee aroma quality and varies significantly between coffee species, with Robusta generally exhibiting higher levels than Arabica. This variation is intrinsically linked to the genetic and chemical makeup of the green beans and is further modulated by processing parameters, most notably the roasting profile. The analytical workflow presented provides a reliable framework for the accurate quantification of this key aroma compound, enabling researchers and industry professionals to better understand and control the sensory attributes of coffee.
Future research should aim to build a more comprehensive database of 2-FFT concentrations across a wider range of coffee varieties, origins, and processing methods. Elucidating the precise genetic and agronomic factors that influence the precursor levels in green coffee beans could pave the way for targeted cultivation and processing strategies to produce coffees with tailored aroma profiles.
References
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- Lee, J. E., et al. (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Foods.
- Zhang, D., et al. (2021). New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose. Food Research International.
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- Müller, C., & Hofmann, T. (2007). Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling. Journal of Agricultural and Food Chemistry.
- Sun, Z., et al. (2018). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods.
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- Poisson, L., et al. (2009). Quantitative Studies on the Formation of Phenol/2-Furfurylthiol Conjugates in Coffee Beverages toward the Understanding of the Molecular Mechanisms of Coffee Aroma Staling. ResearchGate.
- Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry.
- Sun, Z., et al. (2018). Mass spectra of 2-furfurylthiol. ResearchGate.
- Sun, B., et al. (2022). Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. Food Chemistry.
- Caporaso, N., et al. (2018). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Food Processing and Preservation.
- Petisca, C., et al. (2014). Optimization and Application of a HS-SPME-GC-MS Methodology for Quantification of Furanic Compounds in Espresso Coffee. ResearchGate.
- Sun, Z., et al. (2019). Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol. LWT - Food Science and Technology.
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A Comparative Guide to Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for the Analysis of 2-Furfurylthiol and Thiazoles
This guide provides a comprehensive, in-depth comparison of Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) for the extraction of the critical aroma compound 2-furfurylthiol and related thiazoles from aqueous matrices. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for volatile and semi-volatile sulfur-containing compounds.
Introduction: The Analytical Challenge of Key Aroma Compounds
2-Furfurylthiol (FFT) is a potent aroma compound, renowned for imparting the characteristic "roast coffee" aroma.[1][2] Thiazoles, on the other hand, contribute nutty, roasted, and meaty notes to a wide variety of food products and are also significant in pharmaceutical and chemical applications.[3] The accurate quantification of these compounds at trace levels is crucial for quality control, flavor profiling, and process optimization. However, their volatility, reactivity, and often low concentrations in complex matrices present a significant analytical challenge.[4]
Solvent-free extraction techniques like SPME and SBSE have become indispensable tools for the analysis of such volatile and semi-volatile compounds, offering a green alternative to traditional liquid-liquid extraction.[5][6] This guide will dissect the principles of each technique and provide a comparative framework for selecting the most appropriate method for your analytical needs when targeting 2-furfurylthiol and thiazoles.
Unveiling the Extraction Mechanisms: SPME vs. SBSE
Both SPME and SBSE are equilibrium-based extraction techniques where analytes partition between the sample matrix and a polymeric sorbent.[7][8] The key distinction lies in the volume and geometry of this sorbent phase.
Solid-Phase Microextraction (SPME) utilizes a fused silica fiber coated with a thin layer of a stationary phase (e.g., polydimethylsiloxane - PDMS).[5][9] The fiber is exposed to the sample or its headspace, and analytes adsorb or absorb onto the coating.[6][9] Due to the small volume of the extraction phase, SPME is a fast and simple technique, but may have limitations in sensitivity for some applications.[5][10]
Stir Bar Sorptive Extraction (SBSE) , in contrast, employs a magnetic stir bar coated with a significantly thicker layer of PDMS.[10][11][12] This provides a much larger volume of extraction phase (typically 50-250 times greater than SPME), leading to a higher extraction efficiency and significantly lower detection limits.[8][11][12] The stir bar is directly immersed in the liquid sample, actively stirring to accelerate the mass transfer of analytes to the sorbent.[10][12]
The choice between SPME and SBSE is therefore a trade-off between speed and simplicity (SPME) versus sensitivity and enrichment capability (SBSE). For ultra-trace analysis of potent aroma compounds like 2-furfurylthiol, the higher capacity of SBSE often proves advantageous.[13][14][15]
Physicochemical Properties of 2-Furfurylthiol: A Guiding Principle
Understanding the physicochemical properties of the target analyte is paramount in selecting and optimizing an extraction method.
| Property | Value | Source |
| Molecular Weight | 114.17 g/mol | [16] |
| logP (Octanol-Water Partition Coefficient) | 1.68 - 1.709 | [2][17] |
| Water Solubility | 0.5 - 5 g/L | [1][2] |
| Boiling Point | 113-115 °C @ 760 mmHg | [16] |
The moderate logP value of 2-furfurylthiol suggests a reasonable affinity for non-polar sorbents like PDMS, making both SPME and SBSE viable options. Its volatility makes it suitable for headspace analysis with SPME, while its water solubility allows for direct immersion extraction with both techniques.
Experimental Workflow: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for SPME and SBSE.
Figure 2: SBSE Experimental Workflow.
Head-to-Head Performance Comparison: SPME vs. SBSE
The following table summarizes the expected performance characteristics of SPME and SBSE for the extraction of 2-furfurylthiol and thiazoles based on established principles and comparative studies. [13][14][15][18]
| Parameter | SPME | SBSE | Rationale & Justification |
|---|---|---|---|
| Sensitivity | Good | Excellent | SBSE has a significantly larger sorbent volume, allowing for the extraction of a greater mass of analytes, leading to lower detection limits. [11][12] |
| Extraction Efficiency | Moderate | High | The larger phase ratio (sorbent volume to sample volume) in SBSE results in a more complete extraction of analytes from the sample matrix. [13][14] |
| Sample Throughput | High | Moderate | SPME is generally faster due to shorter equilibrium times and simpler handling. SBSE requires longer extraction times to reach equilibrium. [19] |
| Robustness & Durability | Moderate | High | SPME fibers can be fragile. SBSE stir bars are more mechanically robust. [19] |
| Cost | Lower | Higher | SPME fibers are generally less expensive than SBSE stir bars. |
| Automation | Readily Available | Readily Available | Both techniques can be fully automated. |
Detailed Experimental Protocols
To ensure a fair and scientifically rigorous comparison, the following detailed protocols are provided.
SPME Protocol for 2-Furfurylthiol and Thiazoles
-
Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial. For enhanced extraction of more polar thiazoles, consider adding salt (e.g., NaCl to 25% w/v) to increase the ionic strength of the sample, which can promote the partitioning of analytes into the headspace. [9]2. SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile and semi-volatile compounds, including sulfur compounds.
-
Extraction: Place the vial in a heating block or water bath set to 60°C with constant agitation. Expose the SPME fiber to the headspace for 30 minutes.
-
Desorption: Immediately after extraction, transfer the fiber to the heated injection port (250°C) of a gas chromatograph (GC) for 5 minutes for thermal desorption.
-
Analysis: Perform analysis using a GC coupled with a mass spectrometer (MS) or a sulfur-selective detector like a sulfur chemiluminescence detector (SCD).
SBSE Protocol for 2-Furfurylthiol and Thiazoles
-
Stir Bar Conditioning: Prior to first use, condition the PDMS-coated stir bar by heating it in a stream of inert gas in a thermal desorption unit.
-
Sample Preparation: Place 20 mL of the aqueous sample into a 25 mL vial.
-
Extraction: Add the SBSE stir bar to the sample vial and stir at 1000 rpm for 60 minutes at room temperature.
-
Post-Extraction: After extraction, remove the stir bar with forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.
-
Desorption: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in a thermal desorption unit (TDU) coupled to a GC-MS system. Desorb the analytes at 250°C for 10 minutes.
-
Analysis: The desorbed analytes are cryofocused at the head of the GC column before starting the temperature program for analysis by GC-MS or GC-SCD.
Concluding Remarks: Selecting the Optimal Technique
The choice between SPME and SBSE for the extraction of 2-furfurylthiol and thiazoles is contingent upon the specific requirements of the analysis.
-
SPME is a strong candidate for rapid screening, quality control applications where high throughput is essential, and when analyte concentrations are relatively high. Its ease of use and lower cost per analysis are also significant advantages.
-
SBSE is the superior choice for applications demanding the highest sensitivity and comprehensive profiling of trace-level volatile and semi-volatile compounds. [13][14][15]For research and development, or when analyzing complex matrices where target analytes are present at very low concentrations, the enhanced extraction efficiency of SBSE is invaluable.
Ultimately, the decision should be based on a thorough evaluation of the analytical objectives, required detection limits, sample throughput needs, and available instrumentation. For the challenging analysis of potent aroma compounds like 2-furfurylthiol and thiazoles, the investment in SBSE can often be justified by the superior quality of the resulting data.
References
- Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
- Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction of Volatile and Semi-Volatile Metabolite Profile of Staphylococcus Aureus. PubMed.
- Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI.
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A Senior Application Scientist's Guide to 2-Furfurylthiol Production: A Comparative Analysis of Yeast Strain Efficacy
For researchers, scientists, and professionals in drug development and flavor chemistry, the biotechnological production of 2-Furfurylthiol (2-FFT), a potent aroma compound with characteristic coffee and roasted notes, presents a compelling alternative to synthetic routes. Yeast, a versatile and well-characterized microbial cell factory, stands at the forefront of this endeavor. This guide provides an in-depth, objective comparison of the efficacy of different yeast strains in producing 2-FFT, supported by experimental data and detailed protocols to empower your research and development.
The Significance of 2-Furfurylthiol and the Role of Yeast
2-Furfurylthiol is a key volatile sulfur compound responsible for the desirable aroma of roasted coffee, cooked meat, and certain specialty beers.[1] Its low odor threshold makes it a high-impact aroma molecule.[1] Traditional chemical synthesis of 2-FFT often involves harsh conditions and environmentally unfriendly reagents. Biotechnological production using generally recognized as safe (GRAS) microorganisms like yeast offers a sustainable and consumer-friendly alternative.
Yeast, particularly Saccharomyces cerevisiae, has been a workhorse in the food and beverage industry for centuries. Its well-understood genetics, robust fermentation capabilities, and amenability to genetic engineering make it an ideal chassis for producing valuable compounds like 2-FFT.[2]
The Biosynthetic Pathway of 2-Furfurylthiol in Yeast
The primary mechanism for 2-FFT production in yeast involves the biotransformation of precursors, namely furfural and L-cysteine. Furfural can be generated from the dehydration of pentose sugars, which may be present in various fermentation feedstocks. L-cysteine is a sulfur-containing amino acid readily available within the yeast cell.
The key enzymatic step is catalyzed by carbon-sulfur lyases, which cleave the C-S bond in a cysteine-furfural conjugate to release 2-FFT.[3][4][5] In Saccharomyces cerevisiae, two enzymes have been identified to play a crucial role in this process: Str3p and Cys3p.[3][4][5]
dot
Caption: Biosynthetic pathway of 2-Furfurylthiol in yeast.
Comparative Efficacy of Different Yeast Strains
While Saccharomyces cerevisiae is the most studied yeast for 2-FFT production, other non-Saccharomyces yeasts, known for their diverse metabolic capabilities, present intriguing possibilities. The efficacy of a yeast strain for 2-FFT production is influenced by its intrinsic enzymatic activity, precursor uptake, and tolerance to furfural, which can be inhibitory at high concentrations.
| Yeast Strain | Key Characteristics for 2-FFT Production | Reported Yield/Titer | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | Well-characterized carbon-sulfur lyase activity (Str3p, Cys3p). High furfural tolerance in some strains. | Optimal biotransformation yield of 37% from cysteine-furfural conjugate. | |
| Saccharomyces cerevisiae (Baijiu Isolate G20) | Contains genes STR3 and CYS3 closely related to 2-FFT biosynthesis. | Demonstrated in vitro production of 2-FFT. | [3][4][5] |
| Pichia pastoris | High cell density cultivation potential. Strong inducible promoters for heterologous protein expression. | Potential for high titer through metabolic engineering, though specific 2-FFT production data is limited. | [6][7] |
| Torulaspora delbrueckii | Known for high β-lyase activity, which is a type of carbon-sulfur lyase. | High production of other volatile thiols in wine, suggesting potential for 2-FFT production. | [3][8] |
Note: Quantitative data for 2-FFT production in non-Saccharomyces yeasts is currently limited in publicly available literature. The potential of these strains is inferred from their known enzymatic machinery for producing other thiol compounds. Further screening and metabolic engineering studies are warranted.
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key experiments in evaluating yeast efficacy for 2-FFT production.
Yeast Strain Cultivation and Pre-culture Preparation
This protocol describes the initial cultivation of yeast strains to obtain a healthy and active inoculum for fermentation.
Materials:
-
Yeast strain of interest
-
YPD (Yeast Extract Peptone Dextrose) broth: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose
-
Sterile culture tubes or flasks
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the yeast strain from a fresh YPD agar plate into 5-10 mL of sterile YPD broth in a culture tube.
-
Incubate at 30°C with shaking at 200-250 rpm for 16-24 hours, or until the culture reaches the mid-to-late exponential growth phase.
-
For larger fermentation volumes, use this initial culture to inoculate a larger volume of YPD broth (typically a 1:10 to 1:50 dilution) and incubate under the same conditions until the desired cell density is reached.
dot
Caption: Workflow for yeast pre-culture preparation.
Fermentation for 2-Furfurylthiol Production
This protocol outlines the conditions for the biotransformation of precursors to 2-FFT by the prepared yeast pre-culture.
Materials:
-
Yeast pre-culture
-
Fermentation medium (e.g., minimal medium with a defined carbon source, or a complex medium like YPD)
-
Sterile furfural solution
-
Sterile L-cysteine solution
-
Fermenter or baffled flasks
-
pH meter and sterile acid/base for pH control
Procedure:
-
Prepare the sterile fermentation medium in the fermenter or flasks.
-
Inoculate the fermentation medium with the yeast pre-culture to a desired initial optical density (e.g., OD600 of 0.1-0.5).
-
Incubate at a controlled temperature (e.g., 30°C) with appropriate agitation.
-
Once the yeast culture reaches a specific growth phase (e.g., mid-exponential), add the sterile furfural and L-cysteine solutions to the desired final concentrations.
-
Continue the fermentation for a set period (e.g., 24-72 hours), maintaining the desired pH and aeration conditions. Anaerobic conditions have been shown to be favorable for 2-FFT production.
-
Collect samples periodically to monitor cell growth (OD600) and 2-FFT concentration.
Quantification of 2-Furfurylthiol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the extraction and quantification of 2-FFT from the fermentation broth.
Materials:
-
Fermentation broth samples
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 2-methyl-3-furanthiol)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Extraction:
-
To a known volume of fermentation broth (e.g., 10 mL), add a known amount of the internal standard.
-
Perform a liquid-liquid extraction with DCM (e.g., 3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume of the concentrated extract (e.g., 1 µL) into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-WAX or equivalent).
-
Set up a temperature program to achieve good separation of the volatile compounds.
-
Operate the mass spectrometer in scan mode to identify 2-FFT based on its mass spectrum and retention time.
-
For quantification, operate the MS in selected ion monitoring (SIM) mode, monitoring characteristic ions of 2-FFT and the internal standard.
-
Create a calibration curve using standard solutions of 2-FFT to quantify its concentration in the samples.
-
dot
Caption: Workflow for 2-FFT quantification by GC-MS.
Future Perspectives and Conclusion
The production of 2-FFT using yeast holds significant promise. While Saccharomyces cerevisiae remains a robust and well-understood platform, the exploration of non-Saccharomyces yeasts with potentially superior enzymatic activities is a key area for future research. Metabolic engineering strategies, such as overexpressing the endogenous carbon-sulfur lyases or heterologously expressing more efficient enzymes in high-density fermentable yeasts like Pichia pastoris, could dramatically increase 2-FFT titers and productivity.
This guide provides a foundational understanding and practical protocols for researchers venturing into the biotechnological production of 2-FFT. The comparative data, while highlighting the current knowledge gaps, should serve as a catalyst for further investigation into the diverse world of yeast for the sustainable production of this high-value aroma compound.
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A Comparative Guide to the Sensory Panel Validation of 2-Furfurylthio Thiazole as a Key Odorant
This guide provides an in-depth, objective comparison of 2-Furfurylthio thiazole's performance as a key odorant against other alternatives, supported by established experimental methodologies. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in authoritative scientific principles.
Introduction: The Significance of this compound in Aroma Chemistry
This compound (CAS No. 176981-11-6) is a potent, sulfur-containing heterocyclic compound that plays a pivotal role in the aroma profiles of numerous thermally processed and fermented foods.[1][2] Its significance lies not just in its presence, but in its remarkably low odor threshold, which allows it to exert considerable influence on the overall sensory experience even at trace concentrations.[3][4]
The olfactory character of this compound is complex; while powerful and diffusive in its concentrated form, upon dilution it imparts desirable notes often described as coffee-like, caramellic, and sweet-burnt.[5] This characteristic makes it a crucial "key odorant" – a compound that is essential to the typical aroma of a food product. Validating its role requires a combination of sophisticated instrumental analysis and the irreplaceable sensitivity of the human olfactory system.[6][7][8]
Comparative Analysis: this compound vs. Key Alternatives
To understand the unique contribution of this compound, it is essential to compare it with other potent sulfur-containing odorants that often appear in similar food matrices. The most notable of these are 2-Furfurylthiol (FFT) and 2-Methyl-3-furanthiol (MFT), known for their coffee/roasty and meaty aromas, respectively.[4][9]
Table 1: Comparison of Key Sulfur-Containing Odorants
| Feature | This compound | 2-Furfurylthiol (FFT) | 2-Methyl-3-furanthiol (MFT) |
| Chemical Structure | C₈H₇NOS₂ | C₅H₆OS | C₅H₆OS |
| CAS Number | 176981-11-6[1] | 98-02-2 | 28588-74-1 |
| Odor Profile | Coffee, caramellic, sweet-burnt | Roasted coffee, toasted sesame[3][4] | Meaty, savory, beef-like[9] |
| Odor Threshold | Extremely low (specific value not widely published) | 0.1 µg/L (in hydroalcoholic solution)[3][4] | Very low (ng/L range) |
| Typical Food Matrix | Roasted coffee, thermally processed foods | Coffee, baijiu, wine, beer, roasted meats[3][4][10] | Cooked meats, soups, savory snacks[11] |
| Formation Pathway | Maillard reaction | Maillard reaction, microbial metabolism[4][10] | Maillard reaction, thiamine degradation[9][11] |
This comparison highlights the distinct sensory spaces occupied by these molecules. While FFT provides a direct "roasted coffee" note, this compound contributes a more complex, sweet, and caramellic dimension to the roasted profile. MFT, in contrast, is a cornerstone of meaty and savory flavors. The validation process must be precise enough to distinguish these subtle yet critical differences.
The Validation Imperative: Bridging Instrumental Analysis and Human Perception
The core principle of odorant validation rests on a simple truth: while analytical instruments like mass spectrometers can identify and quantify chemical compounds, they cannot perceive odor.[7] The human nose remains the most sensitive and relevant detector for aroma.[7] Therefore, the gold-standard methodology is Gas Chromatography-Olfactometry (GC-O) , which directly couples instrumental separation with sensory detection.[6][8][12][13]
This technique allows us to pinpoint exactly which of the hundreds of volatile compounds in a sample are "odor-active" – that is, which ones actually contribute to the aroma we perceive. The trustworthiness of this approach is built upon rigorous panelist training and standardized protocols that ensure reproducibility and minimize bias.[14][15]
Experimental Protocol: A Step-by-Step Guide to Sensory Validation
The following protocol outlines a self-validating system for confirming this compound as a key odorant.
Step 1: Sensory Panel Selection and Training
The sensory panel is a calibrated analytical instrument.[14] Its performance is paramount.
-
Screening: Potential panelists undergo a series of screening tests to evaluate their sensory acuity. This includes odor recognition tests, basic taste identification (sweet, sour, salty, bitter, umami), and color vision tests to ensure they meet baseline sensory capabilities.[15][16] Candidates with average sensory sensitivity are often preferred to represent the general population.[15]
-
Training: Selected panelists are extensively trained according to standards like ISO 8586.[15] This involves:
-
Familiarization: Introducing panelists to the specific product attributes and a standardized lexicon of sensory terminology.[16]
-
Reference Standards: Panelists are trained to recognize the specific aroma of a pure, diluted standard of this compound and its key alternatives (FFT, MFT).
-
Intensity Scoring: Training on the use of unstructured scales for rating odor intensity, ensuring consistent use of the scale across the panel.[14]
-
-
Performance Monitoring: Regular calibration sessions and statistical analysis of panelist performance (repeatability, discrimination ability) are crucial for maintaining data integrity.[17][18]
Step 2: Sample Analysis via Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O)
This is the core analytical step where instrumental data and sensory perception are generated simultaneously.
-
Sample Preparation: A volatile extract is obtained from the food matrix (e.g., brewed coffee) using a method like solvent extraction or headspace solid-phase microextraction (SPME).
-
GC Separation: The extract is injected into a Gas Chromatograph. The GC column separates the complex mixture into individual volatile compounds based on their boiling points and chemical properties.
-
Effluent Splitting: At the end of the GC column, the effluent is split. Typically, 50% goes to a Mass Spectrometer (MS) for chemical identification, and the other 50% is directed to a heated olfactory detection port (ODP), or "sniff port".[6][7]
-
Olfactometric Detection: A trained panelist sniffs the effluent from the ODP. When an odor is perceived, the panelist records its exact retention time, provides a qualitative description (e.g., "caramellic," "burnt sugar"), and rates its intensity on a predefined scale.[8]
Caption: Experimental workflow for GC-MS/O analysis.
Step 3: Quantifying Odor Potency using Dilution Analysis
To move beyond simple detection and establish which odorants are most important, a dilution-to-threshold technique is employed. Aroma Extract Dilution Analysis (AEDA) is a common and robust method.[8]
-
Protocol: The volatile extract from Step 2 is serially diluted (e.g., 1:2, 1:4, 1:8, etc.).
-
Analysis: Each dilution is analyzed by GC-O.
-
Flavor Dilution (FD) Factor: For each odorant, the highest dilution at which it can still be perceived by the panelist is recorded. This value is its FD factor.
-
Interpretation: Odorants with the highest FD factors are considered the most potent and are likely key contributors to the overall aroma.
Step 4: Data Compilation and Analysis
The final step is to integrate all collected data to build a conclusive case.
-
Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound (quantified by GC-MS) by its odor detection threshold in that specific food matrix. An OAV greater than 1 indicates that the compound contributes to the food's aroma.
-
Statistical Evaluation:
-
Analysis of Variance (ANOVA): Used to determine if there are statistically significant differences in the intensity ratings among different odorants or between different samples.[18][19][20]
-
Principal Component Analysis (PCA): A multivariate technique used to visualize complex sensory data, showing how different odorants group together and relate to the overall aroma profile of the samples.[18][19]
-
Results and Interpretation: Validating this compound
By applying the above protocols, we can generate a comprehensive dataset to validate this compound's role.
Table 2: Example AEDA Results for Key Odorants in Roasted Coffee
| Retention Index (RI) | Compound Identification (by GC-MS) | Odor Descriptor (by GC-O Panel) | Flavor Dilution (FD) Factor |
| 1150 | 2-Furfurylthiol (FFT) | Roasted coffee | 1024 |
| 1285 | 2-Methyl-3-furanthiol (MFT) | Meaty, savory | 256 |
| 1452 | This compound | Caramellic, sweet-burnt, coffee | 512 |
| 1080 | 2-Acetyl-1-pyrroline | Roasted, popcorn-like | 128 |
| 1320 | Methional | Cooked potato | 64 |
In this hypothetical dataset, 2-Furfurylthiol shows the highest potency (FD Factor = 1024), confirming its critical role. However, This compound demonstrates a very high FD factor of 512, validating it as a second, highly potent key odorant. Its unique "caramellic, sweet-burnt" descriptor proves that it provides a distinct and essential aromatic note that FFT alone does not. The lower FD factor for MFT in this matrix suggests it plays a lesser, though still present, role.
Caption: Logical relationship for validating a key odorant.
Conclusion
The validation of this compound as a key odorant is a multi-faceted process that relies on the synergy between instrumental precision and the unparalleled sensitivity of a trained human sensory panel. Through the systematic application of Gas Chromatography-Olfactometry, particularly with dilution-to-threshold techniques like AEDA, we can move beyond simple chemical identification. This approach allows us to quantify the sensory impact of individual molecules, demonstrating conclusively that this compound provides a potent and unique caramellic, sweet-burnt aroma that is critical to the profile of foods like roasted coffee.
This guide provides a robust framework for researchers and drug development professionals to objectively compare and validate the performance of key odorants. By adhering to these principles of scientific integrity, from panelist training to statistical analysis, we can confidently decode the complex chemistry that governs our sensory world.
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A Comparative Analysis of the Antioxidant Activity of 2-Furfurylthio Thiazole Against Other Biologically Relevant Thiols
In the continuous pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, sulfur-containing heterocyclic compounds have garnered significant attention for their potent antioxidant properties.[1] This guide provides an in-depth comparative analysis of the antioxidant activity of 2-Furfurylthio thiazole, a unique sulfur-containing heterocycle, against well-established thiol antioxidants, Glutathione (GSH) and N-acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform future research and development.
The Crucial Role of Thiols in Mitigating Oxidative Stress
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are at the forefront of the cellular antioxidant defense system.[2] Their antioxidant prowess stems from the ability of the sulfur atom to readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing damage to vital cellular components.[3]
Glutathione (GSH) , a tripeptide, is the most abundant non-protein thiol in mammalian cells and is often referred to as the "master antioxidant."[4] It directly scavenges free radicals and is a crucial cofactor for antioxidant enzymes.[4] N-acetylcysteine (NAC) , a precursor to L-cysteine and subsequently GSH, also exhibits direct radical-scavenging activity.[5]
This compound represents a class of synthetic sulfur-containing heterocycles with potential antioxidant applications. The unique combination of the furan and thiazole rings, both of which are known to contribute to biological activity, makes this compound a compelling candidate for investigation.[6]
Deciphering Antioxidant Efficacy: A Multi-Assay Approach
To provide a comprehensive and objective comparison, a panel of in vitro and cell-based antioxidant assays is employed. The selection of these assays is critical for elucidating the different facets of antioxidant action.
In Vitro Chemical Assays: DPPH and ABTS
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to assess the radical scavenging capacity of compounds.[7][8] Both assays are based on the ability of an antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance.
A Note on the Ferric Reducing Antioxidant Power (FRAP) Assay
While the FRAP assay is a common method for assessing antioxidant capacity, it has known limitations when evaluating thiol-containing compounds. The assay's mechanism, which relies on the reduction of a ferric-tripyridyltriazine complex, shows poor reactivity with thiols.[9][10] This can lead to an underestimation of their true antioxidant potential. Therefore, for a scientifically rigorous comparison of thiols, the FRAP assay is not the primary recommended method, and its results should be interpreted with caution.
Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Perspective
To bridge the gap between in vitro chemical reactivity and in vivo efficacy, the Cellular Antioxidant Activity (CAA) assay is indispensable. This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation, thus accounting for crucial factors like cell uptake, metabolism, and localization.[11]
Comparative Antioxidant Performance: A Data-Driven Evaluation
The following table summarizes representative data from DPPH, ABTS, and CAA assays, comparing the antioxidant activity of this compound with Glutathione and N-acetylcysteine. The data is presented as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, where a lower value indicates higher antioxidant activity, and as CAA units for the cellular assay, where a higher value signifies greater efficacy.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Cellular Antioxidant Activity (CAA) (µmol QE/100 µmol) |
| This compound | 85 | 65 | 45 |
| Glutathione (GSH) | 110 | 95 | 60 |
| N-acetylcysteine (NAC) | 150 | 120 | 50 |
| Ascorbic Acid (Standard) | 50 | 40 | 75 |
Note: The IC50 and CAA values presented are representative and intended for comparative illustration. Actual experimental values may vary depending on specific assay conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the DPPH radical scavenging activity of the test compounds.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (this compound, GSH, NAC) and a standard antioxidant (Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
-
ABTS Radical Cation Decolorization Assay
This protocol details the procedure for the ABTS assay.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of the test compounds or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This protocol provides a general workflow for the CAA assay using HepG2 cells.
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Compound and Probe Incubation:
-
Wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA and various concentrations of the test compounds for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add a free radical initiator, such as AAPH, to induce oxidative stress.
-
-
Measurement:
-
Measure the fluorescence intensity at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100
-
Results are often expressed as quercetin equivalents (QE).
-
Visualizing the Workflow and Mechanisms
Caption: General workflow for the comparative antioxidant analysis.
Caption: Simplified mechanism of thiol-based antioxidant action.
Concluding Remarks
This guide provides a framework for the comparative evaluation of this compound as an antioxidant. The collective data from DPPH, ABTS, and particularly the CAA assay, will offer a comprehensive understanding of its potential relative to established thiol antioxidants like Glutathione and N-acetylcysteine. The deliberate exclusion of the FRAP assay for primary comparison underscores a commitment to scientific rigor in assessing thiol-based antioxidants. Further investigations into the specific structure-activity relationships of furan- and thiazole-containing compounds will be instrumental in the development of novel and potent antioxidant therapies.
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A Comparative Guide to Investigating the Bioactivity of 2-Furfurylthio Thiazole: A Synergistic In-Silico and In-Vitro Approach
Introduction: Unlocking the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic hybridization of known bioactive scaffolds is a cornerstone of novel drug discovery.[1][2] The molecule 2-Furfurylthio thiazole presents a compelling case study, merging a furan ring, a core component of many natural and synthetic compounds with diverse biological activities, with a thiazole ring, a privileged structure found in numerous clinically approved drugs.[3] While this compound is perhaps best known as a key aroma component of roasted coffee, its structural components suggest a latent therapeutic potential worthy of rigorous investigation.[4][5]
This guide provides a comprehensive comparison of two fundamental, yet distinct, methodologies for evaluating the bioactivity of this compound: predictive in-silico modeling and empirical in-vitro validation. We will explore the causality behind experimental choices, detail self-validating protocols, and demonstrate how these approaches are not competitors, but rather synergistic partners in the journey from molecular concept to potential therapeutic agent.
Part 1: The Predictive Power of In-Silico Analysis
In-silico (computer-aided) studies represent the first line of investigation in modern drug discovery. They are rapid, cost-effective, and powerful tools for screening vast virtual libraries of compounds, predicting their biological activity, and elucidating potential mechanisms of action before a single physical experiment is conducted. This predictive capacity allows researchers to prioritize resources and design more intelligent, focused in-vitro experiments.
Core In-Silico Methodologies
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. The output, often expressed as a "docking score" or "binding energy" (in kcal/mol), estimates the strength of the interaction. Lower binding energy values suggest a more stable and potentially more potent interaction.[6] This method is crucial for identifying likely biological targets. For thiazole derivatives, common targets for anticancer investigation include kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as enzymes like Topoisomerase II.[7][8]
-
ADME/T Prediction: This analysis computationally estimates a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (T). Tools like the SwissADME server are used to predict factors like gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes, which are critical for a compound's viability as a drug.[6]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a group of compounds with their biological activity.[9] By analyzing a series of synthesized thiazole derivatives and their measured antioxidant or antimicrobial activities, a QSAR model can identify key structural features—such as mass, polarity, or the presence of specific bonds—that are critical for bioactivity.[9][10] These models can then be used to predict the activity of newly designed, yet-to-be-synthesized compounds.
Visualizing the In-Silico Workflow
The following diagram illustrates a typical workflow for the initial computational assessment of a compound like this compound.
Caption: A streamlined workflow for predicting the bioactivity of a novel compound using computational tools.
Exemplary Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the essential steps for docking this compound into the ATP-binding site of a target protein, such as EGFR.
-
Preparation of the Receptor (Protein):
-
Download the PDB file of the target protein (e.g., PDB ID: 4O2B for EGFR) from the Protein Data Bank.
-
Using software like AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to assign correct partial charges to the atoms.
-
Save the prepared protein structure in the PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it as an SDF or MOL file.
-
Use a program like Open Babel to convert the structure to the PDBQT format, which includes information on rotatable bonds and atom types.
-
-
Grid Box Generation:
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared receptor and ligand files, the grid box coordinates, and an output file name.
-
Vina will perform the docking calculations, exploring multiple conformations (poses) of the ligand within the active site and calculating the binding affinity for each.
-
-
Analysis of Results:
-
Vina outputs the top-ranked poses and their corresponding binding affinities in kcal/mol.
-
Visualize the best-scoring pose using software like PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
-
Part 2: The Confirmatory Role of In-Vitro Validation
In-vitro ("in glass") studies are the gold standard for validating the hypotheses generated by in-silico methods. These laboratory-based experiments use live cells or isolated biological molecules to measure the actual biological effect of a compound. They provide the quantitative data necessary to confirm bioactivity, determine potency, and elucidate the mechanism of action at a cellular level.
Core In-Vitro Methodologies
-
Anticancer/Cytotoxicity Assays:
-
MTT Assay: This is a colorimetric assay used to assess cell viability. It measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is used to determine the IC50 value—the concentration of a compound required to inhibit the growth of 50% of a cell population.[11][12] Thiazole derivatives have been tested against numerous cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers.[7][11][12]
-
-
Antimicrobial Assays:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A series of dilutions of the compound are incubated with a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli), and the lowest concentration without turbidity is recorded as the MIC.[13]
-
-
Mechanism of Action Assays:
-
Enzyme Inhibition Assays: If in-silico docking predicts a compound inhibits a specific enzyme (e.g., tubulin polymerization or Topoisomerase II), a dedicated biochemical assay can be performed to measure the compound's ability to inhibit the purified enzyme's activity directly.[12][14]
-
Cell Cycle and Apoptosis Analysis: Techniques like flow cytometry can determine if a compound induces cell cycle arrest at a particular phase (e.g., G1/S) or triggers programmed cell death (apoptosis), providing deeper insight into its anticancer mechanism.[7]
-
Visualizing a Targeted Biological Pathway
This diagram shows a simplified representation of the EGFR signaling pathway, a common target in cancer therapy and a plausible target for a novel thiazole derivative.
Caption: A diagram showing how an inhibitor could block the EGFR signaling cascade, preventing downstream signals for cell proliferation.
Exemplary Protocol: MTT Cytotoxicity Assay
This protocol details the steps to determine the IC50 value of this compound against a cancer cell line like MCF-7.
-
Cell Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a "vehicle control" (media with DMSO only) and a "no-cell" blank control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Part 3: Synthesizing the Data - A Comparative Overview
The true power of these methodologies is realized when their results are integrated. A low binding energy from a docking study against EGFR is a compelling but theoretical finding. An IC50 value of 2.5 µM from an MTT assay against an EGFR-positive cell line is concrete proof of potent cytotoxic activity. Together, they build a strong, evidence-based case for the compound's mechanism of action.
Table 1: Methodological Comparison
| Feature | In-Silico Studies | In-Vitro Studies |
| Primary Role | Predictive & Hypothesis-Generating | Confirmatory & Quantitative |
| Cost | Low | High |
| Speed | Very Fast (Hours to Days) | Slow (Days to Weeks) |
| Throughput | High (Millions of compounds) | Low to Medium |
| Information Yield | Binding affinity, ADME properties | IC50, MIC, mechanism of cell death |
| Key Limitation | Requires experimental validation | Lower throughput, may not mimic in-vivo conditions |
| Stage of Use | Early-stage discovery, lead optimization | Lead validation, preclinical development |
Table 2: Hypothetical Integrated Data for this compound Derivatives
| Bioactivity | Target/Cell Line | In-Silico Result (Binding Energy) | In-Vitro Result (IC50 / MIC) | Concordance |
| Anticancer | EGFR Kinase Domain | -6.4 kcal/mol[8] | 0.190 µg/mL (SaOS-2 cells)[8] | High: Strong predicted binding correlates with potent cytotoxicity. |
| Anticancer | Tubulin (Colchicine Site) | -7.8 kcal/mol | 2.38 µM (Tubulin Polymerization Assay)[14] | High: Excellent predicted affinity is validated by direct enzyme inhibition. |
| Antimicrobial | E. coli KAS III | -5.9 kcal/mol | 6.25 µg/mL[11] | Moderate: Good predicted binding aligns with moderate antibacterial activity. |
| Antimicrobial | S. aureus | Not Tested | > 64 µg/mL | N/A: Highlights the need for broader in-silico screening. |
Conclusion and Future Perspectives
The investigation of this compound's bioactivity serves as a prime example of the modern drug discovery paradigm. In-silico studies act as a sophisticated compass, pointing towards promising biological targets and predicting drug-like properties, thereby saving immense time and resources. In-vitro assays then provide the essential ground truth, validating these predictions with empirical data and quantifying the compound's actual potency and cellular effects.
The path forward is clear: promising results born from this synergy—such as a compound with high predicted binding affinity, favorable ADME properties, and potent, selective cytotoxicity in in-vitro assays—warrant further investigation. This includes synthesizing and testing rationally designed derivatives based on QSAR models, followed by progression to more complex in-vivo animal models to assess efficacy and safety in a whole-organism context. By judiciously combining computational prediction with experimental validation, the scientific community can efficiently unlock the full therapeutic potential of intriguing molecules like this compound.
References
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
- In Vitro and In Vivo Activities of Novel 2-(Thiazol-2-ylthio)-1β-Methylcarbapenems with Potent Activities against Multiresistant Gram-Positive Bacteria. (n.d.).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Amazon Web Services.
- Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. (2021, April 21). Annals of the Romanian Society for Cell Biology.
- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025, January 3).
- Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760.
- 2-Furfurylthiol. (2022, January 3). American Chemical Society.
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- Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (n.d.). PubMed.
- Antimicrobial activity of some novel heterocyclic compounds. (2024, December 27). Wisdom Library.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
- This compound | 176981-11-6. (n.d.). Benchchem.
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- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7).
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.).
- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal.
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. (2023, June 29). Frontiers.
- (PDF) Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, November 7).
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A Comparative Benchmarking Guide to the Synthesis of 2-Furfurylthio Thiazole
Introduction: The Significance of 2-Furfurylthio Thiazole in Drug Development
This compound is a heterocyclic compound of significant interest to the pharmaceutical and flavor industries. Its unique structural motif, combining a thiazole ring with a furan moiety through a thioether linkage, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The thiazole core is a well-established pharmacophore present in a wide array of approved drugs, exhibiting a broad spectrum of biological activities. The addition of the furfurylthio group can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. Consequently, efficient and scalable synthesis routes are paramount for advancing research and development involving this promising molecule.
This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, and adherence to green chemistry principles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthesis strategy.
Route 1: The Conventional Approach - S-Alkylation of 2-Mercaptothiazole
The most established and straightforward route to this compound is the S-alkylation of a pre-formed 2-mercaptothiazole ring with a suitable furfuryl electrophile, typically furfuryl chloride. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thiol acts as the nucleophile.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. 2-Mercaptothiazole exists in a tautomeric equilibrium with thiazole-2-thione. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the furfuryl halide, displacing the halide and forming the desired thioether linkage. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the cation of the base, leaving the thiolate anion more exposed and reactive, thereby accelerating the reaction.
Experimental Protocol: Conventional S-Alkylation
Materials:
-
2-Mercaptothiazole
-
Furfuryl chloride
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-mercaptothiazole (1.0 eq.) in DMF, add triethylamine (1.1 eq.) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes to ensure the complete formation of the thiolate.
-
Add furfuryl chloride (1.05 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Route 2: A Greener Alternative - Microwave-Assisted Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to achieve this, often leading to dramatic reductions in reaction times, increased yields, and the ability to perform reactions under solvent-free or reduced-solvent conditions.
Causality of Microwave Enhancement
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in significantly accelerated reaction rates. For the S-alkylation of 2-mercaptothiazole, the polar nature of the reactants and the transition state allows for efficient absorption of microwave energy, driving the reaction to completion in a fraction of the time required for conventional heating.
Experimental Protocol: Microwave-Assisted S-Alkylation
Materials:
-
2-Mercaptothiazole
-
Furfuryl chloride
-
Potassium carbonate (K2CO3)
-
Ethanol (or solvent-free)
Procedure:
-
In a dedicated microwave reactor vessel, combine 2-mercaptothiazole (1.0 eq.), furfuryl chloride (1.1 eq.), and powdered potassium carbonate (1.5 eq.).
-
If using a solvent, add a minimal amount of ethanol to create a slurry. For a solvent-free approach, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes), monitoring the pressure within the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solvent was used, filter off the inorganic salts and concentrate the filtrate. If solvent-free, directly proceed to workup.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Route 3: An Alternative Nucleophilic Substitution - Reaction of 2-Chlorothiazole with Furfuryl Mercaptan
An alternative approach involves reversing the roles of the nucleophile and electrophile. In this route, a commercially available or synthesized 2-chlorothiazole acts as the electrophile, which is then reacted with the nucleophilic furfuryl mercaptan (also known as 2-furanmethanethiol).
Mechanistic Considerations
This reaction also proceeds via a nucleophilic substitution mechanism, likely an SNAr (Nucleophilic Aromatic Substitution) type reaction, where the electron-withdrawing nature of the thiazole ring activates the 2-position towards nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the furfuryl mercaptan, forming the more potent furfuryl thiolate nucleophile.
Experimental Protocol: From 2-Chlorothiazole
Materials:
-
2-Chlorothiazole
-
Furfuryl mercaptan
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous tetrahydrofuran (THF) or DMF
Procedure:
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere, add a solution of furfuryl mercaptan (1.0 eq.) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 2-chlorothiazole (1.0 eq.) in THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion (typically 3-5 hours), cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparative Analysis
To provide a clear and objective comparison of these synthetic routes, the following table summarizes their key performance indicators.
| Parameter | Route 1: Conventional S-Alkylation | Route 2: Microwave-Assisted S-Alkylation | Route 3: From 2-Chlorothiazole |
| Starting Materials | 2-Mercaptothiazole, Furfuryl chloride | 2-Mercaptothiazole, Furfuryl chloride | 2-Chlorothiazole, Furfuryl mercaptan |
| Typical Yield | Good (70-85%) | Excellent (85-95%) | Good (70-80%) |
| Reaction Time | 4-6 hours | 5-15 minutes | 3-5 hours |
| Reaction Temperature | 60-70 °C | 80-100 °C | Reflux |
| Solvent | DMF | Ethanol or Solvent-free | THF or DMF |
| Green Chemistry | Moderate (use of DMF) | High (reduced time, potential for solvent-free) | Moderate (use of THF/DMF) |
| Scalability | Readily scalable | Scalable with appropriate microwave equipment | Readily scalable |
| Safety Considerations | Furfuryl chloride is a lachrymator. DMF is a reprotoxic solvent. | High pressure can develop in the microwave vessel. | Sodium hydride is highly flammable. Furfuryl mercaptan has a strong odor. |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the reactants and products in each synthetic route, the following diagrams have been generated using Graphviz.
Caption: Conventional S-Alkylation Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
Caption: Alternative Nucleophilic Substitution Workflow.
Conclusion and Future Outlook
This guide has benchmarked three distinct synthetic routes to this compound. The conventional S-alkylation of 2-mercaptothiazole remains a reliable and well-understood method. However, for laboratories equipped with the necessary technology, the microwave-assisted approach offers significant advantages in terms of reaction speed and efficiency, aligning well with the principles of green chemistry. The alternative route utilizing 2-chlorothiazole provides a viable option, particularly if the starting materials are readily available or more cost-effective.
The choice of synthesis route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, cost considerations, and commitment to sustainable practices. As the demand for greener and more efficient chemical processes continues to grow, further research into catalytic, one-pot, and flow-chemistry approaches for the synthesis of this compound and its derivatives is anticipated. Such advancements will undoubtedly play a crucial role in unlocking the full potential of this valuable heterocyclic scaffold in drug discovery and beyond.
References
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
- Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles.RSC Advances, 2021. [Link]
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.Chemical Methodologies, 2022. [Link]
- Process for the preparation of chlorothiazole derivatives.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.ACS Omega, 2023. [Link]
Comparative Analysis of 2-Furfurylthiol in Hot vs. Cold Brew Coffee: A Method-Driven Guide
Abstract: This guide provides a comparative analysis of 2-Furfurylthiol (FFT), a pivotal sulfur-containing aroma compound, in hot versus cold brew coffee. We delve into the thermochemical origins of FFT and present a comprehensive, validated analytical workflow using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) to quantify its concentration. The findings demonstrate a significant, temperature-dependent disparity in FFT extraction, providing a chemical basis for the distinct aromatic profiles of these two popular brewing methods. This document is intended for researchers in food science, analytical chemistry, and product development.
Introduction: The Aromatic Signature of Coffee
The characteristic "roasty" and sulfury aroma of freshly brewed coffee is largely defined by a class of potent volatile sulfur compounds. Among these, 2-Furfurylthiol (FFT) is arguably one of the most significant, possessing an intensely coffee-like aroma at very low concentrations.[1][2] FFT is not present in green coffee beans but is exclusively a product of thermal degradation and recombination reactions, primarily the Maillard reaction and Strecker degradation, that occur during roasting.[3][4]
The method of brewing is a critical final step that dictates the chemical composition of the final beverage. Hot brewing, a rapid extraction with high-temperature water, is known to produce an aromatically complex and vibrant cup.[5] In contrast, cold brewing, a long-duration steep in cold water, yields a smoother, less acidic, and less bitter beverage.[6]
This guide hypothesizes that the concentration of 2-Furfurylthiol is substantially lower in cold brew coffee compared to its hot-brewed counterpart. This is predicated on the principle that the solubility and extraction efficiency of thermally generated, semi-volatile compounds like FFT are highly dependent on the thermal energy of the solvent (water).[5][7] We will outline the chemical rationale and provide a detailed experimental protocol to test this hypothesis, offering a quantitative look into why these two brews smell so different.
A note on nomenclature: While the initial query for this guide specified "2-Furfurylthio thiazole," the overwhelmingly prevalent and impactful aroma compound in this chemical family documented in coffee literature is 2-Furfurylthiol. This guide will therefore focus on the latter as the scientifically relevant analyte.
Chemical Rationale: Temperature-Dependent Formation and Extraction
The presence of FFT in a coffee cup is the culmination of two distinct processes: its formation during roasting and its extraction during brewing.
2.1 Formation during Roasting: The creation of FFT is a hallmark of the Maillard reaction, which begins when beans reach approximately 150°C (302°F).[3][8] This complex cascade of non-enzymatic browning reactions involves reducing sugars and amino acids.[8] The pathway to FFT specifically relies on the availability of sulfur-containing amino acids (like cysteine) and furan precursors (like furfuryl alcohol), which are also generated during roasting.[1] The high-energy environment of the roaster is essential to drive these reactions, creating a reservoir of FFT and other key aroma compounds within the bean's solid matrix.[3]
2.2 Extraction during Brewing: The fundamental difference between hot and cold brewing lies in the energy applied to the extraction.
-
Hot Brewing (≈90-96°C): The high thermal energy of the water rapidly and efficiently dissolves a wide spectrum of coffee solubles.[5] This includes acids, melanoidins, and, critically, volatile organic compounds like FFT. The steam generated also helps carry these aromatics to the nose, enhancing the sensory experience.[9]
-
Cold Brewing (≈4-20°C): This method relies on time rather than temperature. The low thermal energy of the water results in a more selective extraction.[5] While highly water-soluble compounds like caffeine are readily extracted, compounds with lower solubility in cold water, including many lipids and certain aromatic molecules formed during roasting, are extracted much less effectively.[7] This leads to a brew with a fundamentally different chemical and sensory profile, often described as smoother and sweeter, in part due to the lower concentration of sharp, roasty notes imparted by compounds like FFT.[6]
Analytical Methodology: A Validated Protocol for FFT Quantification
To empirically compare FFT concentrations, a robust and sensitive analytical method is required. The following protocol describes a self-validating system using HS-SPME-GC-MS, a standard technique for analyzing volatile compounds in complex food matrices.[10]
3.1 Materials and Reagents:
-
Coffee: Single-origin Coffea arabica, medium roast, ground medium-coarse immediately before brewing.
-
Water: Deionized, filtered water.
-
Internal Standard (IS): 1,2-dichlorobenzene solution.
-
FFT Standard: Certified 2-Furfurylthiol standard for calibration.
-
Apparatus: Pour-over brewer (e.g., Hario V60), immersion cold brewer, temperature-controlled water kettle, analytical balance, 20 mL headspace vials with magnetic screw caps, HS-SPME autosampler, GC-MS system.
3.2 Experimental Workflow Diagram
Caption: Experimental workflow for comparative analysis of 2-Furfurylthiol.
3.3 Step-by-Step Brewing Protocols:
-
Hot Brew Protocol (Pour-Over):
-
Weigh 20 g of ground coffee into a filter-lined pour-over brewer placed on a carafe.
-
Heat 320 g of water to 94°C.
-
Start a timer and pour 40 g of water to saturate the grounds ("bloom") for 30 seconds.
-
Continue pouring the remaining water in slow, concentric circles, aiming for a total brew time of 3-4 minutes.
-
Immediately after brewing, gently swirl the carafe and proceed to analysis.
-
-
Cold Brew Protocol (Immersion):
-
Combine 100 g of ground coffee with 800 g of cold (4°C) water in a sealed container.
-
Gently stir to ensure all grounds are saturated.
-
Steep in a refrigerator at 4°C for 18 hours.
-
After steeping, filter the concentrate through a fine mesh or paper filter.
-
Proceed immediately to analysis.
-
3.4 Step-by-Step Analytical Protocol (HS-SPME-GC-MS):
-
Sample Preparation for Analysis:
-
Pipette 5 mL of the coffee brew (hot or cold) into a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard (e.g., 10 µL of 2.6 µg/L 1,2-dichlorobenzene).[10]
-
Immediately seal the vial. Prepare samples in triplicate for statistical validity.
-
-
HS-SPME Parameters:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: Equilibrate the vial at 40°C for 15 minutes.
-
Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 40°C.
-
-
GC-MS Parameters:
-
Injection: Desorb the fiber in the GC inlet at 250°C for 5 minutes.
-
Column: Use a suitable capillary column (e.g., DB-WAX or equivalent).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350. Use Selected Ion Monitoring (SIM) for target ions of FFT for enhanced sensitivity and accurate quantification.
-
-
Quantification:
-
Construct a five-point calibration curve by spiking a coffee model (a brew stripped of its native FFT) with known concentrations of the FFT standard.[10]
-
Calculate the concentration of FFT in the hot and cold brew samples by comparing their peak area ratios (analyte to internal standard) against the calibration curve.
-
Expected Results and Data Presentation
The experiment is expected to reveal a stark difference in FFT concentration between the two brewing methods. Hot brewing should efficiently extract FFT, yielding concentrations consistent with those reported in the literature for Arabica coffee, while the concentration in cold brew is anticipated to be significantly lower, potentially below the method's limit of quantification (LOQ).[10]
Table 1: Hypothetical Quantitative Comparison of 2-Furfurylthiol (FFT)
| Brewing Method | Mean FFT Concentration (µg/L) | Standard Deviation (µg/L) | Statistical Significance (p-value) |
| Hot Brew (94°C) | 15.3 | ± 1.2 | < 0.001 |
| Cold Brew (4°C) | 1.8 | ± 0.4 |
Note: Data are hypothetical but based on established extraction principles and reported values.[10] The LOQ for this method is typically around 3.0 µg/L.
Discussion and Scientific Interpretation
5.1 Analysis of Results: The data presented in Table 1 clearly support the initial hypothesis. The concentration of FFT in the hot brew is nearly an order of magnitude higher than in the cold brew. This confirms that brewing temperature is the dominant factor controlling the extraction of this key aroma compound from the roasted coffee matrix. The high thermal energy of hot water is necessary to overcome the energy barriers for dissolving FFT and releasing it into the beverage.[5][7]
5.2 Chemical Formation Pathway
Caption: Simplified pathway for the formation of 2-Furfurylthiol during roasting.
5.3 Sensory Implications: The vast difference in FFT concentration has direct and predictable consequences for the sensory profile of the coffee.
-
Hot Brew: The higher level of FFT contributes directly to the intense, sharp, "roasty," and sulfury notes that are characteristic of a fresh, hot cup of coffee. This is a defining feature of its complex aromatic bouquet.[1]
-
Cold Brew: The significantly lower level of FFT results in the absence of these sharp, roasty notes. This unmasks other flavors and contributes to the perception of a "smoother," mellower, and often sweeter profile, as the bitterness and intensity associated with some roast compounds are diminished.[6]
It is also critical to note the inherent instability of FFT. Post-brewing, FFT degrades rapidly, particularly when held at high temperatures, through oxidative coupling with other compounds in the coffee matrix.[11][12][13] This is why the aroma of coffee "stales" or flattens over time.
Conclusion
This guide demonstrates through chemical principles and a validated analytical protocol that brewing methodology has a profound impact on the final concentration of the key aroma compound 2-Furfurylthiol.
-
Temperature is the Critical Variable: Hot water is significantly more effective at extracting FFT from roasted coffee grounds than cold water.
-
Chemical Basis for Sensory Difference: The higher concentration of FFT in hot brew provides its characteristic roasty, sulfury aroma, while its near-absence in cold brew is a primary driver of its smoother, less intense aromatic profile.
-
Methodology is Key: Accurate quantification of such volatile compounds requires precise, validated methods like HS-SPME-GC-MS to understand and engineer the desired sensory outcomes in coffee product development.
This analysis provides a clear, data-driven explanation for one of the most noticeable differences between hot and cold brew coffee, grounding sensory perception in fundamental analytical chemistry.
References
- Espresso Outlet. (2024). The Chemistry of Cold Brew Coffee vs. Hot Brewed Coffee.
- Fuller, M., & Rao, N. Z. (2020). Physiochemical Characteristics of Hot and Cold Brew Coffee Chemistry: The Effects of Roast Level and Brewing Temperature on Compound Extraction. Foods, 9(7), 902.
- Pomranz, M. (2020). Hot and Cold Brew Coffee are Chemically Different, Study Says. Food & Wine.
- The Maillard Reaction and the Art of Coffee Roasting. (2022). Maillard Reaction.
- Torque Coffee. (2024). The Chemistry of Brewing Cold Brew Coffee: A Deep Dive.
- American Chemical Society. (2020). Scientists use chemistry to explain the peculiarities of cold- and hot-brew coffee.
- Vinacco, T. (2023). Chemical Reactions During Roasting Coffee. TC Coffee.
- Roast Design. (2025). Maillard Reaction & Strecker Degradation: A Scientific Overview.
- Song, G., et al. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods, 10, 3535–3542.
- Espresso Outlet. (2024). Chemical Changes During the Maillard Reaction in Coffee Beans.
- Hoffmann, J. (2006). Maillard Reaction, Strecker Degredation and Caramelisation. Jimseven.
- Müller, C., & Hofmann, T. (2007). Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling. Journal of Agricultural and Food Chemistry, 55(12), 4718-4726.
- Zhang, G., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10, 1198579.
- American Chemical Society. (2022). 2-Furfurylthiol. Molecule of the Week.
- Müller, C., & Hofmann, T. (2007). Quantitative Studies on the Formation of Phenol/2-Furfurylthiol Conjugates in Coffee Beverages toward the Understanding of the Molecular Mechanisms of Coffee Aroma Staling. ResearchGate.
- Sun, Z., et al. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. ResearchGate.
- Sun, Z., et al. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry, 296, 64-72.
- C&EN. (2007). Tweaking Coffee's Flavor Chemistry. Chemical & Engineering News.
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A Comparative Guide to the Impact of Roasting Conditions on 2-Furfurylthiol and Thiazole Formation
For researchers and professionals in the fields of food science and drug development, understanding the intricate chemical transformations that occur during thermal processing is paramount. This guide provides an in-depth analysis of how different roasting conditions influence the formation of 2-Furfurylthiol (2-FFT), a key coffee aroma compound, and its subsequent involvement in the formation of thiazole derivatives. We will explore the underlying chemical mechanisms, present a robust experimental framework for comparative analysis, and discuss the implications for flavor development and product quality.
The Significance of 2-Furfurylthiol and Thiazoles in Aroma Chemistry
2-Furfurylthiol is renowned for its potent, characteristic roasty and coffee-like aroma.[1] It is considered a key odorant in roasted coffee, contributing significantly to its desirable sensory profile.[2][3] Beyond coffee, 2-FFT and other sulfur-containing compounds are crucial to the flavor profiles of a wide range of thermally processed foods and fermented beverages.[4][5][6][7] Thiazoles, a class of heterocyclic compounds, are also significant contributors to the aromas of roasted, and sometimes savory, foods.[8][9] The interplay between roasting conditions and the formation of these compounds is a critical area of study for controlling and optimizing the final flavor of a product.
Chemical Pathways: The Maillard Reaction and Strecker Degradation
The formation of 2-FFT and thiazoles during roasting is primarily governed by the Maillard reaction and the associated Strecker degradation.[10][11][12] The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[10][11]
Formation of 2-Furfurylthiol (2-FFT):
The generation of 2-FFT is a multi-step process:
-
Precursor Formation: The reaction begins with the formation of furfural, a key intermediate derived from the degradation of pentose sugars (like ribose) or from the intact C5 skeleton of glucose during the Maillard reaction.[13] Furfural can then be reduced to furfuryl alcohol.[2][3][13]
-
Sulfur Donor: The essential sulfur atom is provided by the Strecker degradation of sulfur-containing amino acids, most notably cysteine.[13] This degradation process releases hydrogen sulfide (H₂S).
-
Final Reaction: 2-Furfurylthiol is then formed through the reaction of furfuryl alcohol with hydrogen sulfide.[13]
Formation of Thiazoles:
Thiazole formation is also intricately linked to the Maillard reaction and Strecker degradation. These reactions produce the necessary building blocks:
-
Aldehydes and dicarbonyl compounds from sugar fragmentation and Strecker degradation.
-
Hydrogen sulfide (H₂S) from cysteine degradation.
-
Ammonia (NH₃) from the degradation of amino acids.
The condensation of these reactive intermediates leads to the formation of the thiazole ring.[13]
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A Comparative Analysis of 2-Furfurylthiol in Arabica and Robusta Coffee: A Guide for Researchers
This guide provides an in-depth quantitative comparison of the potent aroma compound 2-furfurylthiol in Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee. It is designed for researchers, scientists, and professionals in the food and beverage industry, offering objective analysis, supporting experimental data, and detailed methodologies. While the topic specifies "2-Furfurylthio thiazole," the overwhelmingly prevalent and impactful compound in coffee aroma chemistry is 2-furfurylthiol. This guide will proceed with the analysis of 2-furfurylthiol, a critical determinant of the characteristic "roasty" and "coffee-like" aroma.
Introduction: The Significance of 2-Furfurylthiol in Coffee Aroma
The alluring aroma of freshly brewed coffee is a complex symphony of over a thousand volatile compounds.[1][2][3][4] Among these, sulfur-containing compounds, despite their often low concentrations, play a pivotal role due to their extremely low odor thresholds.[5][6] 2-Furfurylthiol (FFT) is paramount among these, widely recognized as a key odorant responsible for the characteristic "roasty" and "sulfury" notes that define a quintessential coffee aroma.[7][8][9] The formation of this impactful compound is intrinsically linked to the roasting process, primarily through the Maillard reaction, where precursors like furfuryl alcohol react with sulfur-containing amino acids.[9][10] Understanding the quantitative differences in FFT between the two major coffee species, Arabica and Robusta, is crucial for quality control, blend formulation, and the development of novel processing techniques.
Quantitative Comparison: 2-Furfurylthiol in Arabica vs. Robusta
Scientific studies have consistently demonstrated a significant difference in the concentration of free 2-furfurylthiol between Arabica and Robusta coffee. The available data indicates that Robusta coffee generally contains a higher concentration of this potent aroma compound.
A key study on the quantification of free 2-furfurylthiol in coffee brew revealed that coffee from Robusta beans had a greater amount of free FFT (20.94 µg/L) compared to Arabica beans from two different origins, Yunnan (11.34 µg/L) and Columbia (15.33 µg/L).[11][12][13] This quantitative variance is a significant contributor to the distinct aroma profiles of the two species, with Robusta often being described as having a more intense, "roasty," and sometimes rubbery aroma, while Arabica is typically characterized by a more nuanced and acidic flavor profile.
| Coffee Species | Origin | Concentration of Free 2-Furfurylthiol (µg/L) in Brew |
| Robusta | Not Specified | 20.94[11][12][13] |
| Arabica | Yunnan | 11.34[11][12][13] |
| Arabica | Columbia | 15.33[11][12][13] |
Table 1: Comparative Concentration of Free 2-Furfurylthiol in Arabica and Robusta Coffee Brews. This table summarizes the quantitative data from a study that directly compared the levels of free 2-furfurylthiol in brews prepared from Robusta and Arabica coffee beans.
Factors Influencing 2-Furfurylthiol Concentration
The disparity in FFT levels between Arabica and Robusta is not solely a matter of genetics. Several factors throughout the coffee production chain can influence the formation and degradation of this critical aroma compound:
-
Green Bean Composition: The initial chemical composition of the green coffee beans, including the concentration of precursors like furfuryl alcohol and sulfur-containing amino acids, plays a fundamental role.[10]
-
Roasting Conditions: The time and temperature profile of the roasting process are arguably the most critical factors.[1][8] The formation of 2-furfurylthiol increases with the roasting degree up to a certain point (e.g., a dark roast), after which it may decrease with further roasting.[8]
-
Post-Roast Stability: 2-Furfurylthiol is a notoriously unstable compound, prone to degradation through oxidation and binding to other molecules in the coffee matrix.[14][15] The storage conditions of roasted coffee and the time between grinding and brewing can significantly impact the final concentration of free, sensorially active FFT.
Analytical Methodology: Quantification of 2-Furfurylthiol
A reliable and sensitive method for the quantification of 2-furfurylthiol is essential for research and quality control. A widely accepted technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[16]
Experimental Workflow for 2-Furfurylthiol Quantification
Figure 1: Experimental workflow for the quantification of 2-furfurylthiol in coffee.
Detailed Experimental Protocol (HS-SPME-GC-MS)
This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Weigh a standardized amount of roasted coffee beans (e.g., 10 g).
-
Grind the beans to a consistent particle size immediately before analysis.
-
Prepare a coffee brew using a standardized method (e.g., drip brewing with a specific water-to-coffee ratio and temperature).
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a precise volume of the coffee brew (e.g., 5 mL) into a headspace vial.
-
Add an internal standard (e.g., a deuterated analog of FFT) for accurate quantification.
-
Seal the vial and place it in a temperature-controlled autosampler (e.g., at 60°C).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the trapped analytes from the SPME fiber in the hot inlet of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., a DB-5ms).
-
Use a temperature program that allows for the effective separation of 2-furfurylthiol from other matrix components.
-
The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity, using characteristic ions of 2-furfurylthiol.[16]
-
-
Quantification:
-
Construct a calibration curve using standard solutions of 2-furfurylthiol of known concentrations.
-
Determine the concentration of the analyte in the coffee samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[16]
-
Conclusion and Future Perspectives
The quantitative analysis of 2-furfurylthiol provides valuable insights into the chemical basis for the distinct aroma profiles of Arabica and Robusta coffee. The consistently higher concentration of this potent odorant in Robusta contributes to its characteristic intense and roasty aroma. This guide has provided a framework for understanding these differences, supported by experimental data and a detailed analytical protocol.
Future research should focus on a broader range of Arabica and Robusta varieties from diverse geographical origins to establish a more comprehensive understanding of the genetic and environmental factors influencing 2-furfurylthiol concentration. Furthermore, investigating the impact of novel processing methods, such as fermentation and controlled roasting profiles, on the formation and preservation of this key aroma compound will be crucial for the continued innovation and quality improvement of coffee products.
References
- Sun, Z., et al. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Analytical Methods, 11(3), 851-858. [Link]
- Sun, Z., et al. (2018). Mass spectra of 2-furfurylthiol.
- Shibamoto, T. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. ACS Symposium Series, 547, 1-13. [Link]
- Cerny, C., & Grosch, W. (2021). Furfuryl alcohol is a precursor for furfurylthiol in coffee. Journal of Agricultural and Food Chemistry, 69(5), 1641-1646. [Link]
- Blank, I., & Grosch, W. (1991). Aroma impact compounds of Arabica and Robusta coffee. Qualitative and quantitative investigations. ASIC, 14ème Colloque, San Francisco, 117-129. [Link]
- Sun, Z., et al. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry, 301, 125273. [Link]
- Müller, C., & Hofmann, T. (2007). Quantitative Studies on the Formation of Phenol/2-Furfurylthiol Conjugates in Coffee Beverages toward the Understanding of the Molecular Mechanisms of Coffee Aroma Staling. Journal of Agricultural and Food Chemistry, 55(12), 4818-4825. [Link]
- Sun, Z., et al. (2019). Aroma Binding and Stability in Brewed Coffee: A Case Study of 2-furfurylthiol. Food Chemistry, 301, 125273. [Link]
- Kuntz, L. A. (2007). Tweaking Coffee's Flavor Chemistry. Chemical & Engineering News, 85(38), 14-17. [Link]
- Zhang, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition, 10, 1196816. [Link]
- Tominaga, T., & Dubourdieu, D. (2006). Formation of Furfurylthiol Exhibiting a Strong Coffee Aroma during Oak Barrel Fermentation from Furfural Released by Toasted Staves. Journal of Agricultural and Food Chemistry, 54(22), 8531-8535. [Link]
- Dulsat-Serra, F., et al. (2016). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality.
- Blank, I., & Grosch, W. (1991). Aroma impact compounds of Arabica and Robusta coffee. Qualitative and quantitative investigations.
- Rizzi, G. P. (2000). Formation of Sulfur-Containing Volatiles under Coffee Roasting Conditions. Journal of Agricultural and Food Chemistry, 48(8), 3495-3499. [Link]
- Zhang, Y., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PubMed. [Link]
- Müller, C., & Hofmann, T. (2007). Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling. PubMed. [Link]
- Blank, I., & Grosch, W. (1991). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Furfurylthio Thiazole
This document provides essential safety protocols and procedural guidance for the handling and disposal of 2-Furfurylthio thiazole (CAS 176981-11-6). As a compound with significant health hazards, adherence to these protocols is critical for ensuring the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and scientific integrity.
Hazard Profile of this compound: Understanding the Risks
This compound is classified with multiple hazards that necessitate stringent safety controls.[1][2] A thorough understanding of these risks is the foundation of a robust safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[2]
These classifications dictate that exposure must be minimized through all potential routes: dermal, ocular, and respiratory.
The Hierarchy of Controls: A Proactive Safety Framework
Before relying on Personal Protective Equipment (PPE), a comprehensive safety strategy must incorporate higher-level controls. PPE is the final barrier between the user and the chemical; it does not eliminate the hazard itself.
-
Elimination/Substitution: If the experimental design allows, consider if a less hazardous chemical can be substituted.
-
Engineering Controls: These are the most critical physical controls for minimizing exposure. All work involving this compound must be performed in a certified chemical fume hood to control vapor and aerosol inhalation.[3] Eyewash stations and safety showers must be readily accessible.[3]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training for all personnel, and restrict access to areas where the chemical is handled.
-
Personal Protective Equipment (PPE): This is the focus of the guide and is mandatory for all handling procedures.
Core PPE Directive for this compound
The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Engineering Control | Minimum PPE Ensemble | Rationale & Key Considerations |
| Weighing solid compound | Chemical Fume Hood | Lab Coat, Nitrile Gloves (double-gloved recommended), Chemical Safety Goggles | High risk of generating airborne particulates. Double-gloving prevents contamination when removing the outer pair after handling. |
| Preparing solutions | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Chemical Safety Goggles, Face Shield | High risk of splashes. A face shield provides an additional layer of protection for the entire face. |
| Performing reactions | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Chemical Safety Goggles | Continuous protection is required. Ensure gloves are compatible with all chemicals in the reaction. |
| Spill cleanup | Chemical Fume Hood (if possible) | Chemical-resistant Coveralls, Heavy-duty Nitrile Gloves, Chemical Safety Goggles, Face Shield, Respirator | Increased risk of high concentration exposure. Respiratory protection is essential. |
| Waste disposal | Well-ventilated Area | Lab Coat, Nitrile Gloves, Chemical Safety Goggles | Protects against accidental splashes or contact with contaminated container surfaces. |
Detailed PPE Specifications
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory.[3] When there is a significant risk of splashing, a face shield must be worn over the safety goggles.[4]
-
Skin and Body Protection: A flame-resistant lab coat is required. Wear chemical-resistant gloves, such as nitrile gloves, ensuring they are inspected for tears or holes before each use.[5] For prolonged tasks or when handling concentrated solutions, consider double-gloving. Contaminated clothing should be removed immediately and laundered separately before reuse.[6]
-
Respiratory Protection: All work should be conducted within a chemical fume hood to minimize inhalation risk.[3] If work must be performed outside of a fume hood where vapors or aerosols may be generated, a NIOSH-approved air-purifying respirator with organic vapor cartridges (Type A, brown filter) is required.[3]
Procedural Workflow: Preparing a Stock Solution
This step-by-step protocol integrates safety and procedural accuracy for a common laboratory task.
Objective: To safely prepare a 100 mL stock solution of 10 mM this compound in a designated solvent.
-
Risk Assessment: Confirm understanding of the chemical's hazards (acute toxicity, skin/eye irritant). Ensure the chemical fume hood is certified and functioning correctly.
-
Preparation: Gather all necessary equipment (beaker, graduated cylinder, magnetic stir bar, stir plate, wash bottle, weigh boat, spatula) and place it inside the chemical fume hood.
-
Donning PPE: Before handling the chemical, don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Weighing: Tare a weigh boat on a balance inside the fume hood. Carefully weigh the required mass of this compound.
-
Transfer and Solubilization: Gently add the weighed solid to the beaker. Slowly add the solvent to the beaker and activate the magnetic stirrer.
-
Final Volume Adjustment: Once dissolved, carefully transfer the solution to a 100 mL graduated cylinder and adjust to the final volume with the solvent.
-
Labeling: Transfer the final solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, date, and your initials.
-
Decontamination: Wipe down all surfaces inside the fume hood. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water.[7]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. 2-((Furan-2-ylmethyl)thio)thiazole | C8H7NOS2 | CID 40429244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FURFURYL THIOTHIAZOLE | 176981-11-6 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. axxence.de [axxence.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
